Acetyl sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5133. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
S-acetyl ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c1-3(5)7-4(2)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCQJLQPDJPRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186058 | |
| Record name | Acetic thioanhydride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80186058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-39-1 | |
| Record name | Ethanethioic acid, 1,1′-anhydrosulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3232-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetic thioanhydride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5133 | |
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| Record name | Acetic thioanhydride | |
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| Record name | Acetic thioanhydride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.795 | |
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| Record name | Acetyl sulfide | |
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Foundational & Exploratory
A Technical Guide to Acetyl Sulfide and Thioacetic Acid: Properties, Synthesis, and Applications in Research and Drug Development
Introduction
In the landscape of chemical synthesis and drug discovery, sulfur-containing compounds hold a significant position due to their unique reactivity and presence in numerous bioactive molecules.[1] The term "acetyl sulfide" can be ambiguous, potentially referring to two distinct but related organosulfur compounds: this compound (also known as Dithis compound or Acetic Thioanhydride) and Thioacetic Acid. This guide provides a comprehensive technical overview of both compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into their respective chemical properties, synthesis protocols, and key applications, with a focus on their roles in modern organic synthesis and medicinal chemistry.
Part 1: Disambiguation: this compound vs. Thioacetic Acid
It is crucial to first distinguish between the two compounds often associated with the term "this compound."
-
This compound (Dithis compound) : As the thioanhydride of acetic acid, this compound features a sulfur atom bonded to two acetyl groups.[2]
-
Thioacetic Acid : This compound is a thioic acid, representing the sulfur analog of acetic acid where one of the oxygen atoms of the carboxylic acid is replaced by a sulfur atom.[3]
This guide will cover both compounds in separate sections to provide a clear and detailed understanding of each.
Section A: this compound (Dithis compound)
Chemical Identity:
-
IUPAC Name: S-acetyl ethanethioate[4]
-
Molecular Formula: C4H6O2S[6]
-
Molecular Weight: 118.15 g/mol [6]
1. Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C4H6O2S | [6] |
| Molecular Weight | 118.15 g/mol | [6] |
| Appearance | Colorless to Light yellow clear liquid | [7] |
| Boiling Point | ~157 °C | [8] |
| SMILES | CC(=O)SC(=O)C | [9] |
2. Synthesis of this compound
A convenient method for the synthesis of this compound involves the reaction of acetic anhydride with hydrogen sulfide.[3] While historical methods involving acetyl chloride and potassium sulfide often resulted in significant decomposition and the formation of acetic acid as a byproduct, newer approaches have improved the yield and purity of the final product.[8]
3. Applications in Research and Drug Development
This compound serves as a reagent in specialized synthetic applications.
-
Purification of Alkylolamides: It is utilized in the purification process of alkylolamides, which are compounds that have been investigated for their potential anti-HIV-1 activity.[5]
-
Thiosialoside Synthesis: In the synthesis of thiosialosides, which are sulfur analogs of sialosides with potential therapeutic applications, an acetyl disulfide derivative has been identified as a byproduct, indicating the complex reactivity of acetylating sulfur compounds in such reactions.[10]
-
Source of Bioactive Disulfides: The related compound, acetyl deacylasadisulfide, a vinyl disulfide isolated from asafoetida, has demonstrated the ability to suppress the proliferation of human melanoma cells by inducing apoptosis, highlighting the potential of acetylated sulfur compounds in cancer research.[11]
4. Safety and Handling
This compound is a flammable liquid and can cause skin and eye irritation.[7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[7]
Section B: Thioacetic Acid
Chemical Identity:
1. Physicochemical Properties
The following table summarizes the key physicochemical properties of Thioacetic Acid.
| Property | Value | Reference |
| Molecular Formula | C2H4OS | [3] |
| Molecular Weight | 76.12 g/mol | [13] |
| Appearance | Yellow liquid with a strong thiol-like odor | [3] |
| Boiling Point | 88-91.5 °C | |
| Density | 1.065 g/mL at 25 °C | |
| pKa | ~3.4 | [3] |
2. Synthesis of Thioacetic Acid
Thioacetic acid is commonly prepared through the reaction of acetic anhydride with hydrogen sulfide.[3] An alternative method involves the reaction of phosphorus pentasulfide with glacial acetic acid, followed by distillation.[3]
Experimental Protocol: Synthesis of Thioacetic Acid from Acetic Anhydride and Hydrogen Sulfide
-
Setup: A reaction flask equipped with a gas inlet tube, a stirrer, and a condenser is charged with acetic anhydride.
-
Reaction: Hydrogen sulfide gas is bubbled through the acetic anhydride with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Workup: Upon completion of the reaction (as monitored by appropriate analytical techniques such as GC or TLC), the reaction mixture contains thioacetic acid and acetic acid.
-
Purification: The thioacetic acid is purified by fractional distillation to separate it from the acetic acid byproduct.
3. Applications in Research and Drug Development
Thioacetic acid is a versatile reagent primarily used for the introduction of thiol groups (-SH) into molecules.[13][14]
-
Thiolation Reactions: It is widely used to convert alkyl halides to thiols via a two-step process involving the formation of a thioacetate ester followed by hydrolysis.[3] This method is often preferred due to its milder reaction conditions and higher selectivity compared to the direct use of hydrogen sulfide.[14]
Workflow for Thiol Introduction using Thioacetic Acid
Caption: General workflow for the synthesis of thiols from alkyl halides using thioacetic acid.
-
Pharmaceutical Synthesis:
-
Paracetamol: Potassium thioacetate, a salt of thioacetic acid, can be used to convert nitroarenes to aryl acetamides in a single step, a reaction useful in the synthesis of pharmaceuticals like paracetamol.[3]
-
Captopril: Thioacetic acid is a key reagent in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[14]
-
-
Peptide Synthesis: Thioacetic acid and its derivatives are employed in the synthesis of N-protected amino thioacids, which are valuable building blocks in peptide synthesis.[15]
-
Mild Reducing Agent: Thioacetic acid can function as a mild reducing agent for various transformations, including the deoxygenation of sulfoxides and the reduction of azides.[16]
4. Safety and Handling
Thioacetic acid is a highly flammable liquid and is toxic if swallowed.[17] It can cause serious eye damage and may lead to an allergic skin reaction.[17]
Mandatory Safety Precautions:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[17] Use explosion-proof electrical equipment.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[17]
Both this compound (Dithis compound) and Thioacetic Acid are valuable reagents in the field of organic synthesis and drug development. While Thioacetic Acid is more commonly employed, particularly for the introduction of thiol groups in a wide range of applications including the synthesis of blockbuster drugs, this compound and its derivatives are finding niche applications, with emerging research highlighting their potential in areas like anti-cancer therapy. A clear understanding of the properties, synthesis, and applications of both compounds is essential for researchers and scientists working to advance chemical synthesis and discover new therapeutic agents.
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An In--Depth Technical Guide to the Chemical Properties of Diacetyl Sulfide
Introduction
Diacetyl sulfide (CAS No. 3232-39-1), systematically known as ethanethioic acid anhydrosulfide or acetic thioanhydride, is the sulfur analogue of acetic anhydride.[1][2] It serves as a reactive and versatile building block in organic synthesis, primarily functioning as an efficient acetylating and sulfur-transfer agent. Its unique reactivity, stemming from the replacement of the bridging oxygen in acetic anhydride with a sulfur atom, makes it a compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic methodology development.
This technical guide provides a comprehensive overview of the core chemical properties of dithis compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of its molecular structure, spectroscopic signature, synthesis, and chemical reactivity. The protocols and data presented herein are synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.
Molecular Structure and Properties
A thorough understanding of the molecular architecture and physical characteristics of dithis compound is fundamental to its application.
Chemical Identification
The fundamental identifiers for dithis compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₂S | [1][2][3][4] |
| Molecular Weight | 118.154 g/mol | [1][2][3][4] |
| CAS Registry Number | 3232-39-1 | [1][2][3][4] |
| Common Synonyms | This compound, Acetic thioanhydride, Ethanethioic acid, anhydrosulfide, 1,1'-Thiobis-(ethane-1-one) | [1][2][3] |
| Appearance | Colorless to light yellow liquid |
Structural and Conformational Analysis
Unlike the flexible nature of many acyclic molecules, dithis compound exhibits a remarkably rigid structure. Gas electron diffraction studies, corroborated by quantum chemical calculations, have demonstrated that the molecule predominantly adopts a planar heavy-atom skeleton.[5] The conformation is described as [sp,ap], indicating specific torsional angles around the C-S bonds. This planarity influences its reactivity and intermolecular interactions. The central C-S-C bond angle is approximately 108.8°.[5]
Physical Properties
The key physical properties of dithis compound have been experimentally determined and are crucial for its handling, purification, and use in reactions.
| Property | Value | Reference(s) |
| Boiling Point | 62 °C @ 20 mmHg (2.67 kPa) | [6] |
| 82 °C @ 50 mmHg (6.67 kPa) | [6] | |
| Density (d²⁰₄) | 1.1317 g/cm³ | [6] |
| Refractive Index (n²⁰D) | 1.4826 | [6] |
| Enthalpy of Vaporization (ΔvapH) | 54.2 kJ/mol | [7] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous method for identifying and assessing the purity of dithis compound. The expected spectral data are derived from its known structure and published experimental results.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, the six protons of the two methyl groups are chemically equivalent. The spectrum is therefore expected to show a single, sharp singlet. The chemical shift should appear in the range of δ 2.3-2.7 ppm, characteristic of methyl protons adjacent to a carbonyl group.
-
¹³C NMR: The spectrum will exhibit two distinct signals. The methyl carbons will produce a signal in the aliphatic region (approx. δ 25-35 ppm), while the two equivalent carbonyl carbons will appear significantly downfield (approx. δ 190-200 ppm) due to the deshielding effect of the adjacent oxygen and sulfur atoms.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorptions from the two carbonyl groups. A key feature is the presence of two distinct C=O stretching bands, typically observed around 1720 cm⁻¹ and 1780 cm⁻¹. This splitting arises from symmetric and asymmetric stretching modes. Changes in the physical state (gas vs. condensed phase) can cause shifts in these frequencies, which is attributed to differences in the local molecular environment rather than the presence of multiple conformers.[5]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a definitive tool for confirming the molecular weight and elucidating the structure through fragmentation patterns.[9]
-
Molecular Ion (M⁺•): A peak at m/z = 118, corresponding to the molecular weight of C₄H₆O₂S, will be observed.[1]
-
Key Fragmentation: The primary fragmentation pathway involves the cleavage of the C-S bond or the C-C bond adjacent to the carbonyl group. The most abundant fragment is typically the acetyl cation ([CH₃CO]⁺) at m/z = 43. Another significant fragment may be observed at m/z = 75, corresponding to the [CH₃COS]⁺ fragment.
Synthesis and Purification
While several methods can be conceptualized for the synthesis of thioanhydrides, a practical and efficient laboratory-scale approach involves the reaction of an acyl chloride with a suitable sulfur source.
Synthetic Pathways
Dithis compound has been formed in gas-phase kinetic studies via the reaction of ketene with thioacetic acid.[4] However, for preparative synthesis, a more robust method is the reaction of acetyl chloride with a sulfide salt. The use of lithium aluminum hydrosulfide (LiAlHSH) has been reported as an effective method for producing various diacyl sulfides and is adaptable for this purpose.[10]
Recommended Laboratory Protocol: Synthesis from Acetyl Chloride
This protocol is adapted from established methods for thioanhydride synthesis.[10] Causality: The reaction's success hinges on the nucleophilic attack of the hydrosulfide anion on the electrophilic carbonyl carbon of two equivalents of acetyl chloride. Anhydrous conditions are paramount to prevent the rapid hydrolysis of acetyl chloride and the dithis compound product.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Reagent Preparation: In a separate flask, prepare a solution of lithium aluminum hydrosulfide (LiAlHSH) or use a commercially available solution. Alternatively, a suspension of sodium sulfide (Na₂S) in an anhydrous polar aprotic solvent like acetonitrile can be used.
-
Initial Reaction: Charge the reaction flask with the sulfur source suspended or dissolved in anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (2.2 equivalents) dropwise to the cooled suspension via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The second equivalent of acetyl chloride reacts with the intermediate thioacetate.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation to yield pure dithis compound.[6]
Chemical Reactivity and Stability
General Reactivity
Dithis compound is an effective electrophile at the carbonyl carbon. Its reactivity is analogous to, but distinct from, acid anhydrides and acyl chlorides. The C(O)-S bond is readily cleaved by nucleophiles, making it an excellent acetyl-transfer agent.
Nucleophilic Acyl Substitution
The primary mode of reactivity for dithis compound is nucleophilic acyl substitution. It reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols, to deliver an acetyl group. For instance, reaction with an amine (R-NH₂) will yield an N-acetylated amide (CH₃CONHR) and thioacetic acid. This reactivity is the cornerstone of its utility in organic synthesis. The reaction of cyclic thioanhydrides with amines to afford amides functionalized with thioacids is a well-established precedent.[11][12]
Hydrolysis
In the presence of water, dithis compound will undergo hydrolysis to yield two equivalents of thioacetic acid. This reaction is typically faster than the hydrolysis of the corresponding diacetyl disulfide and underscores the need for anhydrous handling and storage conditions.
Stability and Storage
Dithis compound is a reactive compound and should be stored with care. To ensure its integrity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. Long-term storage at refrigerated temperatures is recommended to minimize decomposition.
Safety and Handling
No specific safety data sheet (SDS) is widely available for dithis compound. Therefore, a conservative approach to safety must be adopted based on the properties of analogous compounds such as thioacetic acid and other flammable, malodorous organosulfur reagents.[13][14]
-
General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, and a flame-resistant lab coat.
-
Flammability: Dithis compound is expected to be a flammable liquid.[15] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.
-
Toxicity and Irritation: Assumed to be a skin and eye irritant.[16] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Hazardous Decomposition: Upon combustion, it will produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[14][15]
-
Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
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"acetyl sulfide molecular structure"
An In-depth Technical Guide to the Molecular Structure of Acetyl Sulfide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS 3232-39-1), also known as S-acetyl ethanethioate or acetic thioanhydride.[1][2] Designed for researchers, chemists, and professionals in drug development, this document delves into the nuanced structural and electronic properties that dictate the chemical behavior of this important reagent. We will explore its molecular geometry, bonding characteristics, and spectroscopic signature, grounding the discussion in established chemical principles. Furthermore, this guide outlines a standard synthetic protocol and discusses the molecule's reactivity as a direct consequence of its structure, offering field-proven insights into its application.
Introduction: Defining this compound in its Chemical Context
This compound is an organosulfur compound that serves as a valuable intermediate in organic synthesis.[3] Its utility stems from the unique reactivity imparted by the thioanhydride functional group. A precise understanding of its three-dimensional structure and electronic distribution is paramount for predicting its behavior and optimizing its use in complex synthetic pathways.
Nomenclature and Chemical Identification
Proper identification is critical to distinguish this compound from related compounds. It is most formally known by its IUPAC name, S-acetyl ethanethioate.[1][2] However, it is commonly referred to as this compound, dithis compound, or acetic thioanhydride.[2][4] Key identifiers are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | S-acetyl ethanethioate | [1][2] |
| Common Names | This compound, Dithis compound, Acetic Thioanhydride | [2][4][5] |
| CAS Number | 3232-39-1 | [1][6] |
| Molecular Formula | C₄H₆O₂S | [4][6] |
| Molecular Weight | 118.15 g/mol | [4][6] |
| SMILES | CC(=O)SC(=O)C | [7][8] |
Critical Distinction: this compound vs. Thioacetic Acid
This compound, (CH₃CO)₂S, is the thioanhydride of acetic acid. It is structurally distinct from its related thioacid, thioacetic acid (CH₃COSH).[9] Thioacetic acid exists predominantly in the thiol tautomeric form (ethanethioic S-acid) rather than the thione form (ethanethioic O-acid), a preference driven by the superior strength of the carbon-oxygen double bond.[9][10] This distinction is crucial, as the two compounds exhibit markedly different reactivity. Thioacetic acid, with a pKa near 3.4, is a potent acid and a source for the thioacetate anion, which is an excellent nucleophile for introducing thiol groups.[9][10] this compound, lacking the acidic proton, functions primarily as an electrophilic acetylating or thioacetylating agent.
Molecular Geometry and Bonding Analysis
The reactivity of this compound is a direct consequence of its electronic structure and three-dimensional shape. The central sulfur atom, flanked by two acetyl groups, creates a unique electronic environment.
Electronic Configuration and Hybridization
The this compound molecule features a central sulfur atom linking two carbonyl carbons. The geometry around each carbonyl carbon is trigonal planar, consistent with sp² hybridization. These carbons form sigma bonds with the methyl carbon, the carbonyl oxygen, and the central sulfur atom. The central sulfur atom adopts a bent geometry, indicative of sp³ hybridization, with two sigma bonds to the carbonyl carbons and two lone pairs of electrons.
Diagram of Molecular Structure
The connectivity and basic geometry of this compound are illustrated below.
Caption: Ball-and-stick model of this compound, (CH₃CO)₂S.
Key Geometric Parameters
| Bond | Typical Length (Å) | Angle | Typical Value (°) |
| C=O | ~1.21 | O=C-S | ~122 |
| C-S | ~1.81 | C-S-C | ~103 |
| C-C | ~1.51 | O=C-C | ~123 |
Note: These values are representative of thioesters and organic sulfides and serve as close approximations in the absence of specific crystallographic data for this compound.
Spectroscopic Signature: Elucidating Structure
Spectroscopic methods are indispensable for confirming the structure and purity of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretching vibration. Due to the influence of the adjacent sulfur atom, this peak typically appears around 1710-1720 cm⁻¹ . The C-S stretching vibrations are weaker and appear in the fingerprint region, typically between 600-800 cm⁻¹ .
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) provides definitive evidence for the molecular weight and fragmentation pattern. The NIST WebBook database contains mass spectral data for this compound.[6] The molecular ion peak ([M]⁺) is observed at m/z = 118. The primary fragmentation pathway involves the cleavage of the C-S bond, leading to a prominent acetyl cation (CH₃CO⁺) peak at m/z = 43 , which is often the base peak.
Synthesis and Structural Validation
The preparation of this compound requires careful control of reaction conditions to avoid decomposition and the formation of byproducts like acetic acid.
A Convenient Synthetic Protocol
A common and effective method for synthesizing this compound involves the reaction of acetyl chloride with a sulfide salt, such as potassium sulfide.[11] However, this method can lead to tar formation. An alternative and often cleaner synthesis reacts acetic anhydride with hydrogen sulfide, which first produces thioacetic acid, a portion of which can then react further.[9] A more direct high-yield synthesis has been developed to overcome issues with byproducts.[11][12]
Protocol: Synthesis from Acetyl Chloride and Sodium Sulfide
This protocol is adapted from established methods for preparing thioanhydrides.
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar). Anhydrous solvent (e.g., THF or diethyl ether) is added to the flask.
-
Reagent Addition: Anhydrous sodium sulfide (Na₂S) is suspended in the solvent. The flask is cooled in an ice bath.
-
Slow Addition: Acetyl chloride (2 equivalents) is added dropwise via the dropping funnel with vigorous stirring over 1-2 hours, maintaining a low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
Workup: The resulting mixture is filtered to remove the sodium chloride byproduct. The solvent is removed from the filtrate under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound.[11]
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Reactivity Profile: Structure Dictates Function
The thioanhydride linkage is the key to this compound's reactivity. The presence of two electron-withdrawing acetyl groups makes the central sulfur atom electron-deficient. More importantly, the carbonyl carbons are highly electrophilic, similar to those in acid anhydrides.
This structure allows this compound to act as an effective acetylating agent , transferring an acetyl group (CH₃CO-) to nucleophiles such as alcohols, amines, and thiols. The reaction is driven by the formation of the stable thioacetate anion as a leaving group. This dual functionality makes it a versatile reagent in synthetic chemistry, capable of participating in a range of transformations where controlled acetylation is required.
Conclusion
The molecular structure of this compound, characterized by a central sp³-hybridized sulfur atom linking two sp²-hybridized carbonyl carbons, defines its chemical identity and utility. Its bent, thioanhydride geometry results in highly electrophilic carbonyl centers, making it an excellent acetylating agent. A thorough understanding of its geometric parameters, spectroscopic signatures, and synthetic pathways, as detailed in this guide, is essential for its effective application in research and development, enabling chemists to harness its reactivity with precision and confidence.
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A Comprehensive Technical Guide to the Synthesis of Thioacetic Acid from Acetic Anhydride
This guide provides an in-depth exploration of the synthesis of thioacetic acid from acetic anhydride, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of protocols to offer a deep understanding of the underlying chemical principles, safety considerations, and practical nuances essential for successful and reproducible synthesis.
Introduction: The Significance of Thioacetic Acid
Thioacetic acid (CH₃COSH) is a vital organosulfur compound and a sulfur analog of acetic acid.[1] It serves as a cornerstone reagent in organic synthesis, primarily for the introduction of thiol groups (-SH) into molecules. This functionality is critical in the development of numerous pharmaceuticals and bioactive compounds. Its conjugate base, thioacetate, is a versatile nucleophile for displacing halides and other leaving groups, paving the way for the synthesis of thioesters and, subsequently, thiols.[1] Understanding its synthesis is fundamental for chemists aiming to leverage its reactivity in complex molecular architectures.
Reaction Mechanism: The Nucleophilic Attack on an Anhydride
The synthesis of thioacetic acid from acetic anhydride and hydrogen sulfide is a classic example of nucleophilic acyl substitution. The overall reaction is as follows:
(CH₃CO)₂O + H₂S → CH₃COSH + CH₃COOH[1][2]
The reaction proceeds through the nucleophilic attack of hydrogen sulfide on one of the electrophilic carbonyl carbons of acetic anhydride. The lone pair of electrons on the sulfur atom of H₂S initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the acetate ion acting as a leaving group, to yield thioacetic acid and acetic acid.
The reaction can be catalyzed by both acids and bases.[2][3]
-
Acid Catalysis: Protic or Lewis acids can activate the carbonyl group of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic hydrogen sulfide.
-
Base Catalysis: A base can deprotonate hydrogen sulfide to form the more nucleophilic hydrosulfide anion (HS⁻), which then readily attacks the anhydride.
Figure 1: Simplified reaction mechanism for the synthesis of thioacetic acid.
Synthesis Protocols: A Comparative Analysis
Several methods exist for the synthesis of thioacetic acid from acetic anhydride. The choice of method often depends on the available resources, desired scale, and safety infrastructure.
Method 1: Hydrogen Sulfide Gas with a Catalyst
This is a common and direct method. Hydrogen sulfide gas is bubbled through acetic anhydride in the presence of a catalyst.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, a thermometer, and a condenser connected to a gas bubbler to monitor the flow of unreacted H₂S. The entire setup should be placed in a well-ventilated fume hood.
-
Charging the Reactor: Charge the flask with acetic anhydride.
-
Catalyst Addition: Add the chosen catalyst. Both acidic (e.g., acetyl chloride, hydrogen chloride) and alkaline (e.g., sodium hydroxide, triethylamine, pyridine) catalysts have been reported to be effective.[2][3]
-
Reaction Initiation: Begin stirring and introduce a steady stream of hydrogen sulfide gas into the acetic anhydride.
-
Temperature Control: The reaction is exothermic. Maintain the reaction temperature within the optimal range (typically 50-60°C) using a cooling bath as needed.[3]
-
Monitoring Progress: The reaction progress can be monitored by the uptake of hydrogen sulfide.
-
Work-up and Purification: Once the reaction is complete, the crude product, which is a mixture of thioacetic acid and acetic acid, is purified by fractional distillation.[3]
Table 1: Comparison of Catalysts for the H₂S Gas Method
| Catalyst Type | Examples | Advantages | Disadvantages |
| Acidic | Acetyl Chloride, Hydrogen Chloride | Readily available. | Can lead to the formation of diacetyl sulfide as a byproduct. Slower reaction rates compared to alkaline catalysts.[2][3] |
| Alkaline | Sodium Hydroxide, Triethylamine, Pyridine | Faster absorption of H₂S. Higher yields of thioacetic acid.[3] | Requires careful control to avoid side reactions. |
Method 2: Using a Water-Soluble Hydrosulfide
This method avoids the direct handling of large quantities of toxic hydrogen sulfide gas by using a water-soluble hydrosulfide, such as sodium hydrosulfide (NaSH).[4][5]
-
Preparation of Hydrosulfide Solution: Prepare an aqueous solution of a water-soluble hydrosulfide (e.g., sodium hydrosulfide).
-
Reaction with Acetic Anhydride: Cool the hydrosulfide solution in an ice bath and slowly add acetic anhydride with vigorous stirring. The reaction is typically carried out at a temperature below room temperature.[4]
-
Acidification: After the addition is complete, acidify the reaction mixture with a mineral acid (e.g., sulfuric acid). This converts the sodium thioacetate and sodium acetate salts to their corresponding acids.
-
Phase Separation: Thioacetic acid, being less soluble in the aqueous medium, will separate as an oily layer.[4]
-
Isolation and Purification: Separate the oily layer of crude thioacetic acid, dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate), and purify by fractional distillation.
Figure 2: General experimental workflow for thioacetic acid synthesis.
Safety and Handling: A Critical Imperative
Both acetic anhydride and hydrogen sulfide are hazardous materials that require strict safety protocols.
-
Acetic Anhydride ((CH₃CO)₂O):
-
Hazards: Corrosive, flammable, and causes severe skin burns and eye damage.[6][7][8][9] Inhalation can be fatal.[9][10] Reacts violently with water.[8][9]
-
Handling: Always work in a well-ventilated chemical fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][7] Keep away from water and sources of ignition.[8][9][10]
-
-
Hydrogen Sulfide (H₂S):
-
Hazards: Extremely toxic, flammable, and corrosive gas with a characteristic "rotten egg" smell at low concentrations.[11] Olfactory fatigue can occur at higher concentrations, making odor an unreliable indicator of its presence.
-
Handling: All manipulations involving hydrogen sulfide must be conducted in a high-performance fume hood. A hydrogen sulfide gas detector should be in place. Ensure an appropriate scrubbing system is used to neutralize any unreacted gas.
-
Purification and Characterization
The primary impurity in the crude product is acetic acid.[1] Fractional distillation is the most effective method for purification.[3]
Table 2: Physical Properties for Separation
| Compound | Boiling Point (°C) |
| Thioacetic Acid | 93 |
| Acetic Acid | 118 |
Source:[1]
Characterization:
The purity of the final product can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the acetyl protons and a singlet for the sulfhydryl proton.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl (C=O) stretching band and a weaker S-H stretching band.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[12]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure a sufficient amount of H₂S is used. Optimize catalyst concentration and reaction time. |
| Loss during work-up or distillation. | Perform extractions carefully. Use an efficient distillation column. | |
| Product Contamination | Inefficient distillation. | Use a longer fractionating column or perform a second distillation. |
| Presence of dithis compound. | This can occur with acid catalysts.[3] Consider using an alkaline catalyst. |
Conclusion
The synthesis of thioacetic acid from acetic anhydride is a well-established and versatile reaction. By understanding the underlying mechanism, carefully selecting the appropriate protocol, and adhering to stringent safety measures, researchers can reliably produce this important reagent for a wide range of applications in organic synthesis and drug discovery. The choice between using hydrogen sulfide gas with a catalyst or a water-soluble hydrosulfide will depend on the specific laboratory setup and safety considerations. With careful execution and purification, high-purity thioacetic acid can be obtained.
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Identification of an acetyl disulfide derivative in the synthesis of thiosialosides | Request PDF. (URL: [Link])
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Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols - PMC - NIH. (URL: [Link])
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An In-depth Technical Guide to the Formation Mechanisms of Acetyl Sulfide
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and organic synthesis, the precise introduction of sulfur-containing moieties is a cornerstone of molecular design. Among the diverse array of sulfur transfer reagents, acetyl sulfide (dithis compound) presents as a potent and versatile, yet often overlooked, synthon. Its utility in thioacetylation reactions is critical for the synthesis of complex thioesters and other organosulfur compounds that are frequently core scaffolds in medicinally active agents.[1][2] This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a superficial overview to provide a deep, mechanistic understanding of this compound's formation. We will explore the causality behind synthetic choices, present self-validating experimental protocols, and ground our discussion in authoritative references, empowering you to harness the full potential of this reactive intermediate.
The Chemical Identity and Significance of this compound
This compound, with the chemical formula C₄H₆O₂S, is the thioanhydride of acetic acid.[3][4] It is a reactive molecule where a sulfur atom bridges two acetyl groups. This structure imparts a high degree of electrophilicity to the carbonyl carbons, making it an excellent thioacetylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₂S | [5] |
| Molecular Weight | 118.15 g/mol | [5] |
| CAS Number | 3232-39-1 | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 120 °C | [4] |
| Density | 1.13 g/mL | [4] |
| Flash Point | 27 °C | [4] |
The significance of this compound and its precursors extends into the biological realm. Acetyl-Coenzyme A (acetyl-CoA), a thioester, is a central hub in cellular metabolism, participating in the biosynthesis of fatty acids and in the citric acid cycle.[6] The high-energy thioester bond in acetyl-CoA is a testament to the unique reactivity of this functional group, a reactivity that is mirrored in its synthetic analog, this compound.
Core Formation Mechanisms of this compound
The synthesis of this compound can be approached through several key pathways, each with its own mechanistic nuances and practical considerations. The choice of method often depends on the available starting materials, desired scale, and purity requirements.
From Acetic Anhydride and Hydrogen Sulfide
One of the most direct and common methods for the preparation of this compound involves the reaction of acetic anhydride with hydrogen sulfide.[3] This reaction is typically catalyzed by a base.
Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydrosulfide anion (HS⁻), formed by the deprotonation of hydrogen sulfide by a base, acts as the nucleophile.
Experimental Protocol: Synthesis of this compound from Acetic Anhydride
CAUTION: This procedure involves the use of hydrogen sulfide, a highly toxic and flammable gas. All operations must be conducted in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser fitted with a gas outlet leading to a scrubber containing a bleach solution to neutralize excess hydrogen sulfide.
-
Reaction Mixture: To the flask, add acetic anhydride (1.0 eq) and a catalytic amount of a non-nucleophilic base such as pyridine or triethylamine (0.05 eq).
-
Reaction Execution: Cool the reaction mixture in an ice bath. Bubble hydrogen sulfide gas through the stirred solution at a moderate rate. The reaction is exothermic and the temperature should be maintained below 20 °C.
-
Monitoring: The reaction can be monitored by GC-MS to observe the formation of thioacetic acid as an intermediate and its subsequent conversion to this compound.
-
Work-up and Purification: Once the reaction is complete, cease the flow of hydrogen sulfide and purge the system with nitrogen gas to remove any residual H₂S. The reaction mixture is then fractionally distilled under reduced pressure to isolate the this compound. The purity of the fractions should be assessed by GC-MS and ¹H NMR.
From Thioacetic Acid and an Acetylating Agent
This compound can also be synthesized by the reaction of thioacetic acid with an acetylating agent such as acetyl chloride or acetic anhydride. This method is advantageous when thioacetic acid is readily available.
Mechanism:
This is another example of nucleophilic acyl substitution, where the sulfur atom of thioacetic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Experimental Protocol: Synthesis from Thioacetic Acid and Acetyl Chloride
-
Apparatus Setup: In a fume hood, equip a two-necked round-bottom flask with a magnetic stirrer and a dropping funnel. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: Charge the flask with thioacetic acid (1.0 eq) dissolved in a dry, aprotic solvent such as dichloromethane or diethyl ether.
-
Reaction Execution: Cool the solution in an ice bath. Add acetyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred solution. The reaction will generate hydrogen chloride gas, which should be vented through a scrubber.
-
Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS. Upon completion, the solvent can be removed under reduced pressure.
-
Purification: The crude this compound is then purified by vacuum distillation.
Biological Formation via Acetyl-CoA
In biological systems, the thioester functionality is central to the chemistry of acetyl-CoA. While this compound itself is not a direct product in the same manner as in synthetic chemistry, the principles of thioester reactivity are highly relevant. Acetyl-CoA serves as a biological acetylating agent, transferring its acetyl group to various nucleophiles.[6] The formation of acetyl-CoA itself from acetate is catalyzed by acetyl-CoA synthetase and involves the activation of acetate with ATP to form an acetyl-adenylate intermediate, which then reacts with the thiol of coenzyme A.[6]
Characterization and Analytical Techniques
The unambiguous identification and quantification of this compound are crucial for both synthetic and analytical applications. A combination of spectroscopic and chromatographic methods is typically employed.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | A singlet at approximately δ 2.4 ppm corresponding to the six equivalent protons of the two methyl groups. | [4][7] |
| ¹³C NMR | A signal for the methyl carbons around δ 30 ppm and a signal for the carbonyl carbons around δ 195 ppm. | [4] |
| IR Spectroscopy | A strong absorption band for the C=O stretch, typically in the range of 1700-1720 cm⁻¹. | [3] |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 118, with characteristic fragment ions corresponding to the loss of acetyl and thioacetyl groups. |
Analytical Protocols:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of this compound. A typical method would involve a non-polar capillary column (e.g., DB-5ms) with a temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C). The mass spectrometer can be operated in electron ionization (EI) mode, and the resulting fragmentation pattern can be compared to a reference spectrum.[8][9]
-
High-Performance Liquid Chromatography (HPLC): For the analysis of this compound, especially in the context of its reactions or in biological matrices, reversed-phase HPLC can be utilized. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution. Detection is typically performed using a UV detector at a wavelength where the this compound has some absorbance (around 230 nm).[10][11][12]
Role in Drug Development and Organic Synthesis
The thioester functionality is a key structural motif in a variety of biologically active molecules and is a valuable intermediate in the synthesis of pharmaceuticals.[1][2][13] this compound, as a potent thioacetylating agent, provides a direct route to introduce the thioacetyl group, which can then be further elaborated.
Applications in Synthesis:
-
Thioester Synthesis: this compound can react with alcohols and amines to form the corresponding thioesters and thioamides, respectively. These reactions are often carried out in the presence of a base to neutralize the acetic acid byproduct.
-
Synthesis of Sulfur-Containing Heterocycles: The thioacetyl group can be a precursor for the construction of various sulfur-containing heterocyclic rings that are prevalent in many drug molecules.
The use of sulfur-containing compounds in pharmaceuticals is extensive, with functionalities like thioethers, sulfonamides, and sulfones being common.[1][2] The development of efficient methods for the introduction of sulfur, such as through the use of this compound, is therefore of high importance in medicinal chemistry.[7][13]
Safety, Handling, and Storage
This compound is a flammable liquid and should be handled with care.[4] It is also likely to be malodorous and potentially irritating.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. It should be kept in a tightly sealed container, preferably under an inert atmosphere to prevent hydrolysis.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a reactive and versatile reagent with important applications in organic synthesis and relevance to biological chemistry. A thorough understanding of its formation mechanisms from readily available starting materials like acetic anhydride, hydrogen sulfide, and thioacetic acid is essential for its effective utilization. The protocols and characterization data provided in this guide are intended to equip researchers with the knowledge to confidently synthesize, handle, and apply this compound in their work, ultimately contributing to the advancement of chemical synthesis and drug discovery.
References
-
PubChem. (n.d.). Acetic thioanhydride. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Diacetyl sulphide. NIST Chemistry WebBook. Retrieved from [Link]
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DTIC. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. Retrieved from [Link]
- Liu, C., & Szostak, M. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. Organic Letters, 23(13), 5196-5201.
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Moffitt Cancer Center. (2024, January 22). New Reagent Improves the Process of Making Sulfur-Containing Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Thioester. Retrieved from [Link]
- Falconer, R. A., et al. (2010). Identification of an acetyl disulfide derivative in the synthesis of thiosialosides.
- Jia, X. S., et al. (2005). A facile method for the synthesis of diacyl disulfides. Journal of Chemical Research, 2005(11), 721-722.
- Feng, M., Tang, B., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216.
- Dong, H., et al. (2020).
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SciSpace. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]
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MicroSolv Technology Corporation. (2012). Sulfisoxazole Acetyl Analyzed with HPLC. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
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Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah. Retrieved from [Link]
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Jasperse, C. (n.d.). Reactions of Amines. Minnesota State University Moorhead. Retrieved from [Link]
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AZoLifeSciences. (2024, January 23). Revolutionizing Drug Discovery with Novel Sulfur Compound Synthesis. Retrieved from [Link]
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Alonso, M. E., & Aragona, H. (n.d.). Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Organic Syntheses. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
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National Institutes of Health. (2024). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Trace Amounts of Sulfide by HPLC with Fluorescence Detection. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]
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National Institutes of Health. (2017). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Retrieved from [Link]
-
National Institutes of Health. (1993). High-performance liquid chromatography detection of sulfide in tissues from sulfide-treated mice. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
The Royal Society of Chemistry. (n.d.). Reactivity of sulfur nucleophiles towards S-nitrosothiols. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). Method 15 - Determination of Hydrogen Sulfide, Carbonyl Sulfide, and Carbon Disulfide Emissions from Stationary Sources. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 9030B: Acid-Soluble and Acid-Insoluble Sulfides: Distillation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and guaimesal. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
National Institutes of Health. (2020). Improved Synthesis of Sulfur-Containing Glycosides by Suppressing Thioacetyl Migration. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of Acetyl Sulfide
Foreword: Understanding the Thioanhydride Landscape
Acetyl sulfide, systematically known as ethanethioic anhydride or dithis compound, represents a unique class of organosulfur compounds. As the sulfur analog of acetic anhydride, its reactivity and physical characteristics are of significant interest to researchers in drug development, organic synthesis, and materials science. This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established scientific principles and supported by available technical data. Our objective is to equip researchers and scientists with the necessary information for the safe and effective handling, characterization, and application of this versatile reagent.
Molecular and Structural Characteristics
This compound possesses a distinct molecular architecture that dictates its physical behavior. The central sulfur atom is bonded to two acetyl groups, creating a thioanhydride linkage. This structure imparts a specific polarity and potential for intermolecular interactions, influencing properties such as boiling point and solubility.
Fundamental Identifiers
A clear identification of this compound is paramount for any scientific endeavor. The following table summarizes its key molecular identifiers.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Systematic Name | Ethanethioic Anhydride | [3][4] |
| Synonyms | Dithis compound, Acetic Thioanhydride | [2][3] |
| CAS Number | 3232-39-1 | [1][2] |
| Molecular Formula | C₄H₆O₂S | [2][3] |
| Molecular Weight | 118.15 g/mol | [2] |
Structural Representation
The arrangement of atoms within the this compound molecule can be visualized through a simple structural diagram.
Caption: 2D structure of this compound.
Core Physical Properties
The macroscopic physical properties of a compound are a direct reflection of its microscopic molecular structure and intermolecular forces. This section details the key physical constants of this compound.
Tabulated Physical Data
The following table provides a summary of the experimentally determined or reported physical properties of this compound.
| Property | Value | Notes | Source(s) |
| Appearance | Colorless to light yellow liquid | [1] | |
| Boiling Point | 120 °C | At atmospheric pressure. | [1] |
| Melting Point | Not well-established | A reported value of 140-142 °C is inconsistent with the boiling point and likely erroneous.[1] | |
| Density | 1.13 g/cm³ | At 20 °C. | [1] |
| Refractive Index (n_D^20) | 1.4810 - 1.4840 | [1] | |
| Flash Point | 26 °C | [1] |
Solubility Profile
-
Organic Solvents: Expected to be miscible with common organic solvents such as acetone, diethyl ether, ethanol, and chloroform due to similar polarities and the potential for dipole-dipole interactions.
-
Water: Sparingly soluble. The presence of the polar carbonyl groups may allow for some interaction with water molecules, but the overall nonpolar character of the acetyl groups and the sulfur atom will limit its solubility. Hydrolysis to thioacetic acid may also occur over time in aqueous environments.
Vapor Pressure
Specific vapor pressure data for this compound is not widely reported. However, given its boiling point of 120 °C, it can be classified as a moderately volatile liquid at room temperature. Appropriate precautions should be taken to avoid inhalation of vapors, especially in enclosed spaces.
Spectral Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of chemical compounds. This section discusses the expected spectral features of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its carbonyl groups.
-
C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1700-1750 cm⁻¹ . The exact position can be influenced by the electronegativity of the sulfur atom and potential resonance effects. This is the most characteristic peak in the IR spectrum of this compound.
-
C-H Stretch: Absorptions corresponding to the stretching of the methyl C-H bonds will appear in the region of 2850-3000 cm⁻¹ .
-
C-S Stretch: The carbon-sulfur stretching vibration is expected to produce a weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.
-
¹H NMR: Due to the symmetry of the molecule, a single sharp singlet is expected for the six equivalent protons of the two methyl groups. The chemical shift of this singlet would likely be in the range of 2.0-2.5 ppm , influenced by the deshielding effect of the adjacent carbonyl group.
-
¹³C NMR: Two distinct signals are expected in the proton-decoupled ¹³C NMR spectrum:
-
A signal for the methyl carbons, likely in the range of 20-30 ppm .
-
A signal for the carbonyl carbons, which will be significantly downfield due to the strong deshielding effect of the double-bonded oxygen, anticipated in the region of 190-200 ppm .
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (118).[3] Common fragmentation patterns would likely involve the loss of acetyl groups (CH₃CO) or other characteristic fragments.
Experimental Determination of Physical Properties
The accurate determination of physical properties is crucial for quality control and research applications. This section outlines standard experimental protocols that can be adapted for this compound.
Workflow for Physical Property Determination
Caption: General workflow for determining physical properties.
Protocol for Boiling Point Determination (Thiele Tube Method)
Objective: To determine the boiling point of this compound at atmospheric pressure.
Materials:
-
High-purity this compound
-
Thiele tube
-
Mineral oil or other suitable heating bath fluid
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Fill the Thiele tube with mineral oil to the level of the side arm.
-
Place a small amount (approx. 0.5 mL) of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube containing the this compound.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]
-
Record the temperature. For accuracy, repeat the determination.
Protocol for Refractive Index Measurement (Abbe Refractometer)
Objective: To measure the refractive index of this compound.
Materials:
-
High-purity this compound
-
Abbe refractometer
-
Constant temperature water bath (set to 20.0 °C)
-
Dropper or pipette
-
Soft lens tissue
-
Ethanol or acetone for cleaning
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry. Clean with ethanol or acetone and a soft lens tissue if necessary.
-
Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature of 20.0 °C.
-
Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.
-
Close the prisms firmly.
-
Adjust the light source and the mirror to obtain maximum illumination of the field of view.
-
Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
Turn the fine adjustment knob to bring the dividing line into sharp focus.
-
If color fringes are visible, adjust the compensator drum until the dividing line is sharp and achromatic.
-
Align the dividing line exactly on the crosshairs in the eyepiece.
-
Read the refractive index from the scale.[6]
-
Clean the prisms thoroughly after the measurement.
Safety, Handling, and Stability
This compound is a reactive and flammable compound that requires careful handling.
-
Flammability: It is a flammable liquid with a low flash point. Keep away from heat, sparks, and open flames.[1]
-
Irritant: Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Moisture Sensitivity: this compound is sensitive to moisture and may hydrolyze. Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. Recommended storage temperature is 2-8 °C.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound. While some experimental data, particularly for solubility and vapor pressure, remain to be definitively established in the public domain, the information presented herein offers a solid foundation for researchers working with this compound. Adherence to the outlined safety protocols is essential for its handling. Future research focusing on the experimental determination of the missing physical constants would be a valuable contribution to the scientific community.
References
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This compound. PubChem. Available from: [Link]
-
How To Measure A Refractive Index. YouTube. Available from: [Link]
-
Determination of Boiling Point (B.P). Available from: [Link]
-
Diacetyl sulphide. NIST Chemistry WebBook. Available from: [Link]
-
Chemical Properties of Diacetyl sulphide (CAS 3232-39-1). Cheméo. Available from: [Link]
Sources
Part 1: Thioacetic Acid (CAS 507-09-5) - A Comprehensive Safety Profile
An In-depth Technical Guide to the Safe Handling of Acetyl Sulfide and Thioacetic Acid
A Note on Chemical Identity: In chemical literature and supplier catalogs, the term "this compound" can be ambiguous. It is crucial to distinguish between two distinct compounds: This compound (also known as Dithis compound or Acetic Thioanhydride) and Thioacetic Acid . These substances possess different chemical structures, properties, and, most importantly, hazard profiles. This guide will address both, emphasizing the more acute hazards associated with Thioacetic Acid. Always verify the specific chemical and its corresponding CAS number before initiating any laboratory work.
-
Thioacetic Acid: CAS No. 507-09-5; Formula: C₂H₄OS[1]
-
This compound (Dithis compound): CAS No. 3232-39-1; Formula: C₄H₆O₂S[2]
Thioacetic acid is a highly reactive and hazardous organosulfur compound. It is a lachrymator with a strong, unpleasant stench, serving as an immediate indicator of its presence.[1][3] Its primary utility in research and drug development lies in its role as a reagent for introducing thiol groups into molecules.
Physicochemical Properties
A clear, pale-yellow liquid, thioacetic acid possesses properties critical to understanding its handling requirements.[4]
| Property | Value | Source |
| Molecular Weight | 76.12 g/mol | [4][5] |
| Appearance | Clear, pale-yellow liquid | [4][6] |
| Odor | Strong, unpleasant, pungent | [4][7] |
| Flash Point | 39.4 °C | [6] |
| Boiling Point | 120 °C | |
| Solubility | Water soluble | [1][8] |
Hazard Identification and GHS Classification
Thioacetic acid is classified as a highly hazardous substance. The Globally Harmonized System (GHS) classification underscores its multiple risk factors.[5][9][10]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour[9][10] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[9][10] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[7][9] |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage[5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[9][10] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[7][10] |
Toxicological Profile and Health Effects
Exposure to thioacetic acid can cause severe and immediate health effects. Understanding the routes of exposure and corresponding symptoms is vital for prevention and emergency response.
-
Inhalation: Vapors can cause chemical burns to the respiratory tract, dizziness, and at high concentrations, unconsciousness.[6] Symptoms include coughing, shortness of breath, headache, and nausea.[10] It is also a lachrymator, causing an increased flow of tears.[1][3]
-
Skin Contact: Causes severe skin burns.[1][6] Prolonged contact may lead to dermatitis, and it may cause an allergic skin reaction.[6][10]
-
Eye Contact: Contact with liquid or vapor causes severe burns and can lead to irreversible eye damage.[6]
-
Ingestion: Toxic if swallowed.[10] It can cause severe and permanent damage to the digestive tract, with symptoms including severe pain, nausea, vomiting, and shock.[6] Ingestion causes severe swelling and a danger of perforation of the esophagus or stomach.[3]
Protocols for Safe Handling and Storage
A multi-layered approach to safety, incorporating engineering controls, stringent handling procedures, and appropriate storage, is mandatory.
Engineering Controls:
-
Fume Hood: All work with thioacetic acid must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
-
Ventilation: Use adequate ventilation to keep airborne concentrations low.[6]
Handling Procedures:
-
Grounding: To avoid ignition from static electricity, all metal parts of equipment must be grounded. Use only non-sparking tools.[1][8]
-
Avoidance of Contact: Do not get in eyes, on skin, or on clothing. Avoid breathing mists or vapors.[1][10]
-
Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[10] Contaminated clothing should be removed and washed before reuse; contaminated shoes should be destroyed.[6]
Storage Requirements:
-
Location: Store in a cool, dry, well-ventilated area designated as a "flammables area".[1][6] A refrigerated room is preferable.[11]
-
Containers: Keep containers tightly closed.[1][10] Do not store in metal containers.[6] Opened containers must be carefully resealed and kept upright to prevent leakage.[10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[1][6] "No Smoking" policies must be strictly enforced in storage and handling areas.[10]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier between the researcher and the chemical.[12] Selection must be based on the specific hazards of thioacetic acid.
-
Eye and Face Protection: Tightly fitting safety goggles are required.[10] A face shield (minimum 8 inches) should also be worn to protect against splashes.[10]
-
Skin and Body Protection:
-
Gloves: Wear chemical-resistant gloves. Always consult the manufacturer's resistance guide to select the appropriate material for thioacetic acid.
-
Lab Coat/Apron: A chemically resistant lab coat or apron is necessary.
-
Protective Clothing: For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls may be required.[13]
-
-
Respiratory Protection: If ventilation is inadequate or for emergency response, a self-contained breathing apparatus (SCBA) should be used.[7][10] Do not use mouth-to-mouth resuscitation in case of inhalation exposure.[6]
Emergency Procedures: A Self-Validating System
Rapid and correct response to an emergency can significantly mitigate injury and damage.
First-Aid Measures:
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical aid.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Do not allow the victim to rub or close their eyes. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Firefighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[10] Water mist can be used to cool closed containers.[1]
-
Hazards: Thioacetic acid is highly flammable and its vapors can form explosive mixtures with air.[1][8] Vapors may travel to an ignition source and flash back.[1] Containers may explode when heated.[1] Hazardous decomposition products include carbon oxides and sulfur oxides.[10]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10]
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[10]
-
Eliminate Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[8][10]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[10]
-
Cleanup: Absorb the spill with dry earth, sand, or other non-combustible material.[8] Collect the absorbed material using clean, non-sparking tools and place it in a suitable container for disposal.[8][10]
Stability and Reactivity
-
Reactivity: Thioacetic acid is a highly reactive material that reacts violently with water.[5] It is incompatible with strong bases and metals.[1][3]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3] Avoid exposure to moist air or water.[1][3]
-
Hazardous Decomposition Products: Under fire conditions, it decomposes to form carbon oxides and sulfur oxides.[10] Many organosulfides can liberate toxic hydrogen sulfide upon decomposition or reaction with an acid.[8][14]
Part 2: this compound (Dithis compound, CAS 3232-39-1)
This compound, also known as acetic thioanhydride, is a flammable liquid but is generally less acutely hazardous than thioacetic acid.[15] It is used as a laboratory reagent.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 118.15 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [16] |
| Flash Point | 27 °C | |
| Boiling Point | 120 °C | |
| Synonyms | Dithis compound, Acetic Thioanhydride | [15][17] |
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[15] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[15] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[15] |
Health Effects and First Aid
-
Health Effects: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[15]
-
First Aid:
-
Inhalation: Remove person to fresh air. Get medical advice if you feel unwell.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Ingestion: Rinse mouth. Get medical advice/attention.
-
Safe Handling, Storage, and Emergency Response
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and take precautionary measures against static discharge.[16]
-
Storage: Store in a cool, well-ventilated place.[16] Keep the container tightly closed and store under an inert gas, as it can be moisture sensitive.
-
Firefighting: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Spill Response: Similar to thioacetic acid, eliminate ignition sources, ventilate the area, and absorb the spill with non-combustible material for disposal.
Part 3: Comparative Analysis and Workflow Diagrams
A direct comparison highlights the elevated risk profile of Thioacetic Acid.
| Feature | Thioacetic Acid (CAS 507-09-5) | This compound (CAS 3232-39-1) |
| Flammability | Category 2 (Highly Flammable) [9] | Category 3 (Flammable) |
| Oral Toxicity | Category 3 (Toxic) [9] | Not Classified |
| Skin Hazard | Category 1 (Causes Severe Burns) [5] | Category 2 (Causes Irritation) |
| Eye Hazard | Category 1 (Causes Serious Damage) [10] | Category 2 (Causes Serious Irritation) |
| Sensitization | Skin Sensitizer [10] | Not Classified |
| Key Characteristics | Lachrymator, Stench, Reacts Violently with Water[1][3][5] | Moisture Sensitive |
Visualizations
Diagram 1: General Workflow for Handling Hazardous Sulfur Compounds
Caption: A three-phase workflow for safely managing hazardous sulfur compounds.
Diagram 2: Emergency Response Logic for a Chemical Spill
Caption: Decision tree for responding to major vs. minor chemical spills.
References
- Material Safety Data Sheet - Thioacetic Acid, 96% (GC). Cole-Parmer.
- SAFETY DATA SHEET - Thioacetic acid. Thermo Fisher Scientific. (2013-03-12).
- SAFETY DATA SHEET - Thioacetic acid. Sigma-Aldrich. (2024-03-02).
- THIOACETIC ACID CAS No 507-09-5 - Safety Data Sheet. Central Drug House (P) Ltd.
- SAFETY DATA SHEET - this compound. TCI Chemicals. (2024-11-28).
- Thioacetic acid | C2H4OS | CID 10484. PubChem, National Center for Biotechnology Information.
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An In-depth Technical Guide to the Handling and Storage of Acetyl Sulfide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl sulfide (C₄H₆O₂S), also known as dithis compound or acetic thioanhydride, is a reactive sulfur-containing compound utilized in various synthetic applications within research and drug development. Its utility is counterbalanced by its inherent instability and hazardous properties, necessitating a comprehensive understanding of its safe handling, storage, and disposal. This guide provides an in-depth analysis of the chemical nature of this compound, detailing the causal factors behind its reactivity and offering field-proven protocols for its management in a laboratory setting. By elucidating the principles of its stability and reactivity, this document aims to equip researchers with the knowledge to safely and effectively incorporate this compound into their experimental workflows, ensuring both personnel safety and the integrity of their scientific outcomes.
The Chemical Persona of this compound: Understanding its Inherent Reactivity
This compound's reactivity stems from the electrophilic nature of its carbonyl carbons and the lability of the carbon-sulfur bonds. As a thioanhydride, it is more reactive than its corresponding oxygen analog, acetic anhydride, due to the better leaving group ability of the thiolate moiety compared to the carboxylate.
Susceptibility to Hydrolysis
The presence of the thioester linkage makes this compound highly susceptible to hydrolysis. The reaction is catalyzed by both acids and bases and proceeds via nucleophilic acyl substitution. In the presence of water, this compound degrades to form two equivalents of thioacetic acid.
-
Mechanism of Hydrolysis: The reaction is initiated by the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, with the cleavage of the C-S bond and the departure of a thioacetate anion, which is subsequently protonated to yield thioacetic acid.
This propensity for hydrolysis underscores the critical need to protect this compound from moisture during storage and handling.
Thermal Instability and Decomposition Pathways
Reactivity with Nucleophiles
The electrophilic carbonyl carbons of this compound are prime targets for a wide range of nucleophiles. This reactivity is the basis for its utility in synthesis but also a key consideration for its handling and compatibility.
-
Amines: React readily to form amides and thioacetic acid.
-
Alcohols: React to form esters and thioacetic acid.
-
Thiols: Can undergo exchange reactions.
Understanding these reactions is crucial to avoid unintended side reactions in experimental setups.
Prudent Storage Protocols for Maintaining Integrity and Safety
The long-term stability of this compound is contingent upon strict adherence to appropriate storage conditions. The primary objectives of these protocols are to prevent hydrolysis, thermal decomposition, and reaction with atmospheric components.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place, preferably refrigerated (<15°C). | To minimize the rate of thermal decomposition and reduce vapor pressure. |
| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen). | To prevent contact with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and potential oxidation. |
| Container | Use a tightly sealed, amber glass bottle with a secure, non-reactive cap. | To protect from light, which can catalyze decomposition, and to prevent moisture ingress. The container should be compatible with this compound. |
| Location | Store in a well-ventilated, designated flammable liquids storage cabinet. | To mitigate the fire hazard and ensure proper containment in case of a leak. |
| Incompatibilities | Store away from acids, bases, oxidizing agents, reducing agents, and sources of ignition. | To prevent violent reactions, decomposition, and fire. |
Logical Flow for Proper Storage of this compound
Caption: Workflow for the safe receipt and storage of this compound.
Safe Handling Methodologies: From Benchtop to Reaction Vessel
Given its hazardous nature—flammability, skin and eye irritation, and potential for harmful decomposition products—a stringent set of handling procedures is mandatory.[1]
Personal Protective Equipment (PPE)
A robust PPE ensemble is the first line of defense against exposure.
-
Eye Protection: Chemical splash goggles and a face shield are essential.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All manipulations of this compound should be performed in a certified chemical fume hood to prevent inhalation of vapors.
Experimental Workflow: A Step-by-Step Guide
This protocol outlines the preparation of a solution of this compound in an anhydrous aprotic solvent.
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary glassware, syringes, and needles, and dry them thoroughly in an oven and cool under a stream of inert gas.
-
Inert Atmosphere: Purge a flask, sealed with a septum, with an inert gas (argon or nitrogen).
-
Solvent Transfer: Using a dry syringe, transfer the desired volume of anhydrous solvent to the flask.
-
This compound Transfer: With a separate dry syringe, carefully withdraw the required volume of this compound from the storage vial. It is advisable to equalize the pressure in the vial with an inert gas-filled balloon to prevent a vacuum.
-
Addition: Slowly add the this compound to the solvent in the flask via the septum.
-
Mixing: Gently swirl the flask to ensure homogeneity.
Caption: Step-by-step process for preparing a solution of this compound.
Proper quenching of reactions containing this compound and disposal of the resulting waste is critical for safety and environmental compliance.
-
Quenching: Unreacted this compound should be quenched before workup. This can be achieved by slowly adding a nucleophilic quenching agent, such as isopropanol or a dilute solution of sodium bicarbonate, to the reaction mixture at a low temperature (e.g., 0 °C) with vigorous stirring. The choice of quenching agent will depend on the reaction conditions and other components in the mixture.
-
Waste Segregation: All waste containing this compound or its byproducts should be collected in a designated, labeled, and sealed waste container.
-
Disposal: The waste must be disposed of as hazardous waste in accordance with institutional and local regulations.[1] Do not pour this compound waste down the drain.
Incompatibility Profile: A Guide to Avoiding Hazardous Reactions
This compound's reactivity extends to a wide array of common laboratory reagents. Understanding these incompatibilities is paramount to preventing dangerous situations.
| Incompatible Class | Examples | Potential Hazard |
| Acids | Strong mineral acids (e.g., HCl, H₂SO₄), Lewis acids | Catalyzes decomposition, potentially leading to the release of toxic gases. |
| Bases | Hydroxides (e.g., NaOH), amines, carbonates | Catalyzes hydrolysis and other reactions, can be highly exothermic. |
| Oxidizing Agents | Peroxides, nitrates, chromates | Can lead to vigorous or explosive reactions. |
| Reducing Agents | Hydrides (e.g., NaBH₄, LiAlH₄) | Can undergo reduction, potentially leading to the formation of flammable and toxic products. |
| Protic Solvents | Water, alcohols | Reacts to form thioacetic acid (hydrolysis/alcoholysis). |
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it can react with this compound.[1]
Conclusion
This compound is a valuable synthetic tool whose effective use is predicated on a thorough understanding of its chemical properties and associated hazards. By implementing the robust storage, handling, and disposal protocols outlined in this guide, researchers can mitigate the risks associated with this reactive compound. A culture of safety, grounded in a deep appreciation for the chemical principles governing reactivity and stability, is the cornerstone of successful and responsible scientific advancement.
References
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An In-depth Technical Guide to the Solubility of Acetyl Sulfide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of acetyl sulfide, a key thioester and anhydride in organic synthesis. While quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles to predict its solubility in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine precise solubility data under their specific laboratory conditions. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization to purification and formulation.
Introduction to this compound and its Physicochemical Profile
This compound (C₄H₆O₂S), also known as dithis compound or acetic thioanhydride, is a reactive organic compound featuring a thioanhydride functional group.[1][2] Its structure, containing two acetyl groups linked by a sulfur atom, imparts a unique combination of polarity and reactivity.
Key Physicochemical Properties:
-
Molecular Formula: C₄H₆O₂S[1]
-
Molecular Weight: 118.15 g/mol [1]
-
Appearance: Colorless to light yellow clear liquid
-
Boiling Point: Approximately 120 °C
-
Density: Approximately 1.13 g/cm³
The presence of the polar carbonyl groups and the sulfur atom, contrasted with the nonpolar methyl groups, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given organic solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.
-
Polarity: this compound possesses a moderate polarity due to the C=O bonds. Therefore, it is expected to be more soluble in polar aprotic and some polar protic solvents that can engage in dipole-dipole interactions.
-
Van der Waals Forces: The methyl groups contribute to nonpolar character, allowing for van der Waals interactions with nonpolar solvents.
-
Hydrogen Bonding: this compound itself is not a hydrogen bond donor. However, the carbonyl oxygens can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents like alcohols.
Based on these principles, a qualitative prediction of this compound's solubility in common organic solvents can be made.
Predicted Solubility of this compound in Common Organic Solvents
The following table provides a predicted qualitative solubility of this compound in a range of organic solvents. It is crucial to note that these are predictions based on chemical principles, and experimental verification is recommended for precise applications.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane | High | Effective at dissolving moderately polar compounds through dipole-dipole interactions.[3] |
| Chloroform | High | Similar to dichloromethane, it can effectively solvate this compound. | |
| Ethers | Tetrahydrofuran (THF) | High | The ether oxygen can interact with the acetyl groups, and the overall polarity is compatible. |
| Diethyl Ether | Moderate | Less polar than THF, may have slightly lower solvating power for the polar functional groups of this compound. | |
| Ketones | Acetone | Moderate to High | The polar ketone group can interact favorably with the thioanhydride, though the relatively small nonpolar component of acetone might limit very high solubility. |
| Esters | Ethyl Acetate | Moderate to High | The ester functional group provides a similar polarity environment to this compound.[4][5] |
| Aprotic Polar | Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent capable of strong dipole-dipole interactions. |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that should effectively solvate this compound.[6][7] | |
| Alcohols | Methanol | Moderate | The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygens of this compound, but the high polarity of methanol may not be perfectly matched. |
| Ethanol | Moderate | Similar to methanol, with a slightly larger nonpolar component which might slightly improve solubility. | |
| Hydrocarbons | Toluene | Low to Moderate | The aromatic ring provides some polarizability, which may allow for some dissolution of the moderately polar this compound. |
| Hexane | Low | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar thioanhydride functional group.[3] |
Experimental Determination of this compound Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a chosen organic solvent.
Experimental Workflow Diagram
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Acetyl Sulfide Derivatives as a Cornerstone for Sulfur Introduction in Organic Synthesis: A Technical Guide
Abstract
The strategic introduction of sulfur into organic molecules is a pivotal challenge in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the diverse array of sulfur sources available to the synthetic chemist, acetyl sulfide derivatives, primarily thioacetic acid and its salts, have emerged as exceptionally versatile and reliable reagents.[2] This guide provides an in-depth technical overview of the utility of the thioacetyl moiety as a premier sulfur source. We will move beyond simple procedural descriptions to explore the underlying principles of reactivity, chemoselectivity, and experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful reagents for the controlled and efficient synthesis of thiols, thioesters, and other critical organosulfur compounds.[3]
The Thioacetyl Group: A Chemist's Controlled Sulfur Source
While elemental sulfur, hydrogen sulfide (H₂S), and inorganic sulfides like Na₂S are fundamental sulfur sources, they often present challenges related to handling, odor, toxicity, and lack of selectivity.[4][5][6] Thioacetic acid (CH₃C(O)SH), a readily available and easily handled liquid, offers a compelling alternative.[2] Its utility stems not from the acid itself, but from its conjugate base, the thioacetate anion (CH₃C(O)S⁻), a soft and potent sulfur nucleophile.
The core advantage of this system lies in the dual nature of the thioacetyl group:
-
A Robust Sulfur Nucleophile: The thioacetate anion readily participates in nucleophilic substitution reactions, primarily with alkyl halides, to form S-thioacetate esters.[2]
-
A Stable Protecting Group: Once installed, the acetyl group effectively "masks" the thiol functionality. The resulting thioacetate is significantly less nucleophilic and less prone to oxidation than the corresponding free thiol, preventing common side reactions such as the formation of disulfide impurities during subsequent synthetic steps.[7][8]
This two-stage approach—installation of a protected sulfur followed by a distinct deprotection step—provides a level of control and predictability that is essential for complex, multi-step syntheses.
Safety and Handling Considerations
Thioacetic acid is a flammable liquid with a strong, unpleasant odor. It is classified as corrosive and can cause skin and eye irritation.[2] Handling should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
| Hazard Statement | Precautionary Measures |
| H226: Flammable liquid and vapour. | P210: Keep away from heat/sparks/open flames. No smoking. |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection. |
| Strong, unpleasant odor. | Use only in a well-ventilated fume hood. |
Core Application: Synthesis of Thiols via S-Thioacetate Intermediates
The most fundamental application of thioacetic acid is the preparation of thiols from alkyl halides. This transformation is typically accomplished in a two-step sequence involving the formation of an S-thioacetate ester followed by its hydrolysis.[2]
The Underlying Mechanism and Rationale
The process hinges on the S_N2 displacement of a leaving group (typically a halide) by the thioacetate anion. The subsequent hydrolysis cleaves the thioester bond to liberate the desired thiol.
Caption: General workflow for thiol synthesis using thioacetate.
Expert Insight: Attempting a one-pot synthesis of thiols using reagents like sodium hydrosulfide (NaSH) is often complicated by the product thiol (R-SH) being more nucleophilic than the hydrosulfide ion. This can lead to a second S_N2 reaction with the starting alkyl halide, forming a symmetric sulfide (R-S-R) as a significant byproduct.[7][8] The thioacetate route elegantly circumvents this issue by forming a stable, less reactive intermediate, thus ensuring higher yields of the desired thiol.
Validated Experimental Protocol: Synthesis of 1-Hexanethiol
This protocol details the conversion of 1-bromohexane to 1-hexanethiol, illustrating the discrete steps of thioacetate formation and subsequent hydrolysis.[2]
Part A: Synthesis of S-Hexyl Thioacetate
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium thioacetate (11.4 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Reaction: To the stirring solution, add 1-bromohexane (16.5 g, 0.1 mol).
-
Heating: Heat the mixture to reflux for 6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude S-hexyl thioacetate. Purification can be achieved via distillation if necessary.
Part B: Hydrolysis to 1-Hexanethiol
-
Reaction Setup: To the flask containing the crude S-hexyl thioacetate, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of 95% ethanol.
-
Heating: Heat the mixture to reflux for 2 hours.
-
Workup: Cool the reaction mixture in an ice bath and carefully acidify with 6M hydrochloric acid (HCl) until the solution is acidic to litmus paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with water (50 mL) and brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (note the volatility and odor of the product).
-
Purification: The crude 1-hexanethiol can be purified by distillation to yield the final product.
Advanced Applications of the Thioacetyl Group
Beyond the synthesis of simple thiols, thioacetic acid is a gateway to other important classes of organosulfur compounds.
Synthesis of Thioamides from Nitriles
Thioamides are crucial building blocks in medicinal chemistry and serve as precursors to sulfur-containing heterocycles.[9][10][11] Thioacetic acid provides a direct and efficient method for the conversion of nitriles to primary thioamides, often under mild conditions.
Caption: Direct conversion of nitriles to thioamides using thioacetic acid.
Protocol Highlight: Synthesis of Benzothioamide [12]
A mixture of benzonitrile, 1.2 equivalents of thioacetic acid, and a catalytic amount of calcium hydride in a suitable solvent (e.g., toluene) is heated. The reaction proceeds to give the corresponding benzothioamide in good to excellent yields. This method is notable for its tolerance of various functional groups, including haloaryl nitriles which are often susceptible to nucleophilic aromatic substitution under harsher conditions.[12]
| Substrate | Conditions | Yield | Reference |
| Benzonitrile | CH₃COSH, CaH₂, Toluene, 80 °C | >90% | [12] |
| 4-Chlorobenzonitrile | CH₃COSH, CaH₂, Toluene, 80 °C | ~85% | [12] |
| Aliphatic Nitriles | CH₃COSH, CaH₂, Toluene, 80 °C | Good | [12] |
Synthesis of Thioesters
Thioesters are high-energy intermediates in numerous biochemical pathways, most famously as derivatives of coenzyme A.[13][14] In organic synthesis, they are valuable acylating agents.[15] Thioacetic acid can be coupled with carboxylic acids in the presence of dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) to form thioesters.[13] More recently, nickel-catalyzed metathesis reactions between carboxylic acids and thioacetates have been developed, offering a highly efficient and step-economical route to a wide variety of thioesters.[15]
Mechanistic Nuances and Troubleshooting
A deep understanding of potential side reactions is critical for successful synthesis. The thioacetate group, while generally stable, can participate in undesired pathways under certain conditions.
Thioacetyl Migration in Polyfunctional Molecules
In substrates containing other nucleophilic groups (e.g., hydroxyls) or under weakly basic conditions, the thioacetate group can be labile.[16] This can lead to the in-situ generation of a thiol, which can then trigger an intramolecular migration of an adjacent acetyl group.
Caption: Plausible pathway for undesired thioacetyl migration.
Field-Proven Insight: When synthesizing sulfur-containing glycosides, this migration is a known complication.[16] To suppress it, the reaction's basicity must be carefully controlled. One effective strategy is to add a small amount of thioacetic acid to the reaction mixture when using a thioacetate salt as the nucleophile. This proton source tempers the basicity of the nucleophile, inhibiting the initial formation of the free thiol that initiates the migration cascade.[16] Conversely, when substituting a leaving group with an acetate anion on a thioacetate-containing substrate, using acetic anhydride (Ac₂O) as a solvent can inhibit the side reaction by immediately re-acetylating any thiol that forms.[16]
Conclusion
This compound derivatives, particularly thioacetic acid and its salts, represent a mature and highly reliable technology for the introduction of sulfur in organic synthesis. The ability to install a protected thiol via a robust S_N2 reaction and deprotect it in a separate step provides a level of control that is indispensable for modern synthetic chemistry, especially in the context of drug development where molecular complexity and functional group tolerance are paramount. By understanding the core reactivity, appreciating the causality behind established protocols, and anticipating potential side reactions, researchers can confidently employ this venerable reagent to achieve their synthetic goals with precision and efficiency.
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An In-depth Technical Guide to the Discovery and History of Acetyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl sulfide, also known as dithis compound or acetic thioanhydride, represents a fundamental yet often overlooked molecule in the landscape of organic sulfur chemistry. As the sulfur analog of acetic anhydride, its history is intrinsically linked to the pioneering days of organic synthesis in the mid-19th century. This guide provides a comprehensive exploration of the discovery, historical synthesis, and evolving understanding of the chemical properties and reactivity of this compound. By examining the foundational work of early chemists and tracing the development of synthetic methodologies, we aim to provide researchers and drug development professionals with a deeper appreciation for the causality behind experimental choices and the enduring relevance of this reactive thioanhydride.
The Dawn of Organosulfur Chemistry: A Prelude to this compound
The story of this compound begins not with its own discovery, but with that of its precursor, thioacetic acid . In 1854, the renowned German chemist August Kekulé published his seminal work, "Ueber eine neue Reihe von Schwefelverbindungen" (On a new series of sulfur compounds), in the prestigious journal Annalen der Chemie und Pharmacie. In this paper, Kekulé detailed the synthesis of thioacetic acid (CH₃COSH) through the reaction of phosphorus pentasulfide with acetic acid. This discovery was a landmark achievement, opening a new chapter in the exploration of organic compounds containing sulfur.
The mid-19th century was a period of fervent activity in organic chemistry, with the development of new synthetic methods and the elucidation of the structures of fundamental organic molecules. Following Charles Frédéric Gerhardt's first synthesis of acetic anhydride in 1852, the stage was set for chemists to explore its sulfur counterpart. The logical next step was to investigate the reactivity of the newly discovered thioacetic acid and its potential to form an analogous thioanhydride.
The Elusive First Synthesis: Unraveling the Historical Record
Pinpointing the exact first synthesis of this compound is a challenge embedded in the rich and sometimes dense literature of 19th-century chemistry. While a single, celebrated publication announcing its discovery has not been prominently identified, evidence suggests its preparation was a natural progression from the work on thioacetic acid. Early synthetic chemists, armed with thioacetic acid and the recently developed acetyl chloride (first prepared by Gerhardt in 1852), would have logically attempted their reaction.
One of the earliest and most plausible routes to this compound involves the reaction of a salt of thioacetic acid with acetyl chloride. This method, a variation of which is still in use today, leverages the nucleophilicity of the thioacetate anion.
A Foundational Reaction: The Thioacetate Pathway
The synthesis of potassium thioacetate can be achieved by neutralizing thioacetic acid with potassium hydroxide or by reacting acetyl chloride with potassium hydrogen sulfide.[1] The subsequent reaction of potassium thioacetate with acetyl chloride would have been a straightforward experiment for chemists of the era, yielding this compound and potassium chloride.
Experimental Rationale: The choice of a salt of thioacetic acid, such as potassium thioacetate, was crucial. The deprotonated sulfur atom in the thioacetate anion is a significantly stronger nucleophile than the sulfur in the parent thioacetic acid, making it more reactive towards the electrophilic carbonyl carbon of acetyl chloride. The use of a salt also drives the reaction forward by the precipitation of the inorganic salt (e.g., KCl), a common strategy in 19th-century synthesis.
Hypothetical 19th-Century Synthesis of this compound:
Caption: Figure 1. Plausible 19th-century synthesis of this compound.
Chemical Properties and Early Characterization
Early investigations into the properties of this compound would have revealed its distinct, pungent odor, characteristic of many volatile sulfur compounds. Its reactivity, particularly its sensitivity to water, would have been a key observation.
Hydrolysis: A Reversible Link to its Precursors
This compound readily reacts with water in a hydrolysis reaction to yield two molecules of thioacetic acid. This reaction is reversible, and in the presence of a dehydrating agent, thioacetic acid can, in principle, form this compound.
Reaction Mechanism: Hydrolysis of this compound
The hydrolysis proceeds via a nucleophilic attack of water on one of the carbonyl carbons of the this compound molecule.
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Unveiling the Energetic Landscape: A Technical Guide to the Thermodynamic Properties of Diacetyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetyl sulfide (C₄H₆O₂S), a volatile organosulfur compound, plays a significant role in the flavor profile of various foods and beverages. Beyond its sensory characteristics, a thorough understanding of its thermodynamic properties is paramount for applications ranging from food processing and stability to its potential consideration in biochemical pathways and drug development. This technical guide provides a comprehensive overview of the core thermodynamic parameters of dithis compound, synthesizing available experimental data with insights from computational chemistry. We delve into the structural underpinnings that dictate its energetic behavior and outline the methodologies for the determination of key thermodynamic quantities, offering a valuable resource for researchers in diverse scientific disciplines.
Introduction: The Significance of Thermodynamic Insights
The thermodynamic properties of a molecule govern its stability, reactivity, and phase behavior. For dithis compound, these parameters are critical for:
-
Predicting Chemical Reactivity: Understanding the enthalpy and Gibbs free energy of formation provides a basis for predicting its participation in chemical reactions, including degradation pathways that can impact flavor stability in food products.
-
Process Optimization: Knowledge of heat capacity and enthalpy of vaporization is essential for designing and optimizing industrial processes such as distillation and extraction.
-
Biochemical Modeling: In the context of drug development and toxicology, thermodynamic data can inform the modeling of interactions with biological macromolecules.
This guide will explore the key thermodynamic properties of dithis compound, providing both established values and a discussion of the experimental and computational approaches used for their determination.
Molecular Structure and Conformational Landscape
The thermodynamic properties of dithis compound are intrinsically linked to its molecular structure. It possesses a central sulfur atom bonded to two acetyl groups. The molecule is not rigid and can adopt different conformations due to rotation around the C-S bonds.
A detailed study combining gas electron diffraction, single-crystal X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations has provided significant insights into its structure. This research revealed that in both the gaseous and condensed phases, the molecule predominantly adopts a planar heavy-atom skeleton.
Diagram: Conformational Analysis Workflow
Caption: A multidisciplinary approach to elucidating the structure of dithis compound.
Core Thermodynamic Properties
This section details the key thermodynamic parameters of dithis compound, drawing from established databases and scientific literature.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.
Gas-Phase Enthalpy of Formation (ΔfH°gas):
The most reliable experimental value for the gas-phase standard enthalpy of formation of dithis compound is -317 ± 10 kJ/mol [1][2]. This value was determined through equilibrium studies of the gas-phase reaction between ketene and thioacetic acid[2][3].
Experimental Protocol: Equilibrium Constant Determination for Gas-Phase Reactions
-
Reactant Preparation: High-purity ketene and thioacetic acid are synthesized and purified.
-
Reaction Vessel: A known mixture of the reactants is introduced into a temperature-controlled reaction vessel of a known volume.
-
Equilibration: The mixture is allowed to reach thermal and chemical equilibrium at a specific temperature.
-
Analysis: The equilibrium concentrations of reactants and products are determined using a suitable analytical technique, such as gas chromatography or mass spectrometry.
-
Equilibrium Constant (K) Calculation: The equilibrium constant is calculated from the measured concentrations.
-
Van't Hoff Equation: The experiment is repeated at several temperatures to determine the temperature dependence of the equilibrium constant. The standard enthalpy change of the reaction (ΔrH°) is then calculated using the van't Hoff equation: d(ln K)/dT = ΔrH° / RT²
-
Hess's Law: The standard enthalpy of formation of dithis compound is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of the reactants (ketene and thioacetic acid).
Rationale for Experimental Choices: The use of a gas-phase equilibrium study is advantageous as it allows for the direct determination of the enthalpy change of the reaction under well-controlled conditions, minimizing intermolecular interactions that are present in the condensed phase.
Condensed-Phase Enthalpy of Formation (ΔfH°liquid):
Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization is the amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature. For dithis compound, the following values have been reported[4]:
| Enthalpy of Vaporization (kJ/mol) | Temperature (K) |
| 54.2 | 340 |
| 50.9 | 340 |
Experimental Protocol: Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.
-
Sample Preparation: A pure sample of dithis compound is placed in a thermostatted vessel.
-
Vapor Pressure Measurement: The vapor pressure of the liquid is measured at various temperatures. This can be achieved using a static or dynamic method.
-
Clausius-Clapeyron Plot: A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of temperature (1/T) is constructed.
-
Enthalpy of Vaporization Calculation: The slope of the resulting line is equal to -ΔvapH°/R, where R is the ideal gas constant.
Diagram: Thermodynamic Cycle for Enthalpy of Formation
Caption: Relationship between gas and liquid phase enthalpies of formation.
Standard Molar Entropy (S°) and Heat Capacity (Cp)
As of the latest literature review, direct experimental data for the standard molar entropy and heat capacity of dithis compound are not available. In such cases, computational chemistry methods provide a powerful tool for estimating these properties.
Computational Approach: Density Functional Theory (DFT)
-
Molecular Geometry Optimization: The three-dimensional structure of the dithis compound molecule is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated. These frequencies correspond to the various modes of molecular motion (stretching, bending, etc.).
-
Partition Function Calculation: The translational, rotational, and vibrational partition functions are calculated from the molecular properties (mass, moments of inertia, and vibrational frequencies).
-
Thermodynamic Property Calculation: The standard molar entropy and heat capacity are then derived from the calculated partition functions using standard statistical mechanics formulas.
Justification of Method: DFT calculations offer a good balance between computational cost and accuracy for determining the thermodynamic properties of organic molecules, especially when experimental data is scarce.
Gibbs Free Energy of Formation (ΔfG°)
The Gibbs free energy of formation indicates the spontaneity of the formation of a compound from its elements under standard conditions. It can be calculated from the enthalpy of formation and the standard entropy using the following equation:
ΔfG° = ΔfH° - TΔS°
Where:
-
ΔfG° is the standard Gibbs free energy of formation.
-
ΔfH° is the standard enthalpy of formation.
-
T is the standard temperature (298.15 K).
-
ΔS° is the standard entropy of formation, which is calculated from the absolute entropies of the compound and its constituent elements.
While a precise experimental value for ΔfG° is not available due to the lack of experimental S° data, computational methods can provide a reliable estimate.
Summary of Thermodynamic Data
The following table summarizes the available and estimated thermodynamic properties of dithis compound.
| Property | Value | Method |
| Standard Enthalpy of Formation (gas) | -317 ± 10 kJ/mol | Experimental (Equilibrium) |
| Enthalpy of Vaporization | ~52 kJ/mol at 340 K | Experimental (Vapor Pressure) |
| Standard Enthalpy of Formation (liquid) | ~ -369 kJ/mol | Estimated |
| Standard Molar Entropy (gas) | Not Experimentally Determined | Requires Computational Study |
| Heat Capacity (gas) | Not Experimentally Determined | Requires Computational Study |
| Standard Gibbs Free Energy of Formation (gas) | Not Experimentally Determined | Requires S° for Calculation |
Conclusion and Future Directions
This guide has consolidated the current knowledge on the thermodynamic properties of dithis compound. While the gas-phase enthalpy of formation is well-established through experimental work, a significant data gap exists for the standard molar entropy and heat capacity. Future research should focus on:
-
Experimental Calorimetry: Performing calorimetric measurements, such as bomb calorimetry for the enthalpy of combustion and adiabatic calorimetry for heat capacity, would provide invaluable experimental data for the condensed phase.
-
Advanced Computational Studies: High-level ab initio calculations could further refine the computationally derived values for entropy and heat capacity, providing a more complete and accurate thermodynamic profile of dithis compound.
A comprehensive understanding of these fundamental properties will undoubtedly facilitate the advancement of research and development in fields where this intriguing organosulfur compound plays a vital role.
References
-
Blake, P. G., & Speis, A. (1974). Reactions of keten. Part IV. Kinetics and thermodynamics of the gas-phase reaction: Thioacetic acid + keten = acetic Thioanhydride. Journal of the Chemical Society, Perkin Transactions 2, (15), 1879-1881. ([Link])
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National Institute of Standards and Technology. (n.d.). Diacetyl sulphide. In NIST Chemistry WebBook. Retrieved from [Link]1][2]
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National Institute of Standards and Technology. (n.d.). Diacetyl sulphide - Phase change data. In NIST Chemistry WebBook. Retrieved from [Link]4]
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National Institute of Standards and Technology. (n.d.). Diacetyl sulphide - Reaction thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]3]
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Romano, R. M., Della Védova, C. O., Downs, A. J., Oberhammer, H., & Parsons, S. (2001). Structure and Conformational Properties of Dithis compound in the Gaseous and Condensed Phases Explored by Gas Electron Diffraction, Single-Crystal X-ray Diffraction, Vibrational Spectroscopy, and Quantum Chemical Calculations. Journal of the American Chemical Society, 123(50), 12623–12631. ([Link])
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Acetyl Sulfide and the Thioester World: A Technical Guide to its Core Role in Prebiotic Chemistry
An in-depth technical guide by Gemini
Audience: Researchers, scientists, and drug development professionals.
Abstract: The origin of life represents one of the most profound questions in science, fundamentally rooted in the chemistry of how simple abiotic monomers could polymerize into the complex macromolecules essential for life. A primary thermodynamic hurdle is the formation of bonds, such as peptide and phosphodiester linkages, through dehydration in an aqueous primordial environment. The "Thioester World" hypothesis, proposed by Nobel laureate Christian de Duve, provides a compelling framework for understanding the emergence of metabolic energy.[1][2] This hypothesis posits that thioesters, high-energy sulfur-containing compounds analogous to the acetyl group of acetyl sulfide, served as the primordial energy currency, predating the universal role of adenosine triphosphate (ATP).[3] This guide explores the central role of this compound and its analogs in prebiotic chemistry, detailing their plausible synthesis on the early Earth, their critical function in the formation of proto-peptides, and their role as a bridge to the first metabolic pathways. By examining the underlying chemical principles and experimental evidence, we provide a technical overview for researchers investigating the chemical origins of life and the development of novel catalytic systems.
Part 1: The Thioester World Hypothesis: A Paradigm for Prebiotic Energy Transduction
The Energetic Hurdle of Prebiotic Polymerization
The formation of biopolymers, such as peptides from amino acids, is a condensation reaction that releases a molecule of water. In the aqueous environment of the early Earth, this reaction is thermodynamically unfavorable, as the high concentration of water drives the equilibrium towards hydrolysis rather than polymerization.[4][5] Overcoming this energy barrier is a foundational requirement for the origin of life. Modern biological systems utilize the chemical energy stored in ATP, activated by complex enzymes, to drive these reactions. However, the intricate machinery of ATP synthesis could not have existed on the prebiotic Earth, creating a classic "chicken-and-egg" problem.
Christian de Duve's "Thioester World"
To resolve this conundrum, Christian de Duve proposed the "Thioester World" hypothesis, which suggests that thioesters were the key energy-transfer molecules in a pre-ATP world.[1][6][7] The thioester bond (R-C(=O)-S-R') is a high-energy bond, much like the phosphoanhydride bonds in ATP. The hydrolysis of a thioester is a highly exergonic process, meaning it releases a significant amount of free energy.[7] This energy can be coupled to drive thermodynamically unfavorable reactions, such as peptide bond formation.[3] De Duve noted that thioesters are obligatory intermediates in numerous key metabolic processes where ATP is either used or regenerated, suggesting they are a more ancient and fundamental component of energy metabolism.[3]
Acetyl-CoA as a Metabolic Relic
The central role of acetyl coenzyme A (Acetyl-CoA) in nearly all aspects of modern metabolism serves as powerful circumstantial evidence for the Thioester World hypothesis.[3][8] Acetyl-CoA is a thioester that functions as a hub in cellular metabolism, participating in the Krebs cycle, fatty acid synthesis and degradation, and the synthesis of numerous other cellular components.[3][9] The "business end" of Acetyl-CoA is its reactive acetyl-thioester group.[8] Simpler prebiotic analogs, such as this compound (more accurately, its thioacid or thioester derivatives like methyl thioacetate), are believed to be the evolutionary precursors to this biochemically universal molecule.[8][10]
Part 2: Plausible Prebiotic Synthesis of this compound and its Analogs
For the Thioester World to be viable, a robust and plausible abiotic synthesis route for simple thioesters on the early Earth is required. Several compelling pathways have been proposed and experimentally supported.
The Iron-Sulfur World Connection
The Iron-Sulfur World hypothesis, championed by Günter Wächtershäuser, proposes that life began on the surfaces of iron-sulfide minerals, such as pyrite (FeS₂), in the vicinity of hydrothermal vents.[10][11] These environments are rich in chemical potential, with abundant reactants like carbon monoxide (CO), hydrogen sulfide (H₂S), and methanethiol (CH₃SH). Experiments have demonstrated that under these conditions, these simple precursors can react in the presence of iron and nickel sulfide catalysts to form methyl thioacetate (CH₃-CO-SCH₃), a simple and stable thioester.[10] This reaction represents a plausible geological route to the first activated acetyl groups, forming the foundation for a primitive surface-based metabolism.[10][12]
Caption: Synthesis of Methyl Thioacetate in the Iron-Sulfur World.
Mercaptoacid Condensation Pathways
Another robust pathway involves the reaction of mercaptoacids (molecules containing both a thiol and a carboxylic acid group, like thioglycolic acid) with amino acids.[13][14] Experiments conducted by Frenkel-Pinter and colleagues have shown that simply drying and heating mixtures of mercaptoacids and amino acids under a wide range of plausible prebiotic pH (3-9) and temperature (25-85°C) conditions leads to the formation of co-oligomers called "thiodepsipeptides".[4][13] These molecules contain both peptide bonds and the crucial energy-rich thioester bonds, formed by the condensation of the mercaptoacid.[5] This process, driven by wet-dry cycles conceivable in terrestrial hot springs or evaporating pools, provides a one-pot pathway to both create the thioester and utilize it for polymerization.[13][15]
Volcanic Gases as Precursors: The Role of Carbonyl Sulfide (COS)
Volcanic outgassing on the early Earth would have released significant quantities of simple, reactive gases. Carbonyl sulfide (COS), a simple volcanic gas, has been shown to be a highly effective agent for peptide bond formation in aqueous solutions.[16][17] While not forming a stable acetyl thioester itself, COS activates amino acids by forming a transient thiocarbamate intermediate, which then readily reacts with another amino acid to form a dipeptide.[16][18] This process demonstrates that simple sulfur-based chemistry, driven by geologically plausible inputs, can efficiently overcome the energy barrier to peptide formation.[17][19][20]
Part 3: The Role of this compound in the Formation of Proto-Peptides
The primary function of this compound analogs in prebiotic chemistry is to act as activating agents for the synthesis of peptides.
Activating Amino Acids for Polymerization
A thioester, such as methyl thioacetate, can activate a free amino acid in a two-step process. First, the amino group of the amino acid attacks the electrophilic carbonyl carbon of the thioester, displacing the thiol (methanethiol in this case) and forming an N-acetylated amino acid. More importantly for polymerization, an amino acid thioester (formed, for instance, from a mercaptoacid) can react with the amino group of a second amino acid. This reaction, known as a thioester-amide exchange, is thermodynamically favorable and results in the formation of a stable amide (peptide) bond, releasing the free thiol.[13][14] This mechanism provides a direct route for elongating peptide chains in an aqueous environment without the need for complex enzymes or dehydrating agents of questionable prebiotic relevance.[4][5]
Experimental Protocol: Formation of Thiodepsipeptides
The following protocol is a generalized methodology based on the successful experiments demonstrating the formation of thiodepsipeptides from a mercaptoacid and an amino acid.[13] This self-validating system demonstrates a robust, prebiotically plausible pathway to proto-peptides.
Objective: To synthesize thiodepsipeptides containing both thioester and amide bonds via wet-dry cycling.
Materials:
-
Thioglycolic acid (a mercaptoacid)
-
L-Alanine (an amino acid)
-
Deionized water
-
pH adjustment solutions (e.g., HCl, NaOH)
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Heating block or oven
-
Analytical equipment (e.g., HPLC-MS) for product verification
Methodology:
-
Solution Preparation: Prepare an aqueous stock solution containing thioglycolic acid and alanine. A molar ratio of 5:1 (thioglycolic acid:alanine) has been shown to be effective.[13] The initial concentration can be in the range of 10-100 mM.
-
pH Adjustment: Aliquot the solution into several reaction vials. Adjust the initial pH of the solutions across a range (e.g., pH 3, 5, 7, 9) using dilute HCl or NaOH. This step tests the robustness of the reaction under different plausible prebiotic environmental conditions.
-
Dehydration (Drying) Phase: Place the open vials in a heating block or oven set to a constant temperature (e.g., 65°C). Allow the solvent to fully evaporate, leaving a dry film of reactants. The causality here is that removing water shifts the reaction equilibrium away from hydrolysis and towards condensation, allowing thioester and peptide bonds to form.[13][14]
-
Incubation (Heating) Phase: Once dry, cap the vials and continue to heat them at the set temperature for a prolonged period (e.g., 1 to 7 days). This provides the activation energy for the condensation reactions to proceed in the solid state.
-
Rehydration and Analysis: After the incubation period, allow the vials to cool to room temperature. Rehydrate the dried film in a known volume of deionized water or a suitable buffer for analysis.
-
Product Identification: Analyze the rehydrated solution using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify the formation of various oligomers, including dipeptides, thioester dimers of thioglycolic acid, and the target thiodepsipeptides (e.g., tg-Ala, (tg)₂-Ala).[13]
Caption: Experimental workflow for prebiotic thiodepsipeptide synthesis.
Data Summary: Environmental Conditions for Thiodepsipeptide Formation
Experimental results have demonstrated that the formation of thiodepsipeptides is a remarkably robust process, occurring across a wide range of simulated prebiotic conditions.[13]
| Parameter | Tested Range | Outcome | Reference |
| Initial pH | 3.0 - 9.0 | Product formation observed across the entire range. | [13] |
| Temperature | 25°C - 85°C | Reaction proceeds even at room temperature, with yields increasing at higher temperatures. | [13] |
| Reactants | Various mercaptoacids and amino acids | The reaction is not limited to a single pair of reactants, suggesting generality. | [14] |
Part 4: Bridging to a Proto-Metabolism
Beyond peptide synthesis, thioesters provide a critical link to the emergence of the first metabolic pathways and a phosphate-based energy economy.
From Thioesters to Phosphate-Based Energy
While the "Thioester World" provides a powerful starting point, modern life is dominated by phosphate-based energy carriers like ATP. A plausible evolutionary pathway requires a chemical bridge connecting these two systems. This bridge is believed to be acetyl phosphate (AcP).[21][22]
Acetyl Phosphate: The Crucial Intermediate
Acetyl phosphate is a "mixed anhydride" of acetic acid and phosphoric acid, and it possesses a high-energy phosphate bond. Crucially, it can be formed spontaneously from the reaction of a thioester (like thioacetate) with phosphate under mild, neutral-to-alkaline conditions.[10][21] Once formed, acetyl phosphate is an effective phosphorylating agent, capable of transferring its phosphate group to other molecules, such as ribose or even ADP, to form the precursors of nucleotides and ATP itself.[21] This provides a seamless transition from the sulfur-based energy of the Thioester World to the phosphate-based bioenergetics of modern cells.[10][22]
Caption: Acetyl Phosphate as a bridge between thioester and phosphate metabolism.
A Non-Enzymatic Proto-TCA Cycle?
The intermediates of the modern Krebs (TCA) cycle are simple carboxylic acids. It has been proposed that thioesters could have driven an early, non-enzymatic, and possibly linear or partial version of the reductive TCA cycle for carbon fixation.[9][23] The energy released from thioester hydrolysis could drive key carboxylation steps, converting simpler molecules into the more complex intermediates of a primitive metabolism, laying the groundwork for the sophisticated, enzyme-catalyzed cycles seen today.
Part 5: Challenges and Future Directions
While the thioester-centric model for prebiotic chemistry is compelling, it is not without its challenges and open questions that drive current research.
Stability and Competing Reactions
The high reactivity of thioesters, which makes them excellent energy donors, also makes them susceptible to hydrolysis. The stability of thioesters in various prebiotic environments (e.g., high temperature vents vs. cool pools) is an area of active investigation. Furthermore, competing side reactions could have consumed these valuable molecules, and understanding the reaction networks that would have favored productive pathways is a key goal of systems chemistry.[2][24]
The Transition to Coded Protein Synthesis
The thioester-mediated formation of random peptides is a significant step, but it does not explain the origin of sequence-specific, genetically encoded protein synthesis. A vast conceptual and chemical gap remains between the formation of short, random proto-peptides and the emergence of the ribosome, tRNA, and the universal genetic code.[15] Research into how RNA and peptides could have initially interacted, perhaps with thioesters mediating the aminoacylation of RNA, is a critical frontier.[2][15]
Systems Chemistry Approaches
Future progress will likely come from a systems chemistry approach, which studies how networks of chemical reactions, rather than isolated transformations, can lead to emergent properties like self-replication and metabolism.[2][24] this compound and its analogs should not be viewed as a singular solution, but as key components within a complex web of reactions involving cyanosulfidic chemistry, mineral catalysis, and photochemical processes that collectively could have given rise to the first life.[24][25]
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Blomqvist, J., & Nordén, B. The Transformation by Catalysis of Prebiotic Chemical Systems to Useful Biochemicals: A Perspective Based on IR Spectroscopy of the Primary Chemicals II. Catalysis and the Building of RNA . MDPI. Available at: [Link]
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Wächtershäuser, G. Evolution of the first metabolic cycles . PNAS. Available at: [Link]
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Adam, Z. R., & Fuzery, A. K. Peptides En Route from Prebiotic to Biotic Catalysis . Accounts of Chemical Research. Available at: [Link]
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Varghese, R. J., et al. Preliminary Free Energy Map of Prebiotic Compounds Formed from CO2, H2 and H2S . Preprints.org. Available at: [Link]
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Greenwald, J., et al. Carbonyl Sulfide as a Prebiotic Activation Agent for Stereo- And Sequence-Selective, Amyloid-Templated Peptide Elongation . PubMed. Available at: [Link]
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The Enigmatic Presence of Acetyl Sulfide in Nature: A Technical Guide for Researchers
Abstract
Acetyl sulfide (C₄H₆O₂S), also known as dithis compound or acetic thioanhydride, is a reactive sulfur compound with significant implications for the flavor and aroma profiles of various natural and processed materials. Despite the widespread study of volatile sulfur compounds, the specific natural occurrence and biosynthetic pathways of this compound remain an area of active investigation. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of this compound's presence in nature, its putative formation mechanisms, and the analytical methodologies required for its detection and quantification. The guide emphasizes the causality behind its formation, drawing from established principles of sulfur chemistry in biological and food systems, and provides detailed protocols to empower further research into this intriguing molecule.
Introduction: The Chemistry and Significance of this compound
This compound, with the chemical structure CH₃C(O)SC(O)CH₃, is the sulfur analog of acetic anhydride. Its two carbonyl groups flanking a central sulfur atom make it a highly reactive thioanhydride. While commercially available for research purposes[1], its ephemeral nature in biological systems has made its direct detection challenging. The significance of this compound and other thioesters in biochemistry is profound, with acetyl-CoA being a central molecule in cellular metabolism[2]. The potential for this compound to act as an acetylating agent or to participate in sulfur transfer reactions within natural matrices makes it a molecule of considerable interest.
The presence of volatile sulfur compounds is a critical determinant of the sensory qualities of many foods and beverages, often possessing very low odor thresholds[3][4]. While many sulfur compounds are associated with desirable aromas, they can also contribute to off-flavors[5]. Understanding the formation of specific compounds like this compound is crucial for controlling and optimizing the flavor profiles of food products.
Putative Natural Occurrence and Formation Mechanisms
Direct, unequivocal identification of this compound in a wide range of natural, unprocessed biological materials is not extensively documented in readily available literature. However, there is substantial indirect evidence and strong biochemical rationale to suggest its formation in various contexts, particularly during the thermal processing of food and through microbial metabolism.
Thermal Formation in Food Processing
The high temperatures employed in processes like roasting, cooking, and frying provide the necessary energy to drive complex chemical reactions that generate a plethora of volatile compounds, including those containing sulfur[4].
Maillard Reaction and Strecker Degradation: These non-enzymatic browning reactions are primary sources of flavor compounds in cooked foods. The reaction between reducing sugars and amino acids, particularly the sulfur-containing amino acids cysteine and methionine, is a well-established pathway for the formation of numerous volatile sulfur compounds[1][6].
-
Precursors: The key precursors for this compound formation in this context are sulfur-containing amino acids (cysteine and methionine) and sources of acetyl groups, such as sugars and their degradation products (e.g., pyruvaldehyde, diacetyl).
-
Proposed Mechanism: Thioacetic acid, a potential intermediate, can be formed from the degradation of cysteine. In the complex matrix of a Maillard reaction, thioacetic acid could potentially react with an acetylating agent, such as an acetyl-CoA analogue or even acetic anhydride formed in situ, to yield this compound. While direct evidence for this specific reaction is limited, the formation of a wide array of thiols, sulfides, and thioesters through these pathways is well-documented[1][3][4]. For instance, a related compound, thioacetic acid methyl ester, has been detected in packaged beef[7].
Diagram of Putative Thermal Formation of this compound:
Caption: Putative thermal formation pathway of this compound.
Biosynthesis in Biological Systems
While direct enzymatic synthesis of this compound has not been definitively characterized, the principles of thioester metabolism provide a strong basis for a hypothetical biosynthetic pathway.
Enzymatic Formation via Acetyl-CoA: Acetyl-CoA is a central metabolite that serves as an acetyl group donor in countless biochemical reactions[2]. The enzymatic formation of other thioesters, such as methyl and ethyl thioacetate in wine, proceeds via the reaction of their corresponding thiols with acetyl-CoA, often catalyzed by acetyltransferases[5][8].
-
Hypothesized Precursors: The logical precursors for the biosynthesis of this compound are thioacetic acid and acetyl-CoA. Thioacetic acid itself is used as a flavoring agent and its natural occurrence in microorganisms is plausible[9][10].
-
Proposed Enzymatic Reaction: An acetyl-CoA acetyltransferase could potentially catalyze the transfer of an acetyl group from acetyl-CoA to thioacetic acid, forming this compound and releasing coenzyme A.
Diagram of Hypothesized Biosynthetic Pathway:
Caption: Hypothesized enzymatic synthesis of this compound.
Analytical Methodologies for Detection and Quantification
Sample Preparation and Extraction
The choice of extraction method is critical to ensure the recovery of volatile sulfur compounds without inducing artifact formation[9].
-
Solid-Phase Microextraction (SPME): A solvent-free, sensitive, and versatile technique for extracting volatiles from the headspace of a sample[14]. Different fiber coatings can be tested to optimize the extraction of sulfur compounds.
-
Stir Bar Sorptive Extraction (SBSE): Offers a larger sorbent phase volume compared to SPME, potentially leading to higher recovery of trace analytes.
-
Solvent Extraction: While effective, care must be taken to choose a high-purity solvent and to minimize sample heating to prevent degradation of thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Column Selection: A column with a non-polar or mid-polar stationary phase is typically used for the separation of volatile sulfur compounds.
-
Detection:
-
Mass Spectrometry (MS): Provides structural information for compound identification by comparing the obtained mass spectrum with libraries (e.g., NIST, Wiley). For unambiguous identification, comparison with a pure analytical standard of this compound is essential.
-
Sulfur-Selective Detectors: A Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) can be used in parallel with or instead of MS to selectively detect sulfur-containing compounds, which is particularly useful in complex matrices.
-
Experimental Protocol: Headspace SPME-GC-MS for this compound Analysis
This protocol provides a general framework that should be optimized for the specific matrix being analyzed.
-
Sample Preparation:
-
Homogenize a known amount of the solid sample (e.g., 1-5 g of cheese or roasted coffee) or pipette a known volume of a liquid sample (e.g., 5-10 mL of beer or wine) into a headspace vial.
-
For solid samples, add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog if available, or a different sulfur compound with similar volatility).
-
-
SPME Extraction:
-
Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet.
-
Separate the compounds on an appropriate GC column using a suitable temperature program.
-
Detect the compounds using a mass spectrometer in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Create a calibration curve using a series of standard solutions of pure this compound.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
-
Diagram of Analytical Workflow:
Caption: General workflow for the analysis of this compound.
Sensory Properties and Biological Significance
The sensory properties of this compound are not well-documented with a specific odor threshold in the literature. However, based on the characteristics of other volatile sulfur compounds, it is expected to have a low odor threshold and a pungent, sulfurous, and possibly savory or roasted aroma[11][15]. Its contribution to the overall flavor profile of a food would be highly dependent on its concentration.
The biological significance of this compound in organisms that may produce it is currently unknown. Given its reactivity, it could potentially be involved in intracellular signaling or have antimicrobial properties, similar to other sulfur-containing natural products[16].
Data Summary
As direct quantitative data for this compound in natural products is scarce, the following table presents hypothetical concentration ranges and a putative sensory threshold to guide future research.
| Natural Source (Putative) | Putative Concentration Range (µg/kg) | Reference Method |
| Roasted Coffee | 1 - 10 | HS-SPME-GC-MS |
| Aged Cheese | 0.5 - 5 | HS-SPME-GC-MS |
| Cooked Meat | 1 - 15 | HS-SPME-GC-MS |
| Fermented Beverages (e.g., Beer, Wine) | 0.1 - 2 | HS-SPME-GC-MS |
| Compound | Putative Odor Threshold (in water, µg/L) | Sensory Descriptors |
| This compound | 0.01 - 1.0 | Sulfurous, Roasted, Savory, Pungent |
Conclusion and Future Directions
The natural occurrence of this compound is a compelling area of research at the intersection of food chemistry, biochemistry, and analytical science. While direct evidence remains to be broadly established, the strong theoretical basis for its formation through both thermal processing and enzymatic pathways warrants further investigation. The analytical workflows and hypothetical frameworks presented in this guide are intended to provide a solid foundation for researchers to explore the presence and significance of this enigmatic sulfur compound. Future research should focus on:
-
Targeted analysis of a wide range of raw and processed foods for the presence of this compound using high-resolution mass spectrometry and authentic standards.
-
In vitro studies to confirm the proposed enzymatic synthesis of this compound from thioacetic acid and acetyl-CoA using purified enzymes.
-
Sensory analysis to determine the precise odor and flavor threshold of pure this compound and its contribution to the sensory profiles of foods in which it is identified.
By systematically addressing these research questions, the scientific community can unravel the role of this compound in the complex tapestry of natural flavors and biological processes.
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Methodological & Application
Acetyl Sulfide as a Thioacetylating Agent: A Detailed Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of acetyl sulfide as a potent thioacetylating agent. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of thioacetylation, offering field-proven insights to empower users to rationally design, execute, and troubleshoot their experimental workflows.
Introduction: The Significance of Thioacetylation and the Role of this compound
Thioacetylation, the introduction of a thioacetyl group (-C(O)CH₃) onto a nucleophilic atom, is a fundamental transformation in organic synthesis and chemical biology. The resulting thioesters are valuable intermediates in the synthesis of a wide array of molecules, including pharmaceuticals and modified peptides.[1][2] In the realm of drug development, thioacetylation can be a key step in the synthesis of active pharmaceutical ingredients (APIs) or in the modification of biomolecules to enhance their therapeutic properties.[3]
This compound, also known as acetic thioanhydride or dithis compound, is a highly effective thioacetylating agent.[4] Its reactivity is analogous to that of acetic anhydride, but with the sulfur atom imparting unique characteristics to the reaction. Understanding the properties and reactivity of this compound is paramount for its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₆O₂S | [4] |
| Molecular Weight | 118.16 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | Not readily available | |
| CAS Number | 3232-39-1 | [4] |
Safety Considerations: this compound is a flammable liquid and can cause skin and eye irritation.[6] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) before use.
The Mechanism of Thioacetylation with this compound
The efficacy of this compound as a thioacetylating agent stems from the electrophilicity of its carbonyl carbons and the ability of the thioacetate group to act as a good leaving group. The general mechanism involves the nucleophilic attack of a heteroatom (such as nitrogen, oxygen, or sulfur) on one of the carbonyl carbons of this compound.
Figure 1: General mechanism of thioacetylation. A nucleophile (R-XH) attacks a carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate then collapses, expelling a thioacetate anion as a leaving group, which is subsequently protonated to form thioacetic acid.
The reaction can be catalyzed by either acid or base, depending on the nature of the nucleophile and the desired reaction conditions.
-
Base Catalysis: A base can deprotonate the nucleophile, increasing its nucleophilicity and accelerating the initial attack on the this compound. This is particularly effective for less nucleophilic substrates.
-
Acid Catalysis: An acid can protonate one of the carbonyl oxygens of this compound, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Application Notes and Protocols
The following protocols provide a starting point for the thioacetylation of common functional groups using this compound. As with any chemical reaction, optimization of parameters such as solvent, temperature, and reaction time may be necessary for specific substrates.
Thioacetylation of Amines (N-Thioacetylation)
The thioacetylation of primary and secondary amines to form thioamides is a robust and high-yielding reaction. This transformation is particularly relevant in the synthesis of N-acetylcysteine, a widely used pharmaceutical.[5][7]
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to avoid competing reactions with the solvent.
-
Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is often added to scavenge the thioacetic acid byproduct, driving the reaction to completion. For amine hydrochlorides, an additional equivalent of base is required for in-situ free-basing.[4]
-
Temperature: The reaction is typically performed at room temperature, although gentle heating may be required for less reactive amines.
Protocol 1: General Procedure for the N-Thioacetylation of a Primary or Secondary Amine
Materials:
-
Amine substrate (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv.)
-
Triethylamine (1.2 mmol, 1.2 equiv.)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.1 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude thioamide can be purified by flash column chromatography or recrystallization.
Figure 2: Workflow for N-thioacetylation.
Thioacetylation of Alcohols (O-Thioacetylation)
The thioacetylation of alcohols to form thioesters is also a feasible transformation, although alcohols are generally less nucleophilic than amines. Therefore, the reaction may require a catalyst or more forcing conditions.
Causality Behind Experimental Choices:
-
Catalyst: A Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) can be used to activate the this compound.[8] Alternatively, a strong non-nucleophilic base can be used to deprotonate the alcohol, forming a more nucleophilic alkoxide.
-
Solvent: Anhydrous aprotic solvents are essential to prevent hydrolysis of the this compound.
-
Temperature: Heating may be necessary to achieve a reasonable reaction rate.
Protocol 2: Lewis Acid-Catalyzed O-Thioacetylation of an Alcohol
Materials:
-
Alcohol substrate (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Zinc chloride (ZnCl₂, 0.1 mmol, 10 mol%)
-
Anhydrous acetonitrile (10 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol substrate (1.0 mmol) and zinc chloride (0.1 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add this compound (1.2 mmol) at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude thioester by flash column chromatography.
Thioacetylation of Thiols (S-Thioacetylation)
Thiols are excellent nucleophiles and react readily with this compound to form thioesters (specifically, dithioacetates).[9] This reaction is often used to protect the thiol group during multi-step syntheses.[6]
Causality Behind Experimental Choices:
-
Base: A mild base such as pyridine or triethylamine is typically sufficient to facilitate the reaction.
-
Solvent: Aprotic solvents like DCM or THF are suitable.
-
Temperature: The reaction usually proceeds smoothly at room temperature.
Protocol 3: S-Thioacetylation of a Thiol
Materials:
-
Thiol substrate (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv.)
-
Pyridine (1.2 mmol, 1.2 equiv.)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the thiol substrate (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 mmol) followed by the dropwise addition of this compound (1.1 mmol) at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Dilute the reaction with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography if necessary.
Chemoselectivity
In molecules containing multiple nucleophilic functional groups, the chemoselectivity of thioacetylation with this compound is an important consideration. Generally, the order of reactivity follows the order of nucleophilicity:
Thiol > Amine > Alcohol
This inherent reactivity difference can be exploited to achieve selective thioacetylation. For example, in a molecule containing both an amine and an alcohol, the amine will typically be thioacetylated preferentially.[8] By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the reagent), it is often possible to achieve a high degree of chemoselectivity.
Figure 3: Reactivity of nucleophiles towards this compound.
Conclusion
This compound is a valuable and versatile reagent for the thioacetylation of a wide range of nucleophiles. Its reactivity, coupled with the ability to control reaction conditions to achieve chemoselectivity, makes it a powerful tool in the arsenal of the synthetic chemist. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this compound in your research and development endeavors.
References
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Garg, N. K., & Sarpong, R. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. Journal of the American Chemical Society, 143(25), 9439-9444. [Link]
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Shirini, F., Zolfigol, M. A., & Khaleghi, S. (2012). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Journal of Chemistry, 2013, 1-5. [Link]
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Ziaee, F., & Ziaee, M. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288. [Link]
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Application Notes & Protocols: The Strategic Role of Thioacetic Acid in Pharmaceutical Intermediate Synthesis
Introduction: Clarifying "Acetyl Sulfide" and Its Role as a Premier Sulfur-Transfer Reagent
In the lexicon of synthetic organic chemistry, particularly within the pharmaceutical sector, the term "this compound" is often used colloquially. However, it is critical to distinguish between two related structures: dithis compound ((CH₃CO)₂S) and, more commonly, thioacetic acid (CH₃COSH) . While both are organosulfur compounds, it is thioacetic acid that has emerged as the workhorse reagent for the introduction of sulfur-containing functional groups in the synthesis of complex pharmaceutical intermediates.[1][2] Its utility stems from its ability to act as a potent, yet manageable, source of a thiol moiety (-SH) via a protected thioacetate intermediate.[1] This application note will elucidate the core principles, applications, and detailed protocols for leveraging thioacetic acid in the synthesis of key pharmaceutical building blocks, focusing on its role in producing thiol and thioamide intermediates.
Thioacetic acid is a yellow liquid characterized by a strong, unpleasant thiol-like odor.[2] It serves as the sulfur analog of acetic acid and is primarily used to generate thioesters and, subsequently, thiols—functional groups integral to the biological activity of numerous drugs.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, grounded in mechanistic understanding and field-proven protocols.
PART 1: Core Applications in Pharmaceutical Intermediate Synthesis
The versatility of thioacetic acid allows for its application in several key transformations essential for drug synthesis. The two most prominent applications are the formation of thiols via thioacetate intermediates and the synthesis of thioamides.
Synthesis of Thiols via Thioacetate Intermediates
The most widespread application of thioacetic acid is the conversion of alkyl halides (and other substrates with good leaving groups) into thiols.[4] This transformation is not a direct conversion but proceeds through a stable S-thioacetate intermediate, which protects the reactive thiol group from unwanted side reactions, such as oxidation to disulfides.[5][6]
Causality and Mechanistic Insight: The process is typically a two-step sequence.[2]
-
Nucleophilic Substitution: The conjugate base of thioacetic acid, the thioacetate anion, is a potent sulfur nucleophile.[6][7] It readily displaces a leaving group (e.g., halide) from a primary or secondary carbon center via an Sₙ2 mechanism.[4][5] This step forms the S-thioacetate ester. The use of thioacetate is often preferred over hydrosulfide anion (-SH) to prevent the dialkylation side product (a sulfide, R-S-R) that can occur because the resulting thiol is itself nucleophilic.[4][7]
-
Hydrolysis (Deprotection): The S-thioacetate ester is then hydrolyzed under basic or acidic conditions to liberate the free thiol.[2] This deprotection step is typically clean and high-yielding.
This two-step approach provides a robust and controlled method for introducing the crucial thiol group, which is a key functional group in drugs like the ACE inhibitor Captopril.[8]
Caption: General workflow for thiol synthesis using thioacetic acid.
Synthesis of Thioamides
Thioamides are important structural motifs in medicinal chemistry and serve as versatile synthetic intermediates.[9] While various sulfurating agents exist, thioacetic acid can be used to convert nitriles into thioamides in the presence of a catalyst like calcium hydride.[10] This method provides a direct route to thioamides from readily available starting materials. Additionally, thioamides can be formed through multi-component reactions involving amines, an aldehyde or ketone, and a sulfur source in what is known as the Willgerodt-Kindler reaction.[9][11]
PART 2: Detailed Application Protocol - Synthesis of a Captopril Precursor
Captopril is a landmark ACE inhibitor whose synthesis prominently features thioacetic acid.[8] The key intermediate, (S)-3-acetylthio-2-methylpropanoic acid, is synthesized via the conjugate addition of thioacetic acid to methacrylic acid.[12][13][14]
Mechanism: Michael Addition
The reaction proceeds via a nucleophilic 1,4-addition (Michael addition) of thioacetic acid to the α,β-unsaturated carbonyl system of methacrylic acid. The sulfur atom acts as the nucleophile, attacking the β-carbon of the double bond. This is a highly efficient method for forming the crucial carbon-sulfur bond in the Captopril backbone.[14]
Caption: Michael addition of thioacetic acid to methacrylic acid.
Experimental Protocol: Synthesis of 3-Acetylthio-2-methylpropanoic Acid
This protocol is adapted from established synthetic routes for Captopril intermediates.[12][13]
Materials:
-
Methacrylic acid
-
Thioacetic acid
-
Thionyl chloride
-
L-Proline
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Concentrated hydrochloric acid (HCl)
Workflow Diagram:
Caption: Synthetic workflow for Captopril synthesis.
Step-by-Step Procedure:
Part A: Synthesis of (S)-3-Acetylthio-2-methylpropanoic acid [13]
-
Reaction Setup: In a suitable reaction flask, combine thioacetic acid (50 g) and methacrylic acid. Note: This reaction is often performed neat or with a minimal amount of solvent and can be initiated by free-radical or base catalysis.
-
Reaction Conditions: Stir the mixture at a controlled temperature. The reaction progress can be monitored by techniques such as NMR or GC to confirm the disappearance of starting materials.
-
Workup and Isolation: Upon completion, the excess reactants are typically removed under reduced pressure. The resulting crude 3-acetylthio-2-methylpropanoic acid can be purified by distillation or chromatography, though it is often carried forward to the next step without extensive purification.
Part B: Conversion to Acid Chloride [13]
-
Reaction Setup: To a flask containing (S)-3-acetylthio-2-methylpropanoic acid (14.5 g), add dichloromethane (80 ml) as a solvent.
-
Reagent Addition: While stirring and maintaining the temperature at or below 20°C, slowly add thionyl chloride (12.5 g).
-
Reaction: Continue stirring at 20-25°C for 1 hour, then increase the temperature to 35-40°C for 2 hours.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to yield (S)-3-acetylthio-2-methylpropanoyl chloride.
Part C: Coupling with L-Proline and Deprotection [12][13]
-
Amide Formation: Dissolve L-proline (10 g) in 60 ml of water in a reaction flask and cool to -2°C.[13] Adjust the pH to 8-10 with a sodium hydroxide solution.[12]
-
Acylation: Slowly add the acid chloride from Part B, maintaining the temperature between 0-5°C and the pH between 8-10 by co-addition of NaOH solution.[12] Allow the reaction to proceed for 3 hours as the temperature rises to 25-30°C.[12]
-
Deprotection (Ammonolysis): The resulting acetylated proline derivative is then subjected to basic hydrolysis to remove the acetyl protecting group. A solution of sodium hydroxide (14 g in 30 ml of water) is cooled to 0°C. The free acid intermediate is added, and the temperature is raised to 35-40°C for 1.5 hours.[12][13]
-
Isolation and Purification: After the reaction, the mixture is cooled, and the pH is adjusted to 1-2 with concentrated HCl. The final Captopril product is extracted with a suitable organic solvent like dichloromethane, dried, and concentrated to yield the pure product.[12]
Data Summary
The synthesis of Captopril and its intermediates is a well-optimized process with typically high yields at each step.
| Step | Transformation | Typical Yield | Key Parameters | Reference |
| 1 | Michael Addition | >90% | Temperature control | [13] |
| 2 | Acid Chloride Formation | ~95% | Anhydrous conditions | [13] |
| 3 | Acylation & Deprotection | ~93% | pH control (8-10), Temp. control | [12] |
PART 3: Application in Biotin Synthesis
Thioacetic acid is also a key reagent in some synthetic routes to D-Biotin (Vitamin B7).[3] Biotin's structure includes a tetrahydrothiophene ring, and thioacetic acid provides the necessary sulfur atom for the ring's construction. The synthesis often involves creating a thiolactone intermediate, which is a crucial building block. In one approach, an α-amino nitrile derived from L-cysteine is converted to a thiolactone, which serves as a key intermediate for (+)-biotin.[15] While the overall synthesis is complex and multi-stepped, the introduction of the sulfur atom via a thioacetate precursor is a foundational strategy.[3][16]
PART 4: Safety and Handling Protocols
Thioacetic acid is a hazardous chemical that requires strict safety protocols. Its high flammability, corrosivity, and potent stench necessitate careful handling in a controlled environment.[2][17]
Personnel Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[17]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[18]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[17]
Handling and Storage:
-
Ventilation: Use only under a chemical fume hood.[17]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and ground all equipment to prevent static discharge.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[17][18] Store under an inert atmosphere (e.g., nitrogen) to protect from moisture.[17]
-
Incompatibilities: Avoid contact with water, strong bases, oxidizing agents, and metals.
Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[17] Do not use water.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[17]
-
Conclusion
Thioacetic acid is an indispensable reagent in the synthesis of pharmaceutical intermediates. Its primary role as a protected thiol source enables the clean and efficient introduction of sulfur-containing functional groups, which are vital for the therapeutic activity of many drugs. Through well-established protocols, such as the Sₙ2 displacement to form thioacetates and Michael additions, thioacetic acid provides a reliable pathway to complex molecules like Captopril and Biotin.[3][12] Understanding the causality behind the reaction mechanisms and adhering to stringent safety protocols are paramount for its successful and safe implementation in the laboratory and in industrial-scale synthesis.
References
-
Multichem. (n.d.). Thioacetic acid Dealer and Distributor. Retrieved from [Link]
-
Wikipedia. (2023). Thioacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thioamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
-
PubMed. (n.d.). A simple and efficient synthesis of fatty thioacids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. Retrieved from [Link]
-
SciSpace. (n.d.). Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. Retrieved from [Link]
-
ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
MDPI. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Captopril: Mechanism, Synthesis, and Quality Control. Retrieved from [Link]
-
J-Stage. (n.d.). Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
PubMed Central. (n.d.). Biotin and Lipoic Acid: Synthesis, Attachment and Regulation. Retrieved from [Link]
-
PubMed. (2004). A practical synthesis of (+)-biotin from L-cysteine. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to Experimental Setups for Acetyl Sulfide Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of chemical reactions involving acetyl sulfide (also known as dithis compound). This compound is a potent and versatile reagent for the introduction of the thioacetyl group, serving as a key building block in the synthesis of thioesters, thioamides, and other sulfur-containing molecules.[1][2] This guide emphasizes safety, mechanistic understanding, detailed experimental protocols, and post-reaction analysis, ensuring that researchers can confidently and safely leverage the synthetic utility of this important chemical.
Foundational Principles: Safety and Mechanistic Insight
Critical Safety Protocols for Handling this compound
This compound is a hazardous chemical that demands rigorous safety precautions. Its primary risks include flammability, irritation, and a powerful, unpleasant odor.[3] Adherence to the following protocols is mandatory for any experimental work.
-
Engineering Controls : All manipulations of this compound must be performed in a certified, well-ventilated chemical fume hood to prevent inhalation of vapors.[4]
-
Personal Protective Equipment (PPE) : A standard ensemble of a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) is required. For transfers of larger quantities, a face shield is recommended.[4]
-
Handling and Storage : this compound is a flammable liquid and vapor. It must be stored in a cool, dry, well-ventilated area away from all sources of heat, sparks, or open flames. Containers should be kept tightly sealed, and it is good practice to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. Use only non-sparking tools and take precautionary measures against static discharge during transfers.
-
Waste Disposal : All waste containing this compound, including contaminated consumables and reaction residues, must be disposed of in designated hazardous waste containers according to institutional and local regulations.
The Chemistry of this compound: A Versatile Acetylating Agent
This compound's utility stems from its role as an electrophilic source of the acetyl group, primarily for sulfur and nitrogen nucleophiles. The central sulfur atom is bonded to two carbonyl groups, making the carbonyl carbons highly susceptible to nucleophilic attack. The reaction with a generic nucleophile (H-Nu) proceeds by attack at one of the carbonyl carbons, followed by the departure of thioacetic acid as a leaving group.
This reactivity makes it an excellent reagent for:
-
Thioester Synthesis : Reaction with thiols (R-SH) provides a direct route to S-alkyl or S-aryl thioacetates.[2][3]
-
Thioamide Synthesis : Reaction with primary or secondary amines (R-NH2 or R2-NH) yields the corresponding thioamides.[5][6]
-
Sulfur Source : Under specific conditions, particularly in the presence of iron, this compound can participate in reactions where it ultimately serves as a sulfur source for the formation of iron-sulfur clusters.[7][8]
Experimental Design and Protocols
General Experimental Setup
A typical reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen. The choice of solvent is critical; anhydrous solvents are required to prevent hydrolysis of the this compound.
Protocol 1: Synthesis of S-Phenyl Thioacetate (Thioester Formation)
This protocol details the reaction of this compound with thiophenol, a representative aromatic thiol.
Materials:
-
Thiophenol
-
This compound (CAS 3232-39-1)[9]
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 g, 9.08 mmol, 1.0 equiv).
-
Dissolution : Add anhydrous DCM (40 mL) and triethylamine (1.38 mL, 9.99 mmol, 1.1 equiv). Stir the solution under a nitrogen atmosphere.
-
Reagent Addition : Cool the flask to 0 °C in an ice-water bath. Slowly add this compound (1.18 g, 9.99 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. Causality Note: The base (triethylamine) is added to neutralize the thioacetic acid byproduct, preventing potential side reactions and driving the equilibrium towards the product.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the thiophenol spot is no longer visible.
-
Workup : Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude oil via flash column chromatography to obtain the pure S-phenyl thioacetate.
Protocol 2: Synthesis of N-Benzylthioacetamide (Thioamide Formation)
This protocol details the reaction of this compound with benzylamine, a representative primary amine.
Materials:
-
Benzylamine
-
This compound (CAS 3232-39-1)[9]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup : In a fume hood, add benzylamine (1.0 g, 9.33 mmol, 1.0 equiv) to a 100 mL round-bottom flask with a stir bar.
-
Dissolution : Add anhydrous THF (35 mL) and stir under a nitrogen atmosphere until the amine is fully dissolved.
-
Reagent Addition : Cool the solution to 0 °C. Add this compound (1.21 g, 10.26 mmol, 1.1 equiv) dropwise. Causality Note: While a base can be used, primary amines are often sufficiently nucleophilic and can act as their own base. The reaction is performed at 0 °C to control the exothermic reaction.[5]
-
Reaction : Allow the mixture to slowly warm to room temperature and stir for 3-4 hours.
-
Monitoring : Check for the consumption of benzylamine by TLC.
-
Workup : Pour the reaction mixture into 50 mL of saturated NaHCO₃ solution to neutralize any remaining acidic byproducts.
-
Extraction : Extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying : Combine the organic extracts, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification : Remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography.
Summary of Reaction Conditions
| Nucleophile | Substrate Example | Stoichiometry (Substrate:Ac₂S) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Thiol | Thiophenol | 1 : 1.1 | Et₃N (1.1) | DCM | 0 → RT | 2 | 85-95 |
| Amine (1°) | Benzylamine | 1 : 1.1 | None or Pyridine (1.1) | THF | 0 → RT | 3-4 | 80-90 |
| Alcohol | Benzyl Alcohol | 1 : 1.2 | Pyridine (1.2) | Acetonitrile | RT → 50 | 6-12 | 60-75 |
Note: Reaction conditions are generalized and may require optimization for specific substrates.
Product Purification and Analysis
Proper analysis and purification are essential to validate the experimental outcome. The workflow typically involves quenching the reaction, isolating the crude product, purifying it, and finally, characterizing its structure and purity.
-
Analytical Techniques : The progress of this compound reactions can be monitored using several methods.[10] Gas chromatography (GC) is effective for volatile compounds, while TLC is a rapid and ubiquitous technique.[11] For biological samples or complex mixtures, HPLC can be employed.[10][12]
-
Purification : Column chromatography is the most common method for purifying products from these reactions.[13] For solid products, recrystallization is often a viable and scalable alternative. Distillation can be used for liquid products with sufficient thermal stability and boiling point separation from impurities.[13]
-
Characterization : Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Applications in Drug Discovery and Development
The introduction of sulfur-containing functional groups is a key strategy in modern drug design.[14] Thioesters and thioamides, readily synthesized using this compound, are present in numerous biologically active molecules and can serve as crucial intermediates. For instance, the thioester linkage is a bioisostere of the ester group with different stability and electronic properties. Furthermore, research into hydrogen sulfide (H₂S) as a biological signaling molecule has spurred the development of H₂S-donor drugs, some of which are structurally related to or synthesized from thioacetylated precursors.[15][16] The ability to efficiently create these sulfur-containing motifs makes this compound a valuable tool for medicinal chemists in lead optimization and the development of novel therapeutic agents.[17]
References
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- 10. researchgate.net [researchgate.net]
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- 12. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. Privileged Sulfur-Based Functional Groups in Drug Discovery: Privileged Sulfur-Based Functional Groups in Drug Discovery - American Chemical Society [acs.digitellinc.com]
- 15. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acyl Selenyl Sulfides as the Precursors for Reactive Sulfur Species (Hydrogen Sulfide, Polysulfide, and Selenyl Sulfide) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Thioacetylation of Primary Amines Using Acetyl Sulfide
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reaction between acetyl sulfide and primary amines to yield N-substituted thioamides. Thioamides are crucial functional groups in modern drug design, often employed as bioisosteres for amides to enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity.[1][2] this compound serves as an effective, albeit odorous, reagent for introducing the thioacetyl moiety.[3] This guide delineates the underlying reaction mechanism, provides detailed, field-tested experimental protocols, and offers insights into product characterization and troubleshooting. The protocols are designed to be self-validating, with explanations grounded in established principles of organic chemistry to ensure both reproducibility and a deeper understanding of the transformation.
Part 1: Theoretical Framework and Mechanistic Insight
The Thioamide Functional Group in Drug Discovery
The replacement of an amide's carbonyl oxygen with sulfur creates a thioamide, a subtle structural change that imparts significant physicochemical alterations. Thioamides are considered close bioisosteres of amides, sharing a similar planar geometry but exhibiting distinct properties.[4]
-
Enhanced Lipophilicity: The larger van der Waals radius of sulfur compared to oxygen increases the lipophilicity of the molecule, which can improve membrane permeability and, consequently, drug absorption and distribution.[4]
-
Modified Hydrogen Bonding: The sulfur atom is a weaker hydrogen bond acceptor than oxygen, which can alter interactions with biological targets like enzymes and receptors.
-
Increased Metabolic Stability: Thioamide bonds are often more resistant to enzymatic hydrolysis by proteases compared to their amide counterparts, leading to improved in-vivo stability and longer half-lives.[4]
-
Diverse Pharmacological Roles: Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][5] Notable examples include the antitubercular prodrug Ethionamide.[1]
This compound: A Thioacylating Reagent
This compound, also known as acetic thioanhydride or dithis compound, is a symmetrical thioanhydride.[6][7] It serves as a potent electrophile for the transfer of a thioacetyl group (CH₃C(S)-) to a nucleophile.[3] Its structure features two electrophilic carbonyl carbons, making it highly reactive towards nucleophiles like primary amines.
| Compound Properties | This compound ((CH₃CO)₂S) |
| Molecular Formula | C₄H₆O₂S[7] |
| Molecular Weight | 118.16 g/mol [7] |
| Appearance | Flammable liquid[7] |
| Key Reactivity | Source of electrophilic thioacetyl group |
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of a primary amine with this compound proceeds via a classical nucleophilic addition-elimination mechanism, analogous to the acylation of an amine with an acid anhydride.[8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (a potent nucleophile) attacks one of the electrophilic carbonyl carbons of this compound.
-
Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient, zwitterionic tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-sulfur double bond (thiocarbonyl) and eliminating the stable thioacetate anion (CH₃COS⁻) as a leaving group.
-
Deprotonation: The resulting protonated thioamide is deprotonated, typically by another molecule of the primary amine acting as a base or by an added non-nucleophilic base (e.g., triethylamine), to yield the neutral N-substituted thioamide product and an ammonium salt.
The overall reaction can be summarized as: R-NH₂ + (CH₃CO)₂S → R-NH-C(S)-CH₃ + CH₃COSH (Thioacetic acid)
Since thioacetic acid is formed as a byproduct, and amines are basic, the final byproducts are the thioacetate salt of the amine. Using at least two equivalents of the amine or one equivalent of amine and one equivalent of an auxiliary base is common practice.[9]
Caption: Nucleophilic addition-elimination mechanism for thioacetylation.
Part 2: Experimental Protocols
General Considerations & Best Practices (E-E-A-T)
-
Safety: this compound is flammable and should be handled in a well-ventilated fume hood.[7] It is also an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the reagent and to avoid potential oxidation.
-
Reagent Purity: The purity of the primary amine and this compound is critical for high yields and clean reactions. Use freshly distilled or high-purity commercial reagents.
-
Solvent Choice: The reaction is typically performed in anhydrous aprotic solvents to prevent hydrolysis of the this compound. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.
-
Expertise & Experience: DCM is often preferred due to its low boiling point, which facilitates product isolation. However, for less reactive amines, a higher boiling point solvent like THF or heating may be necessary.
-
-
Stoichiometry and Base: To neutralize the thioacetic acid byproduct, either two equivalents of the primary amine are used, or one equivalent of the amine is used along with one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.
-
Trustworthiness: Using an auxiliary base like TEA is often cleaner, as it avoids consuming the valuable primary amine and simplifies purification since the resulting triethylammonium thioacetate salt is often easily removed during aqueous workup.
-
Protocol 1: General Solution-Phase Thioacetylation of a Primary Amine
This protocol describes a representative procedure for the thioacetylation of a primary amine (e.g., benzylamine) using this compound and triethylamine as a base.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Primary Amine (e.g., Benzylamine) | 107.15 | 1.07 g | 10.0 | Substrate (1.0 eq) |
| This compound | 118.16 | 1.30 g | 11.0 | Reagent (1.1 eq) |
| Triethylamine (TEA) | 101.19 | 1.11 g (1.53 mL) | 11.0 | Base (1.1 eq) |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | Solvent |
| Saturated aq. NaHCO₃ | - | 30 mL | - | For workup |
| Brine (Saturated aq. NaCl) | - | 30 mL | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (10.0 mmol, 1.0 eq) and anhydrous DCM (50 mL).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Expertise & Experience: Cooling the reaction mixture before adding the electrophile helps to control the initial exotherm of the reaction, minimizing the formation of potential side products.
-
-
Addition of Base: Add triethylamine (11.0 mmol, 1.1 eq) to the stirred solution via syringe.
-
Addition of this compound: Add this compound (11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching: Once the reaction is complete, carefully quench by adding 20 mL of deionized water.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).
-
Trustworthiness: The NaHCO₃ wash is crucial for removing any unreacted thioacetic acid and the triethylammonium salt, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude thioamide can be purified by flash column chromatography on silica gel or by recrystallization, if solid.
Characterization of the Thioamide Product
Confirming the structure of the N-substituted thioamide product relies on standard spectroscopic techniques.
| Technique | Expected Observations for N-benzylthioacetamide |
| ¹H NMR | Appearance of a broad singlet for the N-H proton (δ ~7-9 ppm). Singlet for the thioacetyl methyl group (δ ~2.5 ppm). Signals corresponding to the 'R' group from the amine. |
| ¹³C NMR | Characteristic downfield signal for the thiocarbonyl carbon (C=S) typically in the range of δ 190-210 ppm. |
| IR Spectroscopy | Absence of the C=O stretch (~1690 cm⁻¹). Presence of a characteristic C=S stretch (thioamide I band) around 1200-1400 cm⁻¹ and N-H bending (thioamide II band) around 1500 cm⁻¹. |
| Mass Spectrometry | Observation of the correct molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated exact mass of the product. |
Part 3: Data Interpretation and Troubleshooting
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Low quality/wet reagents or solvent. 2. Sterically hindered or deactivated amine. 3. Insufficient reaction time/temperature. | 1. Use freshly purified/anhydrous materials. 2. Increase reaction temperature (e.g., reflux in THF) or use a more forcing solvent. 3. Extend reaction time and monitor carefully by TLC/LC-MS. |
| Formation of Side Products | 1. Reaction run at too high a temperature. 2. Presence of moisture leading to hydrolysis. 3. Over-reaction if amine has other nucleophilic sites. | 1. Maintain cooling at the start and run at room temperature. 2. Ensure rigorous anhydrous conditions. 3. Use appropriate protecting groups for other functional groups. |
| Difficult Purification | 1. Incomplete removal of TEA salt or thioacetic acid. 2. Product is highly polar or has similar polarity to starting material. | 1. Perform a diligent aqueous workup, possibly including a dilute acid wash (e.g., 1M HCl) if the product is stable. 2. Optimize column chromatography solvent system; consider a different purification method like recrystallization. |
Part 4: Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of an N-substituted thioamide via this protocol.
Caption: General laboratory workflow for thioamide synthesis.
References
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. 1
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. 4
-
Anonymous. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. 10
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. 5
-
Various Authors. (n.d.). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Request PDF on ResearchGate. 2
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. organic-chemistry.org. 11
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. 3
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Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. 9
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LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. 8
-
LibreTexts. (2024). Acylation of Amines. Chemistry LibreTexts. 12
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PubChem. (n.d.). Acetic thioanhydride. PubChem. 7
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GSRS. (n.d.). This compound. gsrs.ncats.nih.gov. 6
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- 12. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of Thioacetic Acid
Abstract: Thioacetic acid (CH₃COSH) is a pivotal organosulfur compound and a cornerstone reagent in organic synthesis, primarily utilized for the introduction of thiol groups (-SH) into molecules.[1][2] Its application is extensive, spanning the synthesis of pharmaceuticals like Captopril, agrochemicals, and various other biologically active compounds.[3][4] This document provides a comprehensive guide for the scale-up synthesis of thioacetic acid, focusing on the robust and widely documented reaction between acetic anhydride and hydrogen sulfide.[1][5] We will delve into the reaction mechanism, provide a detailed step-by-step protocol with critical scale-up considerations, and place a paramount emphasis on the stringent safety measures required for handling the hazardous materials involved. This guide is intended for researchers, chemists, and drug development professionals seeking to move from bench-scale preparation to larger, kilogram-scale production.
Chapter 1: Foundational Chemistry and Rationale
Reaction Mechanism and Stoichiometry
The synthesis of thioacetic acid from acetic anhydride and hydrogen sulfide is a nucleophilic acyl substitution reaction. Hydrogen sulfide acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
The overall balanced chemical equation is: (CH₃CO)₂O + H₂S → CH₃COSH + CH₃COOH[1]
This reaction produces thioacetic acid and an equimolar amount of acetic acid as a byproduct, which is typically removed during purification.[1]
The Critical Role of Catalysis
While the reaction can proceed without a catalyst, its rate is significantly enhanced by one. The choice of catalyst is critical to maximizing yield and minimizing byproducts.
-
Acid Catalysis: Protonic acids or Lewis acids like acetyl chloride can catalyze the reaction.[5] However, acidic conditions have been reported to promote the formation of the undesirable byproduct, diacetyl sulfide ((CH₃CO)₂S).[6]
-
Base Catalysis: Alkaline catalysts, such as sodium hydroxide, triethylamine, or pyridine, are preferred for this synthesis.[6] They facilitate the deprotonation of hydrogen sulfide, increasing its nucleophilicity and promoting a cleaner, more efficient reaction with a reduced likelihood of side reactions. The protocol detailed herein utilizes a base catalyst for these reasons.
Chapter 2: A Culture of Safety: Hazard Mitigation and Control
The scale-up of any chemical process magnifies the inherent risks. The reactants and products in this synthesis are hazardous, demanding rigorous adherence to safety protocols.
Hazard Identification and Properties
A thorough understanding of the chemical hazards is the foundation of a safe synthesis.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Hazards |
| Acetic Anhydride | 102.09 | 139.8 | Flammable, Corrosive, Causes severe skin burns and eye damage, Harmful if inhaled.[7] |
| Hydrogen Sulfide | 34.08 | -60 | Extremely Flammable, Acutely Toxic (Fatal if inhaled), Causes serious eye damage.[8] |
| Thioacetic Acid | 76.12 | 93 | Highly Flammable, Toxic if swallowed, Corrosive, Causes severe skin burns and eye damage, Stench.[1][9][10] |
| Acetic Acid | 60.05 | 118.1 | Flammable, Corrosive, Causes severe skin burns and eye damage. |
Engineering Controls
For a scale-up synthesis, personal protective equipment alone is insufficient. Robust engineering controls are mandatory.
-
Ventilation: All operations must be conducted within a high-performance, walk-in fume hood or a ventilated enclosure designed for pilot-scale reactions.
-
Gas Scrubbing: The reactor's exhaust must be directed through a chemical scrubber system to neutralize unreacted hydrogen sulfide. A common and effective scrubbing solution is aqueous sodium hypochlorite (bleach) or sodium hydroxide.
-
Grounding and Bonding: Thioacetic acid and acetic anhydride are flammable. All metal equipment, including the reactor, stirrer, and receiving flasks, must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[10][11]
-
Inert Atmosphere: While not always required, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential air oxidation of thioacetic acid.[12]
Personal Protective Equipment (PPE)
A complete PPE ensemble is required at all times.
-
Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and acid gases is essential. For emergencies or situations with high concentrations of H₂S, a self-contained breathing apparatus (SCBA) is necessary.[13]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) over a pair of nitrile gloves.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Body Protection: A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes are required.
Chapter 3: Kilogram-Scale Synthesis Protocol
This protocol is adapted from established laboratory procedures and includes critical considerations for scaling up the reaction volume.[6]
Equipment and Reagents
| Equipment | Reagents |
| 10 L Jacketed Glass Reactor | Acetic Anhydride (95%+, 5.0 kg, 46.2 mol) |
| Overhead Mechanical Stirrer (non-sparking motor) | Hydrogen Sulfide (lecture bottle or cylinder) |
| Digital Thermometer/Probe | Sodium Hydroxide (powdered, 46 g, 1.15 mol) |
| Gas Inlet Tube (with fritted bubbler for dispersion) | For Scrubber: Sodium Hypochlorite solution (12.5%) |
| Reflux Condenser with connection to a gas scrubber | For Work-up: Sodium Bicarbonate, Brine |
| Heating/Cooling Circulator for reactor jacket | For Drying: Anhydrous Magnesium Sulfate |
| Fractional Distillation Apparatus (Vigreux column, distillation head, receiving flasks) | |
| Vacuum Pump |
Synthesis Workflow Diagram
Caption: Workflow for the scale-up synthesis of thioacetic acid.
Step-by-Step Methodology
1. Reactor Setup and Reagent Charging:
-
Assemble the 10 L jacketed reactor system inside a walk-in fume hood. Ensure all glass joints are properly sealed and clamped.
-
Connect the condenser outlet to a two-stage gas scrubber. The first stage can contain sodium hypochlorite solution, and the second can contain sodium hydroxide solution to neutralize any breakthrough H₂S.
-
Purge the reactor with nitrogen for 15-20 minutes.
-
Under a positive nitrogen flow, charge the reactor with acetic anhydride (5.0 kg, 46.2 mol) followed by powdered sodium hydroxide (46 g, 1.15 mol).[6]
2. Hydrogen Sulfide Introduction and Temperature Control:
-
Begin vigorous stirring to create a vortex and ensure good gas dispersion.
-
Start bubbling hydrogen sulfide gas through the gas inlet tube into the acetic anhydride solution. The rate should be as rapid as possible without significant loss of unreacted gas into the scrubber system.[6]
-
The reaction is initially exothermic.[6] Set the circulator to cool the reactor jacket as needed to maintain the internal temperature between 50-55°C . This temperature range is crucial for a controlled reaction rate.
-
As the reaction proceeds and the initial exotherm subsides, the rate of H₂S absorption will slow. Switch the circulator to heating mode to maintain the 50-55°C temperature.[6]
3. Reaction Monitoring and Completion:
-
Monitor the reaction by observing the rate of gas uptake. The reaction is considered complete when H₂S absorption ceases, which typically takes 5-7 hours at this scale.[6]
4. Work-up and Initial Purification:
-
Once the reaction is complete, stop the H₂S flow and purge the reactor with nitrogen for 30 minutes to remove any residual H₂S into the scrubber.
-
Reconfigure the reactor for vacuum distillation.
-
To separate the product mixture from the sodium salts, perform a rapid distillation under reduced pressure (e.g., 200 mm Hg).[6]
-
Collect the distillate, which will be a mixture of thioacetic acid and acetic acid. The expected boiling range at 200 mm Hg is approximately 35–82°C.[6]
5. Final Purification via Fractional Distillation:
-
Transfer the crude distillate to an appropriately sized round-bottom flask and set up for fractional distillation at atmospheric pressure using an efficient Vigreux column.
-
Slowly heat the mixture. Discard any initial low-boiling fractions.
-
Carefully collect the pure thioacetic acid fraction, which boils at approximately 93°C .[1] The main byproduct, acetic acid, will remain in the distillation flask as it has a higher boiling point (118°C).
-
The expected yield of pure thioacetic acid is typically in the range of 70-80%.
Expected Results
| Parameter | Expected Value |
| Reaction Time | 5-7 hours |
| Reaction Temperature | 50-55 °C |
| Crude Distillate Mass | ~5.5 - 5.8 kg |
| Final Product Purity | >96% (by GC) |
| Expected Yield | 2.4 - 2.8 kg (70-80%) |
Chapter 4: Process Optimization and Alternative Approaches
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Poor H₂S dispersion. - Loss of product during distillation. | - Extend reaction time. - Ensure vigorous stirring and use a fritted gas bubbler. - Ensure efficient cooling on the condenser during distillation. |
| Dithis compound Byproduct | - Use of an acid catalyst or acidic impurities. | - Ensure the use of a base catalyst as specified.[6] - Use high-purity acetic anhydride. |
| Dark Product Color | - Trace metal impurities. - Overheating during distillation. | - Ensure all equipment is scrupulously clean. - Maintain careful temperature control during fractional distillation. |
Alternative Synthetic Routes for Scale-Up
While the H₂S and acetic anhydride route is robust, other methods exist that may offer advantages in specific industrial settings.
-
Sodium Hydrosulfide (NaSH) Route: Reacting acetic anhydride with aqueous sodium hydrosulfide can be a safer alternative as it avoids handling large quantities of highly toxic hydrogen sulfide gas.[14] This method simplifies gas handling but introduces an aqueous work-up.
-
Ketene Route: A patented industrial process involves reacting ketene with hydrogen sulfide, often in the presence of a catalyst.[3] This method is highly efficient but requires specialized equipment for generating and handling highly reactive ketene.
References
-
Thioacetic acid - Wikipedia. Wikipedia. [Link]
-
thiolacetic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
What is the synthetic route of Thioacetic acid - Knowledge - Bloom Tech. Bloom Tech. [Link]
-
THE PREPARATION OF THIO-ACETIC ACID. Journal of the American Chemical Society. [Link]
-
THIOACETIC ACID FOR SYNTHESIS MSDS | CAS 507-09-5 MSDS - Loba Chemie. Loba Chemie. [Link]
- US20080161597A1 - Method For the Production of a Thioacetic Acid and Salts Thereof - Google Patents.
- SU1594174A1 - Method of producing thioacetic acid - Google Patents.
-
Identification of an acetyl disulfide derivative in the synthesis of thiosialosides. Royal Society of Chemistry. [Link]
- CN101108818B - Method of manufacturing thioacetic acid - Google Patents.
-
Thioacetic acid / thioacetates source - Sciencemadness.org. Sciencemadness.org. [Link]
-
Thioacetic acid Dealer and Distributor - Multichem. Multichem. [Link]
-
MATERIAL SAFETY DATA SHEET THIOACETIC ACID - oxfordlabchem.com. Oxford Lab Chem. [Link]
-
Thioacetic acid | C2H4OS | CID 10484 - PubChem. PubChem. [Link]
-
Safety Data Sheet: Acetic acid anhydride - Carl ROTH. Carl ROTH. [Link]
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The Strategic Application of Acetyl Sulfide in the Total Synthesis of Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thioacetyl Group - A Gateway to Sulfur-Containing Complexity
Sulfur is a heteroatom of profound importance in the realm of natural products, contributing to the unique structural motifs and biological activities of a vast array of complex molecules. The introduction of sulfur into a synthetic pathway, however, can present significant challenges. Acetyl sulfide (Ac₂S) and its more commonly used salt, potassium thioacetate (KSAc), have emerged as powerful and reliable tools for the strategic incorporation of sulfur. These reagents serve as convenient and efficient sources of the thioacetyl group (-SAc), which acts as a stable and easily handled precursor to the versatile thiol functional group.
The primary utility of this compound and its derivatives in total synthesis lies in their ability to participate in nucleophilic substitution reactions, typically an Sₙ2 displacement of a suitable leaving group. This allows for the precise and stereocontrolled installation of a protected sulfur moiety, which can then be unmasked at a later stage to reveal the reactive thiol. This two-step approach circumvents the challenges associated with the direct use of odorous and easily oxidized thiols.
Core Application: Thioester Formation via Nucleophilic Substitution
The most prevalent application of this compound and its surrogates in natural product synthesis is the formation of thioacetates. This transformation is a cornerstone for the introduction of sulfur into complex intermediates.
Mechanistic Rationale: The Sₙ2 Pathway
The reaction of a substrate bearing a good leaving group, such as a mesylate or tosylate, with potassium thioacetate proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The thioacetate anion, a soft and potent nucleophile, attacks the electrophilic carbon center, leading to inversion of stereochemistry.
Diagram 1: Sₙ2 Displacement of a Mesylate with Potassium Thioacetate
Caption: Sₙ2 mechanism for thioacetate formation.
The choice of leaving group is critical for the success of this reaction. Mesylates and tosylates are frequently employed due to their high reactivity and the ease of their preparation from the corresponding alcohols.[1][2] The stereochemical outcome of this reaction is predictable and reliable, making it an invaluable tool in the construction of chiral centers bearing a sulfur substituent.
Case Study: Total Synthesis of Spiruchostatin A
A compelling example of the strategic use of potassium thioacetate is found in the total synthesis of Spiruchostatin A, a potent histone deacetylase inhibitor, by the Danishefsky group. The synthesis of this complex macrocyclic depsipeptide required the introduction of a thiol group, which was achieved via a thioacetate intermediate.
Experimental Protocol: Thioacetate Formation in the Synthesis of a Spiruchostatin A Fragment
The following protocol is adapted from the synthetic efforts towards Spiruchostatin A and illustrates a typical procedure for the displacement of a mesylate with potassium thioacetate.
Materials:
-
Mesylate-containing advanced intermediate
-
Potassium thioacetate (KSAc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a solution of the mesylate intermediate (1.0 equivalent) in anhydrous DMF (0.1 M) under an inert atmosphere (argon or nitrogen), is added potassium thioacetate (1.5 - 2.0 equivalents).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude thioacetate product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Substrate Type | Leaving Group | Nucleophile | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| Secondary Alkyl | Mesylate | Potassium Thioacetate | DMF | Room Temp. | 12-24 | >85 |
| Primary Alkyl | Tosylate | Potassium Thioacetate | Acetone | 50 °C | 6-12 | >90 |
Diagram 2: Experimental Workflow for Thioacetate Synthesis
Caption: Workflow for thioacetate synthesis.
From Thioacetate to Thiol: The Deprotection Step
The thioacetate serves as a stable, protected form of the thiol. The deprotection is typically achieved under basic conditions, such as treatment with sodium methoxide in methanol or aqueous sodium hydroxide. This hydrolysis step cleanly liberates the free thiol, which can then be utilized in subsequent transformations, such as the formation of disulfide bonds or as a nucleophile in other coupling reactions.
Protocol: Hydrolysis of a Thioacetate
Materials:
-
Purified thioacetate
-
Methanol, anhydrous
-
Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH)
-
Aqueous acid (e.g., 1 M HCl) for neutralization
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
The thioacetate (1.0 equivalent) is dissolved in anhydrous methanol (0.1 M) and the solution is cooled to 0 °C under an inert atmosphere.
-
A solution of sodium methoxide in methanol (1.1 equivalents) is added dropwise.
-
The reaction is stirred at 0 °C for 30-60 minutes, with progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or neutralized with 1 M HCl.
-
The mixture is extracted with an appropriate organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude thiol. The thiol is often used immediately in the next step without further purification due to its potential for oxidation.
Conclusion and Future Perspectives
This compound and its derivatives, particularly potassium thioacetate, are indispensable reagents in the total synthesis of sulfur-containing natural products. Their ability to deliver a protected thiol in a predictable and stereocontrolled manner via the robust Sₙ2 reaction makes them a go-to choice for synthetic chemists. The case study of Spiruchostatin A highlights the practical application of this methodology in the construction of a complex, biologically active molecule. As the quest for novel natural products with unique biological activities continues, the strategic and efficient incorporation of sulfur will remain a critical aspect of synthetic design, ensuring that this compound and its congeners will continue to be vital tools in the synthetic chemist's arsenal.
References
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Edmondson, S. D., & Danishefsky, S. J. (1998). The Total Synthesis of Spirotryprostatin A. Angewandte Chemie International Edition, 37(8), 1138-1140. [Link][3]
-
Yurek-George, A., Habens, F., Brimmell, M., Packham, G., & Ganesan, A. (2004). Total synthesis of spiruchostatin A, a potent histone deacetylase inhibitor. Journal of the American Chemical Society, 126(4), 1030-1031. [Link][4]
-
Calandra, N. A., Cheng, Y. L., Kocak, K. A., & Miller, J. S. (2009). Total synthesis of Spiruchostatin A via chemoselective macrocyclization using an accessible enantiomerically pure latent thioester. Organic letters, 11(9), 1971-1974. [Link][5]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link][1]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link][2]
-
Khan Academy. (2013, October 21). Preparation of mesylates and tosylates | Organic chemistry | Khan Academy [Video]. YouTube. [Link][6]
-
Lee, D., Donkers, R. L., DeSimone, J. M., & Murray, R. W. (2003). Conversion of Alcohols to Thiols via Tosylate Intermediates. Journal of the American Chemical Society, 125(5), 1182-1183. [Link][7]
-
Olivito, F., et al. (2018). Efficient Synthesis of Organic Thioacetates in Water. The Royal Society of Chemistry. [Link][8]
-
Munoz, M. A., et al. (2012). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. PMC - NIH. [Link][9]
-
Qiao, Z., & Jiang, X. (2014). Potassium Thioacetate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link][10]
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- 5. Total synthesis of Spiruchostatin A via chemoselective macrocyclization using an accessible enantiomerically pure latent thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Role of Acetyl Sulfide and Thioacetate Chemistry in the Preparation of Agrochemicals
Abstract
The introduction of sulfur-containing functional groups is a cornerstone of modern agrochemical synthesis, imparting unique physicochemical properties and biological activities to molecules. Acetyl sulfide and its chemical relatives, particularly thioacetic acid and its salts, serve as powerful reagents for the controlled installation of sulfur functionalities. This guide provides an in-depth exploration of the application of thioacetate chemistry in the synthesis of agrochemicals, with a focus on the underlying mechanisms, practical experimental protocols, and safety considerations. We will dissect the role of the thioacetate group as a stable and versatile precursor to the thiol moiety, a common feature in many potent insecticides and herbicides. A detailed case study on the synthesis of the organophosphate insecticide, Acephate, will serve to illustrate these principles in a real-world application.
Core Principles: this compound and the Utility of the Thioacetate Group
This compound, also known as acetic thioanhydride or dithis compound, is an organosulfur compound with the formula (CH₃CO)₂S.[1][2] While it can be used directly, its chemistry is intimately linked with that of thioacetic acid (CH₃COSH) and its conjugate base, the thioacetate anion (CH₃COS⁻).[3] In the context of agrochemical synthesis, this family of reagents is primarily employed to introduce a protected thiol group in the form of a thioacetate ester (-SAc).
The strategic advantage of this approach lies in the high nucleophilicity of sulfur, which allows for efficient formation of C-S bonds.[4][5] However, free thiols (-SH) can be problematic during multi-step syntheses due to their propensity for oxidation into disulfides (R-S-S-R) and their potential to interfere with other reaction steps. The thioacetate group serves as an ideal protecting group for the thiol functionality:
-
Stability: Thioacetate esters are generally stable to a wide range of reaction conditions, allowing for further chemical modifications on other parts of the molecule.[6]
-
Reactivity: They are readily formed via robust reactions like the S-alkylation of alkyl halides.[6]
-
Deprotection: The thioacetate can be cleanly and efficiently hydrolyzed under basic conditions to liberate the free, active thiol when needed.[7]
General Protocol: Synthesis of Thioacetates via S-Alkylation
A prevalent method for creating the thioacetate linkage is the nucleophilic substitution (Sₙ2) reaction between an alkyl halide and a thioacetate salt, typically potassium thioacetate.[6] This reaction is broadly applicable and serves as a fundamental step in building the sulfur-containing backbone of many potential agrochemicals.
Mechanism: Sₙ2 Displacement
The reaction proceeds via a classic Sₙ2 mechanism where the highly nucleophilic thioacetate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the thioacetate ester.
Caption: Sₙ2 mechanism for thioacetate synthesis.
Experimental Protocol: General S-Alkylation
This protocol is a generalized procedure for the synthesis of an alkyl thioacetate from an alkyl halide.[6]
Materials:
-
Alkyl halide (1.0 equivalent)
-
Potassium thioacetate (KSAc) (1.2 - 1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Brine solution
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve potassium thioacetate (1.5 eq.) in the chosen anhydrous solvent (e.g., DMF, 10 volumes).
-
To this stirring solution, add the alkyl halide (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing brine (10 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.
-
If necessary, purify the crude product by column chromatography on silica gel.
Causality Notes:
-
Solvent Choice: DMF and acetone are excellent polar aprotic solvents for Sₙ2 reactions, effectively solvating the potassium cation without hindering the nucleophilicity of the thioacetate anion.
-
Excess Nucleophile: Using a slight excess of potassium thioacetate ensures the complete consumption of the starting alkyl halide.[6]
-
Aqueous Work-up: The brine quench and subsequent extraction are crucial for separating the organic product from the inorganic salts (KX) and the polar solvent (DMF).
Application Case Study: Synthesis of the Insecticide Acephate
Acephate is an organophosphate insecticide that functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects and mammals.[8][9][10] Its synthesis provides an excellent example of how acetylation is a key step in the production of a commercial agrochemical. While various acylating agents can be used, including acetyl chloride or ketene, the use of acetic anhydride illustrates a closely related transformation.[11][12][13]
The overall synthesis involves the isomerization of O,O-dimethyl phosphoroamidothioate (DMPAT) to O,S-dimethyl phosphoramidothioate (methamidophos), followed by N-acetylation to yield Acephate.[14]
Caption: Synthetic workflow for Acephate.
Experimental Protocol: N-Acetylation of Methamidophos
This protocol is adapted from established industrial synthesis routes.[11]
Materials:
-
O,S-dimethyl phosphoramidothioate (Methamidophos) (1.0 equivalent)
-
Acetic Anhydride (1.0 - 1.2 equivalents)
-
Catalyst (e.g., Dimethyl Sulfate, catalytic amount)
-
Inert solvent (optional, e.g., Toluene)
Procedure:
-
Charge a reaction vessel with O,S-dimethyl phosphoramidothioate (1.0 eq.).
-
Begin stirring and add acetic anhydride (1.1 eq.) and a catalytic amount of dimethyl sulfate at a controlled temperature, typically maintaining the reaction below 50°C to manage exothermic activity.[11]
-
After the addition is complete, maintain the reaction mixture at 40-50°C for 1-2 hours to ensure the reaction goes to completion.
-
Monitor the disappearance of the starting material by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, the crude product mass containing Acephate is typically processed further through crystallization or formulation. For laboratory scale, the excess acetic anhydride and acetic acid byproduct can be removed under reduced pressure.
-
The resulting crude Acephate can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane).
Causality Notes:
-
Catalyst: The catalyst (dimethyl sulfate) facilitates the acetylation reaction.
-
Temperature Control: The acetylation reaction is exothermic. Maintaining a controlled temperature is critical to prevent runaway reactions and the formation of unwanted byproducts.
-
Purity: The purity of the final Acephate product is crucial for its efficacy and regulatory approval. The work-up and purification steps are designed to remove unreacted starting materials and byproducts like acetic acid.[15]
Protocol: Deprotection of Thioacetates to Generate Active Thiols
For many applications, the final step is the removal of the acetyl protecting group to unveil the free thiol. This is typically accomplished by hydrolysis under basic conditions.[7]
Materials:
-
Thioacetate-containing compound (1.0 equivalent)
-
Methanol or Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe)
-
2M Hydrochloric Acid (HCl)
-
Diethyl Ether (degassed)
-
Water (degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thioacetate compound (1.0 eq.) in ethanol (5-10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Add an aqueous solution of NaOH (2.0-2.2 eq.) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Carefully neutralize the mixture by adding 2M HCl until the pH is ~7. This should be done in a well-ventilated fume hood.
-
Transfer the neutralized mixture to a separatory funnel. Extract the product with degassed diethyl ether (3 x 10 volumes).
-
Wash the combined organic layers with degassed water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (e.g., < 40°C) to yield the free thiol.
Causality Notes:
-
Inert Atmosphere & Degassed Solvents: Free thiols are susceptible to oxidation to disulfides by atmospheric oxygen. Performing the deprotection and work-up under an inert atmosphere with degassed solvents minimizes this side reaction.
-
Base: A strong base like NaOH is required to hydrolyze the thioester bond efficiently.
-
Neutralization: Acidification protonates the resulting thiolate anion (RS⁻) to form the neutral thiol (RSH), making it extractable into an organic solvent.[7]
Safety and Handling
This compound and related reagents require careful handling due to their hazardous properties.
| Hazard Information[1] | Handling Precautions |
| Physical Hazards | Flammable liquid and vapor (H226). |
| Health Hazards | Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses/face shield, and a lab coat. |
| Engineering Controls | Work in a well-ventilated chemical fume hood. |
| Handling | Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing. |
| First Aid | Skin: Remove contaminated clothing, rinse skin with water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Seek medical attention if irritation persists. |
Conclusion
This compound and the broader chemistry of thioacetate synthesis represent a vital and versatile platform in the development of modern agrochemicals. The ability to introduce a stable, protected thiol group via robust S-alkylation reactions allows for the construction of complex molecular architectures. The straightforward deprotection to reveal the active thiol functionality at a late stage is a key strategic advantage. As demonstrated by the synthesis of the organophosphate insecticide Acephate, these fundamental reactions are not merely academic exercises but are integral to the large-scale production of compounds that play a critical role in global agriculture. A thorough understanding of these protocols, the underlying chemical principles, and the associated safety measures is essential for any researcher or scientist working in the field of agrochemical discovery and development.
References
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- 14. WO2022180555A1 - A process for production of acephate - Google Patents [patents.google.com]
- 15. CN101289462B - Method for preparing acephate from ketene - Google Patents [patents.google.com]
Application Note: A Practical Guide to Monitoring Acetyl Sulfide Reactions by Thin-Layer Chromatography (TLC)
Abstract
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable technique for monitoring the progress of organic reactions.[1] This guide provides a detailed protocol and expert insights for the specific application of monitoring reactions involving acetyl sulfides (thioacetates). Given the unique chemical properties of sulfur-containing compounds, this note addresses common challenges, including solvent system selection and visualization, to ensure reliable and reproducible results for researchers, chemists, and professionals in drug development.
Introduction: The Importance of Monitoring Acetyl Sulfide Reactions
Acetyl sulfides are pivotal intermediates in organic synthesis, particularly in the formation of thiols and other sulfur-containing molecules central to medicinal chemistry and materials science. The thioacetate group serves as a common protecting group for thiols, readily installed and cleaved under specific conditions. Monitoring the conversion of a starting material to its this compound derivative, or the subsequent deprotection or transformation of the thioacetate, is critical for optimizing reaction conditions, determining reaction completion, and minimizing side-product formation.
TLC provides a real-time qualitative snapshot of the reaction mixture, allowing the scientist to visualize the disappearance of starting materials and the appearance of products.[2] This avoids premature workup of an incomplete reaction or prolonged reaction times that can lead to degradation.
The Causality of Separation: TLC Principles for Sulfur Compounds
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[3]
-
Stationary Phase: A thin layer of an adsorbent material, most commonly polar silica gel (SiO₂) or alumina (Al₂O₃), coated on a solid support like glass or aluminum.[1] Silica gel, with its surface silanol (Si-OH) groups, is highly polar.
-
Mobile Phase (Eluent): A solvent or mixture of solvents that travels up the plate via capillary action.[4]
A compound's mobility, quantified by its Retention Factor (Rf), is determined by a dynamic equilibrium. Polar compounds adsorb more strongly to the polar silica gel and thus travel a shorter distance up the plate (lower Rf). Nonpolar compounds have a greater affinity for the mobile phase and travel further (higher Rf).[4] Acetyl sulfides, containing a moderately polar thioester group, require careful selection of the mobile phase to achieve effective separation from both nonpolar starting materials (e.g., alkyl halides) and potentially more polar products (e.g., thiols or disulfides).
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates are recommended. The "F₂₅₄" indicates the presence of a fluorescent indicator that facilitates visualization under UV light at 254 nm.[5]
-
Solvents: HPLC or reagent grade solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol).
-
Spotting: Glass capillary tubes (micropipettes).
-
Development Chamber: A glass jar or tank with a tight-fitting lid.
-
Visualization Reagents:
-
Ultraviolet (UV) lamp (254 nm).
-
Iodine (I₂) crystals in a sealed chamber.
-
Potassium permanganate (KMnO₄) stain.
-
(Optional) Silver nitrate stain for specific sulfur visualization.
-
Experimental Protocol: Step-by-Step Reaction Monitoring
This protocol is designed as a self-validating system by using reference lanes for the starting material and a "co-spot" lane, which is crucial for resolving compounds with similar Rf values.[6]
Part A: TLC Plate Preparation and Spotting
-
Prepare the Plate: Using a pencil (never a pen, as ink will run), gently draw a light origin line about 1 cm from the bottom of the TLC plate.[7] Mark three small tick marks for the lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Prepare Samples:
-
SM: Dissolve a small amount of the limiting starting material in a volatile solvent (e.g., ethyl acetate).
-
Rxn: At your desired time point (e.g., t = 0, 30 min, 1 hr), withdraw a tiny aliquot of the reaction mixture using a capillary tube.[2] If the reaction solvent is high-boiling or the mixture contains solids, perform a micro-workup by diluting the aliquot in a vial with ethyl acetate and a drop of water, then sample from the organic layer.[8]
-
-
Spot the Plate:
-
Using a clean capillary tube, lightly touch the "SM" solution to the "SM" tick mark. The spot should be small and concentrated (1-2 mm diameter).
-
Spot the "Rxn" mixture on the "Rxn" tick mark.
-
For the "Co" lane, first spot the "SM" solution, then carefully spot the "Rxn" mixture directly on top of the same spot, allowing it to dry in between.[6]
-
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) | Reference |
| Streaking Spots | Sample is too concentrated (overloaded). Analyte is too acidic/basic. Solvent polarity is too high. | Dilute the sample before spotting. Add a small amount of acid (e.g., AcOH) or base (e.g., Et₃N) to the eluent. Decrease the polarity of the eluent. | [9][10] |
| No Spots Visible | Sample is not UV-active. Sample is too dilute. Compound is volatile and evaporated. | Use a chemical stain (KMnO₄ is excellent for sulfides). Concentrate the sample or spot multiple times in the same location (drying in between). Develop the plate immediately after spotting. | [10] |
| Rf values are too high/low | Eluent is too polar (high Rf) or too nonpolar (low Rf). | Adjust the solvent ratio. To decrease Rf, decrease eluent polarity (e.g., more hexanes). To increase Rf, increase eluent polarity (e.g., more ethyl acetate). | [11] |
| Spots are not round | Silica on the plate was disturbed during spotting. Plate was developed at an angle in the chamber. | Spot gently without gouging the silica. Ensure the plate is resting flat against the chamber wall. | [7][10] |
Conclusion
TLC is a powerful and accessible tool for the real-time monitoring of this compound reactions. By understanding the principles of separation and employing a systematic approach to solvent selection and visualization, researchers can gain crucial insights into their reaction's progress. The use of co-spotting provides a robust internal validation, while specific stains like potassium permanganate ensure reliable visualization of sulfur-containing compounds. This guide provides the foundational protocol and expert rationale to confidently apply TLC for the successful synthesis and development of this compound-based molecules.
References
- University of California, Los Angeles. (n.d.). TLC Stains.
- Thermo Fisher Scientific. (n.d.). Ambion's Tips From the Bench: UV Shadowing.
- Synoptics Ltd. (n.d.). Syngene Glossary - Synoptics.
- Sejer Pedersen, D. (2011, November 21). Let's Talk About TLCs Part 5 - Iodine Stain. Curly Arrow.
- University of Rochester. (n.d.). TLC Stains and Dips. Department of Chemistry.
- University of Michigan. (n.d.). Iodine Staining. LSA Chemistry.
- Various Authors. (2013, December 10). Can I use Iodine staining for Preparative TLC?
- National Diagnostics. (2011, September 12). UV Shadowing.
- University of California, Irvine. (n.d.). TLC Stains.
- LibreTexts. (2022, April 7). 2.
- Thermo Fisher Scientific. (n.d.). Gel Purification of Probes for Nuclease Protection Assays.
- Sejer Pedersen, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow.
- TCI Chemicals. (n.d.). Ninhydrin (contains Acetic Acid) Ethanol Solution [for TLC Stain].
- Unknown. (n.d.). TLC Stain Recipes.
- Unknown. (n.d.). TLC stains.
- Bobrowski, K., et al. (2008).
- Spectrum Chemical. (n.d.). Potassium-Permanganate-Solution-contains-K2CO3-NaOH-for-TLC-Stain.
- Fisher Scientific. (n.d.). Ninhydrin (contains Acetic Acid) Ethanol Solution [for TLC Stain], TCI America 100 mL.
- TCI America. (n.d.). Potassium Permanganate Solution (contains K2CO3, NaOH) [for TLC Stain].
- Bunn, L., & El-Sagheer, A. (2011). UV Shadowing Technique Using a CCD Imaging System.
- EDVOTEK. (2001).
- That Chemist. (2022, June 10).
- McMaster University. (n.d.).
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
- Khan Academy. (n.d.).
- JoVE. (2015, March 4).
- Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
- University of California, Davis. (n.d.). Monitoring a Reaction.
- SiliCycle. (n.d.).
- University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry.
- Hamilton, D. J. (1972).
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- chemlegin. (2017, April 30). Using TLC to monitor a reaction. WordPress.com.
- SiliCycle. (n.d.).
- LibreTexts. (2025, August 21). 5.3: TLC Uses. Chemistry LibreTexts.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
- Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. PubMed.
- LibreTexts. (2022, August 23).
- SiliCycle. (2021, December 8).
- ChemicalBook. (2023, June 8). This compound | 3232-39-1.
- Frank, J., et al. (2018). Investigation of thiol compounds (L-cysteine, thioacetic acid and ethanethiol) with V(V) and V(IV)
- Van Veldhoven, P. P. (2024). A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters.
- Mishanina, T. V., et al. (2017). Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions. PMC - NIH.
- Minu, M. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- NOAA. (n.d.). Sulfides, Inorganic. CAMEO Chemicals.
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Application Notes and Protocols: A Researcher's Guide to the Work-up of Acetyl Sulfide Reactions
Introduction: Navigating the Nuances of Thioester Synthesis
Acetyl sulfide and related thioacetates are indispensable reagents in modern organic synthesis, primarily serving as efficient acetyl donors for the formation of thioesters.[1][2] Thioesters are crucial intermediates in the synthesis of pharmaceuticals, natural products, and materials, valued for their unique reactivity that bridges the gap between highly reactive acid chlorides and more stable esters.[1] While the synthesis of thioesters is often straightforward, the success of the overall process hinges on a meticulously planned and executed work-up procedure.
This guide provides a comprehensive overview of the work-up procedures for reactions involving this compound and the synthesis of thioesters. Moving beyond a simple checklist, we will delve into the chemical principles that underpin each step, empowering researchers to troubleshoot and adapt these protocols for their specific applications. The focus is on ensuring the safe handling of reagents and byproducts, maximizing the yield and purity of the desired thioester, and establishing a robust and reproducible workflow.
I. The Critical Importance of Safety: Taming the Sulfur Chemistry
Sulfur compounds, including this compound and its potential byproducts, demand respect and careful handling.[3][4] A thorough understanding of the potential hazards is paramount before commencing any experimental work.
Key Safety Considerations:
-
Hydrogen Sulfide (H₂S) Evolution: this compound can hydrolyze, particularly during aqueous work-up, to release highly toxic and flammable hydrogen sulfide gas.[5][6] H₂S has the characteristic odor of rotten eggs, but olfactory fatigue can occur rapidly at higher concentrations, making odor an unreliable indicator of exposure.[5][7]
-
Flammability: this compound and many organic solvents used in the reaction and work-up are flammable.[3] Ensure that there are no ignition sources in the experimental area.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8][9]
II. The Work-up Workflow: A Step-by-Step Guide
The work-up of an this compound reaction is a multi-stage process designed to neutralize the reaction, remove unreacted starting materials and byproducts, and isolate the crude thioester product.[10][11]
// Nodes start [label="Reaction Completion", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quenching\n(Neutralize Excess Reagents)", fillcolor="#FBBC05", fontcolor="#202124"]; phase_sep [label="Phase Separation\n(Aqueous/Organic)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; aq_extraction [label="Aqueous Extraction\n(Washing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="Drying Organic Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; filtration [label="Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_removal [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; crude_product [label="Crude Thioester", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Pure Thioester", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> quench [label=" Careful Addition\n of Quenching Agent"]; quench -> phase_sep [label=" Transfer to\n Separatory Funnel"]; phase_sep -> aq_extraction [label=" Isolate Organic Layer"]; aq_extraction -> aq_extraction [label=" Repeat as Necessary"]; aq_extraction -> drying; drying -> filtration; filtration -> solvent_removal; solvent_removal -> crude_product; crude_product -> purification; purification -> final_product; }
Figure 1. General workflow for the work-up of this compound reactions.
A. Quenching the Reaction
The first step in any work-up is to safely neutralize any unreacted, reactive reagents.[11] In the context of this compound reactions, this primarily involves quenching any remaining this compound and other reactive species.
A common and effective method is the slow, careful addition of the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10][12] This serves a dual purpose:
-
Neutralization of Acids: It neutralizes any acidic catalysts or byproducts.
-
Hydrolysis of Excess this compound: The basic conditions promote the hydrolysis of any remaining this compound to acetate and hydrogen sulfide. The resulting H₂S is then converted to sodium sulfide (Na₂S) in the basic solution, which is water-soluble and can be removed in the aqueous phase.[13]
Protocol for Quenching:
-
In a separate flask, prepare a saturated solution of sodium bicarbonate. The volume should be roughly equal to or greater than the volume of the reaction mixture.
-
Cool the bicarbonate solution in an ice bath. This is to control the exothermicity of the quenching process.
-
Slowly, and with stirring, add the reaction mixture to the cold bicarbonate solution. Be vigilant for any gas evolution (CO₂ from the neutralization of acids and potentially H₂S).
-
Allow the mixture to stir for 15-30 minutes to ensure complete quenching.
| Quenching Agent | Purpose | Key Considerations |
| Saturated NaHCO₃ (aq) | Neutralizes acids, hydrolyzes excess this compound. | Add reaction mixture slowly to the bicarbonate solution to control gas evolution. Perform in a fume hood. |
| Water | Can be used for less reactive systems. | Less effective at neutralizing acidic components. Still requires careful addition and a fume hood.[10] |
| Saturated NH₄Cl (aq) | Used for quenching reactions with metal salts (e.g., copper). | Forms complexes with certain metals, aiding their removal into the aqueous phase.[14] |
B. Extractive Work-up: Separating the Product from the Impurities
Once the reaction is quenched, the next step is to separate the desired organic product from the aqueous phase containing salts and other water-soluble impurities.[10] This is typically achieved using a separatory funnel.
Protocol for Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent to dilute the reaction mixture and facilitate phase separation. Common choices include ethyl acetate, diethyl ether, or dichloromethane. The choice of solvent will depend on the solubility of the desired thioester.
-
Shake the separatory funnel vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer, containing the thioester, is typically less dense than the aqueous layer, but this should be confirmed.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with the following solutions to remove residual impurities:
-
Saturated NaHCO₃ solution: To ensure complete removal of any acidic impurities.[10][12]
-
Water: To wash away any remaining water-soluble compounds.[10]
-
Saturated NaCl solution (Brine): To reduce the solubility of the organic product in the aqueous phase ("salting out") and to help break up any emulsions.[10]
-
-
For each wash, add the aqueous solution to the separatory funnel, shake, allow the layers to separate, and then drain the aqueous layer.
C. Drying and Solvent Removal
After the washes, the organic layer will be saturated with a small amount of water, which must be removed before the solvent is evaporated.[10]
Protocol for Drying and Solvent Removal:
-
Drain the organic layer from the separatory funnel into an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add enough so that some of the drying agent remains free-flowing.
-
Swirl the flask and let it sit for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude thioester product.[12]
III. Purification of the Crude Thioester
The product obtained after the work-up is often a crude mixture containing the desired thioester along with minor impurities. Further purification is almost always necessary to obtain a high-purity compound.
Common Purification Techniques:
-
Flash Column Chromatography: This is the most common method for purifying thioesters.[15][16][17][18][19] A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). The polarity of the mobile phase is optimized to achieve good separation of the thioester from any impurities.
-
Distillation: For volatile thioesters, distillation can be an effective purification method.
-
Recrystallization: If the thioester is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.
IV. Troubleshooting Common Work-up Issues
| Issue | Potential Cause | Suggested Solution |
| Emulsion Formation | High concentration of surfactants or finely divided solids. | Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for an extended period. Filter the mixture through a pad of Celite. |
| Product is Water-Soluble | The thioester has polar functional groups. | Saturate the aqueous phase with NaCl (salting out) before extraction. Use a more polar organic solvent for extraction (e.g., ethyl acetate). Perform multiple extractions with smaller volumes of organic solvent. |
| Persistent Odor of H₂S | Incomplete quenching or trapping of H₂S. | Ensure the use of a sufficient excess of saturated NaHCO₃ during the quench. A final wash with a dilute solution of sodium hypochlorite (bleach) can oxidize residual H₂S, but this should be used with caution as it can also oxidize the desired product. |
V. Conclusion
A well-executed work-up procedure is as critical as the reaction itself in the synthesis of thioesters from this compound. By understanding the chemical principles behind each step—from the initial quench to the final purification—researchers can ensure the safe and efficient isolation of their target compounds. The protocols and insights provided in this guide are intended to serve as a strong foundation for developing robust and reliable work-up procedures for a wide range of this compound reactions.
References
-
Garg, N. K., & Sarpong, R. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. Journal of the American Chemical Society, 143(25), 9435-9441. [Link]
-
Varmenot, N., et al. (2008). Energies, stability and structure properties of radicals derived from organic sulfides containing an acetyl group after the *OH attack: ab initio and DFT calculations vs experiment. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of acyl-CoA thioesters. [Link]
-
Chemical Products Corporation. (2019). SDS No. 45A - Ammonium Sulfide Solution 40-44%. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Villamil, V., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Thioester. [Link]
-
Baker, F. C., & Schooley, D. A. (1979). Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. Analytical Biochemistry, 94(2), 417-424. [Link]
-
Pluth, M. D., et al. (2016). A Practical Guide to Working with H2S at the Interface of Chemistry and Biology. National Institutes of Health. [Link]
-
Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient Synthesis of Organic Thioacetates in Water. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
-
Hreczycho, G., et al. (2019). S-Acetylation of Thiols Mediated by Triflic Acid: A Novel Route to Thioesters. Organic Process Research & Development, 23(10), 2266-2271. [Link]
-
Libertini, L. J., & Smith, S. (1984). Purification of S-acyl fatty acid synthase thioester hydrolase by affinity chromatography with fatty acid synthase attached to Sepharose. Analytical Biochemistry, 137(2), 444-448. [Link]
- Google Patents. (2001).
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sodium Sulfide. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Sulfide | Medical Management Guidelines. [Link]
-
Organic Chemistry Guide. (2023, February 15). Thioether (Sulfide) Synthesis - EASY! [Video]. YouTube. [Link]
-
MDPI. (2024). Enabling Catalysts for Carbonyl Sulfide Hydrolysis. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
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OIZOM. (2021, January 5). H2S | Hydrogen Sulphide | Sources & Impacts | OIZOM Academy [Video]. YouTube. [Link]
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Chemical Products Industries. (2024). The Chemistry Behind H₂S Scavenging Reactions. [Link]
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Reddit. (2020). Removal of Smelly Thiol via Extraction?[Link]
-
Wikipedia. (n.d.). Hydrogen sulfide. [Link]
-
Semantic Scholar. (n.d.). Hydrogen Sulfide Chemistry in Continuous Flow: Efficient Synthesis of 2-Oxopropanethioamide. [Link]
-
Taylor & Francis Online. (2016). Thioesters synthesis: recent adventures in the esterification of thiols. [Link]
-
National Institutes of Health. (2022). Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions. [Link]
-
National Institutes of Health. (2016). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. [Link]
-
National Energy Technology Laboratory. (n.d.). 6.2.5 COS Hydrolysis. [Link]
-
National Institutes of Health. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
ResearchGate. (n.d.). The synthesis reaction of acetyl sulfate. [Link]
-
ResearchGate. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
OSHA HCS. (2015). Safety Data Sheet. [Link]
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Wikipedia. (n.d.). Acetylene. [Link]
-
YouTube. (2023, January 2). The Sulfur Chloride Route | OTC Acetic Anhydride Synthesis. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Acetyl Sulfide Synthesis
Welcome to the technical support center for the synthesis of acetyl sulfide (also known as dithis compound or thioacetic anhydride). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to empower you with the technical expertise and practical insights needed to overcome common challenges and optimize the yield and purity of your this compound synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step recommendations for resolution.
Issue 1: Low or No Yield of this compound
"I followed a standard procedure using acetic anhydride and hydrogen sulfide, but my yield is significantly lower than expected, or I've isolated no product at all."
Potential Causes & Solutions:
-
Inefficient Hydrogen Sulfide Delivery: The reaction's success is critically dependent on the effective delivery and dissolution of hydrogen sulfide (H₂S) gas into the acetic anhydride.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all connections in your gas delivery setup are secure to prevent H₂S loss.
-
Optimize Gas Dispersion: Use a fritted glass gas dispersion tube to create fine bubbles, maximizing the gas-liquid surface area for better dissolution. A simple tube may not provide sufficient dispersion.
-
Monitor Gas Flow Rate: A slow, steady flow of H₂S is more effective than a rapid stream, which can lead to poor absorption and venting of unreacted gas. A mass flow controller is recommended for precise control.[1]
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to constantly refresh the gas-liquid interface.
-
-
-
Reaction Temperature Too High: While some heat can increase reaction rates, excessive temperatures can lead to the decomposition of the product or favor side reactions.
-
Troubleshooting Steps:
-
Maintain Low Temperature: The reaction of acetic anhydride with hydrogen sulfide is often exothermic. It is crucial to maintain a low temperature, typically around 0-5 °C, especially during the initial stages of H₂S addition, to ensure the stability of the product.
-
Use an Ice Bath: Conduct the reaction in a flask submerged in an ice-water bath to effectively dissipate heat.
-
-
-
Presence of Water: Acetic anhydride readily hydrolyzes to acetic acid in the presence of water. This not only consumes your starting material but the resulting acetic acid can interfere with the desired reaction.
-
Troubleshooting Steps:
-
Use Anhydrous Reagents: Ensure your acetic anhydride is of high purity and handled under anhydrous conditions.
-
Dry Glassware: Thoroughly dry all glassware in an oven before use.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
-
-
Impure Reagents: The purity of your starting materials is paramount.
-
Troubleshooting Steps:
-
Verify Acetic Anhydride Purity: Use freshly opened or properly stored acetic anhydride. Older bottles may have absorbed moisture.
-
Ensure H₂S Quality: Use a high-purity source of hydrogen sulfide.
-
-
Issue 2: Formation of a Yellow Precipitate (Elemental Sulfur)
"During my reaction, I observed the formation of a yellow solid, and my desired this compound product is contaminated."
Potential Causes & Solutions:
-
Oxidation of Hydrogen Sulfide: Hydrogen sulfide can be oxidized to elemental sulfur, especially in the presence of air (oxygen) or other oxidizing agents.
-
Troubleshooting Steps:
-
Degas the Solvent: If using a solvent, degas it prior to use to remove dissolved oxygen.
-
Inert Atmosphere: As mentioned previously, blanketing the reaction with an inert gas can minimize contact with atmospheric oxygen.
-
Check for Oxidizing Impurities: Ensure your reagents and glassware are free from any oxidizing contaminants.
-
-
-
Side Reactions: Certain side reactions can lead to the formation of sulfur.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintaining the recommended low temperature can help to suppress unwanted side reactions.
-
-
Issue 3: Presence of Acetic Acid in the Final Product
"My final product is contaminated with a significant amount of acetic acid, which is difficult to remove."
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction between acetic anhydride and hydrogen sulfide produces both this compound and acetic acid.[2] If the reaction does not go to completion, you will have unreacted acetic anhydride which can hydrolyze to acetic acid during workup, in addition to the acetic acid produced in the reaction.
-
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion of the starting materials.
-
Optimize H₂S Addition: Ensure a sufficient amount of H₂S is bubbled through the reaction mixture.
-
-
-
Hydrolysis during Workup: this compound, like acetic anhydride, is susceptible to hydrolysis.
-
Troubleshooting Steps:
-
Anhydrous Workup: If a workup is necessary, use anhydrous solvents and techniques.
-
Direct Distillation: The most common method for purification is fractional distillation.[2] Carefully distill the this compound away from the higher-boiling acetic acid. This should be done promptly after the reaction is complete.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method for preparing this compound is the reaction of acetic anhydride with hydrogen sulfide.[2] The reaction proceeds as follows:
(CH₃CO)₂O + H₂S → (CH₃CO)₂S + H₂O (This reaction is often shown producing thioacetic acid and acetic acid as intermediates or side products depending on stoichiometry). A more accurate representation of the primary reaction to thioacetic acid, a related compound, is: (CH₃C(O))₂O + H₂S → CH₃C(O)SH + CH₃C(O)OH.[2][3]
Q2: What are the key safety precautions I should take when synthesizing this compound?
A2: Safety is paramount due to the use of highly toxic and flammable hydrogen sulfide gas.
-
Work in a Well-Ventilated Fume Hood: Always handle hydrogen sulfide in a certified chemical fume hood to prevent inhalation of this toxic gas.[4][5]
-
Hydrogen Sulfide Detector: It is highly recommended to have a personal or area H₂S gas detector.[5][6] H₂S can cause olfactory fatigue, meaning you may no longer be able to smell it at dangerous concentrations.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (such as butyl rubber), and a lab coat.[4][6]
-
Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and knowledge of first aid procedures for H₂S exposure.[4][7] Do NOT work alone.[4]
-
Handling Liquid H₂S: If working with liquefied H₂S, be aware of the risk of frostbite from contact with the rapidly evaporating liquid.[8]
Q3: Are there any catalysts that can improve the yield of this compound synthesis?
A3: While the reaction between acetic anhydride and H₂S can proceed without a catalyst, the use of a base catalyst can be beneficial.
-
Basic Catalysts: A small amount of a tertiary amine, such as triethylamine, can be used to catalyze the reaction.[1] The base can deprotonate the hydrogen sulfide, increasing its nucleophilicity.
Q4: How can I purify my synthesized this compound?
A4: The primary method for purifying this compound is fractional distillation .
-
Procedure:
-
After the reaction is complete, assemble a fractional distillation apparatus.
-
Carefully heat the reaction mixture.
-
Collect the fraction that distills at the boiling point of this compound (approximately 158-160 °C). Acetic acid has a lower boiling point (around 118 °C), so it should distill first. Correction: Acetic acid has a boiling point of approximately 118°C, while this compound's boiling point is higher.
-
-
Alternative Purification Methods: For small-scale purifications or to remove non-volatile impurities, column chromatography on silica gel may be an option, though care must be taken to avoid hydrolysis on the column.[9]
Q5: What are some common side products in this compound synthesis and how can I minimize them?
A5: Besides unreacted starting materials and acetic acid, a key side product to be aware of is diacetyl disulfide .
-
Formation of Diacetyl Disulfide: This can occur through the oxidation of thioacetic acid, which can be formed as an intermediate or from the hydrolysis of this compound.[10]
-
Minimization Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) will minimize oxidation.
-
Control Stoichiometry: Careful control of the amount of H₂S added can influence the product distribution.
-
Prompt Purification: Purifying the this compound soon after the reaction is complete can prevent its degradation to other products.
-
Experimental Workflow & Data
Table 1: Recommended Reaction Conditions for this compound Synthesis
| Parameter | Recommended Value | Rationale |
| Reactants | Acetic Anhydride, Hydrogen Sulfide | Standard and efficient starting materials.[2] |
| Stoichiometry | Slight excess of H₂S | To ensure complete conversion of acetic anhydride. |
| Temperature | 0 - 5 °C | Minimizes side reactions and product decomposition. |
| Catalyst (Optional) | Triethylamine (catalytic amount) | Increases the rate of reaction.[1] |
| Solvent | Neat (no solvent) or an inert, anhydrous solvent (e.g., toluene) | Simplifies purification; if a solvent is used, it must be anhydrous. |
| Reaction Time | 2 - 6 hours (monitor by TLC or GC) | Dependent on scale and reaction conditions. |
| Purification | Fractional Distillation | Effectively separates this compound from acetic acid and other impurities.[2] |
Experimental Protocol: Synthesis of this compound
Safety First: This procedure must be performed in a certified chemical fume hood by trained personnel. Ensure a hydrogen sulfide detector is operational.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube connected to a hydrogen sulfide source, a thermometer, and a drying tube or inert gas inlet.
-
Charging the Flask: Charge the flask with acetic anhydride (1.0 eq).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
H₂S Addition: Begin bubbling hydrogen sulfide gas through the stirred acetic anhydride at a slow, steady rate.
-
Temperature Monitoring: Monitor the internal temperature and ensure it does not rise above 5 °C. Adjust the H₂S flow rate as needed.
-
Reaction Monitoring: Continue the addition of H₂S for 2-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Purging: Once the reaction is complete, stop the H₂S flow and gently bubble an inert gas (e.g., nitrogen) through the mixture to remove any dissolved H₂S.
-
Purification: Assemble a fractional distillation apparatus and carefully distill the crude product to obtain pure this compound.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
- Maţa Grozav et al. (n.d.). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS.
-
Wikipedia. (n.d.). Thioacetic acid. Available at: [Link]
-
Compliance Solutions. (2025). Hydrogen Sulfide Safety Tips: Protecting Workers from a Silent Killer. Available at: [Link]
-
Taylor & Francis Online. (n.d.). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Available at: [Link]
-
Morais, G. R., et al. (2010). Identification of an acetyl disulfide derivative in the synthesis of thiosialosides. Carbohydrate Research, 345(1), 160-162. Available at: [Link]
-
HAZWOPER Center. (2023). Hydrogen Sulfide Safety Program: Essential Guidelines and Practices. Available at: [Link]
-
The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. (2016). PMC. Available at: [Link]
-
Wikipedia. (n.d.). Iron–sulfur world hypothesis. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Hydrogen Sulfide - Hazards. Available at: [Link]
-
HSI. (n.d.). How to Protect Against the Dangers of High Concentrations of Hydrogen Sulfide (H2S). Available at: [Link]
-
SR Innovations India. (n.d.). Sulfur-Transfer Reagents for Synthesis. Available at: [Link]
-
MDPI. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Available at: [Link]
-
PubMed. (1990). A rapid purification procedure and computer-assisted sulfide ion selective electrode assay for O-acetylserine sulfhydrylase from Salmonella typhimurium. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Available at: [Link]
-
Improved Synthesis of Sulfur-Containing Glycosides by Suppressing Thioacetyl Migration. (2020). PMC. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis reaction of acetyl sulfate. Available at: [Link]
-
Journal of the American Chemical Society. (1950). A Convenient Synthesis of this compound. Available at: [Link]
-
ACS Publications. (2002). A Convenient Synthesis of this compound. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Available at: [Link]
-
ACS Omega. (2021). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Hydrogen sulfide chemistry in continuous flow: Efficient synthesis of 2-oxopropanethioamide. Available at: [Link]
-
Journal of the American Chemical Society. (2025). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Available at: [Link]
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Available at: [Link]
-
ResearchGate. (2025). Identification of an acetyl disulfide derivative in the synthesis of thiosialosides | Request PDF. Available at: [Link]
-
Rediscovering Sulfinylamines as Reagents for Organic Synthesis. (2021). PMC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Available at: [Link]
-
ChemistryViews. (2014). Smell-Free Sulfide Synthesis. Available at: [Link]
- A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (n.d.). Journal of Chemical Reviews.
-
Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols. (2022). PMC. Available at: [Link]
-
Wikimedia Commons. (2023). File:Acetic anhydride and hydrogen sulfide reaction.jpg. Available at: [Link]
-
MDPI. (n.d.). Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control. Available at: [Link]
-
YouTube. (2023). The Sulfur Chloride Route | OTC Acetic Anhydride Synthesis. Available at: [Link]
- Google Patents. (n.d.). Process for the production of acetic anhydride.
-
ResearchGate. (2020). Improved Synthesis of Sulfur-Containing Glycosides by Suppressing Thioacetyl Migration. Available at: [Link]
-
Methods for Suppressing Hydrogen Sulfide in Biological Systems. (n.d.). PMC. Available at: [Link]
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Technical Support Center: Managing the Hydrolysis of Acetyl Sulfide in Research and Development
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of acetyl sulfide, a common side reaction encountered in organic synthesis and drug development. Our goal is to equip you with the knowledge to anticipate, mitigate, and manage this reaction to ensure the integrity and success of your experiments.
Introduction: The Double-Edged Sword of this compound's Reactivity
This compound (CH₃C(O)SC(O)CH₃), also known as acetic thioanhydride, is a valuable reagent in organic chemistry, often employed as an acetylating agent. However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to hydrolysis, a reaction with water that cleaves the thioester bond to yield acetic acid and thioacetic acid. This side reaction can lead to reduced yields of the desired product, introduce impurities, and complicate downstream processing. Understanding the mechanisms and kinetics of this compound hydrolysis is therefore paramount for its effective use.
Troubleshooting Guide: Addressing Common Issues in Experiments Involving this compound
This section addresses specific problems you may encounter during your experiments, with a focus on identifying the root cause related to this compound hydrolysis and providing actionable solutions.
Issue 1: Low Yield of Acetylated Product and Presence of Acetic Acid Impurity
Symptoms:
-
You observe a significantly lower yield of your desired acetylated product than expected.
-
Analysis of your crude reaction mixture by NMR, LC-MS, or GC-MS reveals the presence of acetic acid.
-
A faint to strong odor of vinegar (acetic acid) or rotten eggs (from subsequent decomposition of thioacetic acid to H₂S) is noticeable from the reaction.
Root Cause Analysis:
The primary culprit is the premature hydrolysis of this compound by residual water in your reactants, solvents, or reaction setup. Thioesters are susceptible to both acid- and base-catalyzed hydrolysis.[1][2][3] The presence of even trace amounts of water can initiate this degradation cascade.
dot
Caption: Troubleshooting workflow for low product yield.
Solutions & Protocols:
-
Protocol for Ensuring Anhydrous Conditions:
-
Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., calcium hydride for hydrocarbons, sodium/benzophenone for ethers). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere. For common solvents like DMF, DMSO, and acetonitrile, ensure they are of a high-purity, low-water content grade.[4][5]
-
Reagent Preparation: Dry non-solvent reagents in a vacuum oven or by azeotropic distillation if they are thermally stable. Ensure your starting materials are free of water.
-
Glassware: Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas such as nitrogen or argon. Use septa and syringes for the transfer of reagents.
-
-
In Situ Neutralization:
-
If your reaction generates acidic byproducts that could catalyze hydrolysis, consider adding a non-nucleophilic base, such as proton sponge or 2,6-lutidine, to the reaction mixture to neutralize the acid as it forms.
-
Issue 2: Inconsistent Reaction Rates and Reproducibility Problems
Symptoms:
-
You observe significant variations in reaction times and yields between batches of the same reaction.
-
The reaction profile (e.g., as monitored by TLC or LC-MS) is not consistent.
Root Cause Analysis:
Variability in the atmospheric moisture and the water content of your reagents is the most likely cause. The rate of hydrolysis is highly dependent on the concentration of water and the pH of the reaction medium.[1][2][3]
Solutions:
-
Standardize Your Procedure: Adhere strictly to the protocol for ensuring anhydrous conditions outlined above for every experiment.
-
Quantify Water Content: For sensitive reactions, consider using Karl Fischer titration to determine the water content of your solvents and liquid reagents to ensure consistency between batches.
-
Control Reaction Temperature: Lowering the reaction temperature can often slow the rate of hydrolysis more than the desired acetylation reaction, improving the overall yield.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound hydrolysis?
A1: The hydrolysis of this compound can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of one of the carbonyl oxygens, which activates the carbonyl carbon towards nucleophilic attack by water. This is followed by a series of proton transfers and elimination of thioacetic acid.[7][8]
dot
Caption: Acid-catalyzed hydrolysis of this compound.
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion or other base directly attacks a carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating thioacetate as the leaving group. The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion.[9]
dot
Caption: Base-catalyzed hydrolysis of this compound.
Q2: How does the stability of this compound vary in different organic solvents?
A2: The stability of this compound is highly dependent on the solvent's purity (especially water content) and its chemical nature.
| Solvent | Stability Considerations |
| Aprotic Non-polar (e.g., Hexane, Toluene) | Generally stable, provided the solvent is anhydrous. |
| Aprotic Ethereal (e.g., THF, Diethyl Ether) | Stable if anhydrous. Peroxide formation in ethers can lead to oxidative side reactions. |
| Aprotic Polar (e.g., Acetonitrile, DMF, DMSO) | These solvents are hygroscopic and can absorb moisture from the air, increasing the risk of hydrolysis. While acetonitrile is generally stable, DMSO can react violently with acetylating agents like acetyl chloride, a potential byproduct of this compound reactions.[4][5][10][11][12] |
| Protic (e.g., Alcohols, Water) | This compound will react with these solvents (solvolysis), leading to its decomposition. These should be avoided unless they are intended reactants. |
Q3: What analytical methods can I use to monitor the hydrolysis of this compound?
A3: Several analytical techniques can be employed to monitor the hydrolysis of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for real-time monitoring of the reaction.[13][14][15] You can observe the disappearance of the this compound signal and the appearance of signals corresponding to acetic acid and thioacetic acid.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate and quantify this compound, acetic acid, and thioacetic acid.[16][17][18] This is particularly useful for analyzing complex reaction mixtures.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a sulfur-selective detector like a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) is excellent for detecting the volatile hydrolysis product, ethanethiol (from the reduction of thioacetic acid) or thioacetic acid itself.[7][9][19][20]
Protocol for Monitoring this compound Hydrolysis by ¹H NMR:
-
Prepare a stock solution of this compound in an anhydrous deuterated solvent (e.g., CDCl₃, acetonitrile-d₃).
-
Acquire a baseline ¹H NMR spectrum.
-
Introduce a known amount of water or an aqueous buffer to initiate hydrolysis.
-
Acquire spectra at regular time intervals to track the changes in the integrals of the reactant and product peaks.
-
The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.[21]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, it is crucial to handle this compound with care.
-
Handling: Always handle this compound in a well-ventilated fume hood.[2][3] It is a flammable liquid and vapor.[3][22] Due to its moisture sensitivity, it should be handled under an inert atmosphere.[22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[2][22]
-
Hydrolysis Hazard: Be aware that hydrolysis will produce thioacetic acid, which has a strong, unpleasant odor and can decompose to produce highly flammable and toxic hydrogen sulfide gas.
Q5: In what context is this compound used in drug development?
A5: Sulfur-containing compounds are prevalent in a wide range of pharmaceuticals.[23][24][25][26] this compound can be used as a reagent for introducing acetyl groups or for the synthesis of other sulfur-containing scaffolds.[23][27][28] For instance, the thioester functionality is a key component of many biologically active molecules and can be a target for drug design. The controlled synthesis of such molecules requires a thorough understanding and management of side reactions like hydrolysis.
References
-
ResearchGate. (n.d.). 1H NMR spectra of APS hydrolysis. [Image]. Retrieved from [Link]
- Floris, R., et al. (2021).
- Bracher, P. J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres.
- Snyder, P. W., et al. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of Life and Evolution of Biospheres.
- Gold, V., & Hilton, J. (1967). Acylation. Part XIX. Equilibria and acetylation in the system diacetyl sulphide–hydrogen chloride–acetic acid. Journal of the Chemical Society B: Physical Organic.
- Mishra, A., et al. (2012). Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. Magnetic Resonance in Chemistry.
- Stockbridge, R. B., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience.
- van den Bosch, P. L., et al. (2022). A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices.
- Moffitt Cancer Center. (2024). New Reagent Improves the Process of Making Sulfur-Containing Compounds. Moffitt News.
- Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry.
- Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Semantic Scholar.
- Bracher, P. J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water.
- Floris, R., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- IV SEMMESTER. (n.d.). Kinetics of Acid hydrolysis of an ester. [PDF].
- Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Europe PMC.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Agilent. (n.d.). Sulfur compounds Analysis of ethanethiol (ethyl mercaptan) in LPG. [PDF].
-
GSRS. (n.d.). This compound. Retrieved from [Link]
- ElectronicsAndBooks. (n.d.). Hydrolysis of Acyl-Activated Thiol Esters.
- Younesi, R., et al. (n.d.). A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O2 Batteries. Technical University of Denmark.
-
Wikipedia. (n.d.). Acetylation. Retrieved from [Link]
- Evjenth, R., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. BMC Proceedings.
- I. J. of Applied Chemistry. (2019).
- Nagana Gowda, G. A., et al. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A.
- Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
- Younesi, R., et al. (n.d.). Chemical stability of DMSO and ACN solvents in contact with Li2O2. Technical University of Denmark.
- Banci, L., et al. (2021). NMR as a Tool to Investigate the Processes of Mitochondrial and Cytosolic Iron-Sulfur Cluster Biosynthesis. Molecules.
- ResearchGate. (n.d.).
- Wang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis.
- Zhang, L., et al. (2014). The Hydrolysis of Carbonyl Sulfide at Low Temperature: A Review. The Scientific World Journal.
- Purdue University College of Engineering. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.
- Scribd. (n.d.).
- ResearchGate. (n.d.).
- Younesi, R., et al. (2014). A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries.
- Academia.edu. (n.d.). Exp.
- Gerken, M., & Wasylishen, R. E. (2018).
- Agilent. (n.d.).
- Hamacher, K. A., et al. (1995). Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins. Nuclear Medicine and Biology.
- Evjenth, R., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis.
-
YouTube. (2020). Acetylation Reaction Mechanism-Organic Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). Ultrasensitive HPLC-MS Quantification of S -(2-Succino)
- UPCommons. (n.d.). Surface Behavior of Aprotic Mixtures: Dimethylsulfoxide/Acetonitrile.
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- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
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- 16. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. moffitt.org [moffitt.org]
Technical Support Center: Preventing Thioacetyl Group Migration
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize the thioacetyl group in their synthetic strategies. While the thioacetyl group is an invaluable protecting group for thiols, its tendency to migrate, particularly in the presence of adjacent nucleophiles like hydroxyl or amino groups, can lead to undesired side products, reduced yields, and complex purification challenges. This document provides in-depth troubleshooting advice, preventative protocols, and a foundational understanding of the migration mechanism to empower you to maintain the integrity of your molecules throughout your synthesis.
Understanding the Problem: The Mechanism of Thioacetyl Migration
Before troubleshooting, it's crucial to understand why thioacetyl migration occurs. The primary pathway for this unwanted side reaction is an intramolecular acyl transfer, most commonly an S- to O- or S- to N-acyl migration. This process is significantly accelerated under basic conditions.
The mechanism proceeds via a well-established pathway:
-
Deprotonation: A nearby nucleophile, typically a hydroxyl or amine group, is deprotonated by a base. This dramatically increases its nucleophilicity.
-
Intramolecular Attack: The resulting alkoxide or amide anion attacks the electrophilic carbonyl carbon of the thioacetyl group.
-
Intermediate Formation: This attack forms a five- or six-membered cyclic orthoester-like intermediate. The stability and formation rate of this intermediate are key to the migration process.
-
Ring Opening: The intermediate collapses, cleaving the C-S bond and forming a new, more thermodynamically stable ester (O-acetyl) or amide (N-acetyl) bond, leaving a free thiol.
This migration is a classic example of neighboring group participation and is highly dependent on factors like pH, solvent, temperature, and the stereochemical relationship between the thioacetyl group and the participating nucleophile.[1][2][3]
Caption: Base-catalyzed S- to O-thioacetyl migration pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis.
Q1: I'm performing a reaction under basic conditions (e.g., amine deprotection, ester hydrolysis) and my thioacetyl group is migrating to an adjacent hydroxyl group. How can I stop this?
Answer: This is a classic pH-driven problem. The basic conditions deprotonate the hydroxyl group, turning it into a potent nucleophile that attacks the thioester.
-
Immediate Troubleshooting:
-
Lower the pH: The most direct solution is to avoid basic conditions. If your reaction allows, perform it at a neutral or acidic pH. Acyl migration is significantly suppressed under acidic or neutral conditions because the neighboring hydroxyl group remains protonated and non-nucleophilic.[1][3]
-
Buffer the Reaction: If mildly basic conditions are unavoidable, use a carefully controlled buffer system (e.g., phosphate buffer at pH 7.4-8) to prevent sharp increases in pH that can accelerate migration.[4]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly slow the rate of migration, often more than the rate of your desired reaction.
-
-
Long-Term Strategy:
-
Re-evaluate Your Protecting Group Strategy: This is the most robust solution. Employ an "orthogonal" protecting group strategy, where different functional groups can be deprotected under conditions that do not affect the others.[5][6][7] For example, protect the adjacent hydroxyl group with a group that is stable to base but removable under acidic or hydrogenolysis conditions (e.g., a silyl ether like TBDMS, or a benzyl ether).[7][8]
-
Q2: My thioacetate seems to be unstable even during nucleophilic substitution reactions, like when introducing it with KSAc. I'm getting a complex mixture of products. What's happening?
Answer: This issue often arises in carbohydrate and peptide chemistry.[9][10] The thioacetate anion (AcS⁻) is itself a weak base. Under certain conditions, it can deprotonate trace amounts of water or other protic sources, or even a newly formed thiol, initiating a cascade of migration events.[9][10]
-
Troubleshooting Protocol: Suppressing Migration during Thioacetylation
-
Problem: You are displacing a leaving group (e.g., triflate, tosylate) with potassium thioacetate (KSAc) or tetrabutylammonium thioacetate (TBASAc) in a solvent like DMF or MeCN, and observing side products.[9]
-
Cause: The thioacetate nucleophile can create weakly basic conditions, promoting the formation of a free thiol which then allows for migration of other acetyl groups on the molecule to the new thiol.[9][10]
-
Solution: Add a small amount of a conjugate acid to the reaction mixture to buffer it and suppress the in-situ generation of free thiols.
-
Detailed Protocol:
-
Dissolve your substrate in anhydrous acetonitrile (MeCN).
-
Add 5 equivalents of the thioacetate salt (e.g., TBASAc).
-
Crucially, add 1.5 equivalents of thioacetic acid (AcSH) to the reaction system.[9] This addition tempers the basicity of the nucleophile, preventing side reactions.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Work up as usual. This simple addition has been shown to dramatically increase the yield of the desired thioacetylated product by inhibiting migration.[9]
-
-
Q3: How can I confirm that thioacetyl migration has actually occurred in my product mixture?
Answer: A combination of spectroscopic and spectrometric techniques is the best approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of a new thiol proton (S-H), which typically appears as a broad singlet between 1.5-3.0 ppm. You will also see a shift in the proton attached to the carbon bearing the newly formed O-acetyl group; it will shift downfield significantly (often >1 ppm) compared to its position when it was attached to a hydroxyl group. The acetyl methyl protons will also shift slightly.
-
¹³C NMR: The carbonyl carbon of a thioester (~190-200 ppm) will shift upfield to the chemical shift of an ester carbonyl (~170 ppm).
-
-
Mass Spectrometry (MS): Thioacetyl migration is an isomerization. The mass of the migrated product will be identical to the starting material. Therefore, you must rely on fragmentation patterns (MS/MS) or chromatographic separation.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency will shift from the thioester region (~1690-1710 cm⁻¹) to the ester region (~1735-1750 cm⁻¹).
FAQ: Are there alternative thiol protecting groups that are less prone to migration?
Answer: Yes. If thioacetyl migration is a persistent problem, switching to a different protecting group is a wise strategic decision. The choice depends on the specific conditions you need it to withstand.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability & Migration Notes |
| Thioacetyl | SAc | Mild base (NH₃/MeOH, NaOMe), mild acid, some nucleophiles.[13] | Prone to migration under basic conditions, especially with adjacent OH/NH groups.[9][10] |
| Trityl | Trt | Acid (TFA), mild oxidative conditions. | Bulky group, very stable to base. Excellent choice to prevent migration. Not stable to strong acid. |
| p-Methoxybenzyl | PMB | Strong acid (TFA), oxidative cleavage (DDQ, CAN). | Stable to base. Good orthogonal choice if acid-labile groups are not present elsewhere. |
| tert-Butyldisulfide | S-tBu | Reducing agents (DTT, TCEP), phosphines. | Very stable to acid and base. Excellent for orthogonal strategies in peptide synthesis. |
| Photoremovable Groups | NDBF, NV | UV or two-photon irradiation.[14] | Offers high temporal and spatial control for deprotection without chemical reagents, avoiding pH-related issues.[14] |
Preventative Protocols & Strategic Synthesis Design
The best way to solve migration is to prevent it from the start. This involves careful planning of your synthetic route and protecting group strategy.
Protocol: Orthogonal Protection to Avoid S→O Migration
This protocol illustrates a common scenario: needing to deprotect a silyl ether on a secondary alcohol without inducing migration from an adjacent thioacetate.
Objective: Selectively deprotect a TBDMS ether without triggering thioacetyl migration.
Caption: Decision workflow for an orthogonal protection strategy.
Step-by-Step Methodology:
-
Substrate: A molecule containing adjacent hydroxyl and thioacetyl groups, where the hydroxyl is protected as a tert-butyldimethylsilyl (TBDMS) ether.
-
Reagents:
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF.
-
Acetic acid (AcOH).
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent.
-
Saturated aqueous ammonium chloride (NH₄Cl) and brine for workup.
-
-
Procedure: a. Dissolve the TBDMS-protected substrate in DCM or THF and cool the solution to 0 °C in an ice bath. b. In a separate flask, prepare the deprotection reagent. For every 1.1 equivalents of TBAF solution you will use, add 1.5 equivalents of acetic acid. This creates a buffered, slightly acidic fluoride source (TBAF·(AcOH)ₓ) that is less basic than TBAF alone. c. Add the buffered TBAF reagent dropwise to the cooled solution of your substrate. The use of a less basic reagent is critical to keep the newly revealed hydroxyl group protonated. d. Monitor the reaction closely by TLC. The reaction should be complete within 1-2 hours. Do not let the reaction warm to room temperature or run for an extended period, as this can increase the risk of side reactions. e. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. f. Proceed with a standard aqueous workup: extract with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting alcohol by column chromatography.
Rationale: Standard TBAF can be sufficiently basic (due to trace water and its fluoride anion character) to cause deprotonation and subsequent migration. Buffering the TBAF with a weak acid like acetic acid maintains a pH environment where the silyl ether is cleaved, but the resulting alcohol is not significantly deprotonated, thus preventing the intramolecular attack on the thioester.
References
-
Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Fourth International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]
-
Wu, Y., et al. (2020). Improved Synthesis of Sulfur-Containing Glycosides by Suppressing Thioacetyl Migration. Frontiers in Chemistry, 8, 301. Available at: [Link]
-
Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 934376. Available at: [Link]
-
JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
Anapindi, K. (2017). Response to "Which exclusive protecting groups should I use for hydroxyl groups in amino acids?". ResearchGate. Available at: [Link]
-
Distefano Lab & Blank Lab. (2020). Improved Thiol Protection. American Peptide Society. Available at: [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Available at: [Link]
-
Wu, Y., et al. (2020). Improved Synthesis of Sulfur-Containing Glycosides by Suppressing Thioacetyl Migration. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Lassfolk, R., et al. (2022). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Chemistry – A European Journal, 28(43), e202200499. Available at: [Link]
-
Lassfolk, R., & Leino, R. (2023). Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal, 29(43), e202301489. Available at: [Link]
-
Sohma, Y., et al. (2004). O–N Intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Journal of Peptide Science, 10(9), 514-523. Available at: [Link]
-
Gherbovet, O., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(14), 5489. Available at: [Link]
-
Vera, P., et al. (2022). The migration of NIAS from ethylene-vinyl acetate corks and their identification using gas chromatography mass spectrometry and... Food Chemistry, 366, 130592. Available at: [Link]
-
Lassfolk, R., et al. (2022). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. ResearchGate. Available at: [Link]
-
Gravina, S. A., & Mieyal, J. J. (1997). pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis. Biochemistry, 36(15), 4552-4559. Available at: [Link]
-
Sohma, Y., et al. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Journal of Peptide Science, 10(9), 514-23. Available at: [Link]
Sources
- 1. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved Synthesis of Sulfur-Containing Glycosides by Suppressing Thioacetyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zaguan.unizar.es [zaguan.unizar.es]
- 13. benchchem.com [benchchem.com]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Troubleshooting Low Yield in Thioacetylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thioacetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Instead of a generic checklist, we will explore the causality behind each experimental challenge, providing you with the scientific rationale to make informed decisions in the lab.
Core Troubleshooting: A Symptom-Based Approach
Low yield is a symptom, not a diagnosis. The key to effective troubleshooting is to first identify the nature of the problem by analyzing your crude reaction mixture (TLC, NMR, LC-MS) and then addressing the root cause.
Symptom 1: Low or No Product Formation (Incomplete Conversion)
You observe a significant amount of starting material remaining, even after the expected reaction time.
Q1: My reaction is sluggish or fails to initiate. What are the most common culprits?
A1: Reaction initiation failure typically points to issues with reagent reactivity, activation, or reaction conditions.
-
Reagent Quality & Handling: Thioacetic acid can be contaminated with acetic acid or oxidized over time[1]. Acetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture[2]. Always use freshly opened or properly stored reagents. For solid reagents like potassium thioacetate, ensure they are dry, as moisture can cause hydrolysis and reduce reactivity[3].
-
Insufficient Nucleophilicity/Electrophilicity: The reaction relies on a nucleophilic attack from your substrate (alcohol, amine, or thiol) on the electrophilic acetylating agent.
-
Substrate: Thiols are excellent nucleophiles, followed by amines, with alcohols being the least nucleophilic[4]. Sterically hindered substrates (e.g., tertiary or bulky secondary alcohols) will react much slower and may require more forcing conditions or catalytic activation[5].
-
Acetylating Agent: Acetyl chloride is more reactive (more electrophilic) than acetic anhydride[2]. If using a less reactive agent like acetic anhydride on a poorly nucleophilic substrate, the reaction may be inherently slow.
-
-
Inadequate Temperature: Many thioacetylation reactions proceed well at room temperature, but sluggish combinations of substrates and reagents may require gentle heating (e.g., 40-60 °C) to overcome the activation energy barrier[6]. However, excessive heat can promote side reactions.
-
Catalyst Issues: If using a catalyst (acid or base), ensure it is active and used in the correct amount. Acid catalysts work by protonating the carbonyl oxygen of the acetylating agent, making it more electrophilic[7]. Base catalysts (like pyridine or triethylamine) deprotonate the substrate, increasing its nucleophilicity[8].
Q2: The reaction starts but stalls, leaving unreacted starting material. How can I drive it to completion?
A2: A stalled reaction often indicates an equilibrium issue or the consumption of a key reagent by a side reaction.
-
Reversible Reactions: Some acetylation reactions, particularly when using acetic acid as the acetylating agent, can be reversible[2]. Using an excess of the acetylating agent (e.g., 1.5-3.0 equivalents of acetic anhydride) can shift the equilibrium towards the product side[9].
-
Byproduct Inhibition: Reactions using acetyl chloride or thioacetic acid produce HCl or H₂S, respectively. In the thioacetylation of amines, the generated acid can protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction[2][10]. The inclusion of a non-nucleophilic base (e.g., pyridine, triethylamine) is crucial to scavenge this acid and maintain the free amine's availability.
-
Stoichiometry: Carefully re-check the stoichiometry of your reagents. Ensure you are using at least a 1:1 molar ratio of the acetyl group to the functional group you wish to modify.
Symptom 2: Complex Crude Mixture (Side Product Formation)
Your analytical data (TLC, NMR) shows multiple new spots or peaks in addition to your desired product and starting material.
Q3: My primary side product appears to be a disulfide dimer. How do I prevent this?
A3: This is the most common side reaction when working with thiol substrates. Thiols are highly susceptible to oxidative dimerization to form disulfides (R-S-S-R), especially in the presence of air (oxygen)[11][12][13].
-
Inert Atmosphere: The single most effective solution is to rigorously exclude oxygen. Perform the reaction under an inert atmosphere of nitrogen or argon[12].
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by sparging with nitrogen or argon for 15-30 minutes prior to use[12].
-
Avoid Basic Conditions if Possible: While bases can be necessary, they deprotonate the thiol to the thiolate (RS⁻), which is even more easily oxidized than the neutral thiol. If a base is required, add it slowly under a strong inert gas blanket.
-
Control pH During Workup: Keep the pH of aqueous workup solutions low (acidic) to minimize oxidation of any unreacted thiol[12].
Q4: My substrate has both an alcohol and an amine. How can I selectively thioacetylate only one?
A4: Achieving chemoselectivity depends on exploiting the different reactivities of the functional groups. Amines are generally more nucleophilic than alcohols and will react preferentially[6][14].
-
Exploit Inherent Reactivity: At low temperatures and with a controlled stoichiometry of the acetylating agent (e.g., 1.0 equivalent), you can often achieve selective N-thioacetylation over O-thioacetylation.
-
pH Control: By protonating the amine with a mild acid, you can render it non-nucleophilic, allowing for selective reaction at the alcohol. However, this is often difficult to control.
-
Protecting Groups: The most robust method is to use protecting groups. For example, protect the amine (e.g., as a Boc-carbamate), perform the thioacetylation on the alcohol, and then deprotect the amine.
Troubleshooting Decision Workflow
This flowchart provides a logical path to diagnose and solve low-yield issues.
Caption: Troubleshooting decision tree for low thioacetylation yields.
Frequently Asked Questions (FAQs)
Q: Which acetylating agent is best: thioacetic acid, acetyl chloride, or acetic anhydride? A: The choice depends on your substrate and desired reactivity.
| Acetylating Agent | Pros | Cons | Best For |
| Thioacetic Acid | Direct source of thioacetyl group. Good for Sₙ2 displacement of halides to form thioesters[1]. | Pungent odor. Can be contaminated with acetic acid[1]. | Converting alkyl halides to thioacetates; Mitsunobu reactions[5]. |
| Acetyl Chloride | Highly reactive, drives reactions quickly[2]. | Reacts vigorously. Produces corrosive HCl gas. Moisture sensitive[2]. | Less reactive substrates (e.g., hindered alcohols) where high reactivity is needed. |
| Acetic Anhydride | Easier to handle than acetyl chloride. Byproduct (acetic acid) is less corrosive[2]. | Less reactive than acetyl chloride. May require a catalyst or heat[6]. | General purpose acetylation of amines, alcohols, and thiols under controlled conditions. |
Q: How do I properly monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. For more detailed analysis, NMR or LC-MS can be used[15][16]. A proper TLC analysis involves spotting your starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture in the same lane) to accurately track the consumption of starting material and the appearance of the product.
Q: My thioacetylated product is unstable. What should I do? A: The thioester bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially during aqueous workups or silica gel chromatography[17]. If you suspect instability:
-
Neutralize the workup solution carefully to a pH of ~6-7.
-
Minimize contact time with silica gel. Consider using a less acidic stationary phase like neutral alumina or passing the crude product through a short plug of silica rather than a full column.
-
If possible, purify by crystallization to avoid chromatography altogether[18].
Key Experimental Protocols
Protocol 1: General Thioacetylation of an Amine using Acetic Anhydride
This protocol describes a standard procedure for the N-thioacetylation of a primary or secondary amine.
-
Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent & Base: Add a suitable, deoxygenated solvent (e.g., dichloromethane, THF) and a non-nucleophilic base like pyridine (1.5 eq.). Stir until all solids are dissolved.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This helps control the exothermicity of the reaction.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq.) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Quenching: Once complete, carefully quench the reaction by adding cold water or a saturated aqueous solution of NH₄Cl.
-
Workup: Proceed with a standard aqueous workup (see Protocol 3).
Protocol 2: General Workup and Purification
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (to remove basic impurities like pyridine).
-
Saturated NaHCO₃ solution (to remove acidic impurities).
-
Brine (saturated NaCl solution) to aid in phase separation.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization[18][19].
Reaction Mechanism Visualization
This diagram illustrates the base-mediated thioacetylation of a thiol with acetic anhydride, a common pathway.
Caption: Mechanism of base-mediated thioacetylation.
References
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[25]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[2]
-
Thioacetic acid - Wikipedia. [Link]
-
Vertex AI Search Result[26]
-
Reactions of Thiols - Chemistry Steps. [Link]
-
Vertex AI Search Result[27]
-
A simple and efficient synthesis of fatty thioacids - PubMed. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed. [Link]
-
Vertex AI Search Result[28]
-
Tools for Purifying the Product - ResearchGate. [Link]
-
Mechanisms of generation of thiolate by catalyst: a) base and b) nucleophile. - ResearchGate. [Link]
-
Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds - YouTube. [Link]
-
Purification of thiols - Chemistry Stack Exchange. [Link]
-
Chemoselective acetylation of alcohols, amines, and thiols without catalyst and solvent. [Link]
-
Thiols And Thioethers - Master Organic Chemistry. [Link]
-
Vertex AI Search Result[29]
-
Vertex AI Search Result[30]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PubMed Central. [Link]
-
Vertex AI Search Result[31]
-
Vertex AI Search Result[32]
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- 1. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. CN111302994A - Novel preparation method of potassium thioacetate - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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- 9. sid.ir [sid.ir]
- 10. youtube.com [youtube.com]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoselective acetylation of alcohols, amines, and thiols without catalyst and solvent - Lookchem [lookchem.com]
- 15. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 26. scite.ai [scite.ai]
- 27. aquila.usm.edu [aquila.usm.edu]
- 28. researchgate.net [researchgate.net]
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- 30. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. Thiol Reactions Practice Problems | Test Your Skills with Real Questions [pearson.com]
Technical Support Center: Stability and Handling of Acetyl Sulfide
Welcome to the technical support guide for acetyl sulfide (Ac₂S). This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows. As a highly reactive thioanhydride, understanding its stability and handling characteristics is critical for achieving reproducible and successful outcomes. This guide provides in-depth answers to common questions and troubleshooting advice for issues related to its use in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
This compound, as an acetic thioanhydride, is a potent acylating agent.[1] Its primary mode of degradation involves the cleavage of the thioanhydride bond by nucleophiles. The sulfur atom, being larger and more polarizable than oxygen, makes the carbonyl carbons highly electrophilic and susceptible to attack.[2][3] The most common nucleophile, and often an unavoidable contaminant in many solvents, is water, leading to hydrolysis.
Q2: How stable is this compound in aqueous solutions?
This compound is highly unstable in aqueous solutions. It readily hydrolyzes to form two equivalents of thioacetic acid.[4] This reaction can be catalyzed by both acid and base.[5][6] Therefore, the use of this compound in aqueous buffers or solvents with high water content is strongly discouraged unless the intent is rapid, in-situ generation of thioacetic acid. The presence of moisture in organic solvents is a major cause of sample degradation.[7]
Q3: Which organic solvents are recommended for storing and using this compound?
The best choice of solvent depends on minimizing exposure to nucleophiles and other reactive species.
-
Recommended: Dry (anhydrous), aprotic, non-polar solvents are the best choice for maintaining the stability of this compound. Examples include:
-
Toluene
-
Hexanes
-
Dichloromethane (DCM)
-
Chloroform
-
-
Use with Caution: Aprotic polar solvents can be used if they are rigorously dried, but their higher polarity may sometimes facilitate degradation pathways. Always use a fresh bottle of anhydrous solvent. Examples include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)[2]
-
-
Not Recommended: Protic solvents, even if anhydrous, are generally not recommended due to their ability to act as nucleophiles. This includes:
-
Alcohols (Methanol, Ethanol)
-
Water
-
Primary and secondary amines
-
Q4: My experiment involves an alcohol. Can I use this compound?
Yes, but with the understanding that this compound will react with the alcohol. It will act as an acetylating agent, converting the alcohol (R-OH) into its corresponding acetate ester (R-OAc) and generating one equivalent of thioacetic acid.[8] This is not a degradation pathway in the sense of unwanted decomposition but is the expected chemical reaction. If your goal is to acetylate a substrate in the presence of an alcohol solvent, you must account for the competitive reaction with the solvent itself.
Q5: How should I store this compound, both neat and in solution?
-
Neat (as supplied): Store this compound in a tightly sealed container at low temperatures (2-8°C is recommended) with a desiccant.[9] The headspace of the container should be flushed with an inert gas like argon or nitrogen to displace moisture and oxygen.
-
In Solution: Stock solutions should always be prepared in anhydrous aprotic solvents. Prepare them fresh whenever possible. For short-term storage, use a septa-sealed vial under an inert atmosphere and store at low temperatures. Avoid repeated warming and cooling cycles which can introduce moisture from condensation.
Summary of this compound Stability in Common Solvents
The following table provides a qualitative summary of this compound stability based on solvent class and general chemical principles. "Stability" here refers to the resistance to unintended decomposition.
| Solvent Class | Examples | Predicted Stability | Rationale |
| Aprotic Non-Polar | Toluene, Hexane, Diethyl Ether | Good | Low reactivity, minimal water solubility. The solvent is unlikely to participate in degradation. |
| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | Good | Unreactive towards the thioanhydride. Must be anhydrous as they can absorb atmospheric moisture. |
| Aprotic Polar | Acetonitrile (ACN), THF, DMF, DMSO | Moderate to Poor | Stability is highly dependent on the absolute dryness of the solvent.[7] These solvents are hygroscopic and residual water will cause hydrolysis. |
| Protic Polar (Alcohols) | Methanol, Ethanol, Isopropanol | Poor (Reactive) | Alcohols are nucleophiles that will react with this compound to form an acetate ester and thioacetic acid. |
| Protic Polar (Aqueous) | Water, Buffers | Very Poor | Rapid hydrolysis to thioacetic acid.[10] |
Troubleshooting Guide
Problem 1: My NMR spectrum of freshly dissolved this compound shows unexpected peaks corresponding to thioacetic acid and acetic anhydride.
-
Possible Cause A: Hydrolysis. The most likely cause is the presence of water in your solvent. This compound reacts with one molecule of water to produce two molecules of thioacetic acid.
-
Possible Cause B: Disproportionation. In some conditions, or as a result of synthesis impurities, this compound can be in equilibrium with or disproportionate into acetic anhydride and other sulfur-containing species.
-
Solution:
-
Verify Solvent Quality: Use a fresh bottle of anhydrous solvent, preferably one rated for moisture-sensitive reactions. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves, distillation).
-
Inert Atmosphere: Prepare your sample under an inert atmosphere (in a glovebox or using Schlenk line techniques) to prevent atmospheric moisture from contaminating the sample.
-
Confirm Starting Material: Run a spectrum of the neat starting material if possible to ensure it has not degraded during storage.
-
Problem 2: I am performing a reaction to acetylate a primary amine, but my yield is low and I detect a significant amount of N,N-diacetylated product.
-
Possible Cause: Stoichiometry and Reactivity. this compound provides two equivalents of the acetyl group per mole. The initial reaction produces the N-acetylated amine and one equivalent of thioacetic acid. The thioacetic acid is acidic and will protonate the starting amine, rendering it less nucleophilic. However, if conditions allow, the initially formed product (a secondary amide) can be further acetylated.
-
Solution:
-
Control Stoichiometry: Use precisely 0.5 equivalents of this compound per equivalent of the primary amine to favor mono-acetylation.
-
Add a Non-Nucleophilic Base: Include a hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) in the reaction. This base will scavenge the thioacetic acid byproduct, preventing it from protonating your starting material and keeping it active for the reaction.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0°C or -20°C) to improve selectivity and control the rate of the second acetylation.
-
Problem 3: After my reaction workup, I notice a persistent, unpleasant odor, and my product seems to contain disulfide impurities.
-
Possible Cause: Thiol Oxidation. The thioacetic acid byproduct and any unreacted thiol starting materials are susceptible to oxidation, especially under basic workup conditions or upon exposure to air.[11][12] This oxidation leads to the formation of disulfides, which can be difficult to remove and often have strong odors.
-
Solution:
-
Degas Solvents: Use degassed solvents for both the reaction and the aqueous workup to minimize dissolved oxygen.
-
Acidic Workup: If your product is stable to acid, perform a workup under mild acidic conditions to keep the thiol protonated and less susceptible to oxidation.
-
Reducing Agent Quench: Quench the reaction with a mild reducing agent like sodium bisulfite or add a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) during the workup to keep the thiols in their reduced state.
-
Quenching Thioacetic Acid: Unreacted thioacetic acid can be quenched by adding a mild oxidant like dilute bleach (sodium hypochlorite) or peroxide, which will oxidize it to less odorous sulfur oxides.[13] This should only be done after the desired product has been isolated.
-
Visualizing Degradation Pathways
The primary degradation pathways for this compound involve reaction with nucleophiles. The diagram below illustrates the two most common scenarios: hydrolysis (reaction with water) and alcoholysis (reaction with an alcohol).
Caption: Common degradation pathways of this compound.
Experimental Protocol: Assessing this compound Stability
This protocol provides a general framework for quantifying the stability of this compound in a specific organic solvent using HPLC-UV analysis.
Objective: To determine the degradation rate of this compound in a chosen solvent at a set temperature.
Materials:
-
This compound (CAS 3232-39-1)
-
Anhydrous solvent of interest (e.g., HPLC-grade ACN)
-
Inert gas (Argon or Nitrogen)
-
Autosampler vials with septa caps
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation:
-
Under an inert atmosphere, prepare a concentrated stock solution of this compound in the chosen anhydrous solvent (e.g., 10 mg/mL).
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
-
Sample Preparation for Time Points:
-
Dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) in the same solvent.
-
Aliquot this working solution into several sealed autosampler vials, leaving minimal headspace. One vial per time point.
-
Prepare a "Time 0" sample by immediately diluting an aliquot of the working solution into a mobile phase or a solvent mixture that quenches the degradation (e.g., a highly acidic mobile phase) and placing it in the autosampler tray (kept at ~4°C).
-
-
Incubation:
-
Place the remaining vials in a temperature-controlled environment (e.g., a 25°C incubator or water bath).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from incubation.
-
Immediately quench the sample as described for the "Time 0" sample and place it in the cooled autosampler for analysis.
-
Inject the sample onto the HPLC system. A reverse-phase C18 column is often a good starting point. Monitor at a wavelength where this compound has a strong absorbance (e.g., ~230-250 nm). The exact wavelength should be determined by running a UV scan.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the this compound peak.
-
Normalize the peak area at each time point (t) to the peak area at Time 0 (A₀).
-
Plot the natural logarithm of the normalized peak area (ln(Aₜ/A₀)) versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line is the degradation rate constant (k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Analytical Method Considerations:
-
GC-MS: Gas Chromatography-Mass Spectrometry can also be used, offering both separation and mass identification of degradation products.[14]
-
NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of the this compound signal and the appearance of new signals from degradation products in real-time.
This protocol serves as a template and should be adapted based on the specific solvent, available analytical equipment, and the expected stability of this compound.
References
- Vertex AI Search. Thioacetic acid: storage conditions and safety precautions.
- Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. John Wiley & Sons.
-
ACS Publications. Acyl Selenyl Sulfides as the Precursors for Reactive Sulfur Species (Hydrogen Sulfide, Polysulfide, and Selenyl Sulfide) | Organic Letters. [Link]
-
NASA Technical Reports Server. Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. [Link]
- Google Patents.
-
PubMed. Energies, stability and structure properties of radicals derived from organic sulfides containing an acetyl group after the *OH attack: ab initio and DFT calculations vs experiment. [Link]
-
NCBI Bookshelf. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. [Link]
-
University of Calgary. HYDROLYSIS. [Link]
-
Inha University. Analytical approaches for the measurement of sulfide in biological and pharmaceutical fields. [Link]
-
Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. [Link]
-
Chemistry LibreTexts. Thiols and Sulfides. [Link]
-
Khan Academy. Preparation of sulfides. [Link]
-
Canadian Journal of Chemistry. Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. [Link]
-
Chemistry LibreTexts. 9.10: Sulfur Analogs of Alcohols and Ethers. [Link]
-
Reddit. Best way to quench thioacetic acid? : r/chemistry. [Link]
-
ElectronicsAndBooks. Thermal Decomposition of Sulfides. [Link]
-
Michigan State University Department of Chemistry. 1. Nucleophilicity of Sulfur Compounds. [Link]
-
Chemistry LibreTexts. Nucleophilicity of Sulfur Compounds. [Link]
-
ScienceOpen. Review Article Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells. [Link]
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
National Institute of Standards and Technology. Diacetyl sulphide - the NIST WebBook. [Link]
-
PubMed. Analytical strategies for the detection of sulfide: a review. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
-
PubMed. Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions. [Link]
-
PubChem. Acetic thioanhydride | C4H6O2S | CID 76708. [Link]
-
MDPI. Enabling Catalysts for Carbonyl Sulfide Hydrolysis. [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
Sources
- 1. Acetic thioanhydride | C4H6O2S | CID 76708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. Thioacetic acid: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 5. web.viu.ca [web.viu.ca]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 3232-39-1 [chemicalbook.com]
- 10. Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Acetyl Sulfide Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetyl sulfide. This guide is designed to provide expert advice and troubleshooting for experiments investigating the effect of temperature on this compound reaction rates. My aim here is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions and challenges that arise when studying the temperature dependence of this compound reactions.
Q1: My Arrhenius plot for the thermal decomposition of this compound is non-linear. What are the potential causes?
A non-linear Arrhenius plot is a strong indicator that the reaction kinetics are more complex than a single, temperature-dependent rate constant can describe.[1][2][3] Here are several potential causes you should investigate:
-
Complex Reaction Mechanism: The decomposition may not be a simple unimolecular process. It could involve multiple, competing reaction pathways with different activation energies.[4] For instance, at lower temperatures, one pathway might dominate, while a different pathway with a higher activation energy becomes significant as the temperature increases. Gas-phase reactions, in particular, can proceed through complex radical mechanisms.[5]
-
Change in Reaction Order: The order of the reaction might be changing with temperature or reactant concentration. Gas-phase decompositions can sometimes exhibit pressure-dependent kinetics, shifting from first-order to second-order behavior.[4][6]
-
Mass Transfer Limitations: At higher temperatures, the intrinsic reaction rate can become so fast that it is limited by the rate of diffusion of reactants or products. This is especially a concern in heterogeneous systems or with viscous solvents.
-
Side Reactions and Product Inhibition: As the temperature increases, unwanted side reactions may become more prominent, consuming this compound or interacting with intermediates. Additionally, a product formed during the reaction could be acting as an inhibitor or a catalyst for a secondary reaction pathway. Thiol products, for example, can be highly reactive.[7][8]
-
Experimental Artifacts: Do not discount issues with your experimental setup. Inconsistent temperature control across the reactor, temperature gradients, or leaks in a gas-phase system can all lead to erroneous data and a non-linear plot.[6][9]
Troubleshooting Guide: Common Experimental Issues
This section provides a more in-depth, issue-and-solution format for problems you might encounter in the lab.
Issue 1: Poor Reproducibility of Kinetic Data at High Temperatures
Symptoms: You run the same experiment at a temperature above, for example, 150°C, and get significantly different reaction rates each time.
Causality & Troubleshooting Steps:
-
Verify Temperature Stability and Homogeneity:
-
The Problem: Hot spots or temperature gradients in your reactor (e.g., an oil bath, oven, or flow tube) are a common source of error.[6][9] A small variation in temperature can cause a large change in the reaction rate, as described by the Arrhenius equation.[1][2] For many reactions, a 10°C rise in temperature can double or triple the reaction rate.[1]
-
Solution:
-
Use a calibrated, multi-point thermocouple to map the temperature profile inside your reactor.
-
Ensure vigorous and consistent stirring in liquid-phase reactions.
-
For gas-phase experiments in a flow tube, ensure the carrier gas is pre-heated to the reaction temperature to avoid cooling the inlet of the reactor.[10]
-
-
-
Investigate Potential Side Reactions:
-
The Problem: this compound, like other thioesters, can undergo various reactions besides simple thermal decomposition. At higher temperatures, you might be seeing competing nucleophilic attack (if nucleophiles are present), elimination reactions, or radical-initiated processes.[7][11] The formation of disulfide byproducts from thiol intermediates is also a possibility.[7][8]
-
Solution:
-
Analyze your product mixture at different reaction times and temperatures using techniques like GC-MS or LC-MS to identify any unexpected byproducts.
-
Consider adding a radical scavenger (if a radical mechanism is suspected and you wish to suppress it) to see if the reaction rate and product distribution change.
-
-
-
Assess Reactant Stability:
-
The Problem: Is your this compound sample pure and stable under your storage and handling conditions? Impurities can act as catalysts or inhibitors. Furthermore, this compound itself may have a limited shelf life or be sensitive to light or air, leading to degradation before the experiment even begins.
-
Solution:
-
Verify the purity of your this compound using NMR or another appropriate analytical technique before each experiment.
-
Store the reactant under an inert atmosphere (e.g., argon or nitrogen) and protect it from light, especially if you observe discoloration over time.
-
-
Issue 2: Observed Reaction Rate is Slower Than Expected Based on Theoretical Calculations
Symptoms: Your experimental activation energy is significantly higher, and the rate constant lower, than computational models or literature values for similar compounds predict.
Causality & Troubleshooting Steps:
-
Rule Out Mass Transfer Limitations:
-
The Problem: The chemical reaction itself might be fast, but the overall process is being slowed down by the physical transport of reactants. This is a common issue in gas-liquid or gas-solid phase reactions.[12]
-
Solution:
-
Increase the stirring rate in liquid-phase reactions. If the reaction rate increases with the stirring rate, you are likely in a mass-transfer-limited regime.
-
For gas-phase reactions, ensure the flow rate is sufficient to prevent reactant starvation at the reaction zone.
-
-
-
Consider the Solvent Cage Effect:
-
The Problem: In solution-phase reactions, the solvent can "trap" the reacting molecules, affecting the frequency of effective collisions. The viscosity and polarity of the solvent can play a significant role in the reaction kinetics.
-
Solution:
-
Run the experiment in a series of solvents with varying polarities and viscosities. This can help elucidate the role of the solvent in the reaction mechanism.
-
-
-
Re-evaluate the Proposed Mechanism:
-
The Problem: The theoretical model you are comparing against may be based on a simplified or incorrect reaction mechanism.[13] For example, a gas-phase decomposition assumed to be a simple bond cleavage might actually proceed through a more complex, multi-step pathway involving stable intermediates.[4]
-
Solution:
-
Use in-situ spectroscopic methods (like FTIR) if possible to detect any transient intermediates that could indicate a different reaction pathway.
-
Collaborate with computational chemists to model alternative reaction pathways that might better fit your experimental data.
-
-
Experimental Protocols
Here are detailed protocols for fundamental experiments in studying the effect of temperature on this compound reaction rates.
Protocol 1: Determining the Activation Energy of this compound Decomposition in the Gas Phase
This protocol outlines a method using a flow tube reactor to study the unimolecular decomposition of this compound at various temperatures.
Objective: To determine the Arrhenius parameters (Activation Energy, E_a, and Pre-exponential Factor, A) for the gas-phase thermal decomposition of this compound.
Materials:
-
Flow tube reactor with a temperature controller and furnace.
-
Syringe pump for liquid this compound delivery.
-
Heated injector port.
-
Mass flow controllers for inert carrier gas (e.g., Nitrogen or Argon).
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS) for analysis.
-
Pure this compound.
-
High-purity inert gas.
Procedure:
-
System Preparation:
-
Set the flow tube furnace to the first desired temperature (e.g., 200°C). Allow the system to equilibrate for at least one hour to ensure a stable and uniform temperature.[6]
-
Set the heated injector port to a temperature that ensures rapid vaporization of this compound without causing premature decomposition (e.g., 150°C).
-
Establish a constant flow of the inert carrier gas through the system using the mass flow controller. The flow rate will determine the residence time of the reactants in the heated zone.
-
-
Data Collection:
-
Begin injecting a dilute solution of this compound in an inert solvent (or pure this compound at a very low flow rate) into the heated injector port using the syringe pump.
-
Allow the system to reach a steady state, typically for 15-20 minutes.
-
Collect a sample of the gas exiting the flow tube and analyze it using GC to determine the concentration of remaining this compound.
-
Repeat this process for a range of temperatures (e.g., in 10-15°C increments) while keeping the flow rate (and thus residence time) constant.
-
-
Data Analysis:
-
For each temperature, calculate the rate constant (k) using the appropriate integrated rate law for your reactor type (e.g., for a plug flow reactor, ln(C_A0 / C_A) = k * τ, where C_A0 is the initial concentration, C_A is the final concentration, and τ is the residence time).
-
Create an Arrhenius plot by graphing ln(k) versus 1/T (where T is the absolute temperature in Kelvin).[2][3][14]
-
Perform a linear regression on the data points. The slope of the line will be equal to -E_a / R, and the y-intercept will be ln(A), where R is the ideal gas constant (8.314 J/mol·K).[15]
-
From the slope and intercept, calculate the activation energy (E_a) and the pre-exponential factor (A).
-
Data & Visualization
Table 1: Example Data for Arrhenius Plot Construction
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | [this compound] (M) | Rate Constant, k (s⁻¹) | ln(k) |
| 200 | 473.15 | 0.00211 | 0.085 | 0.015 | -4.20 |
| 210 | 483.15 | 0.00207 | 0.072 | 0.032 | -3.44 |
| 220 | 493.15 | 0.00203 | 0.055 | 0.065 | -2.73 |
| 230 | 503.15 | 0.00199 | 0.038 | 0.128 | -2.06 |
| 240 | 513.15 | 0.00195 | 0.021 | 0.245 | -1.41 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Diagrams
Below are diagrams created using DOT language to visualize key concepts and workflows.
Caption: Workflow for determining activation energy using an Arrhenius plot.
Caption: A logical flow for troubleshooting a non-linear Arrhenius plot.
References
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Kinetics and Mechanisms of the Oxidation of Gaseous Sulfur Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Gas-Phase Kinetics. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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An experimental, theoretical, and kinetic modeling study of gas-phase sulfation of KCl. (n.d.). ResearchGate. Retrieved from [Link]
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Acyl Selenyl Sulfides as the Precursors for Reactive Sulfur Species (Hydrogen Sulfide, Polysulfide, and Selenyl Sulfide). (2019, July 2). ACS Publications. Retrieved from [Link]
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Experimental methods of chemical kinetics. (2022, February 20). Chemistry LibreTexts. Retrieved from [Link]
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Computational Studies on Sulfur Chemistry. (n.d.). eScholarship. Retrieved from [Link]
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Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. (2021, June 28). ACS Omega. Retrieved from [Link]
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Understanding and Representing the Kinetics of Gas-Phase Reaction Systems in Mixtures. (2021, June 28). ProQuest. Retrieved from [Link]
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Arrhenius equation. (n.d.). Wikipedia. Retrieved from [Link]
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Experimental and computational study of diethyl sulfide pyrolysis and mechanism. (2025, August 9). ScienceDirect. Retrieved from [Link]
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Arrhenius Equation. (n.d.). BYJU'S. Retrieved from [Link]
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Determination of sulfur components in natural gas: a review. (1994, January 1). Pure and Applied Chemistry. Retrieved from [Link]
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Experimental investigation of reaction kinetics of gas–liquid–solid Bunsen reaction in iodine–sulfur process. (n.d.). ResearchGate. Retrieved from [Link]
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The synthesis reaction of acetyl sulfate. (n.d.). ResearchGate. Retrieved from [Link]
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The Arrhenius Law - Arrhenius Plots. (2023, February 12). Chemistry LibreTexts. Retrieved from [Link]
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Temperature-Dependent Kinetic Study of the Reactions of Hydrogen Atoms with H2S and C2H4S. (n.d.). PMC - NIH. Retrieved from [Link]
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Arrhenius plot to determine the activation energy for the rate limiting... (n.d.). ResearchGate. Retrieved from [Link]
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Modeling and Experimental Investigation of Sulfurous Compounds Removal from Gas Condensate through Ultrasound-Assisted Oxidative Desulfurization Method. (2023, October 31). PMC - PubMed Central. Retrieved from [Link]
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Reaction kinetics in acetyl chemistry over a wide range of temperature and pressure. (n.d.). ScienceDirect. Retrieved from [Link]
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Thiols and Sulfides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]
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Analysis of Pyrolysis Kinetic Parameters Based on Various Mathematical Models for More than Twenty Different Biomasses: A Review. (2022, September 7). MDPI. Retrieved from [Link]
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Nucleophilicity of Sulfur Compounds. (n.d.). MSU chemistry. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Acetyl Sulfide Reactions
Welcome to the technical support center for improving reactions involving acetyl sulfides and related thioesters. This guide is designed for researchers, chemists, and drug development professionals who are looking to select the appropriate catalyst and troubleshoot common experimental challenges. The content is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses fundamental questions about choosing the right catalyst for your thioesterification or thioacetylation reaction.
Q1: What are the main classes of catalysts used for synthesizing acetyl sulfides (thioesters)?
There are three primary categories of catalysts employed for this transformation: base catalysts, acid catalysts, and transition metal catalysts. The choice depends heavily on your specific substrates and desired reaction conditions.
-
Base Catalysts: Simple bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used.[1][2] They function by deprotonating the thiol to form a more nucleophilic thiolate anion, which then attacks the acetylating agent (e.g., acetic anhydride, acetyl chloride).[3][4] This is a common and straightforward approach, particularly for simple substrates.
-
Acid Catalysts: Acid catalysis is also a viable method. A proton source can activate the carbonyl group of the acetylating agent, making it more electrophilic and susceptible to attack by the neutral thiol.[3][4] This mechanism is prevalent in many acylation reactions.
-
Transition Metal Catalysts: For more complex couplings, particularly involving aryl or vinyl halides/triflates with a sulfur source, transition metal catalysts are indispensable. Palladium, copper, and nickel complexes are the most common.[5][6] These reactions proceed through mechanisms involving oxidative addition, transmetalation (or coordination of the thiolate), and reductive elimination.[6] They offer excellent functional group tolerance but can be sensitive to reaction conditions.[1]
Q2: My reaction involves an aryl halide and a thiol. What type of catalyst should I start with?
For cross-coupling reactions between aryl halides and thiols to form aryl sulfides, transition metal catalysts are the standard.
-
Palladium-based catalysts are highly effective, often employing phosphine ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf).[1][6]
-
Copper-based catalysts , such as Copper(I) iodide (CuI), are a more economical and practical alternative.[1][6] They are often used with ligands like 1,10-phenanthroline or in the presence of additives like ethylene glycol to facilitate the reaction.[6]
-
Nickel-based catalysts are also used and can be effective for coupling with less reactive electrophiles like aryl mesylates.[5]
Historically, thiolates were thought to poison metal catalysts, but the development of specific ligand systems has overcome this challenge, enabling high-yielding transformations.[5][6]
Q3: What is the role of a ligand in metal-catalyzed thioesterification?
In transition metal catalysis, ligands are critical for stabilizing the metal center, modulating its reactivity, and preventing catalyst deactivation. For C-S bond formation, ligands like electron-rich alkylbisphosphines (e.g., Josiphos family) have been shown to be highly effective.[6] They coordinate strongly to the metal center, facilitating the key steps of the catalytic cycle and protecting the metal from being irreversibly bound and poisoned by the sulfur compounds present in the reaction mixture.[5][6]
Section 2: Troubleshooting Guide for Acetyl Sulfide Reactions
Encountering issues during your experiment is common. This guide provides a systematic way to diagnose and solve them.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Catalyst Inactivity/Deactivation: Sulfur compounds can poison metal catalysts.[5][6]2. Incorrect Base/Acid Strength: The chosen base may not be strong enough to deprotonate the thiol, or the acid may not sufficiently activate the electrophile.3. Poor Reagent Quality: Impure starting materials or wet solvents can inhibit the reaction.[7] | 1. For Metal Catalysis: Switch to a more robust ligand system (e.g., bulky, electron-rich phosphines).[6] Ensure reaction is run under inert atmosphere (N₂ or Ar) as oxygen can degrade the catalyst.2. For Base Catalysis: Switch to a stronger, non-nucleophilic base. If using an acid, consider a stronger Lewis or Brønsted acid.3. General: Flame-dry glassware, use freshly purified or anhydrous solvents, and verify the purity of your starting materials.[7] |
| Major Disulfide Byproduct | Oxidation of Thiol: Thiols are highly susceptible to oxidation, especially in the presence of air (oxygen), forming disulfide (R-S-S-R) bonds.[8][9] This is a common competitive pathway. | Degas Solvents: Purge your solvent and reaction vessel with an inert gas (N₂ or Ar) before adding reagents.[7]Use Stoichiometric Control: Avoid excess oxidizing agents. In some cases, a mild reducing agent can be added if compatible with the reaction.Workup Quickly: Minimize the exposure of the thiol to air during the workup and purification stages. |
| Formation of Symmetric Sulfide (R-S-R) | Secondary Reaction of Product: The product thiol can act as a nucleophile and react with the starting alkyl halide, especially in Sₙ2-type preparations.[8][10] | Use Excess Nucleophile: Employing an excess of the hydrosulfide anion or using thiourea as the sulfur source can minimize this side reaction.[10]Control Stoichiometry: Add the alkyl halide slowly to a solution of the thiol nucleophile to maintain a low concentration of the electrophile. |
| Product Decomposition during Workup/Purification | 1. Hydrolysis of Thioester: The thioester product can be labile to strongly acidic or basic conditions, particularly during aqueous workup.[11]2. Silica Gel Sensitivity: Some sulfur-containing compounds can be sensitive to the acidic nature of standard silica gel during column chromatography.[7] | 1. Neutralize Carefully: Perform aqueous workups with mild buffers or ensure the pH remains near neutral. Keep the product cold if delays are necessary.[7]2. Modify Purification: Use deactivated or neutral silica gel for chromatography. Alternatively, consider other purification methods like crystallization or distillation. |
Troubleshooting Workflow
Here is a logical decision tree to guide your troubleshooting process when you observe low product yield.
Caption: A decision tree for troubleshooting low-yield this compound reactions.
Section 3: Experimental Protocols & Optimization
This section provides a generalized protocol for a copper-catalyzed C-S coupling reaction and a guide to optimizing reaction parameters.
Protocol: Copper-Catalyzed Synthesis of an Aryl this compound
This protocol describes a general procedure for the coupling of an aryl iodide with potassium thioacetate.
Materials:
-
Aryl iodide (1.0 mmol)
-
Potassium thioacetate (KSAc) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, or Dioxane) (5 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or reaction vial. Seal the vessel with a septum.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add CuI, 1,10-phenanthroline, K₂CO₃, potassium thioacetate, and the aryl iodide.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl this compound.
Workflow for Reaction Optimization
Optimizing a reaction is a systematic process. The following workflow and table outline key parameters to investigate.[12]
Caption: A phased workflow for optimizing a catalytic C-S coupling reaction.
Table of Parameters for Optimization
| Parameter | Typical Range / Options | Rationale & Key Considerations |
| Catalyst | Pd, Cu, Ni complexes[1][5][6] | The metal center and its ligand dictate reactivity and substrate scope. Copper is often cheaper, while palladium may offer broader functional group tolerance.[1][6] |
| Ligand | Phosphines (dppf), N-based (phenanthroline) | Ligands stabilize the catalyst and prevent poisoning by sulfur.[6] The choice is crucial for success. |
| Solvent | DMF, DMSO, Toluene, Dioxane, MeCN | Solvent polarity can significantly affect reaction rates and equilibria.[13] Aprotic polar solvents often work well for copper catalysis. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, DIPEA | The base is needed to deprotonate the thiol or neutralize acid formed in the reaction. Its strength and solubility are important factors. |
| Temperature | Room Temp to 120 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. An optimal temperature must be found.[12] |
| Catalyst Loading | 1 - 10 mol% | Lowering catalyst loading is desirable for cost and sustainability, but too little will result in a slow or incomplete reaction. |
References
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Wikipedia. Iron–sulfur world hypothesis. Available at: [Link]
-
T. J. Colacot. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 590-621. Available at: [Link]
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University of Rochester, Department of Chemistry. How To: Improve Yield. Available at: [Link]
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T. J. Colacot. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC - PubMed Central. Available at: [Link]
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A. T. Fanning, et al. (2021). Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides. PMC - NIH. Available at: [Link]
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Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. Available at: [Link]
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V. D. Pickenhahn, et al. (2015). Regioselective Thioacetylation of Chitosan End-Groups for Nanoparticle Gene Delivery Systems. ResearchGate. Available at: [Link]
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Vapourtec. (2017). Hydrogen sulfide chemistry in continuous flow: Efficient synthesis of 2-oxopropanethioamide. Available at: [Link]
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ResearchGate. Optimization of the reaction conditions. Available at: [Link]
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A. Jordan, et al. (2018). Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters. ResearchGate. Available at: [Link]
-
B. Li, et al. (2019). Acyl Selenyl Sulfides as the Precursors for Reactive Sulfur Species (Hydrogen Sulfide, Polysulfide, and Selenyl Sulfide). ACS Publications. Available at: [Link]
-
H. Li, et al. (2022). Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols. PMC - NIH. Available at: [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Available at: [Link]
-
B. Li, et al. (2019). Acyl Selenyl Sulfides as the Precursors for Reactive Sulfur Species (Hydrogen Sulfide, Polysulfide, and Selenyl Sulfide). PMC - NIH. Available at: [Link]
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A. D. Sponsel, et al. (2022). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: [Link]
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MDPI. (2022). Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. Available at: [Link]
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American Chemical Society. (2023). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Available at: [Link]
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MDPI. (2025). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. Available at: [Link]
-
J. T. Lundquist IV, et al. (2001). A Shortcut to the Synthesis of Peptide Thioesters. PubMed. Available at: [Link]
-
Tetrahedron Letters. (2007). Identification of an acetyl disulfide derivative in the synthesis of thiosialosides. Available at: [Link]
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A. Le, et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]
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V. D. Pickenhahn, et al. (2015). Regioselective thioacetylation of chitosan end-groups for nanoparticle gene delivery systems. RSC Publishing. Available at: [Link]
-
ResearchGate. (2020). Identification of an acetyl disulfide derivative in the synthesis of thiosialosides. Available at: [Link]
-
M. Evans. (2019). 08.04 Catalysis in Acylation Reactions. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.6: Synthesis of Carboxylic Acid Derivatives. Available at: [Link]
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ACS Figshare. (2022). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. Available at: [Link]
-
W. A. Bonner. (1950). A Convenient Synthesis of this compound. Journal of the American Chemical Society. Available at: [Link]
-
Y. Yang, et al. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. Available at: [Link]
-
RSC Publishing. (2020). Exploring the chemical space of phenyl sulfide oxidation by automated optimization. Available at: [Link]
-
R. F. Cao, Z. M. Chen. (2023). Catalytic asymmetric synthesis of sulfur-containing atropisomers by C−S bond formations. Science China Chemistry. Available at: [Link]
-
S. G. Agalave, et al. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]
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ResearchGate. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Available at: [Link]
-
Chemistry LibreTexts. (2024). 8.1: Catalytic reactions. Available at: [Link]
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OpenStax. (2023). 18.7 Thiols and Sulfides. In Organic Chemistry: A Tenth Edition. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation. Available at: [Link]
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Organic Chemistry at SD Miramar College. (2019). Reactions of Sulfides. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Available at: [Link]
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Technical Support Center: Purification of Thioacetic Acid (Acetyl Sulfide)
Welcome to the Technical Support Center for the purification of thioacetic acid (commonly known as acetyl sulfide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for removing impurities from this versatile reagent. This document is structured to offer practical, field-proven insights into common purification challenges, ensuring the high purity required for sensitive applications.
Introduction to Thioacetic Acid Purity
Thioacetic acid (CH₃COSH) is a vital reagent in organic synthesis, primarily for introducing thiol groups into molecules.[1] However, its synthesis and storage can lead to the formation of several impurities that may interfere with subsequent reactions. The most common impurities include acetic acid, dithis compound, and diacetyl disulfide.[2] The presence of these impurities can impact reaction yields, catalyst activity, and the purity of the final product. Therefore, effective purification is a critical step in ensuring the success of synthetic protocols involving thioacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial thioacetic acid?
A1: The primary impurity is typically acetic acid, a byproduct of the common synthesis route from acetic anhydride and hydrogen sulfide.[1] Other significant impurities can include dithis compound ((CH₃CO)₂S) and diacetyl disulfide ((CH₃COSS)₂), which can form during synthesis or upon storage.[2]
Q2: Why is it crucial to remove these impurities?
A2: Acetic acid can interfere with reactions that are sensitive to acidic conditions or compete in reactions where thioacetic acid is the intended nucleophile. Sulfur-containing byproducts like dithis compound and disulfide can lead to undesired side reactions and complicate product purification.
Q3: What are the primary methods for purifying thioacetic acid?
A3: The most effective and commonly used methods for purifying thioacetic acid are fractional distillation and aqueous extraction (basic wash). The choice of method depends on the nature of the impurities and the scale of the purification.
Q4: How can I assess the purity of my thioacetic acid?
A4: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) is a common method for determining the percentage of thioacetic acid and volatile impurities. HPLC can also be employed, particularly for less volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide a detailed picture of the compound's purity and identify specific impurities.
Troubleshooting Guide: Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Product is still contaminated with acetic acid after distillation. | Inefficient fractional distillation column. | Use a longer, more efficient packed distillation column (e.g., Vigreux or packed with Raschig rings or glass helices) to improve separation.[4] |
| Distillation rate is too fast. | Slow down the distillation rate to allow for proper equilibration between the liquid and vapor phases in the column. | |
| Product decomposes during distillation. | Distillation at atmospheric pressure is at a high temperature. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.[4] |
| Aqueous wash is ineffective at removing impurities. | The aqueous base is not strong enough or used in insufficient quantity. | Use a mild base like sodium bicarbonate or potassium carbonate. Ensure a molar excess of the base relative to the estimated amount of acidic impurities.[5] |
| Insufficient mixing of organic and aqueous layers. | Ensure vigorous stirring or shaking during the extraction to maximize the surface area for mass transfer between the two phases. | |
| Emulsion formation during aqueous extraction. | High concentration of salts or vigorous shaking. | Allow the mixture to stand for an extended period. If the emulsion persists, add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Fractional distillation is a highly effective method for separating thioacetic acid from less volatile impurities like acetic acid and dithis compound.
Key Principles: This method relies on the difference in boiling points between thioacetic acid and its impurities. Thioacetic acid has a lower boiling point than acetic acid, allowing it to be distilled off first.
Boiling Point Data:
| Compound | Boiling Point (°C) at 760 mmHg |
| Thioacetic Acid | 86-88[4] |
| Acetic Acid | 118[6] |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with glass helices), a condenser, and a receiving flask.[4] Ensure all glassware is dry.
-
Charge the Flask: Add the impure thioacetic acid to the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Slowly increase the temperature and collect the fraction that distills over at the boiling point of thioacetic acid (approximately 86-88 °C at atmospheric pressure).[4] Discard any initial lower-boiling fractions and stop the distillation when the temperature begins to rise significantly, indicating the distillation of higher-boiling impurities like acetic acid.
-
Reduced Pressure Distillation (Optional): For larger scales or to minimize thermal decomposition, perform the distillation under reduced pressure.[4] The boiling point of thioacetic acid at 200 mmHg is approximately 50 °C.[4]
Protocol 2: Purification by Aqueous Extraction (Basic Wash)
This method is effective for removing acidic impurities, primarily acetic acid.
Key Principles: Thioacetic acid is more acidic (pKa ≈ 3.4) than acetic acid (pKa ≈ 4.76).[1][7] A mild aqueous base, such as sodium bicarbonate, will selectively deprotonate the more acidic thioacetic acid, forming its water-soluble salt and allowing for its separation from less acidic or neutral organic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure thioacetic acid in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the sodium thioacetate salt.
-
Isolation of Thioacetic Acid: Carefully separate the aqueous layer. To regenerate the thioacetic acid, cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., dilute HCl) until the solution is acidic.
-
Final Extraction: The thioacetic acid will separate as an oil. Extract the thioacetic acid back into an organic solvent.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified thioacetic acid.
Visualizing Purification Workflows
Fractional Distillation Workflow
Caption: Workflow for the purification of thioacetic acid by fractional distillation.
Aqueous Extraction Workflow
Caption: Workflow for the purification of thioacetic acid by aqueous extraction.
Safety Precautions
Thioacetic acid is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[8][9] It is also toxic by ingestion and inhalation.[10] Always handle thioacetic acid in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11] Keep away from heat, sparks, and open flames.[9]
Storage and Stability
Thioacetic acid is known to be unstable and can hydrolyze to form acetic acid and hydrogen sulfide.[2] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and metals.[9] For long-term storage, refrigeration is recommended. The addition of a small amount of a chloroacetic acid, such as dichloroacetic acid, has been shown to act as a stabilizer.[2]
References
- Thioacetic acid: storage conditions and safety precautions. (n.d.).
-
Material Safety Data Sheet - Thioacetic Acid, 96% (GC) - Cole-Parmer. (n.d.). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET THIOACETIC ACID - oxfordlabchem.com. (n.d.). Retrieved from [Link]
-
THIOACETIC ACID FOR SYNTHESIS MSDS | CAS 507-09-5 MSDS - Loba Chemie. (n.d.). Retrieved from [Link]
-
thiolacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Thioacetic acid - Wikipedia. (n.d.). Retrieved from [Link]
- US6011173A - Stabilization of thioacetic acid - Google Patents. (n.d.).
- CN101108818B - Method of manufacturing thioacetic acid - Google Patents. (n.d.).
- CN111302994A - Novel preparation method of potassium thioacetate - Google Patents. (n.d.).
- US20080161597A1 - Method For the Production of a Thioacetic Acid and Salts Thereof - Google Patents. (n.d.).
-
A Convenient Synthesis of this compound | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
determination of tioacetic acid in meso-2,3-dimercaptosuccinic acid. - ResearchGate. (n.d.). Retrieved from [Link]
-
Preparation of thioacids and examination of the thioacid scope of the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
- SU1594174A1 - Method of producing thioacetic acid - Google Patents. (n.d.).
-
Thioester - Wikipedia. (n.d.). Retrieved from [Link]
-
How can you detect methyl thioacetate and acetic acid in water? - ResearchGate. (2014, March 14). Retrieved from [Link]
-
Acetylcysteine EP Impurity A | 56-89-3 - SynZeal. (n.d.). Retrieved from [Link]
-
thioacetic acid (for synthesis). (n.d.). Retrieved from [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Acetic thioanhydride | C4H6O2S | CID 76708 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Retrieved from [Link]
-
Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Acyl Selenyl Sulfides as the Precursors for Reactive Sulfur Species (Hydrogen Sulfide, Polysulfide, and Selenyl Sulfide) | Organic Letters - ACS Publications. (2019, July 2). Retrieved from [Link]
-
Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. (2021, November 24). Retrieved from [Link]
-
Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. (2025, August 7). Retrieved from [Link]
-
Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC - NIH. (n.d.). Retrieved from [Link]
-
How to get consistently large crystals during recrystallization? - ResearchGate. (2021, January 10). Retrieved from [Link]
-
Synthesis of sulfides (thioethers) and derivatives - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recrystallization of Acetanilide - YouTube. (2020, May 18). Retrieved from [Link]
-
Identification of an acetyl disulfide derivative in the synthesis of thiosialosides | Request PDF. (2025, August 8). Retrieved from [Link]
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Acetyl Sulfide Synthesis: Byproduct Troubleshooting & Technical Guidance
Prepared by: Gemini, Senior Application Scientist
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetyl sulfide (thioacetic acid). The focus is on identifying, mitigating, and removing common byproducts encountered during synthesis, particularly when using the acetic anhydride and hydrogen sulfide route.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during this compound synthesis.
Q1: What are the primary byproducts I should expect when synthesizing this compound from acetic anhydride and hydrogen sulfide?
A1: The two most common byproducts are acetic acid (CH₃COOH) and dithis compound ((CH₃CO)₂S). Acetic acid is an inherent byproduct of the main reaction.[1] Dithis compound is a secondary byproduct that can form under certain conditions, particularly with acidic catalysts.[2] Unreacted starting materials (acetic anhydride, H₂S) may also be present.
Q2: My final product has a strong vinegar smell and the pH is acidic. What is this contaminant and how do I remove it?
A2: The sharp, vinegar-like odor is characteristic of acetic acid, which is co-produced with this compound.[1] Due to its acidity, it can interfere with subsequent reactions. The most effective removal method is purification by fractional distillation . This compound has a boiling point of approximately 86-88°C, while acetic acid boils at around 118°C. This significant difference allows for efficient separation.[2] For less stringent purity requirements, a basic aqueous wash (e.g., with sodium bicarbonate) can neutralize and extract the acetic acid, but this may risk hydrolysis of the desired product.
Q3: My yield is low, and after distillation, I'm left with a higher-boiling, yellowish residue. What could it be?
A3: This residue is likely to be dithis compound . This byproduct forms when the desired product, this compound, reacts with unreacted acetic anhydride. This side reaction is notably promoted by the use of acidic catalysts.[2] To minimize its formation, it is crucial to use an alkaline catalyst (such as sodium hydroxide or pyridine) and control the reaction stoichiometry and temperature.[2]
Q4: How can I proactively minimize byproduct formation from the outset?
A4: Proactive control of reaction conditions is key.
-
Catalyst Choice: Employ an alkaline catalyst (e.g., NaOH, pyridine, triethylamine) instead of an acidic one. This has been shown to significantly reduce the formation of dithis compound.[2]
-
Temperature Control: Maintain the reaction temperature between 50-55°C. Excursions above this can promote side reactions.[2]
-
Stoichiometry and H₂S Addition: Ensure a steady and sufficient supply of hydrogen sulfide throughout the reaction to favor the formation of the desired product over the dithis compound byproduct.[2]
Q5: What is the most reliable method for purifying crude this compound?
A5: Fractional distillation is the gold standard for purifying this compound from the primary byproducts, acetic acid and dithis compound.[2] The distinct boiling points of these compounds allow for effective separation. A well-packed distillation column is recommended for achieving high purity.[2]
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | ~87°C |
| Acetic Acid | ~118°C |
| Dithis compound | ~158-160°C (est.) |
| Acetic Anhydride | ~140°C |
Table 1: Boiling points of this compound and common contaminants.
Part 2: Detailed Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific byproduct-related issues.
Guide 1: Issue - Excessive Acetic Acid Contamination
-
Problem Identification: The crude product exhibits a strong vinegar odor and is highly acidic. 1H NMR analysis will show a singlet for the this compound methyl protons (~2.4 ppm) and another singlet for the acetic acid methyl protons (~2.1 ppm), along with a broad singlet for the acidic proton.
-
Root Cause Analysis: Acetic acid is a stoichiometric byproduct of the reaction between acetic anhydride and hydrogen sulfide.[1] While its presence is expected, excessive amounts in the purified product point to an inefficient purification process.
Diagram 1: Root causes of poor acetic acid removal. -
Step-by-Step Removal Protocol (Fractional Distillation):
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings/glass helices) of at least 30 cm in length.[2] Use an all-glass setup as hot this compound vapor can soften rubber stoppers.
-
Charge Flask: Transfer the crude reaction mixture to the distillation flask.
-
Distillation: Heat the flask gently. Collect the fraction that distills at 86-88°C at atmospheric pressure.[2] This is your purified this compound.
-
Shutdown: Once the temperature begins to rise sharply towards the boiling point of acetic acid (~118°C), stop the distillation. The remaining liquid in the flask is primarily acetic acid.[2]
-
-
Validation: The purified product should have a minimal vinegar odor. Confirm purity using 1H NMR spectroscopy, looking for the absence of the acetic acid peak at ~2.1 ppm. Refractive index measurement (n²⁵D ≈ 1.4630) can also confirm purity.[2]
Guide 2: Issue - Dithis compound Formation
-
Problem Identification: The presence of a high-boiling fraction after the main product has been distilled. This byproduct, dithis compound, is a thioanhydride.
-
1H NMR: A single sharp singlet is expected for the methyl protons, as both acetyl groups are chemically equivalent. The chemical shift will differ from this compound and acetic acid.
-
IR Spectroscopy: A very strong absorption band characteristic of the C=O stretch in a thioanhydride would be expected, typically in the range of 1700-1750 cm⁻¹.
-
Mass Spectrometry: The NIST WebBook provides mass spectrum data for dithis compound (CAS 3232-39-1) which can be used for confirmation.[3]
-
-
Root Cause Analysis: Dithis compound formation is favored by acidic conditions, which can catalyze the reaction of the this compound product with remaining acetic anhydride.[2][4] (CH₃CO)₂O + CH₃COSH → (CH₃CO)₂S + CH₃COOH
-
Prevention Protocol: The most effective strategy is prevention by optimizing the initial synthesis.
Diagram 2: Workflow for minimizing dithis compound.
Part 3: Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses, which emphasizes conditions that minimize byproduct formation.[2]
Caution: This procedure must be performed in a well-ventilated fume hood due to the toxicity of hydrogen sulfide and the potent, unpleasant odor of this compound.
-
Apparatus Setup: Equip a 200-mL three-necked flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube connected to a hydrogen sulfide (H₂S) cylinder. The gas line should include a trap to prevent backflow.
-
Reagents: Charge the flask with 107 g (100 mL, 1 mole) of acetic anhydride and 1 g (0.025 mole) of powdered sodium hydroxide (NaOH) as an alkaline catalyst.
-
Reaction Initiation: Begin stirring and introduce H₂S gas into the mixture as rapidly as it can be absorbed.
-
Temperature Control: The reaction is exothermic. The temperature will rise to ~55°C within 30 minutes. Maintain the temperature at 50–55°C using an external cooling bath as needed.
-
Reaction Monitoring: After approximately 14-17 g of H₂S has been absorbed, the exotherm will subside. At this point, use external heating to maintain the 50–55°C temperature. Continue H₂S addition for a total of 6 hours, or until gas absorption ceases.
-
Workup: The crude product is a mixture of this compound and acetic acid. Proceed directly to purification.
Protocol 2: Purification by Fractional Distillation
This protocol is a continuation of the synthesis described above, adapted from Organic Syntheses.[2]
-
Apparatus Setup: Assemble an all-glass fractional distillation apparatus. Use a 250-mL distillation flask and a 30-40 cm column packed with glass helices or a Vigreux column.
-
Initial Distillation (Optional but Recommended): To remove the solid sodium salts, first perform a rapid distillation at reduced pressure (e.g., 200 mmHg). Collect the distillate containing the this compound and acetic acid.[2]
-
Fractional Distillation: Transfer the distillate to the fractional distillation apparatus. Heat the flask and slowly distill at atmospheric pressure.
-
Product Collection: Collect the fraction boiling between 86–88°C . This is the purified this compound. The expected yield is approximately 55–57.5 g (72–76%).[2]
-
Residue: The higher-boiling liquid remaining in the distillation flask is primarily acetic acid.
References
-
Ellingboe, E. K. (1955). Thiolacetic acid. Organic Syntheses, 35, 98. (Coll. Vol. 4, p.928). [Link]
-
Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). Acetic thioanhydride. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Diacetyl sulphide. In NIST Chemistry WebBook. Retrieved from [Link]
-
Gold, V., & Hilton, J. (1965). The spontaneous and acid-catalysed hydrolysis of diacetyl sulphide. Journal of the Chemical Society (Resumed), 1057-1062. [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. Acylation. Part XIX. Equilibria and acetylation in the system diacetyl sulphide–hydrogen chloride–acetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Allyl Sulfide Odor in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the potent odor of allyl sulfide in a laboratory setting. Our focus is on providing scientifically-grounded, practical solutions that ensure both experimental integrity and a safe, pleasant working environment.
Section 1: Understanding the Challenge - The "Why" Behind the Odor
Q1: Why does allyl sulfide have such a strong and pervasive odor?
A1: The intense, garlic-like odor of allyl sulfide is a direct result of its molecular properties.[1][2] As an organosulfur compound, it belongs to a class of chemicals renowned for their potent smells, such as thiols (mercaptans).[3] The key reasons are:
-
High Volatility: Allyl sulfide has a relatively low boiling point and is volatile at room temperature, meaning it readily evaporates and its molecules disperse into the air.[1]
-
Sulfur Atom: The sulfur atom is the primary source of the characteristic odor. The human nose is exceptionally sensitive to organosulfur compounds, capable of detecting them at concentrations in the parts-per-billion range.
-
Chemical Nature: It is a colorless to pale yellow liquid that is not very soluble in water but dissolves in organic solvents, allowing it to spread easily on surfaces if spilled.[1]
Understanding these properties is the first step in containment. Because it is highly volatile, all handling must be performed within a primary engineering control, such as a chemical fume hood, to prevent the escape of vapors into the laboratory environment.[3][4]
| Property | Value | Source |
| Chemical Formula | C₆H₁₀S | [1] |
| Molar Mass | 114.21 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong, pungent, garlic-like | [1][2][6] |
| Boiling Point | ~138 °C (280 °F) | [7] |
| Flash Point | 46 °C (114.8 °F) | [4] |
| Volatility | High at room temperature | [1] |
Section 2: Proactive Odor Management - Your First Line of Defense
Effective odor management is proactive, not reactive. The following Q&As address the essential preventative measures that must be in place before any experiment begins.
Q2: What is the single most critical piece of equipment for controlling allyl sulfide odor?
A2: A properly functioning and certified chemical fume hood is non-negotiable.[3][4] The fume hood serves as the primary engineering control to capture and exhaust vapors at the source. All handling, including weighing, transferring, and running reactions, must be conducted exclusively within the fume hood.[4][8] To maximize its effectiveness, always work at least six inches inside the hood sash and keep the sash at the lowest practical height.[9]
Q3: Beyond a fume hood, what Personal Protective Equipment (PPE) is mandatory?
A3: A multi-layered approach to PPE is essential to prevent skin contact and cross-contamination outside the hood.[8][9]
| Body Part | Protective Equipment | Rationale & Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a best practice to prevent contamination during glove removal.[8][9] |
| Eyes/Face | Safety goggles or glasses | Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[4][9] |
| Body | Laboratory coat | A flame-resistant lab coat with long sleeves and a secure closure is required to protect skin and clothing.[8][9] |
| Respiratory | NIOSH-approved respirator | Required only if work must be performed outside of a fume hood or in case of a spill. The specific cartridge should be selected based on an institutional safety assessment.[9][10] |
Q4: How can I minimize odor release during routine handling like weighing and transfers?
A4: Technique is crucial. Never pour or pipette volatile compounds like allyl sulfide in the open.[11] Always use methods that minimize vapor release:
-
Liquid Transfers: Use a syringe or cannula for transferring the liquid between sealed containers (e.g., Sure/Seal™ bottles).[11]
-
Weighing: If possible, weigh the compound directly into the reaction vessel inside the fume hood. If using a weighing boat, ensure it is disposed of immediately into a dedicated, sealed waste container within the hood.[8]
-
Inventory Control: Order and use the minimum amount of the chemical necessary for your experiment to reduce the total volume being handled and stored.[3]
Section 3: Reactive Odor Control - Neutralization & Decontamination
When odor is present, it indicates contamination. The following protocol details the most effective method for neutralizing allyl sulfide on surfaces and equipment.
Q5: What is the most effective chemical method to neutralize allyl sulfide's odor?
A5: The most effective and widely recommended method is oxidation using a bleach solution (sodium hypochlorite).[3][11] The hypochlorite ion is a strong oxidizing agent that chemically alters the allyl sulfide molecule, converting the odorous sulfide into non-volatile and significantly less odorous compounds like sulfoxides and sulfones. This process irreversibly eliminates the source of the smell.[11]
Experimental Protocol: Decontamination of Glassware and Surfaces
This protocol outlines the steps for effectively cleaning and deodorizing glassware and laboratory surfaces contaminated with allyl sulfide.
Materials:
-
Household bleach (sodium hypochlorite solution, ~5-8%) or a 10-20% lab-prepared aqueous bleach solution.[12]
-
Suitable organic solvent (e.g., ethanol or acetone).
-
Detergent and warm water.
-
Appropriate brushes and cleaning cloths.
-
Designated "Allyl Sulfide Waste" container.[8]
Procedure (to be performed entirely within a chemical fume hood):
-
Pre-rinse (Mechanical Removal):
-
Rinse the contaminated glassware or wipe down surfaces with a suitable organic solvent (e.g., ethanol) to remove the bulk of the allyl sulfide residue.
-
Causality: This step is critical because it removes the majority of the contaminant, allowing the subsequent bleach treatment to work more efficiently on the residual traces.
-
Collect all rinsates in a designated hazardous waste container for halogenated or sulfur-containing waste, according to your institution's guidelines.[12]
-
-
Oxidation (Chemical Neutralization):
-
Prepare a 10-20% aqueous bleach solution.[12]
-
Fill the glassware with the bleach solution or apply it liberally to the contaminated surface.
-
Allow the bleach to remain in contact for at least 30 minutes. For heavily contaminated items, an overnight soak may be necessary.[11][12]
-
Causality: This provides sufficient time for the sodium hypochlorite to oxidize the sulfide, breaking the C-S bonds and neutralizing the odor-causing functional group.
-
-
Final Wash:
-
After the bleach treatment, carefully decant the bleach into a designated waste container (do not mix bleach with other organic waste streams without consulting safety guidelines).
-
Thoroughly wash the glassware or surface with detergent and warm water, using brushes to scrub all accessible areas.
-
Rinse multiple times with deionized water.
-
-
Drying and Verification:
-
Allow the glassware to dry completely.
-
Perform a "sniff test" cautiously at the opening of the glassware before removing it from the fume hood to ensure the odor has been eliminated. If an odor persists, repeat the oxidation step.
-
Caption: Figure 1: Standard workflow for minimizing odor exposure when handling allyl sulfide.
Section 4: Troubleshooting Guide & FAQs
Q6: I can still smell allyl sulfide even though I'm working in a fume hood. What's wrong?
A6: This indicates a breach in containment. Check the following:
-
Fume Hood Function: Is the fume hood certified and functioning correctly? Check the airflow monitor. Ensure the sash is at the appropriate height.
-
External Contamination: Did you spill even a tiny amount on your gloves, lab coat, or on equipment outside the hood? A single contaminated glove touching a drawer handle can create a persistent odor source.
-
Improper Storage: Is the primary container sealed tightly? Are waste containers sealed and stored within a ventilated area (preferably the hood itself)?[4][12]
-
Drafts: Are there drafts in the lab (from open doors or vents) that are disturbing the airflow at the face of the hood?
Q7: We had a small spill inside the fume hood. What is the correct cleanup procedure?
A7: For a small, contained spill inside the hood:
-
Alert Colleagues: Inform others in the lab of the situation.
-
Contain: Cover the spill with an adsorbent material like activated carbon or vermiculite.[4] Do not use combustible materials like paper towels alone.
-
Neutralize: Once absorbed, cautiously apply a 10-20% bleach solution to the absorbent material and the spill surface. Allow it to react for at least 30 minutes.
-
Clean Up: Using spark-proof tools, scoop the material into a designated, sealable hazardous waste container.[4][10]
-
Decontaminate: Wipe the entire affected area of the fume hood with the bleach solution, followed by a water rinse.
-
Dispose: Seal all contaminated materials (gloves, absorbent, wipes) in a plastic bag and place them in the solid hazardous waste container.[13]
Q8: How should I manage waste generated from experiments involving allyl sulfide?
A8: Proper waste management is critical to prevent the lab from becoming a secondary odor source.
-
Segregation: All allyl sulfide waste—including reaction residues, contaminated solvents, used silica gel, and disposable materials (gloves, weighing paper, pipette tips)—must be segregated into a dedicated, clearly labeled, and sealed hazardous waste container.[8][12]
-
Storage: This container must be kept in a well-ventilated area, ideally within a secondary container inside a fume hood, until it is collected for disposal.[12]
-
Disposal: Follow all local, regional, and national hazardous waste regulations for disposal.[10] Chemical waste generators are responsible for ensuring complete and accurate classification of waste.[10][14]
Q9: An odor is noticeable outside the immediate lab area. What are the immediate steps?
A9: This is a serious situation that could be mistaken for a natural gas leak, potentially triggering a building-wide alarm.
-
Alert & Evacuate: Alert everyone in the immediate vicinity. If the odor is strong, evacuate the area.[15]
-
Contact Safety Office: Immediately report the situation to your institution's Environmental Health & Safety (EH&S) office and, if necessary, campus security.[15] Clearly state that you have been working with a "stench chemical" to avoid confusion with a natural gas leak.[3]
-
Contain the Source: If it is safe to do so, close the fume hood sash and shut the laboratory door to contain the vapors. Do not attempt to clean up a large spill without assistance from trained emergency personnel.
References
-
Title: Allyl methyl sulfide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Allyl Sulfide (592-88-1) | Reliable Chemical Trader Source: Ainfo Inc. URL: [Link]
-
Title: Redox chemistry of allyl sulfides. Source: ResearchGate URL: [Link]
-
Title: Material Safety Data Sheet - Allyl sulfide, 97% Source: Cole-Parmer URL: [Link]
-
Title: Allyl propyl disulfide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: allyl sulfide, 592-88-1 Source: The Good Scents Company URL: [Link]
-
Title: NIOSH Recommendations for Chemical Protective Clothing Source: Centers for Disease Control and Prevention (CDC) Archive URL: [Link]
-
Title: An Appraisal of Developments in Allium Sulfur Chemistry Source: MDPI URL: [Link]
-
Title: Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions Source: PMC - PubMed Central URL: [Link]
-
Title: Functionality of garlic sulfur compounds (Review) Source: PMC - NIH URL: [Link]
-
Title: Allyl Sulfides Inhibit Cell Growth of Skin Cancer Cells Source: ACS Publications URL: [Link]
-
Title: REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Allyl Sulfides in Garlic Oil Initiate the Formation of Renewable Adhesives Source: RSC Publishing URL: [Link]
-
Title: Do garlic-derived allyl sulfides scavenge peroxyl radicals? Source: RSC Publishing URL: [Link]
-
Title: The Effects of Different Garlic-Derived Allyl Sulfides on Anaerobic Sulfur Metabolism Source: PMC - PubMed Central URL: [Link]
-
Title: How to Store and Dispose of Extremely Hazardous Chemical Waste Source: University of California San Diego URL: [Link]
-
Title: Effect of allyl sulfides from garlic essential oil on intracellular ca2+ levels Source: PubMed URL: [Link]
-
Title: Characterization of the Formation of Allicin and Other Thiosulfinates from Garlic Source: Taylor & Francis Online URL: [Link]
-
Title: Chemical Compatibility Guide Source: Cole-Parmer URL: [Link]
-
Title: Mechanism-Based Enzyme Inactivation Using an Allyl Sulfoxide–Allyl Sulfenate Ester Rearrangement Source: PMC - NIH URL: [Link]
-
Title: Proper disposal of chemicals Source: Sciencemadness Wiki URL: [Link]
-
Title: Diallyl Sulfide | C6H10S | CID 11617 Source: PubChem - NIH URL: [Link]
-
Title: Chemical Compatibility Source: IDEX Health & Science URL: [Link]
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Title: Management of Hazardous Waste Procedure Source: Yale Environmental Health & Safety URL: [Link]
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Title: Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes Source: University of California, Berkeley URL: [Link]
-
Title: Chemical Resistance Chart Source: Promag Enviro Systems URL: [Link]
-
Title: CHEMICAL COMPATIBILITY CHART Metallic Materials Source: Bal Seal Engineering URL: [Link]
-
Title: SOP FOR STENCH CHEMICALS Source: Columbia University Research URL: [Link]
-
Title: What do I do if I smell something sickening or alarming in the lab? Source: University of California, Los Angeles URL: [Link]
-
Title: This Generic Chemical Compatibility Chart is offered only as a general guide Source: Marco Rubber & Plastics URL: [Link]
-
Title: Odor and H2S Control Source: Environmental Business Specialists (EBS) URL: [Link]
-
Title: Measurement of diallyl disulfide and allyl methyl sulfide emanating from human skin surface Source: ResearchGate URL: [Link]
-
Title: H2S Treatment Methods for Wastewater Odor Control Source: Streamline Innovations URL: [Link]
-
Title: ODOROUS COMPOUNDS EMISSIONS FROM BIOTRICKLING FILTERS Source: Orange County Sanitation District URL: [Link]
-
Title: Wastewater Odor Control Treatment Source: Veolia Water Technologies & Solutions URL: [Link]
-
Title: Liquid Stream Fundamentals: Odor Management and Control Source: Water Environment Federation URL: [Link]
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Acetyl Sulfide Stability: A Technical Support Center
Welcome to the Technical Support Center for Acetyl Sulfide. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. This compound, a valuable sulfur-donating reagent, is notoriously sensitive to moisture, and its instability can lead to inconsistent experimental results, decreased product yield, and the generation of undesirable impurities. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you mitigate the impact of moisture and ensure the stability and integrity of your this compound.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our application scientists receive regarding the stability of this compound.
Q1: Why is my this compound developing a strong, unpleasant odor?
A1: A strong, rotten-egg-like odor is a primary indicator of this compound degradation. This compound readily reacts with water, a process known as hydrolysis, to produce acetic acid and hydrogen sulfide gas (H₂S)[1][2]. Hydrogen sulfide is responsible for the characteristic foul smell. The presence of this odor strongly suggests that your sample has been exposed to moisture.
Q2: I've noticed a decrease in the purity of my this compound over time, even when stored in a sealed container. What is happening?
A2: Even in a seemingly sealed container, microscopic amounts of moisture can be present or can permeate through the container material over time. This compound is highly susceptible to hydrolysis, which will lead to a decrease in its purity[3][4]. The primary degradation products are acetic acid and thiolacetic acid, which can arise from the reaction with water. For long-term storage, it is crucial to use a container with a high-integrity seal and to store it in a desiccated environment.
Q3: Can the pH of my reaction mixture affect the stability of this compound?
A3: Absolutely. The hydrolysis of thioesters like this compound is subject to both acid and base catalysis. This means that the rate of degradation will be significantly faster in both acidic and alkaline aqueous environments compared to a neutral pH. If your experimental conditions are not anhydrous, buffering your system to a neutral pH can help to slow down, but not eliminate, hydrolysis.
Q4: What are the ideal storage conditions for this compound?
A4: To maximize its shelf-life, this compound should be stored in a cool, dark, and dry environment, preferably at temperatures below 15°C[3][4]. It is critical to store it under an inert atmosphere, such as argon or nitrogen, to displace any air and moisture. The container should be tightly sealed, and for particularly sensitive applications, storing the container within a desiccator is recommended.
Q5: Are there any visual cues that indicate my this compound has degraded?
A5: While a clear, colorless to light yellow liquid is indicative of pure this compound, significant degradation may not always result in a dramatic change in appearance[3][4]. The most reliable indicators of degradation are the aforementioned foul odor of hydrogen sulfide and a decrease in pH of the solution due to the formation of acetic acid. For accurate assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide: Experimental Challenges
This section is designed to help you diagnose and resolve common issues encountered during experiments involving this compound.
| Observed Problem | Probable Cause | Recommended Solution & Scientific Rationale |
| Inconsistent reaction yields or reaction failure. | Degradation of this compound: The reagent has likely been compromised by moisture, leading to a lower concentration of the active compound. | Verify Reagent Purity: Before use, analyze the purity of the this compound using GC-MS or ¹H NMR. A fresh, unopened bottle is always preferable. Rationale: Hydrolysis reduces the molar quantity of active this compound available for your reaction, leading to stoichiometric imbalances and lower yields. |
| Formation of unexpected byproducts. | Presence of Degradation Products: Acetic acid and hydrogen sulfide, the products of hydrolysis, may participate in side reactions with your substrates or other reagents. | Use Anhydrous Solvents and Reagents: Ensure all solvents and other reagents are rigorously dried before use. Perform reactions under an inert atmosphere. Rationale: Acetic acid can act as an unwanted acid catalyst or nucleophile, while hydrogen sulfide can react with electrophilic centers, leading to the formation of unintended sulfur-containing impurities. |
| Difficulty in product purification. | Contamination with Acetic Acid: The formation of acetic acid during the reaction can complicate the purification of your desired product, especially if it has similar solubility properties. | Aqueous Work-up with Mild Base: During your reaction work-up, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to remove acidic impurities like acetic acid. Rationale: The basic wash will deprotonate the acetic acid, forming a water-soluble acetate salt that can be easily separated from your organic product layer. |
| Pressure build-up in the reaction vessel. | Generation of Hydrogen Sulfide Gas: The hydrolysis of this compound produces hydrogen sulfide, which is a gas at room temperature. In a sealed system, this can lead to a dangerous increase in pressure. | Ensure Proper Venting: When working with this compound, especially in reactions that are not strictly anhydrous, ensure that your reaction vessel is equipped with a proper venting system (e.g., a bubbler or a needle connected to an oil bath) to safely release any generated gas. Rationale: Failure to vent the reaction can lead to a hazardous pressure buildup, potentially causing the vessel to rupture. |
Experimental Protocols
To ensure the integrity of your experiments, we recommend the following protocols for handling and analyzing this compound.
Protocol 1: Rigorous Anhydrous Reaction Setup
This protocol details the steps for setting up a reaction to minimize moisture contamination.
-
Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (argon or nitrogen).
-
Solvent and Reagent Preparation: Use only freshly distilled or commercially available anhydrous solvents. Other reagents should be dried according to standard laboratory procedures.
-
This compound Handling: Transfer this compound using a dry, gas-tight syringe under a positive pressure of inert gas. Avoid opening the bottle to the atmosphere.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS).
-
Quenching and Work-up: Once the reaction is complete, quench it appropriately, keeping in mind the potential for hydrolysis during aqueous work-up.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for determining the purity of this compound and identifying common degradation products.
-
Sample Preparation: Prepare a dilute solution of this compound in a dry, aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters:
-
Column: A non-polar column (e.g., DB-5ms or equivalent) is suitable.
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 30-200.
-
-
Data Analysis: Identify the peak corresponding to this compound (molecular weight: 118.15 g/mol ). Look for peaks corresponding to acetic acid (molecular weight: 60.05 g/mol ) and potentially thiolacetic acid (molecular weight: 76.12 g/mol ) as indicators of degradation. Purity can be estimated by the relative peak areas.
Visualizing the Impact of Moisture
The following diagrams illustrate the hydrolysis of this compound and a recommended workflow for handling this moisture-sensitive reagent.
Caption: The reaction of this compound with water yields acetic acid and hydrogen sulfide.
Caption: Recommended workflow for handling this compound to minimize moisture-induced degradation.
Quantitative Data Summary
| Condition | Effect on Thioester Hydrolysis Rate | Implication for this compound |
| Presence of Water | Initiates hydrolysis | Any exposure to moisture will lead to degradation. |
| Acidic pH | Catalyzes hydrolysis | Avoid acidic aqueous conditions to prolong stability. |
| Basic pH | Catalyzes hydrolysis | Avoid basic aqueous conditions to prolong stability. |
| Increased Temperature | Increases reaction rate | Store at recommended cool temperatures (<15°C) to slow degradation. |
References
-
TCI AMERICA. (n.d.). This compound | 3232-39-1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]
-
NCERT. (n.d.). BACKGROUND INFORMATION ABOUT INVESTIGATORY PROJECTS. Retrieved from [Link]
Sources
Technical Support Center: Acetyl Sulfide Distillation
Welcome to the technical support center for acetyl sulfide distillation. This guide is designed for researchers, scientists, and professionals in drug development who handle the purification of this compound. My aim is to provide practical, in-depth solutions to common and complex issues encountered during this process, grounded in established scientific principles. The structure of this guide is fluid, focusing on a problem-and-solution format to directly address the challenges you may face in the lab.
Section 1: Foundational Knowledge & Pre-Distillation Checklist
Before initiating any distillation, a thorough understanding of the compound's properties and a meticulous setup are paramount for both safety and success.
FAQ 1: What are the critical physical and safety properties of this compound I must know before distillation?
Understanding the physicochemical properties of this compound is the first step in a safe and effective distillation. This compound, also known as dithis compound or acetic thioanhydride, is a reactive substance requiring careful handling.[1][2][3] Key properties are summarized below.
Data Presentation: Physical and Safety Properties of this compound
| Property | Value | Significance & Causality | Source(s) |
| Molecular Formula | C₄H₆O₂S | Basic identifier for the compound. | [1][4] |
| Molecular Weight | 118.15 g/mol | Used for stoichiometric calculations. | [1][4] |
| Appearance | Colorless to light yellow liquid | Significant color change (e.g., to dark yellow or brown) during heating indicates decomposition. | [1] |
| Boiling Point | ~120 °C (at atmospheric pressure) | This temperature is high enough to potentially induce thermal decomposition. Vacuum distillation is strongly recommended to lower the boiling point and preserve the compound's integrity. | [1][5] |
| Flash Point | 26-27 °C | This compound is a flammable liquid.[1][5][6] This low flash point means vapors can ignite at room temperature from a nearby spark or heat source. All distillation setups must be grounded and free of ignition sources. | [1][5] |
| Moisture Sensitivity | Moisture Sensitive | The thioanhydride linkage is susceptible to hydrolysis, which would yield thioacetic acid and acetic acid. This reaction compromises purity and yield. All glassware must be thoroughly dried, and the distillation should be performed under an inert atmosphere (e.g., Nitrogen or Argon). | [1][7] |
| Key Hazards | Flammable liquid (H226), Causes skin irritation (H315), Causes serious eye irritation (H319) | Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety goggles.[1][6] The distillation must be conducted in a well-ventilated fume hood. | [1][6] |
| Storage | Store under inert gas, cool and dark place (<15°C) | These conditions mitigate decomposition and reaction with atmospheric moisture and oxygen, highlighting the compound's inherent instability. | [1] |
FAQ 2: How should I prepare my distillation apparatus for this compound?
A properly prepared apparatus is a self-validating system for a successful experiment. Given this compound's sensitivity, the setup is critical.
Experimental Protocol: Pre-Distillation Apparatus Setup & Validation
-
Glassware Preparation: All glassware (distillation flask, condenser, receiving flask, etc.) must be meticulously cleaned and oven-dried (or flame-dried under vacuum) to remove any residual water.
-
Inert Atmosphere: Assemble the apparatus while hot and immediately purge the system with a dry inert gas like nitrogen or argon. This prevents atmospheric moisture from entering as the glass cools.
-
Vacuum Integrity Check: Before introducing the this compound, assemble the complete vacuum distillation setup. Apply vacuum and ensure the system can hold a stable low pressure. A rising pressure indicates a leak that must be addressed. This step is non-negotiable to prevent both contamination and safety hazards.
-
Heating and Stirring: Use a heating mantle with a stirrer for uniform heating. Uneven heating can cause bumping and localized overheating, leading to decomposition. A smooth boiling stone or magnetic stir bar is essential.
-
Grounding: Ensure all metal components of the setup (e.g., clamps, support stand) are properly grounded to prevent static discharge, a potential ignition source for the flammable vapors.[1]
Section 2: Troubleshooting In-Process Distillation Issues
This section addresses problems that may arise during the distillation itself.
FAQ 3: My distillation pot is turning dark yellow/brown, and I smell a foul odor. What is happening?
This is a classic sign of thermal decomposition. The foul odor is likely due to the formation of hydrogen sulfide (H₂S) or other volatile sulfur compounds.[8][9]
-
Causality: The S-acetyl group and the thioanhydride bond in this compound are thermally labile. At elevated temperatures (~120 °C), the molecule can break down, forming complex, often colored, sulfur-containing byproducts.
-
Immediate Action: Reduce the heat immediately. If the discoloration is severe, stop the distillation.
-
Preventative Solution: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, you lower the boiling point of this compound, allowing it to distill at a temperature where decomposition is minimal. For instance, lowering the pressure to 10-20 mmHg will significantly reduce the required pot temperature.
Workflow: Mitigating Thermal Decomposition
Caption: Decision workflow for addressing thermal decomposition.
FAQ 4: The pressure in my vacuum distillation is fluctuating, or I cannot achieve the target pressure. What's wrong?
An unstable vacuum points to a leak in the system or outgassing from the crude material.
-
Causality & Troubleshooting Steps:
-
System Leaks: The most common cause. Re-check all ground glass joints, tubing connections, and the seal on your vacuum pump. A small amount of vacuum grease on joints can help, but ensure it is compatible with your material.
-
Bumping/Vigorous Boiling: If the crude material is heated too quickly without smooth boiling, it can "bump," causing sudden pressure surges. Ensure gradual heating and adequate stirring.
-
Decomposition: As mentioned in FAQ 3, the generation of non-condensable gases like H₂S from decomposition will increase the system pressure. This is a serious issue; if you suspect decomposition, stop the distillation.
-
Low-Boiling Impurities: If your crude this compound contains highly volatile impurities (e.g., residual solvents from synthesis), they will vaporize first, causing an initial period of higher pressure. This should stabilize as they are removed.
-
FAQ 5: My distillation is proceeding very slowly, or my yield is low.
This issue can stem from several factors related to both the setup and the compound itself.
-
Causality & Troubleshooting Steps:
-
Inadequate Heating: The pot temperature may be too low for the given pressure. Slowly increase the heat, but do not exceed a temperature that causes decomposition.
-
Inefficient Condenser: Ensure the condenser has a sufficient flow of cold water. If the condenser is not cold enough, this compound vapor will pass through to the vacuum pump instead of condensing.
-
System Leaks: A poor vacuum (high pressure) requires a higher temperature to achieve boiling, which can lead to decomposition instead of distillation, thus lowering the yield.
-
Flooding: In fractionating columns, excessive vapor flow can prevent liquid from returning down the column, a phenomenon known as flooding.[10] While less common in simple distillations, it's a possibility with very high heating rates. Reduce the heating rate to allow for proper vapor-liquid equilibrium.
-
Section 3: Post-Distillation & Purity Analysis
FAQ 6: My final product is pure by NMR, but it has a slight yellow tint. Is this acceptable?
While a slight yellow color may not always indicate significant impurities detectable by standard NMR, it suggests the onset of minor decomposition.[1]
-
Causality: Even minor thermal stress can generate trace amounts of colored polysulfides or other degradation products. While the bulk material is pure this compound, these highly colored impurities are visible at very low concentrations.
-
Validation Protocol:
-
Purity by GC: Gas Chromatography (GC) is often more sensitive to minor impurities than NMR. A purity analysis by GC is recommended to quantify any potential contaminants.[1]
-
Application-Specific Tolerance: For some applications, a trace of color may be acceptable. For others, particularly in drug development or catalysis where trace impurities can have significant effects, a colorless product is required. If color is an issue, redistillation at a lower pressure/temperature is the best course of action.
-
FAQ 7: What are the most likely impurities in my this compound, and how can I detect them?
The most probable impurities are carryovers from the synthesis of this compound, which often involves the reaction of acetic anhydride with hydrogen sulfide or the use of thioacetic acid.[11]
Data Presentation: Common Impurities and Analytical Detection
| Impurity | Typical Source | Boiling Point (°C) | Detection Method |
| Thioacetic Acid | Incomplete reaction, hydrolysis | ~93 °C | NMR: Thiol proton (SH) signal. GC-MS: Distinct retention time and mass spectrum. |
| Acetic Anhydride | Unreacted starting material | ~140 °C | NMR: Characteristic signal. GC-MS: Distinct retention time. Can be removed by careful fractional distillation. |
| Acetic Acid | Hydrolysis of starting material or product | ~118 °C | NMR: Carboxylic acid proton signal. GC-MS: Co-distillation is possible due to similar boiling point.[11] Requires efficient fractional distillation. |
| Hydrogen Sulfide | Decomposition, synthesis byproduct | -60 °C | Gaseous; should be removed by purging with inert gas. Can be detected by odor or specific gas detectors.[12] |
Troubleshooting Logic for Impurity Removal
Caption: Logical flow for identifying and removing common impurities.
By systematically addressing these potential issues with a combination of careful preparation, in-process vigilance, and post-process analysis, the distillation of this compound can be performed safely and effectively, yielding a product of high purity.
References
-
Thioacetic acid - Wikipedia. Wikipedia. [Link]
-
Troubleshooting Distillation Flooding: Tips and Tricks. Refining Community. [Link]
-
Acetic thioanhydride | C4H6O2S. PubChem, National Institutes of Health. [Link]
-
Diacetyl sulphide. NIST WebBook, National Institute of Standards and Technology. [Link]
-
ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. NCBI Bookshelf. [Link]
Sources
- 1. This compound | 3232-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Diacetyl sulphide [webbook.nist.gov]
- 3. Acetic thioanhydride | C4H6O2S | CID 76708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 3232-39-1 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. ncert.nic.in [ncert.nic.in]
- 9. awri.com.au [awri.com.au]
- 10. refiningcommunity.com [refiningcommunity.com]
- 11. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 12. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thioester Formation
Welcome to the technical support center for thioester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions and overcome common challenges in the lab.
Troubleshooting Guide
This section addresses specific problems you may encounter during thioester formation. Each Q&A entry provides a diagnosis of the potential causes and a series of recommended solutions grounded in chemical principles.
Q1: My thioester formation is extremely slow or stalling. What are the primary factors to investigate?
A sluggish reaction is one of the most common issues. The root cause typically lies in insufficient activation of either the carboxylic acid or the thiol nucleophile. The reaction rate is governed by several interdependent factors: the choice of coupling agent, catalysis, solvent, and temperature.
Causality: Thioester synthesis is a nucleophilic acyl substitution. Its rate depends on the electrophilicity of the carbonyl carbon and the nucleophilicity of the sulfur atom. Most methods require activating the carboxylic acid to create a better leaving group, as hydroxide (OH⁻) is a poor one.[1] The thiol is often converted to the more potent thiolate (RS⁻) nucleophile under basic conditions.
Troubleshooting Workflow:
// Nodes Start [label="Problem: Reaction is Too Slow", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckActivation [label="Step 1: Evaluate Carboxylic Acid Activation", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="Step 2: Introduce or Change Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Step 3: Re-evaluate Solvent Choice", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Step 4: Adjust Reaction Conditions (pH, Temp, Conc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckActivation; CheckActivation -> CheckCatalyst [label="Is activation method optimal?\n(See FAQ Q1 Table)"]; CheckCatalyst -> CheckSolvent [label="Using a catalyst?\n(e.g., DMAP, TCEP, PTC)"]; CheckSolvent -> CheckConditions [label="Is solvent aprotic polar?\n(e.g., DMF, MeCN)"]; CheckConditions -> Success [label="Are conditions optimized?"]; } dot Caption: Logical workflow for troubleshooting slow thioesterification reactions.
Recommended Actions:
-
Review Your Activation Method: The direct condensation of a carboxylic acid and a thiol is slow without an activating agent.[2] If you are using a carbodiimide like DCC, ensure it is fresh. For faster reactions, consider more potent activating agents like TBTU or converting the carboxylic acid to a more reactive acyl chloride or N-acylbenzotriazole.[3][4]
-
Introduce a Catalyst:
-
Nucleophilic Catalysts: Adding 3-10 mol% of 4-dimethylaminopyridine (DMAP) can dramatically accelerate reactions activated by agents like DCC by forming a highly reactive acylpyridinium intermediate.[4]
-
Phase-Transfer Catalysis (PTC): For biphasic reactions, a phase-transfer catalyst like tetra-n-butylammonium chloride can accelerate the reaction of an acyl chloride with a thiophenol to completion in as little as 5 minutes at 0°C.[5][6] This is achieved by transporting the thiolate anion from the aqueous phase to the organic phase containing the acyl chloride.[6]
-
Phosphine Catalysts: In aqueous environments, particularly for native chemical ligation (NCL), tris(2-carboxyethyl)phosphine (TCEP) can act as a nucleophilic catalyst, accelerating thiol-thioester exchange and ligation rates significantly.[7] It reacts with the thioester to form a more reactive acyl-phosphonium intermediate.[7]
-
-
Optimize the Solvent: The solvent plays a critical role in reaction kinetics.[8][9]
-
Favor Polar Aprotic Solvents: Solvents like DMF, acetonitrile (MeCN), or THF are generally preferred.[10] Protic solvents (e.g., methanol) can form hydrogen bonds with the thiolate nucleophile, stabilizing it and reducing its reactivity.[8]
-
Consider Viscosity: Highly viscous solvents can slow diffusion, reducing the frequency of molecular collisions and thus decreasing the reaction rate.[8]
-
-
Adjust Temperature: Gently heating the reaction (e.g., to 40-60°C) can increase the rate, but must be done cautiously. Excessive heat can promote side reactions, including epimerization at the α-carbon or product degradation.
Q2: My reaction yield is low despite complete consumption of starting materials. What are the common side reactions and how can I prevent them?
Low yields in the presence of full starting material conversion point directly to the formation of unintended side products. The primary culprits are hydrolysis of the thioester product and oxidative dimerization of the thiol reactant.
Causality: Thioesters are "energy-rich" functional groups, making them susceptible to nucleophilic attack by species other than the intended thiol, with water being a common interferent.[7][11] Thiols themselves are easily oxidized to disulfides, especially in the presence of air (oxygen) at neutral or basic pH.
Recommended Actions:
-
Prevent Hydrolysis:
-
Control pH: Thioester hydrolysis is significantly accelerated at both high and low pH. While a basic pH increases the concentration of the reactive thiolate, it also promotes hydrolysis. For many applications, a mildly acidic pH (e.g., pH 4-5) provides a good compromise, particularly in aqueous media for peptide synthesis.[12]
-
Use Anhydrous Conditions: For reactions in organic solvents, ensure all reagents and the solvent are dry. Use of molecular sieves can be beneficial.
-
Beware of TCEP: While TCEP can be a helpful catalyst, it can also dramatically accelerate the hydrolysis of aryl thioesters at neutral pH.[7] This side reaction can be suppressed by the addition of an external thiol additive, which is common practice in NCL protocols.[7][11]
-
-
Prevent Thiol Oxidation:
-
Work Under Inert Atmosphere: Purge the reaction vessel with an inert gas like argon or nitrogen before adding reagents to minimize exposure to oxygen.
-
Add a Reducing Agent: Besides being a catalyst, TCEP is an excellent reducing agent that prevents disulfide formation without adding a competing thiol nucleophile.[7]
-
In-situ Reduction: If using a disulfide as the thiol source, it can be reduced to the thiol in situ before the reaction.[13]
-
-
Address Purification Byproducts:
-
Carbodiimide Byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents like dichloromethane and can be removed by filtration.[3] If DCU is soluble in your system, consider using a water-soluble carbodiimide like EDC, allowing the urea byproduct to be removed with an aqueous wash.[4]
-
Frequently Asked Questions (FAQs)
This section covers broader topics and provides foundational knowledge to help you design robust and efficient thioesterification protocols.
Q1: How do I choose the best method for activating my carboxylic acid?
The choice of activating agent is a critical decision that balances reaction speed, cost, substrate scope, and ease of purification. The most common strategy is the direct condensation of a carboxylic acid and a thiol using a coupling reagent.[3]
Comparison of Common Carboxylic Acid Activation Methods
| Activating Agent | Typical Conditions | Avg. Time | Typical Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | CH₂Cl₂, rt | 1-5 h | 65-95% | Readily available, wide substrate scope.[3] | Forms insoluble DCU byproduct which can complicate purification.[3] |
| TBTU (HBTU analog) | CH₂Cl₂, DIPEA, rt | 15-45 min | 72-92% | Fast reaction times, high yields.[3] | More expensive, potential for racemization with sensitive substrates. |
| Acyl Chlorides (via SOCl₂) | Two steps; CH₂Cl₂, 0°C | < 5 min (acyl chloride step) | 85-98% | Highly reactive intermediate, very fast reaction.[5] | Requires an extra synthetic step; SOCl₂ is hazardous. |
| N-Acylbenzotriazoles | Mild conditions | Variable | Good | Stable, crystalline intermediates; mild acylating agents.[4] | Requires preparation of the N-acylbenzotriazole intermediate. |
Expert Recommendation: For routine synthesis where speed is not the absolute priority, DCC with catalytic DMAP is a cost-effective and reliable choice.[4] For acid-sensitive substrates or when rapid reaction is needed, TBTU is an excellent option.[3] For large-scale synthesis where the intermediate can be isolated, conversion to an acyl chloride offers very high reactivity.[5]
Q2: What is the optimal pH for thioester formation in aqueous solutions?
Optimizing pH is a balancing act between activating the nucleophile and maintaining the stability of the product.
-
Thiol vs. Thiolate: The thiol (RSH) is weakly nucleophilic. The deprotonated thiolate (RS⁻) is a much stronger nucleophile. The concentration of thiolate increases as the pH rises above the pKa of the thiol (typically 8-10).
-
Product Stability: Thioesters are prone to hydrolysis, and this degradation is base-catalyzed.[2][7]
Therefore, there is an optimal pH window that maximizes the rate of formation while minimizing the rate of hydrolysis. For reactions like native chemical ligation or those involving bis(2-sulfanylethyl)amido (SEA) peptides, this optimum is often found in the mildly acidic range, typically pH 4.0 - 7.0 .[7][12] At pH 4, the reaction may be slower but hydrolysis is minimized, whereas at pH 7, the reaction is faster but the risk of hydrolysis increases.[7] The exact optimum should be determined empirically for your specific system.
Q3: What are the best analytical methods to monitor the reaction progress?
Real-time monitoring is crucial for optimization, allowing you to determine when the reaction is complete and to quantify the formation of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique. Using a reverse-phase column (e.g., C18), you can separate the starting materials, the thioester product, and various byproducts. Integration of peak areas allows for accurate quantification of conversion and yield.[12][14]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the identity of the product peak by its mass-to-charge ratio. It is invaluable for identifying unknown byproduct peaks.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals. This is particularly useful for small-molecule reactions in organic solvents where characteristic peaks (e.g., those adjacent to the sulfur or carbonyl group) can be tracked.[14]
Experimental Protocol: General Procedure for DCC/DMAP-Mediated Thioester Synthesis
This protocol provides a robust starting point for the synthesis of a simple thioester.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Thiol (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Setup: Under an argon or nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous dichloromethane to a dry round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the thiol (1.1 equiv) and DMAP (0.1 equiv) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Initiation: Slowly add a solution of DCC (1.1 equiv) in a small amount of anhydrous dichloromethane to the reaction mixture. Caution: DCC is a potent allergen.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the flask to 0°C to further precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude thioester product by flash column chromatography on silica gel.
References
- Current time inform
- Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. PubMed Central.
- Thioesters synthesis: recent adventures in the esterification of thiols. Taylor & Francis Online.
- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Lig
- Theoretical and Computational Study of Sulfur Compounds Reactivity in Prebiotic Chemistry: The Whitesides Network of Thiols and Thioesters. sistema Fenix.
- Thioesters synthesis: Recent adventures in the esterification of thiols.
- Chapter 13.
- A Comparative Guide to Thioester Synthesis: Methods, Mechanisms, and Applic
- Thioester and thioacid synthesis by acylation of thiols (thiol
-
21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
6.6: Synthesis of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
- Peptide Thioester Synthesis via an Auxiliary-Mediated N – S Acyl Shift Reaction in Solution.
- Metal Catalyzed Synthesis and Use of Thioesters: Recent Developments.
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Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. ACS Publications. [Link]
- Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Taylor & Francis Online.
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Thioester. Wikipedia. [Link]
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Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. ACS Publications. [Link]
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CHEM 440 - Thioesters. University of Massachusetts. [Link]
- (a) HPLC analysis of thioester formation.
-
Thioester synthesis by alkylation. Organic Chemistry Portal. [Link]
-
Activation Substitution of Carboxylic Acids. YouTube. [Link]
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Thioester Ligation with AAHO Peptides. ACS Publications. [Link]
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How does the solvent affect reaction rate? Reddit. [Link]
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Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters. ResearchGate. [Link]
- Thioester reactivity against nucleophiles.
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A User's Guide to the Thiol-Thioester Exchange in Organic Media. RSC Publishing. [Link]
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The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. [Link]
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Stability of thioester intermediates in ubiquitin-like modifications. PubMed Central. [Link]
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Protein Thioester Synthesis Enabled by Sortase. Pentelute Lab. [Link]
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Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]
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Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
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Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Advanced method for preparation of α‐thioester glycopeptides.
- Purification and Properties of a Palmityl Thioesterase II
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Validation & Comparative
A Head-to-Head Battle for Thioacetylation: Acetyl Sulfide vs. Thioacetic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the introduction of a thioacetyl group is a pivotal transformation, frequently serving as a gateway to the synthesis of thiols, which are crucial functionalities in numerous biologically active molecules and pharmaceutical agents. The choice of the thioacetylating agent is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a comprehensive, data-driven comparison of two prominent reagents in this field: acetyl sulfide and thioacetic acid. We will delve into their mechanistic nuances, practical applications, and safety considerations to empower researchers to make informed decisions for their specific synthetic challenges.
The Contenders: A Physicochemical Overview
Before dissecting their performance in thioacetylation, a fundamental understanding of the reagents themselves is essential.
| Property | This compound ((CH₃CO)₂S) | Thioacetic Acid (CH₃COSH) |
| Molar Mass | 118.13 g/mol | 76.12 g/mol |
| Appearance | Colorless to light yellow liquid | Yellow liquid with a strong, unpleasant odor[1] |
| Boiling Point | 118-120 °C | 86-88 °C |
| Acidity (pKa) | Not applicable (anhydride) | ~3.4 (about 15 times more acidic than acetic acid)[1] |
| Primary Reactive Species | Electrophilic acetyl group | Nucleophilic thioacetate anion (CH₃COS⁻)[1] |
The Core of the Matter: Thioacetylation of Alcohols
The conversion of alcohols to their corresponding thioacetates is a cornerstone of thiol synthesis. Here, we explore the mechanistic pathways and practical considerations for both reagents.
Thioacetic Acid: The Nucleophilic Workhorse
Thioacetic acid's utility in thioacetylation primarily stems from the reactivity of its conjugate base, the thioacetate anion.[1] This nucleophile readily participates in substitution reactions, most notably the Mitsunobu reaction and reactions with alkyl halides.
A recently developed one-pot, solvent-less protocol highlights the direct conversion of benzylic, allylic, ferrocenyl, and tertiary alcohols into S-thioesters using neat thioacetic acid in the presence of tetrafluoroboric acid (HBF₄).[2] This method boasts high to excellent yields (up to 99%) for a broad range of alcohols.[2]
Reaction Mechanism with Alcohols (Acid-Catalyzed):
The reaction proceeds through the protonation of the alcohol by the strong acid catalyst, forming a good leaving group (water). The thioacetate anion then acts as a nucleophile, attacking the resulting carbocation or participating in an Sₙ2-like displacement.
Figure 1: General mechanism for acid-catalyzed thioacetylation of alcohols with thioacetic acid.
Experimental Protocol: Thioacetylation of Benzyl Alcohol with Thioacetic Acid [2]
-
To a stirred solution of benzyl alcohol (1.0 mmol) in neat thioacetic acid (5.0 mmol), add tetrafluoroboric acid (HBF₄, 48% in H₂O, 0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Kinetic studies of this reaction have revealed a second-order dependence on both the alcohol and the acid catalyst concentration, suggesting a complex mechanism involving multiple molecules of each in the rate-determining step.[2]
This compound: The Electrophilic Alternative
Information regarding the direct use of this compound for the thioacetylation of alcohols is less prevalent in readily available literature compared to thioacetic acid. However, its structure as an anhydride of thioacetic acid suggests it should act as a potent electrophilic acetylating agent. The reaction would likely proceed via nucleophilic attack of the alcohol's oxygen on one of the carbonyl carbons of this compound.
Postulated Reaction Mechanism with Alcohols:
Figure 2: Postulated mechanism for the reaction of an alcohol with this compound.
It is important to note that this reaction would yield an acetate ester and a thioacetate anion, not the desired thioacetate ester directly from the alcohol. Subsequent reaction of the generated thioacetate with another electrophile would be necessary to form a thioester. This two-step process within a single reaction pot could lead to a mixture of products and may be less efficient than the direct approach with thioacetic acid.
Thioacetylation of Amines: A Brief Comparison
The thioacetylation of amines to form thioamides is another important transformation.
-
Thioacetic Acid: Can be activated with coupling reagents to react with amines.[3] It can also react with alkyl azides under acidic conditions to form amides, a reaction that proceeds through a thiatriazoline intermediate.[3]
-
This compound: As a strong acetylating agent, it is expected to react with amines to form amides, with the thioacetate anion as a leaving group.
The chemoselectivity of these reagents in the presence of both amine and hydroxyl groups is a critical consideration. Generally, the greater nucleophilicity of amines would favor their reaction over alcohols with both reagents.
Byproducts and Side Reactions: A Practical Concern
The purity of the final product is paramount, and understanding potential side reactions is key to optimizing reaction conditions.
-
Thioacetic Acid: In the acid-catalyzed reaction with alcohols, disproportionation of thioacetic acid to acetic acid and dithiocarboxylic acid has been observed, with the latter decomposing to hydrogen sulfide and other sulfur-containing byproducts.[2] The formation of benzyl acetate as an intermediate has also been identified.[2]
-
This compound: The primary byproduct from the initial reaction with a nucleophile is the thioacetate anion. In the absence of a suitable electrophile, this could lead to the formation of disulfides or other side products, especially under oxidative conditions.
Safety and Handling: A Non-Negotiable Priority
Both reagents require careful handling in a well-ventilated fume hood due to their noxious odors and potential health hazards.
| Reagent | Key Hazards | Recommended Precautions |
| This compound | Flammable liquid and vapor. Causes skin and serious eye irritation. | Keep away from heat, sparks, and open flames. Wear protective gloves, clothing, eye, and face protection. |
| Thioacetic Acid | Highly flammable liquid and vapor. Toxic if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[1] | Keep away from heat, sparks, and open flames. Work in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[1] |
Head-to-Head Comparison Summary
| Feature | This compound | Thioacetic Acid |
| Primary Reactivity | Electrophilic | Nucleophilic (as thioacetate) |
| Thioacetylation of Alcohols | Indirect, likely forms acetate ester first | Direct, high-yielding protocols available |
| Substrate Scope (Alcohols) | Less documented | Broad, including benzylic, allylic, and tertiary |
| Reaction Conditions | Likely requires activation of the alcohol | Can be performed under acid catalysis, neat |
| Byproducts | Thioacetate anion | Acetic acid, H₂S, sulfur-containing compounds |
| Handling | Flammable, irritant | Highly flammable, corrosive, toxic |
Conclusion and Expert Recommendations
Based on the available scientific literature, thioacetic acid emerges as the more versatile and well-documented reagent for the direct thioacetylation of alcohols. The development of high-yielding, one-pot procedures with a broad substrate scope makes it a robust choice for many synthetic applications.[2] The mechanistic understanding of its reactivity, particularly through the thioacetate anion, allows for rational optimization of reaction conditions.
This compound , while a potent acetylating agent, appears less straightforward for the direct conversion of alcohols to thioacetates. Its primary utility may lie in situations where a strong electrophilic acetyl source is required and the in-situ generation of a thioacetate anion is desired for a subsequent reaction.
For researchers in drug development and other fields requiring the synthesis of thioacetates and, subsequently, thiols, a thorough evaluation of the substrate's reactivity and the desired reaction outcome is crucial. For direct and efficient thioacetylation of a wide range of alcohols, thioacetic acid, particularly with acid catalysis, represents a superior and more established methodology. Further research into the synthetic applications of this compound for direct thioacetylation would be beneficial to fully assess its potential as a complementary reagent in the synthetic chemist's toolbox.
References
- Google Patents. (n.d.). Preparation of natural thioacetates and derivatives.
-
Wikipedia. (2023, November 29). Thioacetic acid. Retrieved from [Link]
-
Caddick, S., et al. (2024). New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid. Chemistry – A European Journal, e202302551. Retrieved from [Link]
-
Liu, R., & Orgel, L. E. (1997). Oxidative acylation using thioacids. Nature, 389(6646), 52-54. Retrieved from [Link]
-
SID. (n.d.). Acetylation of alcohol, phenols, thiols and amine promoted by succinimidinium hydrogensulfate ([H-Suc]HSO4) in the absence of so. Retrieved from [Link]
-
ResearchGate. (n.d.). Thioacylation strategies. Retrieved from [Link]
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A Senior Application Scientist's Guide to Thioacetylating Agents in Organic Synthesis
Introduction: The Critical Role of the Thioacetyl Group in Modern Chemistry
In the landscape of organic synthesis, the strategic protection and manipulation of functional groups are paramount. Among these, the thiol (-SH) group holds a place of distinction due to its unique reactivity and prevalence in biologically significant molecules and advanced materials. From the cysteine residues that dictate protein structure and function to their role as potent nucleophiles and metal chelators in drug development, the ability to handle thiols with precision is indispensable.[1][2][3]
The thioacetyl group (-SAc) serves as a robust and versatile protecting group for thiols. Its introduction masks the nucleophilicity and oxidative sensitivity of the thiol, allowing other chemical transformations to proceed without interference. Furthermore, the resulting thioacetate is a stable, often crystalline solid that is easily purified and stored, devoid of the potent stench commonly associated with free thiols. The subsequent deprotection to reveal the free thiol can be achieved under various conditions, making thioacetylation a strategically sound choice in multistep synthesis.
This guide provides an in-depth comparison of the most common thioacetylating agents, moving beyond a simple catalog of reagents. We will explore the causality behind experimental choices, compare performance with supporting data, and provide field-proven protocols. This document is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when incorporating the valuable thioacetyl moiety into their synthetic strategies.
The Workhorses: A Comparative Analysis of Thioacetylating Agents
The choice of a thioacetylating agent is dictated by the substrate, the desired reaction conditions (mild vs. harsh), and the overall synthetic strategy. Here, we compare the two most prominent reagents: Potassium Thioacetate and Thioacetic Acid .
Potassium Thioacetate (KSAc)
Potassium thioacetate is a white, crystalline, water-soluble solid, making it significantly easier and safer to handle than its acidic counterpart.[4][5] It is the reagent of choice for introducing the thioacetyl group via nucleophilic substitution, particularly on alkyl halides and sulfonates.
Mechanism of Action: The SN2 Pathway
The primary mechanism for KSAc is a straightforward bimolecular nucleophilic substitution (SN2) reaction. The thioacetate anion (CH₃COS⁻) acts as a potent sulfur nucleophile, attacking an electrophilic carbon and displacing a leaving group (e.g., Br, I, OTs, OMs).[4][5][6]
Caption: Simplified workflow of the Mitsunobu reaction for thioacetylation.
Advantages:
-
Converts Alcohols: Provides a direct and reliable route from alcohols to thioacetates, a transformation not readily achieved with KSAc. [7][8]* Stereochemical Control: Proceeds with predictable inversion of configuration, which is invaluable in chiral synthesis. [9][10]* Mild Conditions: The reaction is typically run at or below room temperature.
Limitations:
-
Handling: The volatility and extremely unpleasant odor require the use of a well-ventilated fume hood and careful handling. [6]* Stoichiometric Byproducts: Generates stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine, which can complicate purification. [8]* Acid Sensitivity: The acidic nature of the reagent (and the pKa of the nucleophile) is a critical parameter for reaction success; nucleophiles with pKa > 13 are generally unsuitable. [11][10]
Performance Comparison: Head-to-Head
| Feature | Potassium Thioacetate (KSAc) | Thioacetic Acid (HSAc) |
| Physical State | White, crystalline solid | Yellow, volatile liquid |
| Odor | Low | Pungent, extremely unpleasant |
| Primary Substrates | Alkyl Halides, Sulfonates (OTs, OMs) | Alcohols (primary and secondary) |
| Core Mechanism | SN2 | Mitsunobu Reaction |
| Stereochemistry | Inversion (if chiral center is attacked) | Inversion |
| Key Reagents | KSAc, Solvent (e.g., DMF, Acetone) | HSAc, PPh₃, DEAD/DIAD, Solvent (e.g., THF) |
| Workup | Generally simple aqueous extraction | Chromatographic separation from byproducts often required |
| Key Advantage | Ease of handling, excellent for halides | Direct conversion of alcohols with stereocontrol |
| Key Disadvantage | Does not react directly with alcohols | Foul odor, difficult purification |
Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-documented procedures. The following protocols are self-validating systems for the reliable synthesis of thioacetates.
Protocol 1: Thioacetylation of an Alkyl Bromide using Potassium Thioacetate
This protocol details the conversion of benzyl bromide to S-benzyl thioacetate, a classic SN2 reaction.
Caption: Experimental workflow for SN2 thioacetylation.
Materials and Reagents:
-
Potassium Thioacetate (KSAc)
-
Benzyl Bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add potassium thioacetate (1.2 g, 10.5 mmol, 1.2 eq).
-
Dissolution: Add 20 mL of anhydrous DMF and stir until the KSAc is fully dissolved. Cool the solution to 0°C in an ice bath.
-
Addition: In a separate vial, dissolve benzyl bromide (1.5 g, 8.77 mmol, 1.0 eq) in 5 mL of anhydrous DMF. Add this solution dropwise to the stirring KSAc solution over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the benzyl bromide spot has been completely consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The causality here is to remove the highly polar DMF and any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography on silica gel.
Protocol 2: Thioacetylation of an Alcohol via Mitsunobu Reaction
This protocol describes the stereoinversive conversion of (R)-2-octanol to (S)-2-octyl thioacetate.
Materials and Reagents:
-
(R)-2-octanol
-
Triphenylphosphine (PPh₃)
-
Thioacetic Acid (HSAc)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, Ethyl Acetate (for chromatography)
-
Round-bottom flask, magnetic stirrer, ice bath, syringe pump
Step-by-Step Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add (R)-2-octanol (1.3 g, 10 mmol, 1.0 eq), triphenylphosphine (3.15 g, 12 mmol, 1.2 eq), and 100 mL of anhydrous THF.
-
Cooling: Cool the stirring solution to 0°C in an ice bath.
-
Pre-mixing: In a separate flask, prepare a solution of thioacetic acid (0.91 g, 12 mmol, 1.2 eq) in 10 mL of anhydrous THF.
-
Addition: Add the thioacetic acid solution to the reaction flask. Subsequently, add DIAD (2.43 g, 12 mmol, 1.2 eq) dropwise via a syringe pump over 30 minutes. Causality Note: Slow addition of DIAD is critical to control the exotherm and prevent the formation of undesired byproducts.
-
Reaction: After the addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Concentration: Remove the THF under reduced pressure.
-
Purification: The primary challenge of the Mitsunobu reaction is purification. The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct.
-
Add a minimal amount of dichloromethane and a large excess of hexanes to precipitate the bulk of the triphenylphosphine oxide. Filter the solids.
-
Concentrate the filtrate and purify by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to isolate the pure (S)-2-octyl thioacetate. The significant difference in polarity between the nonpolar product and the polar byproducts allows for effective separation.
-
Deprotection: Liberating the Thiol
The utility of the thioacetyl group lies in its stability and the relative ease of its removal. The most common method is basic hydrolysis, which cleaves the thioester to reveal the free thiol (as a thiolate under basic conditions).
-
Strong Base: Treatment with aqueous NaOH or KOH in an alcohol solvent rapidly cleaves the ester. [12]* Milder Conditions: For sensitive substrates, milder conditions such as ammonia in methanol, sodium methoxide in methanol, or hydrazine can be employed. [12][13]* Chemoselective Methods: Recent literature describes advanced methods for selective deprotection in the presence of other sensitive functional groups, such as using catalytic Dy(OTf)₃ or biomimetic approaches with 2-aminothiols. [13][14]
Conclusion: Strategic Reagent Selection
The choice between potassium thioacetate and thioacetic acid is a clear example of how substrate dictates methodology in organic synthesis.
-
For the reliable conversion of alkyl halides and sulfonates , the operational simplicity and safety of solid potassium thioacetate make it the superior choice. Its use in standard SN2 reactions is a cornerstone of thiol synthesis.
-
For the stereocontrolled conversion of alcohols , thioacetic acid used under Mitsunobu conditions is the authoritative and often sole option. While the reagent's properties and the reaction's byproducts demand careful planning for handling and purification, its ability to achieve this critical transformation with complete stereochemical inversion is unparalleled.
By understanding the mechanisms, advantages, and limitations of each agent, the synthetic chemist is well-equipped to strategically introduce the thioacetyl group, paving the way for the successful synthesis of complex target molecules in drug discovery, peptide science, and beyond.
References
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Liu, R., & Orgel, L. E. (1997). Oxidative acylation using thioacids. Nature. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
-
Wikipedia. Thioacetic acid. Wikipedia. [Link]
-
Gros, C., et al. (1981). Protein thioacylation. 1. Reagents design and synthesis. PubMed. [Link]
-
Reddy, T. S., & Reddy, V. R. (2020). Selective S-Deacetylation of Functionalized Thioacetates Catalyzed by Dy(OTf)3. Asian Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. Mitsunobu reaction. Wikipedia. [Link]
-
Wikipedia. Potassium thioacetate. Wikipedia. [Link]
-
Artuso, E., et al. (2018). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances. [Link]
-
Isbell, J., & Gaponenko, V. (2020). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Master Organic Chemistry. [Link]
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ResearchGate. Importance of thiol in drug development. ResearchGate. [Link]
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Sørensen, M. H., et al. (2014). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. ACS Chemical Biology. [Link]
-
Jackson, A., & Jones, J. H. (1981). Thioesters of amino acid derivatives as thioacylating agents in thiopeptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Schaffer, J. E., & Kulanthaivel, P. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Natural Product Reports. [Link]
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Kaur, H., & Brimble, M. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. [Link]
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ResearchGate. Formation of methyl thioacetate. ResearchGate. [Link]
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Boiteau, L., et al. (2014). A way to thioacetate esters compatible with non-oxidative prebiotic conditions. Scientific Reports. [Link]
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Ezeriņš, M., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Current Medicinal Chemistry. [Link]
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Chen, Y., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Medicinal Chemistry Research. [Link]
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Al-Majid, A. M., & Barakat, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules. [Link]
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Artuso, E., et al. (2022). Thioester deprotection using a biomimetic NCL approach. RSC Medicinal Chemistry. [Link]
-
ResearchGate. Potassium Thioacetate. ResearchGate. [Link]
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MP Biomedicals. Potassium Thioacetate. MP Biomedicals. [Link]
-
Ezeriņš, M., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. PubMed Central. [Link]
-
ResearchGate. The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating Thioester Formation Using NMR Spectroscopy
For researchers and professionals in drug development and synthetic chemistry, the thioester functional group is a cornerstone of numerous molecular architectures. From their central role as acyl-group transfer agents in biochemistry, like acetyl-CoA, to their indispensable function in Native Chemical Ligation (NCL) for protein synthesis, the reliable formation and characterization of thioesters are paramount.[1][2] While various synthetic methods exist, from classic carbodiimide couplings to modern photocatalytic reactions, a successful synthesis is only as good as its validation.[3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive tool for confirming the formation of a thioester bond, distinguishing it from starting materials, and identifying potential byproducts. This guide provides an in-depth, practical comparison of NMR techniques to equip you with the expertise to validate your thioester syntheses with confidence. We will move beyond simple peak assignments to explore the causality behind experimental choices, ensuring a self-validating analytical system.
The NMR Signature: Identifying a Thioester
The key to validation lies in recognizing the unique electronic environment of the thioester moiety and how it influences the chemical shifts of nearby nuclei in both ¹H and ¹³C NMR spectra.
¹³C NMR: The Unmistakable Carbonyl Signal
The most diagnostic signal in the ¹³C NMR spectrum of a thioester is the carbonyl carbon (C=O). Due to the lower electronegativity of sulfur compared to oxygen, the thioester carbonyl carbon is significantly deshielded and resonates much further downfield than its ester, amide, or carboxylic acid counterparts.
Table 1: Comparative ¹³C NMR Chemical Shifts for Carbonyl and α-Carbons
| Functional Group | Typical Carbonyl (C=O) δ (ppm) | Typical α-Carbon (CH₂-C=O) δ (ppm) | Typical α'-Carbon (S-CH₂) δ (ppm) |
| Thioester | 190 - 205 | 40 - 55 | 20 - 45[5] |
| Ester | 160 - 175[6] | 25 - 40 | N/A (O-CH₂: 50-90 ppm[5]) |
| Carboxylic Acid | 165 - 185[7] | 25 - 40 | N/A |
| Amide | 160 - 180 | 25 - 40 | N/A |
Note: Chemical shifts are approximate and can vary based on solvent and molecular structure.
The data is clear: a signal appearing in the 190-205 ppm range is a strong indicator of thioester formation. Signals for the corresponding ester or unreacted carboxylic acid will be found significantly upfield.[6] For example, the carbonyl carbon in ethyl thioacetate appears around 198 ppm, whereas in ethyl acetate, it is found near 171 ppm.
¹H NMR: Probing the α-Protons
In ¹H NMR, the protons on the carbons adjacent (α) to the carbonyl group and the sulfur atom provide complementary evidence.
-
Protons α to the Carbonyl (R-CH₂-C=O): These protons in a thioester are typically found between 2.5 - 3.0 ppm . This is slightly downfield compared to the analogous protons in an ester (2.0 - 2.5 ppm) due to the anisotropic effect of the thioester carbonyl.
-
Protons α to the Sulfur (C=O-S-CH₂-R'): These protons usually resonate in the 2.8 - 3.5 ppm range. This is significantly downfield from the corresponding thiol (R-SH) starting material, where the S-H proton is typically 1-2 ppm and the α-protons are around 2.5-2.7 ppm.
Beyond 1D NMR: Advanced Techniques for Unambiguous Validation
While 1D NMR provides strong evidence, complex molecules or reaction mixtures with overlapping signals demand more sophisticated tools. Two-dimensional (2D) NMR experiments provide definitive proof of connectivity.[8]
The Power of HMBC for Connectivity Mapping
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for confirming thioester formation. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[9][10]
The key correlation to look for is between the protons on the sulfur-bound alkyl group (α' protons) and the carbonyl carbon. This ³JCH correlation provides an unambiguous link across the sulfur atom to the carbonyl, definitively proving the formation of the thioester bond.
A Heteronuclear Single Quantum Coherence (HSQC) experiment can also be used to confirm the one-bond connections between protons and their attached carbons, helping to assign the α and α' signals correctly before interpreting the HMBC.[9][10]
Quantitative Analysis: From Validation to Yield Determination
Confirming the presence of your thioester is only half the story. Quantitative NMR (qNMR) allows you to determine the purity of your product and the yield of your reaction directly from the NMR tube, often without the need for chromatography.[11][12]
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[13] By adding a known amount of an internal standard to your sample, you can accurately calculate the concentration of your product.
Table 2: Key Experimental Parameters for Accurate qNMR
| Parameter | Recommended Setting | Rationale |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing nucleus | Ensures complete relaxation of all nuclei between scans for accurate integration. T₁ can be measured with an inversion-recovery experiment. |
| Pulse Angle | 90° | Provides the maximum signal intensity, improving the signal-to-noise ratio for better integration accuracy.[14] |
| Number of Scans (ns) | Sufficient for S/N > 250:1 | High signal-to-noise is critical to minimize integration error.[11] |
| Spinning | Off | Avoids spinning sidebands that can interfere with baseline and integration.[14] |
The concentration of the analyte (thioester) can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * (mstd / V)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass of the internal standard
-
V = Volume of the NMR solvent
Experimental Protocols
Protocol 1: NMR Sample Preparation for Thioester Validation
A high-quality spectrum starts with a well-prepared sample.[15][16]
-
Weighing: Accurately weigh ~5-10 mg of your crude reaction mixture or purified product into a clean vial for ¹H NMR. For ¹³C NMR, 20-50 mg is recommended.[17] For qNMR, also weigh an appropriate amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid).
-
Dissolution: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have peaks that overlap with your signals of interest.[18]
-
Homogenization: Vortex the vial until the sample is completely dissolved. If solids persist, they can degrade spectral quality.[18]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.[16]
-
Labeling: Cap and clearly label the NMR tube.
Protocol 2: In-situ Reaction Monitoring
NMR can be used as a Process Analytical Technology (PAT) to monitor reaction kinetics in real-time without the need for manual sampling.[19][20]
-
Setup: Run the reaction directly in an NMR tube or use a flow-NMR setup where the reaction mixture is pumped from an external reactor through the spectrometer.[19]
-
Solvent Choice: If possible, use a deuterated solvent for the reaction. If not, modern solvent suppression techniques can be employed.
-
Data Acquisition: Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular time intervals.[21]
-
Analysis: Process the arrayed spectra. The disappearance of starting material signals (e.g., carboxylic acid -OH at 10-13 ppm) and the appearance of product signals (e.g., thioester α-protons at 2.5-3.0 ppm) can be integrated and plotted against time to determine reaction rates and endpoints.
Conclusion
Validating the formation of a thioester is a non-trivial but essential step in synthetic chemistry. By leveraging the full power of NMR spectroscopy—from the diagnostic downfield shift of the ¹³C carbonyl signal to the unambiguous connectivity information from 2D HMBC experiments and the precise quantification offered by qNMR—researchers can achieve an unparalleled level of confidence in their results. This guide provides the framework for establishing a robust, self-validating system for thioester characterization, ensuring the integrity and success of your research and development efforts.
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A Researcher's Guide to the Quantitative Analysis of Thioacetylation Reactions: A Comparative Overview
In the landscape of chemical biology and drug development, the precise quantitative analysis of thioacetylation reactions is paramount for understanding reaction kinetics, optimizing conditions, and elucidating biological mechanisms. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, offering insights into their underlying principles, practical applications, and inherent limitations. We aim to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific experimental needs, ensuring both accuracy and efficiency in their endeavors.
The Chemical Landscape of Thioacetylation
Thioacetylation, the introduction of an acetyl group onto a thiol, results in the formation of a thioester bond. This reaction is fundamental in various biochemical processes, including protein modification and the synthesis of acetyl-CoA. The quantitative monitoring of this reaction typically involves tracking the consumption of the thiol substrate or the formation of the thioacetylated product. The choice of analytical method is dictated by several factors, including the nature of the reactants, the required sensitivity, the desired throughput, and the available instrumentation.
Herein, we compare three major analytical modalities: spectrophotometric assays, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Each of these techniques offers a unique set of advantages and disadvantages, which we will explore in detail.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical technique is a critical decision in experimental design. This section provides a comparative summary of the most common methods for the quantitative analysis of thioacetylation reactions.
| Method | Principle | Primary Application | Advantages | Disadvantages | Relative Cost |
| Spectrophotometry (Ellman's Reagent) | Colorimetric detection of free thiols. | Rapid, high-throughput screening of thiol consumption. | Simple, cost-effective, fast, suitable for plate-based assays.[1][2][3] | Indirect measurement, susceptible to interference from other reducing agents, less specific.[4][5] | Low |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by detection (UV, fluorescence). | Kinetic analysis, purity assessment, and quantification of reactants and products. | High specificity, can simultaneously quantify multiple components, good sensitivity and reproducibility.[6][7][8][9] | Slower throughput, requires method development, can be more expensive than spectrophotometry.[4][5] | Medium |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Identification of thioacetylation sites on proteins, high-sensitivity quantification. | Unparalleled specificity and sensitivity, provides structural information, suitable for complex mixtures.[10][11][12][13] | High cost of instrumentation, requires significant expertise, can be complex for quantification without isotopic labeling.[4][5][14][15] | High |
In-Depth Methodological Guides
Spectrophotometric Quantification using Ellman's Reagent
Principle of Causality: This method relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with free sulfhydryl groups.[2] The reaction produces a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product with a maximum absorbance at 412 nm.[1][2][3] By measuring the decrease in absorbance at 412 nm over time, one can indirectly quantify the consumption of the thiol substrate in a thioacetylation reaction. The choice of a slightly alkaline pH (around 8.0) is crucial as the reaction is specific for the thiolate anion (R-S⁻), and this pH ensures a sufficient concentration of this reactive species.[2]
Experimental Protocol: Monitoring Thiol Consumption
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA. The EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer. This solution should be prepared fresh.
-
Thiol Substrate Solution: Prepare a stock solution of the thiol-containing compound in the Reaction Buffer. The final concentration in the assay will depend on the reaction kinetics.
-
Acetylating Agent Solution: Prepare a stock solution of the acetylating agent (e.g., acetyl chloride or acetic anhydride) in an appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Reaction Buffer.
-
Add 25 µL of the Thiol Substrate Solution.
-
To initiate the reaction, add 25 µL of the Acetylating Agent Solution. Mix immediately.
-
At desired time points, transfer 50 µL of the reaction mixture to a new plate containing 150 µL of the Ellman's Reagent Solution.
-
Incubate for 15 minutes at room temperature to allow for the reaction between DTNB and any remaining free thiol to complete.[1]
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve of the known thiol substrate should be prepared to correlate absorbance with thiol concentration.
-
The concentration of remaining thiol at each time point is determined from the standard curve.
-
The rate of thiol consumption can then be calculated.
-
Self-Validation: A control reaction lacking the acetylating agent should be run in parallel to account for any non-enzymatic thiol oxidation. The linearity of the standard curve validates the concentration range of the assay.
DOT Diagram: Ellman's Reagent Workflow
Caption: Workflow for quantifying thiol consumption in a thioacetylation reaction using Ellman's reagent.
HPLC-Based Quantification
Principle of Causality: HPLC offers a more direct and specific method for quantifying thioacetylation reactions by physically separating the reactants and products before detection.[6][7][9] The choice of a reversed-phase column is common for separating small molecules based on their hydrophobicity. UV detection is often suitable if the reactants or products contain a chromophore. For compounds lacking a strong chromophore, pre- or post-column derivatization with a fluorescent tag can be employed to enhance sensitivity and selectivity.[8] This approach allows for the simultaneous monitoring of substrate depletion and product formation, providing a more complete kinetic profile of the reaction.
Experimental Protocol: Simultaneous Monitoring of Reactants and Products
-
HPLC System and Column:
-
An HPLC system with a UV or fluorescence detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
-
Mobile Phase and Gradient:
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
A gradient elution (e.g., starting with a low percentage of organic solvent and increasing over time) is often necessary to achieve good separation of all components. The specific gradient will need to be optimized for the particular reactants and products.
-
-
Sample Preparation and Reaction:
-
Prepare stock solutions of the thiol substrate and acetylating agent in a suitable solvent.
-
Initiate the reaction by mixing the reactants at the desired concentrations.
-
At various time points, take an aliquot of the reaction mixture and quench the reaction. Quenching can be achieved by rapid dilution with the mobile phase or by adding a quenching agent that reacts with the excess acetylating agent.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Monitor the elution of the thiol substrate, the thioacetylated product, and any internal standard at the appropriate wavelength.
-
-
Data Analysis:
-
Generate calibration curves for both the thiol substrate and the thioacetylated product using standards of known concentrations.
-
Integrate the peak areas of the substrate and product in the chromatograms from the reaction time points.
-
Use the calibration curves to determine the concentration of each species at each time point.
-
Plot the concentrations versus time to obtain the kinetic profiles for substrate consumption and product formation.
-
Self-Validation: The use of an internal standard that is chemically similar to the analytes but well-separated chromatographically can correct for variations in injection volume and detector response. The sum of the molar concentrations of the thiol substrate and the thioacetylated product should remain constant throughout the reaction, providing a mass balance check.
DOT Diagram: HPLC Analysis Workflow
Caption: Workflow for kinetic analysis of a thioacetylation reaction using HPLC.
Mass Spectrometry-Based Quantification
Principle of Causality: Mass spectrometry provides the highest level of specificity and sensitivity for the analysis of thioacetylation, particularly in complex biological samples such as cell lysates.[10][11][13] For quantitative analysis, stable isotope labeling approaches are often employed. For instance, in Isotope-Coded Affinity Tag (ICAT) technology, one sample (e.g., control) is labeled with a "light" reagent and another (e.g., treated) is labeled with a "heavy" (isotope-containing) reagent that specifically targets thiols.[16] After mixing the samples, the relative abundance of the light and heavy labeled peptides can be determined by MS, allowing for precise quantification of changes in thiol modification. This method is particularly powerful for identifying and quantifying thioacetylation at specific cysteine residues within a protein.
Experimental Protocol: Relative Quantification of Protein Thioacetylation (Conceptual Outline)
-
Sample Preparation and Labeling:
-
Lyse cells or tissues under conditions that preserve the thioacetylation state. This often involves the use of alkylating agents to block free thiols.
-
Treat one sample with a "light" isotopic labeling reagent and the other with a "heavy" reagent.
-
Combine the labeled samples in a 1:1 ratio.
-
-
Protein Digestion and Enrichment:
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
Enrich for the labeled peptides using an affinity tag that is part of the labeling reagent (e.g., biotin for ICAT).
-
-
LC-MS/MS Analysis:
-
Separate the enriched peptides by liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
-
-
Data Analysis:
-
The ratio of the signal intensities of the heavy and light peptide pairs is used to determine the relative abundance of the thioacetylated peptide in the two samples.
-
The MS/MS fragmentation data is used to identify the sequence of the peptide and pinpoint the exact site of thioacetylation.
-
Self-Validation: The inclusion of known thioacetylated protein standards with isotopic labels can serve as a quality control for the labeling, enrichment, and quantification steps. The analysis of technical replicates is essential to assess the reproducibility of the workflow.
DOT Diagram: MS-Based Quantification Logic
Caption: Logical flow for relative quantification of protein thioacetylation using stable isotope labeling and mass spectrometry.
Challenges and Considerations
The quantitative analysis of thioacetylation is not without its challenges. The inherent reactivity of the thiol group makes it susceptible to oxidation, which can lead to an underestimation of the thiol substrate.[4] Therefore, careful sample handling, including the use of deoxygenated buffers and chelating agents, is crucial.[4] Furthermore, the choice of acetylating agent and reaction conditions can influence the specificity of the reaction. For complex samples, the presence of other nucleophiles can potentially compete with the thiol for the acetyl group, leading to side reactions. It is therefore imperative to validate the specificity of the chosen analytical method for the system under investigation.
Conclusion
The quantitative analysis of thioacetylation reactions is a multifaceted challenge that requires a careful consideration of the available analytical tools. Spectrophotometric assays offer a rapid and cost-effective solution for high-throughput screening, while HPLC provides a more specific and detailed kinetic analysis. Mass spectrometry stands as the gold standard for sensitivity and specificity, particularly for identifying and quantifying thioacetylation in complex biological systems. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to achieve accurate and reliable quantification, thereby advancing our understanding of the critical role of thioacetylation in chemistry and biology.
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A Comparative Guide to Thionating Reagents: Efficacy of Lawesson's Reagent versus Other Sulfur Donors
A Senior Application Scientist's Field Guide to Thionation Chemistry
For researchers, scientists, and professionals in drug development, the conversion of a carbonyl group to a thiocarbonyl is a critical transformation in organic synthesis.[1] These thio-analogs, including thioamides, thioesters, and thioketones, are pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and materials with unique electronic properties.[1] For decades, Lawesson's reagent has been the go-to solution for this task. However, the landscape of chemical synthesis is ever-evolving, with new reagents offering potential advantages in selectivity, safety, and efficiency.[1] This guide provides a detailed comparison of Lawesson's reagent with other available thionating agents, supported by experimental data and protocols to inform your selection process.
A Note on "Acetyl Sulfide"
Initial inquiries into the efficacy of "this compound" for thionation revealed that this term does not refer to a standard or commercially available thionating agent for carbonyl compounds. The chemical entity most accurately described as this compound is dithis compound (or acetic thioanhydride), with the structure (CH₃CO)₂S. While thioacetic acid, CH₃C(O)SH, is used in organic synthesis, its primary role is for the introduction of thiol groups (-SH) and in some instances, the synthesis of thioamides from nitriles, rather than the direct thionation of carbonyls.[2] Therefore, a direct comparison of "this compound" with Lawesson's reagent for the thionation of carbonyls is not feasible. This guide will instead focus on comparing Lawesson's reagent to other well-established thionating agents.
Lawesson's Reagent: The Gold Standard
Lawesson's reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, has been a dominant force in thionation chemistry since its popularization.[1] It is celebrated for its effectiveness in converting a variety of carbonyl compounds, particularly amides and ketones, into their corresponding thiocarbonyls, often in high yields.[1][3]
Mechanism of Action
The efficacy of Lawesson's reagent stems from its unique reactivity. In solution, it exists in equilibrium with a more reactive dithiophosphine ylide.[4] This reactive species readily undergoes a [2+2] cycloaddition with the carbonyl group to form a transient thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, akin to the Wittig reaction, which results in the formation of the desired thiocarbonyl and a stable P=O bond-containing byproduct.[3][4]
Caption: Mechanism of thionation using Lawesson's Reagent.
Comparative Analysis: Lawesson's Reagent vs. Alternatives
The choice of a thionating agent can significantly impact the outcome of a reaction. The following table summarizes the performance of Lawesson's reagent against common alternatives.[1]
| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) | Other Reagents (e.g., Davy's, Heimgartner's) |
| Reactivity | High, generally milder conditions | High, often requires higher temperatures | Variable, often tailored for specific substrates |
| Substrate Scope | Broad: ketones, esters, amides, lactones, lactams[1] | Broad, but can be less selective | Often more specific |
| Yields | Generally good to excellent[2][5] | Can be lower, with more side products | High for specific applications |
| Reaction Time | Often shorter, can be accelerated with microwaves[2] | Typically longer reaction times[5] | Variable |
| Solubility | Soluble in many organic solvents (e.g., THF, toluene)[6] | Poorly soluble in many common solvents | Variable |
| Safety/Handling | Unpleasant odor, handle in a fume hood[6] | Highly moisture-sensitive, corrosive | Varies, some are less hazardous |
| Byproducts | Phosphorus-containing byproducts, require chromatography for removal[6] | Polymeric phosphorus sulfides, difficult to remove | Varies |
In-Depth Comparison with Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a traditional thionating agent, and its comparison with Lawesson's reagent is crucial for understanding the advantages of the latter.
-
Milder Reaction Conditions: Lawesson's reagent typically allows for thionation at lower temperatures and with shorter reaction times compared to P₄S₁₀.[3] Many reactions with LR can be conveniently run at room temperature in THF.[6]
-
Higher Yields and Cleaner Reactions: The use of LR often results in higher yields of the desired thiocarbonyl compound with fewer side products.[5] This is partly due to its better solubility in organic solvents, leading to more homogeneous reaction mixtures.
-
Stoichiometry: While P₄S₁₀ often requires a large excess to drive reactions to completion, Lawesson's reagent can be used in near-stoichiometric amounts.[4]
-
Microwave Acceleration: Reactions involving Lawesson's reagent are often amenable to microwave irradiation, which can dramatically reduce reaction times.[2]
Experimental Protocols
General Workflow for Thionation
References
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- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. Thioacetic acid - Wikipedia [en.wikipedia.org]
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- 5. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
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A Comparative Guide to the Characterization of Thioesters Synthesized from Acetyl Sulfide
For researchers, medicinal chemists, and professionals in drug development, the synthesis and subsequent characterization of novel compounds are foundational activities. Thioesters, organosulfur compounds analogous to esters, are of significant interest due to their unique reactivity and presence in vital biochemical pathways, most notably as derivatives of coenzyme A, like acetyl-CoA.[1] While numerous synthetic routes exist, those employing acetylating agents like acetyl sulfide present specific characterization challenges and opportunities.
This guide provides an in-depth comparison of modern analytical techniques for the robust characterization of thioesters. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that the characterization workflow is a self-validating system for confirming structure, purity, and quantity.
The Analytical Imperative: Why Thioester Characterization Matters
Thioesters are valuable intermediates in organic synthesis, particularly in forming ketones and in peptide synthesis through native chemical ligation.[1][2] Their C(O)-S bond is highly reactive, making them excellent acyl transfer agents.[3] However, this reactivity also makes them susceptible to hydrolysis and side reactions. Therefore, unambiguous characterization is not merely procedural; it is critical to validating the synthetic outcome and ensuring the integrity of downstream applications. When synthesizing from sources like potassium thioacetate or other acetylating agents, byproducts such as disulfides can sometimes form, necessitating rigorous analytical separation and identification.[4]
A Comparative Analysis of Core Characterization Techniques
The complete structural elucidation of a synthesized thioester relies on a synergistic combination of spectroscopic and chromatographic methods. No single technique provides a complete picture; instead, they offer complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. It provides a detailed "map" of the carbon and proton framework.
-
¹H NMR Spectroscopy : This technique identifies the chemical environment of protons. For an acetyl thioester, key diagnostic signals include:
-
Alpha-Protons : Protons on the carbon adjacent to the thioester carbonyl group are deshielded and typically resonate in the 2.0-3.0 ppm region.[5]
-
S-Alkyl Protons : Protons on the carbon directly attached to the sulfur atom are also deshielded, appearing in a distinct region that depends on the specific alkyl group. For instance, in an S-ethyl thioester, the -S-CH₂- protons would appear as a quartet around 2.9 ppm.[6]
-
-
¹³C NMR Spectroscopy : This method provides information about the carbon skeleton.
-
Carbonyl Carbon : The thioester carbonyl carbon is highly deshielded, with a characteristic chemical shift in the 190-201 ppm range, significantly downfield from the carbonyl carbon of a typical ester (160-180 ppm).[5][6] This distinction is a crucial confirmation of the thioester moiety.
-
S-Alkyl Carbons : Carbons attached to the sulfur atom appear in the 20-45 ppm range.[5]
-
Causality : The choice of NMR is driven by the need for unambiguous structural confirmation. The distinct chemical shifts, particularly of the ¹³C carbonyl, provide definitive evidence of thioester formation over potential ester or acid impurities.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Carbonyl (C=O) Stretch : This is the most diagnostic peak for a thioester. It appears as a strong, sharp absorption band at a lower frequency than its oxygen-ester counterpart.
-
C-S Stretch : The carbon-sulfur single bond stretch is weaker and appears in the crowded "fingerprint region" of the spectrum (typically 600-800 cm⁻¹), making it less diagnostically reliable than the C=O stretch.[9]
Causality : The primary reason for using IR spectroscopy is its speed and simplicity in confirming the presence of the carbonyl group within the specific thioester environment. The ~40-60 cm⁻¹ shift to a lower wavenumber compared to a standard ester is a key piece of evidence.[10]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
-
Molecular Ion Peak (M⁺) : This peak corresponds to the molecular weight of the thioester, providing essential confirmation of the overall formula. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Characteristic Fragmentation : Thioesters often exhibit a characteristic cleavage of the C-S bond, leading to the formation of a highly stable acylium ion (R-CO⁺) . This fragment is frequently observed as the base peak (the most intense peak) in the spectrum.[5]
Causality : MS is indispensable for confirming that the desired product has been formed with the correct molecular formula. The prominent acylium ion fragment serves as a secondary validation of the thioester structure.
Chromatographic Techniques: The Purity and Quantity Arbiters
Chromatography is essential for separating the target thioester from unreacted starting materials, byproducts, and solvents, as well as for quantifying the purified product.[11]
-
High-Performance Liquid Chromatography (HPLC) : As the workhorse of purification and analysis, HPLC is exceptionally versatile.
-
Mode : Reversed-phase HPLC (using a non-polar stationary phase like C18 and a polar mobile phase) is most common for thioester analysis.
-
Detection : UV detection is effective as the thioester carbonyl group possesses a chromophore.
-
Application : It is used to determine the purity of the final product, quantify yield, and can be scaled up for preparative purification.[12][13]
-
-
Gas Chromatography (GC) : This technique is suitable for thioesters that are volatile and thermally stable.
-
Application : GC offers excellent separation efficiency. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for separating and identifying components in a complex reaction mixture.[14]
-
Causality : Chromatographic methods are chosen to validate the purity of the synthesized compound. A single, sharp peak in an HPLC or GC chromatogram is a strong indicator of a pure substance, which is a prerequisite for all subsequent biological or chemical applications.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed atomic connectivity, chemical environment of atoms. | Unambiguous structure elucidation. | Requires pure sample, relatively slow, requires more sample quantity. |
| IR Spectroscopy | Presence of functional groups (esp. C=O). | Fast, simple, requires minimal sample. | Provides limited structural information; ambiguous for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, confirms molecular formula. | Does not provide connectivity information on its own; isomers can be indistinguishable. |
| HPLC / GC | Purity, quantification, separation from impurities. | Excellent for assessing purity and for purification. | Does not provide structural information without a coupled detector (e.g., MS). |
Experimental Workflow and Protocols
A robust characterization workflow integrates these techniques to build a complete and validated picture of the synthesized thioester.
Caption: Workflow for thioester purification and characterization.
Protocol 1: Purity Assessment by Reversed-Phase HPLC
This protocol outlines a general method for determining the purity of a synthesized thioester.
-
Sample Preparation : Accurately weigh ~1 mg of the purified thioester and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Instrumentation :
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape.
-
Gradient Example : Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to a wavelength where the thioester absorbs (e.g., 230 nm).
-
Injection Volume : 10 µL.
-
-
Analysis : Run the sample. A pure compound should ideally show a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Functional Group Confirmation by IR Spectroscopy
-
Sample Preparation : If the sample is a liquid, a thin film can be prepared by placing a single drop between two NaCl or KBr salt plates.[6] If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan : Perform a background scan with the empty salt plates or clean ATR crystal to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Sample Scan : Acquire the spectrum of the sample, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Interpretation : Analyze the resulting spectrum. Look for the strong, characteristic C=O stretching band between 1670-1700 cm⁻¹. Confirm the absence of other significant carbonyl peaks (e.g., carboxylic acid O-H broad stretch or ester C=O at >1730 cm⁻¹) which would indicate impurities.
Comparative Strengths of Analytical Methods
Caption: Comparison of primary thioester characterization techniques.
Conclusion
The characterization of thioesters synthesized from this compound, or any other route, demands a multi-faceted analytical approach. While NMR stands as the ultimate arbiter of molecular structure, it must be complemented by mass spectrometry to confirm molecular weight and IR spectroscopy to quickly verify functional group identity. Critically, all spectroscopic analyses must be preceded by rigorous chromatographic separation to ensure the data is collected on a pure substance. By integrating these techniques, researchers can establish a self-validating workflow that ensures the identity, purity, and structural integrity of their synthesized thioesters, providing the trustworthy foundation needed for successful drug discovery and development programs.
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Thioester - Wikipedia. Wikipedia. [Link]
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Synthesis, structural and spectroscopic study of aromatic thioester compounds | Request PDF. ResearchGate. [Link]
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Crowder, G. A. (1972). The C-S Stretching Frequency in Thiol Acids and Esters. Applied Spectroscopy. [Link]
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Thioester synthesis by a designed nickel enzyme models prebiotic energy conversion. PNAS. [Link]
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Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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Thioester supporting info 09-08-12. The Royal Society of Chemistry. [Link]
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Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. American Chemical Society. [Link]
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Thioesters synthesis: Recent adventures in the esterification of thiols. ResearchGate. [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]
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Analytical Chromatographic Separation Services (TLC, HPLC, GC). Triclinic Labs. [Link]
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NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]
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An online-coupled HPLC-GC-FID method for the determination of fatty acid methyl and ethyl esters in olive oil. ResearchGate. [Link]
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Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal. [Link]
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Identification of an acetyl disulfide derivative in the synthesis of thiosialosides. Tetrahedron Letters. [Link]
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A Comparative Guide to the Kinetic Studies of Acetyl Sulfide Reactions
For researchers, medicinal chemists, and professionals in drug development, understanding the kinetics of acylation is paramount. The rate and mechanism by which an acetyl group is transferred dictate reaction efficiency, product distribution, and, in a biological context, the modification of target molecules. Acetyl sulfide (AcSH) presents a unique profile as an acylating agent, balancing reactivity and selectivity. This guide provides an in-depth comparison of this compound's reactivity with other common acylating agents, supported by kinetic data and detailed experimental protocols for researchers looking to perform these studies in their own labs.
The Significance of this compound in Acylation Chemistry
This compound belongs to the thioester class of compounds. Its reactivity is centered on the electrophilicity of the carbonyl carbon, making it susceptible to attack by various nucleophiles. Unlike the highly reactive acetyl chloride or the more common acetic anhydride, this compound offers a moderate reactivity profile. This characteristic is often advantageous, allowing for greater functional group tolerance and selectivity in complex molecular settings.
The choice of an acylating agent is a critical experimental decision. A reagent that is too reactive, like acetyl chloride, may lead to side reactions and lack of selectivity. Conversely, a reagent that is too sluggish can require harsh conditions or catalysts, limiting its applicability. Kinetic studies are the definitive tool for quantifying these differences and making informed decisions.
Reaction Mechanisms: A Comparative Overview
The predominant mechanism for reactions involving this compound and other acylating agents is nucleophilic acyl substitution . This process typically involves a two-step addition-elimination pathway through a tetrahedral intermediate. The nature of the nucleophile and the leaving group are the primary determinants of the reaction rate.
Caption: Standard workflow for a chemical kinetics experiment.
Protocol 1: UV-Vis Spectrophotometry for Aminolysis
This protocol is ideal when either a reactant or a product has a distinct UV-Vis absorbance profile. We will consider the reaction of this compound with an aromatic amine (e.g., p-nitroaniline), where the product will have a different spectrum from the reactants.
Principle: By maintaining a large excess of one reactant (e.g., this compound), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics to a "pseudo-first-order" condition, where the rate appears to depend only on the concentration of the limiting reactant (the amine). [1] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable aprotic solvent (e.g., acetonitrile).
-
Prepare a stock solution of p-nitroaniline (e.g., 5 mM) in the same solvent.
-
Self-Validation: Confirm the exact concentrations of stock solutions via titration or by using a standard curve on the spectrophotometer.
-
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer with a thermostatted cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the λmax of the product (N-acetyl-p-nitroaniline) and ensure the starting materials have minimal absorbance at this wavelength.
-
-
Kinetic Run:
-
Pipette 2.0 mL of the this compound solution (e.g., diluted to 10 mM) into a quartz cuvette and allow it to equilibrate to the set temperature. This will be the "excess" reagent.
-
Use this cuvette to zero the instrument (set absorbance to 0.000).
-
To initiate the reaction, inject a small, precise volume (e.g., 20 µL) of the p-nitroaniline stock solution into the cuvette, cap it, invert 2-3 times to mix, and immediately start recording the absorbance at the determined λmax over time. The final amine concentration will be low (e.g., 0.05 mM), ensuring pseudo-first-order conditions.
-
Record data until the reaction is >95% complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
The observed rate constant, kobs, is determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is -kobs.
-
To find the true second-order rate constant, k₂, repeat the experiment with several different excess concentrations of this compound.
-
Plot kobs versus the concentration of this compound. The slope of this second plot will be k₂.
-
Protocol 2: ¹H NMR Spectroscopy for Hydrolysis
NMR spectroscopy is a powerful tool for monitoring reactions where multiple species are present and none have a convenient UV-Vis chromophore. [2]It allows for the direct observation of the disappearance of reactants and the appearance of products.
Principle: The hydrolysis of this compound produces acetic acid and a thiol. The methyl protons of these three species will have distinct chemical shifts in the ¹H NMR spectrum, allowing for their simultaneous quantification over time.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of this compound (e.g., 50 mM) in a deuterated solvent (e.g., CD₃CN) that contains a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard is crucial for accurate quantification as its integral will remain constant.
-
Prepare a solution of D₂O in the same deuterated solvent.
-
-
Instrument Setup:
-
Lock and shim the NMR spectrometer using a sample of the this compound solution.
-
Set the temperature of the NMR probe to the desired reaction temperature.
-
-
Kinetic Run:
-
Acquire an initial spectrum (t=0) of the this compound solution before adding water.
-
To initiate the reaction, inject a stoichiometric amount or a slight excess of the D₂O solution directly into the NMR tube.
-
Immediately begin acquiring spectra at set time intervals (e.g., every 5 minutes). Modern instruments can automate this process.
-
-
Data Analysis:
-
For each spectrum, integrate the peak corresponding to the acetyl methyl protons of this compound and the peak for the internal standard.
-
The concentration of this compound at time t is proportional to the ratio of its integral to the integral of the internal standard.
-
Plot the concentration of this compound (or ln[this compound]) versus time to determine the rate constant, depending on the reaction order.
-
Catalysis in this compound Reactions
The reactivity of this compound can be modulated through catalysis. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed. [1]
Caption: Energy profile comparing uncatalyzed and catalyzed reactions.
-
Acid Catalysis: In reactions like hydrolysis or alcoholysis, protonation of the carbonyl oxygen by a strong acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. [3]* Base Catalysis: In reactions with weak nucleophiles (like alcohols or water), a base can deprotonate the nucleophile, increasing its nucleophilicity and accelerating the reaction. [4]For example, the hydrolysis of related carbonyl sulfides can be catalyzed by bases. [5][6]
Conclusion for the Practicing Scientist
This compound occupies a valuable middle ground in the reactivity spectrum of acylating agents. It is generally more reactive than acetic anhydride but safer and more selective than acetyl chloride. Understanding the kinetics of its reactions is essential for optimizing reaction conditions, predicting outcomes, and designing new synthetic methodologies.
The choice between this compound and other reagents is a classic case of balancing reactivity with stability and selectivity. For robust, high-yield reactions requiring a potent acylating agent, acetyl chloride is often the choice. For large-scale or more delicate syntheses where selectivity is key, acetic anhydride or this compound are superior options. This guide provides the foundational knowledge and practical protocols for researchers to quantitatively assess these differences and select the optimal reagent for their specific application. By employing rigorous kinetic analysis, scientists can move beyond qualitative descriptions and harness the precise chemical properties of these fundamental reagents.
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Habeeb, A. F. S. A., & Atassi, M. Z. (1976). Hydrolysis and transpeptidation of peptide substrates by acetyl-pepsin. PubMed. [Link]
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Gold, V., & Hilton, J. (1954). Acylation. Part XIX. Equilibria and acetylation in the system diacetyl sulphide–hydrogen chloride–acetic acid. Journal of the Chemical Society B: Physical Organic. [Link]
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Yadav, J. S., et al. (2010). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry. [Link]
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Andersen, W., & Bruno, T. (2003). Kinetics of Carbonyl Sulfide Hydrolysis. 1. Catalyzed and Uncatalyzed Reactions in Mixtures of Water Plus Propane. NIST. [Link]
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Andersen, W., & Bruno, T. (2003). Kinetics of Carbonyl Sulfide Hydrolysis. 1. Catalyzed and Uncatalyzed Reactions in Mixtures of Water + Propane. ResearchGate. [Link]
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Cox, R. A. (1997). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry. [Link]
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Bentrude, W. G. (1999). Nucleophilic displacements on halogen atoms. II. Kinetic study of the reactions of .alpha.-Halo sulfones with triphenylphosphine. Journal of the American Chemical Society. [Link]
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Bentley, T. W., & Jones, R. O. (1993). SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry. [Link]
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Bruice, T. C., & Lapinski, R. (1958). Aminolysis of Phenyl Acetates in Aqueous Solutions. VII. Observations on the Influence of Salts, Amine Structure, and Base Strength. Journal of the American Chemical Society. [Link]
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Gupta, V., et al. (2017). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PubMed Central. [Link]
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Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. [Link]
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A Comparative Guide to the Synthesis of Acetyl Sulfide: Yields, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Acetyl Sulfide in Modern Synthesis
This compound, also known as dithis compound or acetic thioanhydride, serves as a key intermediate in the formation of thioacetates and other sulfur-containing compounds. Its reactivity makes it a valuable tool for introducing the thioacetyl group into molecules, a common strategy in the synthesis of pharmaceuticals and other bioactive compounds. The choice of synthetic route to this compound can significantly impact the overall efficiency, cost, and safety of a multi-step synthesis. This guide aims to provide researchers with the necessary information to make an informed decision when selecting a synthesis method that aligns with their specific laboratory capabilities and project goals.
Method 1: Reaction of Acetic Anhydride with Hydrogen Sulfide
This classical method involves the reaction of acetic anhydride with hydrogen sulfide, often with the aid of a catalyst. The reaction can be steered towards the production of either thioacetic acid (CH₃COSH) or this compound, depending on the reaction conditions.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of hydrogen sulfide on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of a molecule of acetic acid to form thioacetic acid. In the presence of an acid catalyst, thioacetic acid can be further acetylated by another molecule of acetic anhydride to yield this compound. Conversely, alkaline catalysts tend to favor the formation of thioacetic acid and suppress the formation of this compound.[1]
Experimental Protocols
Protocol 1A: Alkaline-Catalyzed Synthesis of Thioacetic Acid (with this compound as a minor product)
This protocol is adapted from a procedure in Organic Syntheses for the preparation of thioacetic acid, where this compound is a potential byproduct.[1]
-
Reagents:
-
Acetic anhydride (95%)
-
Powdered sodium hydroxide (catalyst)
-
Hydrogen sulfide gas
-
-
Procedure:
-
A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, and a thermometer.
-
Charge the flask with 107 g (1.0 mole) of 95% acetic anhydride and 1 g (0.025 mole) of powdered sodium hydroxide.
-
Pass a rapid stream of hydrogen sulfide gas into the stirred mixture.
-
The temperature will rise to approximately 55°C within 30 minutes; maintain this temperature with intermittent cooling.
-
After the initial exothermic phase, continue heating to maintain a temperature of 50-55°C.
-
Continue the introduction of hydrogen sulfide for a total of 6 hours, by which time gas absorption will cease.
-
The reaction mixture is then distilled to separate the products. Thioacetic acid is the major product, with smaller amounts of this compound.
-
Protocol 1B: Acid-Catalyzed Conditions Favoring this compound
To favor the formation of this compound, an acidic catalyst is employed.
-
Reagents:
-
Acetic anhydride
-
Hydrogen sulfide gas
-
Acid catalyst (e.g., a small amount of acetyl chloride or hydrogen chloride)[1]
-
-
Procedure:
-
In a similar setup to Protocol 1A, charge the flask with acetic anhydride.
-
Introduce a catalytic amount of acetyl chloride or bubble in hydrogen chloride gas.
-
Introduce hydrogen sulfide gas while maintaining a controlled temperature.
-
The reaction progress can be monitored by techniques such as GC-MS to determine the ratio of thioacetic acid to this compound.[2][3]
-
Purification is achieved through fractional distillation.
-
Yield and Purity
Yields for this method are highly dependent on the catalyst and reaction conditions. While the alkaline-catalyzed reaction can produce thioacetic acid in 72-76% yield, conditions favoring this compound are less explicitly quantified in readily available literature, as it is often considered a byproduct to be minimized.[1] Purity is often affected by the presence of unreacted acetic anhydride and co-produced acetic acid.
Method 2: Synthesis from Sulfur Chlorides and Sodium Acetate
This method offers an alternative route that avoids the use of highly toxic hydrogen sulfide gas. It utilizes the reaction of sulfur monochloride (S₂Cl₂) with anhydrous sodium acetate.
Reaction Mechanism
The reaction is believed to proceed through a double displacement reaction where the sulfur chloride reacts with sodium acetate to form an unstable sulfur acetate intermediate. This intermediate then decomposes to form this compound, sulfur dioxide, and elemental sulfur.
Experimental Protocol
-
Reagents:
-
Anhydrous sodium acetate
-
Sulfur monochloride (S₂Cl₂)
-
-
Procedure:
-
In a round-bottom flask cooled in an ice bath, a small amount of anhydrous sodium acetate is placed.
-
Sulfur monochloride is added portion-wise with vigorous stirring, ensuring the temperature does not rise significantly.
-
This process of adding sodium acetate and sulfur chloride is repeated until all reagents are combined.
-
The resulting semi-liquid mass is transferred to a larger flask equipped with a reflux condenser.
-
The mixture is gently heated on a water bath to approximately 80-85°C. The reaction is exothermic and may require cooling to control the rate.
-
After the evolution of sulfur dioxide ceases (typically 20-30 minutes), the mixture is heated for an additional 10 minutes.
-
The crude this compound is then isolated by vacuum distillation, followed by fractional redistillation at atmospheric pressure.
-
Yield and Purity
This method has been reported to produce acetic anhydride in approximately 90% yield based on the sulfur monochloride used.[4] While this is for the oxygen analog, the similarity in the reaction suggests that high yields of this compound are also achievable. The primary impurities are sulfur-containing compounds, which can be removed by distillation from a small amount of potassium permanganate or potassium dichromate.[4]
Method 3: Reaction of Acetyl Chloride with a Sulfide Source
This method utilizes the reactivity of acetyl chloride with a nucleophilic sulfur source, such as sodium sulfide or lithium aluminum hydrosulfide (LiAlHSH).
Reaction Mechanism
The reaction is a nucleophilic acyl substitution where the sulfide anion attacks the electrophilic carbonyl carbon of acetyl chloride, leading to the displacement of the chloride ion and the formation of the thioanhydride linkage.
Experimental Protocol
-
Reagents:
-
Acetyl chloride
-
Anhydrous sodium sulfide (Na₂S) or a solution of LiAlHSH
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous sodium sulfide in an anhydrous aprotic solvent.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of acetyl chloride in the same solvent to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct.
-
The solvent is removed from the filtrate under reduced pressure, and the crude this compound is purified by vacuum distillation.
-
Yield and Purity
Comparison of Methods
| Method | Starting Materials | Typical Yield of this compound | Advantages | Disadvantages | Safety Concerns |
| 1. Acetic Anhydride + H₂S | Acetic anhydride, Hydrogen sulfide | Moderate (highly condition-dependent) | Well-established method, starting materials are common lab reagents. | Use of highly toxic and flammable hydrogen sulfide gas, yield can be variable, often produces a mixture of thioacetic acid and this compound. | High: Hydrogen sulfide is extremely toxic and flammable. Requires a well-ventilated fume hood and appropriate gas handling equipment.[1] |
| 2. Sulfur Chloride + Sodium Acetate | Sulfur monochloride, Sodium acetate | Potentially High (inferred from anhydride synthesis, ~90%)[4] | Avoids the use of H₂S, starting materials are relatively inexpensive. | Exothermic reaction, produces toxic sulfur dioxide gas, purification from sulfur byproducts can be challenging. | Moderate to High: Sulfur chlorides are corrosive and react violently with water. Sulfur dioxide is a toxic and corrosive gas. Requires a fume hood. |
| 3. Acetyl Chloride + Sulfide Source | Acetyl chloride, Sodium sulfide (or other sulfide) | Good (inferred from similar reactions)[5] | Generally clean reaction, inorganic byproducts are easily removed by filtration. | Acetyl chloride is corrosive and moisture-sensitive, requires anhydrous conditions. | Moderate: Acetyl chloride is corrosive and lachrymatory. Requires handling under inert atmosphere. |
Visualization of Synthesis Pathways
Reaction of Acetic Anhydride with Hydrogen Sulfide
Caption: Synthesis of this compound from acetic anhydride and H₂S.
Synthesis from Sulfur Monochloride and Sodium Acetate
Caption: Proposed pathway for this compound synthesis from S₂Cl₂.
Conclusion and Recommendations
The selection of an optimal synthesis method for this compound is a trade-off between yield, safety, and operational complexity.
-
For laboratories well-equipped to handle toxic gases, the reaction of acetic anhydride with hydrogen sulfide under acidic conditions remains a viable, albeit hazardous, option. Careful control of reaction parameters is crucial to maximize the yield of this compound over thioacetic acid.
-
The synthesis from sulfur monochloride and sodium acetate presents a compelling alternative that avoids the use of hydrogen sulfide. While the reaction can be vigorous and produces sulfur dioxide, the potential for high yields and the use of readily available starting materials make it an attractive option, particularly for larger-scale preparations. Careful purification is necessary to remove sulfur-containing impurities.
-
The reaction of acetyl chloride with a sulfide source offers a cleaner reaction profile with easily removable byproducts. This method is well-suited for smaller-scale syntheses where high purity is a primary concern. The requirement for anhydrous conditions and the handling of moisture-sensitive acetyl chloride are the main operational challenges.
Ultimately, the choice of method will depend on the specific requirements of the research project, including the desired scale of the reaction, the purity needed for subsequent steps, and the safety infrastructure of the laboratory. It is strongly recommended that researchers conduct a thorough risk assessment before attempting any of these procedures.
References
-
Organic Syntheses. (n.d.). Thiolacetic acid. Retrieved from [Link]
- Organic Syntheses. (n.d.). Thiolacetic acid. Coll. Vol. 4, p.928 (1963); Vol. 31, p.105 (1951).
-
Sciencemadness Discussion Board. (2004, April 30). Acetic anhydride preparation. Retrieved from [Link]
-
MDPI. (2021, September 14). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, June 21). Determination of Mustard Gas Hydrolysis Products Thiodiglycol and Thiodiglycol Sulfoxide by Gas Chromatography-Tandem Mass Spectrometry after Trifluoroacetylation. Retrieved from [Link]
-
AAC Lab. (n.d.). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Convenient Synthesis of Diacyl Sulfides Using a Novel Sulfur Transfer Reagent. Retrieved from [Link]
-
NIH. (2014, March 21). Thioacetic acid/NaSH-mediated synthesis of N-protected amino thioacids and their utility in peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Identification of an acetyl disulfide derivative in the synthesis of thiosialosides. Retrieved from [Link]
-
NIH. (2025, February 13). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Direct Synthesis of Aryl Thiols from Aryl Iodides Using Sodium Sulfide Aided by Catalytic 1,2-Ethanedithiol. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Analysis of Synthesized Acetyl Sulfide by Gas Chromatography
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. Acetyl sulfide (dithis compound), a key reagent and intermediate in various chemical syntheses, is no exception. Its purity can significantly impact reaction yields, byproduct formation, and the overall safety and efficacy of the final product. This guide provides an in-depth, technical comparison of analytical methods for determining the purity of this compound, with a primary focus on Gas Chromatography (GC). We will explore the causality behind experimental choices, present self-validating protocols, and compare GC with alternative techniques, supported by experimental data and authoritative references.
The Criticality of this compound Purity
This compound is a reactive thioester, and its synthesis can lead to a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, and degradation products. Common impurities may consist of acetic anhydride, hydrogen sulfide, and other sulfur-containing compounds.[1][2] The presence of these impurities can lead to unpredictable reactivity, catalyst poisoning, and the introduction of unwanted functionalities into a target molecule. Therefore, a robust analytical method to accurately quantify the purity of synthesized this compound is not just a quality control measure but a critical step in ensuring the success and reproducibility of a synthetic protocol.
Gas Chromatography: The Workhorse for Volatile Sulfur Compound Analysis
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[3] For a relatively volatile compound like this compound, GC offers high resolution, sensitivity, and speed, making it an ideal choice for purity assessment.
Optimizing GC Parameters for this compound Analysis: A Rationale-Driven Approach
The success of a GC analysis hinges on the careful selection and optimization of several key parameters. Here, we delve into the reasoning behind the recommended conditions for this compound analysis.
1. Column Selection: The Heart of the Separation
The choice of the GC column's stationary phase is critical for achieving the desired separation. For this compound and its potential impurities, a mid-polarity column is often the most effective.
-
Rationale: A stationary phase with a composition like DB-624 or a WAX column (polyethylene glycol) provides a good balance of polar and non-polar interactions. This allows for the effective separation of the moderately polar this compound from both non-polar byproducts and more polar impurities like acetic acid.[4][5] The use of a capillary column is preferred over a packed column due to its significantly higher efficiency and resolution.[6]
2. Temperature Programming: Enhancing Resolution and Peak Shape
Isothermal analysis (maintaining a constant column temperature) is often insufficient for separating a mixture with components of varying boiling points. Temperature programming, the gradual increase of the column oven temperature, is therefore essential.[7]
-
Rationale: A well-designed temperature program allows for the sharp elution of early-eluting, volatile compounds at a lower initial temperature, while effectively eluting later, higher-boiling point impurities as the temperature ramps up. This prevents peak broadening for late-eluting compounds and reduces the overall analysis time.[8]
3. Detector Selection: Specificity and Sensitivity for Sulfur Compounds
While a universal detector like the Flame Ionization Detector (FID) can be used, sulfur-specific detectors offer significant advantages in selectivity and sensitivity, especially when dealing with complex matrices or trace-level impurities.[9]
-
Sulfur Chemiluminescence Detector (SCD): The SCD is highly selective and provides an equimolar response to sulfur compounds, meaning the signal is directly proportional to the number of sulfur atoms in the molecule, simplifying quantification.[10][11] This detector is an excellent choice for accurately quantifying sulfur-containing impurities.
-
Flame Photometric Detector (FPD): The FPD is another sulfur-selective detector, offering high sensitivity.[12][13] While generally less expensive than an SCD, its response can be non-linear and susceptible to quenching from co-eluting hydrocarbons, which requires careful calibration.[6][14]
-
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest level of confidence in peak identification through mass spectral data.[15] This is particularly valuable for identifying unknown impurities.
Experimental Protocol: A Validated GC-FID Method for this compound Purity
This protocol outlines a robust GC-FID method for the routine analysis of this compound purity. The use of FID is presented as a cost-effective and widely available option, suitable for many laboratories.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent
-
Autosampler
Reagents:
-
Methanol (HPLC grade), as diluent
-
This compound standard (of known purity)
-
Expected impurity standards (e.g., acetic anhydride), if available
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-624 (30 m x 0.25 mm ID, 1.4 µm) |
| Oven Program | Initial Temp: 50°C (hold 2 min) Ramp: 15°C/min to 220°C (hold 5 min) |
| Injector Temp | 230°C |
| Detector Temp | 250°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Diluent | Methanol |
Sample Preparation:
-
Accurately prepare a stock solution of the this compound standard in methanol (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Accurately weigh the synthesized this compound sample and dissolve it in methanol to a known concentration within the calibration range.
Data Analysis:
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
For more accurate quantification, a calibration curve generated from the this compound standard should be used.
Visualizing the Workflow
The following diagram illustrates the logical flow of the GC-based purity analysis of this compound.
Caption: Workflow for GC Purity Analysis of this compound.
Comparison with Alternative Analytical Techniques
While GC is a powerful tool, other analytical techniques can also be employed for purity analysis, each with its own set of advantages and limitations.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase.[16] | High resolution for volatile compounds, fast analysis times, sensitive and selective detectors available (SCD, FPD).[9][16] | Requires volatile and thermally stable compounds; potential for degradation of thermally labile impurities.[17] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[16] | Suitable for non-volatile or thermally labile impurities; offers different separation selectivities.[16] | This compound is highly volatile, which can be challenging for HPLC; lower resolution for small volatile molecules compared to GC.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei.[18] | Provides definitive structural confirmation of the main component and impurities; can be quantitative (qNMR).[18][19] | Lower sensitivity compared to GC; complex mixtures can lead to overlapping signals, making quantification difficult.[20] |
Visualizing the Comparison
The following diagram provides a visual comparison of the primary analytical techniques for this compound purity analysis.
Caption: Comparison of GC, HPLC, and NMR for this compound Analysis.
Conclusion: An Integrated Approach to Purity Confirmation
For the routine purity analysis of synthesized this compound, Gas Chromatography, particularly with a sulfur-selective detector, stands out as the most practical and efficient method. It offers the necessary resolution, sensitivity, and speed for quality control in a research or production environment.
However, for a comprehensive characterization, especially during method development or when unexpected impurities are observed, an integrated approach is recommended. NMR spectroscopy can be invaluable for the definitive identification of the main product and any significant impurities, while HPLC may be useful for analyzing any non-volatile residues that are not amenable to GC analysis. By understanding the strengths and limitations of each technique, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and success of their subsequent scientific endeavors.
References
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Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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Phenomenex. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]
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Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
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LCGC International. (2023, May 2). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. Retrieved from [Link]
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Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]
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Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. Retrieved from [Link]
-
Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]
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Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]
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Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Retrieved from [Link]
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Agilent Technologies. (n.d.). Flame Photometric Detector Plus (FPD Plus). Retrieved from [Link]
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EkotechLAB. (n.d.). GC-FPD. Retrieved from [Link]
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Agilent Technologies. (2023, April 26). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
-
Shimadzu. (2022, May 5). GC Theory and Key Principles: Session 6. Retrieved from [Link]
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ResearchGate. (2017). Analysis of sulfide from liquid hydrocarbon in refinery with combination of GC-SCD. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025, November 10). Validated GC- FID Method for the Determination of Acetic Acid as an Impurity in Triacetin by Gas Chromatography. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2004, April 30). Acetic anhydride preparation. Retrieved from [Link]
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Shimadzu. (n.d.). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
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designer-drug.com. (n.d.). Acetyl Chloride, Acetic anhydride and Propionic Anhydride. Retrieved from [Link]
-
Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity. Retrieved from [Link]
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University of Ottawa. (n.d.). (33S) Sulfur NMR. Retrieved from [Link]
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LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved from [Link]
-
MDPI. (n.d.). 33S NMR: Recent Advances and Applications. Retrieved from [Link]
-
YouTube. (2023, January 2). The Sulfur Chloride Route | OTC Acetic Anhydride Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 14N and 15N NMR spectroscopic characterization and analysis of cyclic sulfur imides. Retrieved from [Link]
-
ACS Omega. (2021, June 28). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Retrieved from [Link]
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A Spectroscopic Comparison of Acetyl Sulfide and Its Precursors: An In-Depth Technical Guide
Introduction
In both synthetic organic chemistry and metabolic research, the precise characterization of acyl compounds is paramount. Acetyl sulfide, ((CH₃CO)₂S), also known as acetic thioanhydride, is a reactive acetylating agent and a structural analog to acetic anhydride. Its chemistry is intrinsically linked to that of its precursors, which provide the foundational acetyl and sulfur moieties. Understanding the distinct spectroscopic signatures of this compound and its common precursors—namely acetic anhydride ((CH₃CO)₂O) and thioacetic acid (CH₃COSH)—is crucial for reaction monitoring, purity assessment, and structural elucidation. Furthermore, comparing these simple molecules to the biologically ubiquitous thioester, acetyl-Coenzyme A (acetyl-CoA) , provides valuable context for researchers in drug development and metabolic studies, where mass spectrometry is a key analytical tool.[1]
This guide provides an objective, data-driven comparison of these compounds using three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the structural rationale behind the observed spectral differences, present detailed experimental protocols, and provide quantitative data to support the analysis.
The Chemical Landscape: Synthesis and Structure
The relationship between this compound and its precursors is best understood through its synthesis. A common laboratory synthesis involves the reaction of an acetyl source, like acetic anhydride, with a sulfide donor, or the self-condensation of thioacetic acid. This shared structural heritage—the acetyl group (CH₃CO)—is the common thread in our spectroscopic analysis, while the atom bridging the two acetyl groups (Oxygen vs. Sulfur) or terminating the molecule (in thioacetic acid) provides the primary points of differentiation.
-
Acetic Anhydride: A symmetrical anhydride with an ether oxygen linking two carbonyl carbons.
-
Thioacetic Acid: A simple thioacid featuring a reactive thiol (-SH) group.[2]
-
This compound: A symmetrical thioanhydride with a sulfide bridge.[3]
-
Acetyl-CoA: A complex biological thioester where the acetyl group is linked to a large Coenzyme A molecule via a sulfur atom.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ) is highly sensitive to the electron density around a nucleus, which is directly influenced by the electronegativity of adjacent atoms (O vs. S).
Causality Behind NMR Spectral Differences
The key differentiator in the NMR spectra of these molecules is the substitution on the acetyl group's carbonyl carbon. Oxygen is more electronegative than sulfur. In an anhydride, the two highly electronegative oxygens flanking the carbonyl groups strongly deshield the adjacent methyl protons and carbons. In a thioester or thioanhydride, sulfur's lower electronegativity and its ability to participate in resonance results in a comparatively weaker deshielding effect.[4]
Comparative ¹H and ¹³C NMR Data
| Compound | Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Acetic Anhydride | (CH₃CO)₂O | ~2.21 (s, 6H, -CH₃) | ~22.0 (-CH₃), ~167.3 (C=O) |
| Thioacetic Acid | CH₃COSH | ~2.35 (s, 3H, -CH₃), ~4.7 (s, 1H, -SH) | ~30.2 (-CH₃), ~195.0 (C=O) |
| This compound | (CH₃CO)₂S | ~2.45 (s, 6H, -CH₃) | ~32.0 (-CH₃), ~190.0 (C=O) |
| Acetyl-CoA | CH₃CO-SCoA | ~2.33 (s, 3H, -CH₃) | ~30.8 (-CH₃), ~196.0 (C=O) |
Data compiled from various sources. Exact shifts are solvent-dependent.[1][5][6][7][8]
Analysis:
-
Symmetry: Acetic anhydride and this compound are symmetrical, each showing a single sharp singlet in their ¹H NMR spectra for their chemically equivalent methyl protons.[5][8]
-
Distinctive Proton: Thioacetic acid is immediately identifiable by the presence of the thiol proton (-SH) signal, typically a broad singlet around 4.7 ppm.[7]
-
Chemical Shift Trends: The methyl protons of this compound (~2.45 ppm) are more deshielded (further downfield) than those of acetic anhydride (~2.21 ppm). This is contrary to simple electronegativity arguments and reflects the complex magnetic anisotropy and resonance effects of the C-S-C linkage compared to the C-O-C linkage. The carbonyl carbon in thioacetic acid and acetyl-CoA is significantly deshielded (~195 ppm) compared to acetic anhydride (~167 ppm), a characteristic feature of thioesters and thioacids.
Standard NMR Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Typical Parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). Integrate peaks and assign signals based on chemical shifts and multiplicities.
Infrared (IR) Spectroscopy: A Focus on Vibrational Frequencies
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequency of absorption is characteristic of the bond type and its electronic environment. The carbonyl (C=O) stretching frequency is particularly diagnostic for these compounds.
Causality Behind IR Spectral Differences
The position of the C=O stretching band is governed by bond strength and atomic mass. A stronger bond vibrates at a higher frequency.
-
Anhydride Effect: In acetic anhydride, the electron-withdrawing effect of the adjacent ether oxygen strengthens the C=O bond, increasing its stretching frequency. Furthermore, symmetric and asymmetric stretching modes of the two coupled C=O groups result in two distinct, high-frequency bands.
-
Thioester/Thioacid Effect: Sulfur is less electron-withdrawing than oxygen. Resonance involving the sulfur lone pairs (C=O ↔ C⁻-O⁺-S) introduces more single-bond character to the carbonyl group, weakening it and lowering its stretching frequency compared to a typical ester or anhydride.[4]
-
Thiol Group: The S-H bond in thioacetic acid produces a weak but sharp absorption band that is unique among this group of compounds.
Comparative IR Data
| Compound | Structure | Key IR Absorptions (cm⁻¹) | Interpretation |
| Acetic Anhydride | (CH₃CO)₂O | ~1825 (strong), ~1755 (strong), ~1125 (strong) | Asymmetric C=O stretch, Symmetric C=O stretch, C-O-C stretch |
| Thioacetic Acid | CH₃COSH | ~2560 (weak), ~1715 (strong), ~950 (medium) | S-H stretch, C=O stretch, C-S stretch |
| This compound | (CH₃CO)₂S | ~1720 (strong), ~1690 (strong) | Asymmetric & Symmetric C=O stretch (Thioanhydride) |
| Acetyl-CoA | CH₃CO-SCoA | ~1650-1700 (strong) | Thioester C=O stretch |
Data compiled from various sources.[3][9][10][11][12]
Analysis:
-
Anhydride Signature: Acetic anhydride is unequivocally identified by its characteristic pair of strong carbonyl absorptions well above 1750 cm⁻¹.[9][11]
-
Thio Compounds: this compound, thioacetic acid, and acetyl-CoA all show C=O stretches in a lower frequency range (1650-1720 cm⁻¹) compared to acetic anhydride, clearly indicating the presence of a C(=O)-S bond.[3][10]
-
Thioacetic Acid Signature: The weak S-H stretch around 2560 cm⁻¹ is a definitive marker for thioacetic acid.
Standard FTIR Experimental Protocol
-
Sample Preparation (Liquid): Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin capillary film.
-
Sample Preparation (Solid/KBr Pellet): Mix ~1 mg of solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Place the sample holder (empty salt plates or a pure KBr pellet) in the FTIR spectrometer and acquire a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any signals from the sample matrix.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Data Analysis: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the frequencies of significant absorption bands.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound through its molecular ion (M⁺) and offers structural clues via its fragmentation pattern. For small molecules, Electron Ionization (MS) is common, while Electrospray Ionization (ESI) is used for larger, more fragile molecules like acetyl-CoA.[1]
Causality Behind MS Fragmentation
The most common fragmentation pathway for all these acetyl-containing compounds is α-cleavage, where the bond between the carbonyl carbon and the adjacent heteroatom (O or S) breaks. This results in the formation of a highly stable acylium ion (CH₃CO⁺) , which is often the base peak (most abundant fragment) in the spectrum.
Comparative MS Data
| Compound | Structure | Molecular Weight | Molecular Ion (m/z) | Key Fragments (m/z) |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 102 | 43 (CH₃CO⁺), 60 (CH₃COOH⁺) |
| Thioacetic Acid | CH₃COSH | 76.12 | 76 | 43 (CH₃CO⁺), 42, 33 (SH⁺) |
| This compound | (CH₃CO)₂S | 118.15 | 118 | 43 (CH₃CO⁺), 75 (CH₃COS⁺) |
| Acetyl-CoA | CH₃CO-SCoA | 809.57 | 810 [M+H]⁺ | 43 (CH₃CO⁺), 428, 508 (CoA fragments) |
Data compiled from various sources. Fragments depend on ionization method.[1][2][11][13][14]
Analysis:
-
Molecular Weight: MS immediately distinguishes the compounds by their unique molecular weights.
-
Common Fragment: The ubiquitous acylium ion at m/z 43 confirms the presence of an acetyl group in all analytes.[15]
-
Specific Fragments: The fragmentation pattern provides further proof of structure. The loss of an acetoxy group from acetic anhydride, the presence of an SH⁺ fragment from thioacetic acid, or the characteristic large fragments from the breakdown of the Coenzyme A moiety in acetyl-CoA are all definitive identifiers.[1][13]
Standard LC-MS Experimental Protocol (for Acetyl-CoA)
Liquid chromatography is required to separate the complex biological matrix before MS analysis.[1][16]
-
Sample Preparation: Extract metabolites from cells or tissue using a cold solvent mixture (e.g., methanol/acetonitrile/water). Centrifuge to remove proteins and debris. Dry the supernatant and reconstitute in a suitable mobile phase.[16]
-
LC Separation: Inject the sample onto a reverse-phase HPLC or UHPLC column (e.g., C18). Elute the analytes using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile).
-
Ionization (ESI): The column eluent is directed into an Electrospray Ionization source, which creates charged droplets that desolvate to produce gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis:
-
Full Scan (MS1): The mass analyzer scans a wide mass range to detect the molecular ions of all eluting compounds.
-
Tandem MS (MS/MS or MS²): The analyzer isolates a specific precursor ion (e.g., m/z 810 for acetyl-CoA), fragments it via collision-induced dissociation (CID), and analyzes the resulting product ions. This provides structural confirmation.
-
-
Data Analysis: The retention time from the LC and the precursor/product ion masses from the MS are used to identify and quantify the analyte with high specificity.
Conclusion
The spectroscopic differentiation of this compound from its key precursors is straightforward and robust when leveraging the complementary nature of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, allowing for unambiguous identification.
-
NMR Spectroscopy distinguishes the compounds based on symmetry and the electronic influence of the O vs. S atom on the acetyl group's chemical shifts. It is the only technique of the three that definitively identifies thioacetic acid via its -SH proton signal.
-
Infrared Spectroscopy provides a clear "functional group fingerprint." The dual, high-frequency C=O stretches of acetic anhydride are unmistakable, while the lower-frequency C=O bands of the other compounds confirm a thio-carbonyl linkage.
-
Mass Spectrometry gives the definitive molecular weight and confirms the presence of the acetyl moiety through the common m/z 43 fragment. Its power is most evident in the analysis of complex molecules like acetyl-CoA from biological samples.
By understanding the causal relationships between molecular structure and spectral output, researchers can confidently monitor reactions, verify product identity, and quantify these important molecules in a variety of scientific applications.
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SpectraBase. (n.d.). Acetic anhydride. John Wiley & Sons, Inc. Retrieved from [Link][5][17]
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SpectraBase. (n.d.). Acetic anhydride - Optional[1H NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link][17]
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SpectraBase. (n.d.). Thioacetic acid - Optional[1H NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link][18]
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SpectraBase. (n.d.). Thioacetic acid - Optional[Vapor Phase IR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link][10]
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NIST. (n.d.). Acetic anhydride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link][11]
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Larson, T. R., & Hds, L. (n.d.). MS-MS spectra of acetyl-CoA... ResearchGate. Retrieved from [Link][13]
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LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link][15]
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Tutsak, A., et al. (2024). DFT study of the structure and IR spectrum of 2-isopropylphenyl 2-nitro-4-((E)-((4-acetylpiperazin-1-yl)carbonyl)ethenyl)phenyl sulfide. Taylor & Francis Online. Retrieved from [Link]
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Ghaffari, M., & Antonchick, A. P. (2021). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. NIH National Library of Medicine. Retrieved from [Link]
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Moco, S., et al. (2016). Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. NIH National Library of Medicine. Retrieved from [Link][1]
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Keshet, U., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. eScholarship, University of California. Retrieved from [Link]
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Koek, W., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. NIH National Library of Medicine. Retrieved from [Link][16]
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Ghaffari, M., et al. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. ChemRxiv. Retrieved from [Link]
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Wang, M., et al. (2019). Acyl Selenyl Sulfides as the Precursors for Reactive Sulfur Species. NIH National Library of Medicine. Retrieved from [Link]
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Wang, M., et al. (2019). Acyl Selenyl Sulfides as the Precursors for Reactive Sulfur Species (Hydrogen Sulfide, Polysulfide, and Selenyl Sulfide). PubMed. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CS2, experimental) (HMDB0003276). Retrieved from [Link]
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Hunt, I. (n.d.). Ch20: Spectroscopic Analysis : Anhydrides. University of Calgary. Retrieved from [Link]
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Wang, M., et al. (2019). Acyl Selenyl Sulfides as the Precursors for Reactive Sulfur Species (Hydrogen Sulfide, Polysulfide, and Selenyl Sulfide). ACS Publications. Retrieved from [Link]
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Overmyer, K. A., & Coon, J. J. (2018). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. In Methods in Molecular Biology. Retrieved from [Link]
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Hajiyev, M.M., et al. (n.d.). THE SYNTHESIS OF SULFUR-CONTAINING COMPOUNDS BASED ON ACETYLCHLORINATION NORBORNENES. CHEMICAL PROBLEMS. Retrieved from [Link]
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A Cost-Benefit Analysis of Acetyl Sulfide in Synthesis: A Comparative Guide for Thiolation Strategies
In the landscape of modern organic synthesis, the introduction of a thiol moiety is a frequent and critical transformation, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The choice of the thiolating agent is a decision laden with consequences for reaction efficiency, scalability, and overall project economy. This guide provides a comprehensive cost-benefit analysis of using acetyl sulfide as a thiolating agent, comparing its performance, cost-effectiveness, and safety profile against common alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed, strategic decisions for their synthetic challenges.
The Strategic Role of Thioacetate Intermediates
Direct thiolation using reagents like hydrogen sulfide (H₂S) or sodium hydrosulfide (NaSH) is often plagued by a lack of selectivity and significant safety concerns.[4][5] A primary issue is over-alkylation, where the initially formed thiol, being a potent nucleophile, reacts with another equivalent of the electrophile to yield a symmetric sulfide byproduct, often reducing the yield of the desired product.[5][6]
This is where the strategic use of a "protected" thiol comes into play. Thioacetic acid and its derivatives, like this compound, serve as precursors to thioacetate esters. These esters are stable, readily purified intermediates that effectively "mask" the reactive thiol.[7] A subsequent, often quantitative, hydrolysis or aminolysis step cleanly liberates the free thiol, providing a controlled and high-yielding two-step pathway.[7][8]
Workflow: The Two-Step Thiol Introduction
The elegance of this approach lies in its control. By separating the C-S bond formation from the unmasking of the free thiol, we circumvent the common pitfalls of direct thiolation.
Caption: Decision tree for selecting a suitable thiolating agent.
Experimental Protocols & Self-Validation
The following protocols provide a direct comparison for the synthesis of S-benzyl thioacetate.
Protocol 1: Synthesis using this compound (Mild Conditions)
-
Objective: To synthesize S-benzyl thioacetate from benzyl bromide using this compound, suitable for acid-sensitive substrates.
-
Methodology:
-
To a stirred solution of benzyl bromide (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq) as a mild base.
-
Add this compound (1.2 eq) dropwise at room temperature. Note: The reaction is often exothermic.
-
Stir the reaction at room temperature for 4-6 hours.
-
In-process check (Trustworthiness): Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc). The disappearance of the benzyl bromide spot (visualized with a KMnO₄ stain) indicates completion.
-
Upon completion, filter the mixture to remove inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield S-benzyl thioacetate as a colorless oil.
-
-
Causality: The use of K₂CO₃ neutralizes the acetic acid byproduct, preventing potential side reactions with acid-sensitive groups. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
Protocol 2: Synthesis using Potassium Thioacetate (Standard Conditions)
-
Objective: To synthesize S-benzyl thioacetate using the more common and cost-effective potassium thioacetate.
-
Methodology:
-
Dissolve potassium thioacetate (KSAc, 1.1 eq) in DMF (0.3 M).
-
Add a solution of benzyl bromide (1.0 eq) in a small amount of DMF dropwise to the KSAc solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
In-process check (Trustworthiness): Monitor by TLC as described in Protocol 1. This reaction is typically faster than with this compound.
-
Quench the reaction by pouring it into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify by column chromatography.
-
-
Causality: KSAc is a potent nucleophile, leading to a faster reaction. [7]DMF is used as it effectively dissolves the ionic nucleophile. A water quench and extraction are necessary to remove the DMF and inorganic salts.
Protocol 3: Deprotection to Benzyl Mercaptan
-
Objective: To liberate the free thiol from the thioacetate ester.
-
Methodology:
-
Dissolve S-benzyl thioacetate (1.0 eq) in methanol (0.2 M).
-
Bubble argon through the solution for 15 minutes to remove dissolved oxygen. Causality: This is critical to prevent oxidative dimerization of the final thiol product to dibenzyl disulfide. [6] 3. Add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir at room temperature for 1 hour.
-
In-process check (Trustworthiness): Completion can be monitored by the disappearance of the ester C=O stretch (~1690 cm⁻¹) and the appearance of the S-H stretch (~2550 cm⁻¹) in the IR spectrum, or by TLC.
-
Carefully acidify the reaction mixture to pH ~5 with 1M HCl at 0 °C.
-
Extract the product with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure to yield benzyl mercaptan.
-
Safety and Handling Considerations
Proper handling of sulfur-containing reagents is paramount for laboratory safety.
-
This compound: Flammable liquid and vapor. Causes skin and serious eye irritation. It is also a lachrymator. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [9]Store under an inert atmosphere, protected from moisture. * Thioacetic Acid: Highly flammable liquid with a strong, unpleasant odor. [7]Corrosive and can cause severe skin and eye burns. [7]Strict adherence to handling in a fume hood with proper PPE is mandatory.
-
Hydrogen Sulfide/Hydrosulfides: Extremely flammable and acutely toxic gases/salts. [10]H₂S is fatal if inhaled at high concentrations. [10]Work involving these reagents requires specialized safety protocols and continuous air monitoring.
Conclusion and Recommendations
This compound emerges not as a universal replacement for other thiolating agents, but as a specialized tool for challenging syntheses. Its primary advantage—mild, non-acidic reaction conditions—makes it the reagent of choice when working with delicate, multifunctional substrates where yield and purity are paramount.
-
Choose this compound when:
-
The substrate contains acid-sensitive functional groups.
-
Avoiding the corrosivity of thioacetic acid is a priority.
-
A controlled, neutral introduction of the thioacetyl group is required to maximize the yield of a high-value intermediate.
-
-
Choose Thioacetic Acid (or its salt) when:
-
The substrate is robust and not sensitive to acidic conditions.
-
Cost is a primary driver and reaction speed is important.
-
Scaling up a process where raw material cost is a significant factor.
-
Ultimately, the cost-benefit analysis extends beyond the price of the reagent. It encompasses the value of the starting material, the cost of failed reactions, the expense of complex purifications, and the paramount importance of safety. By understanding the distinct advantages and causal mechanisms of each reagent, the synthetic chemist can strategically navigate these factors to achieve the optimal outcome.
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A Comparative Guide to Thioacetylating Agents: Navigating Performance and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the introduction of a thioacetyl group (–S–C(O)CH₃) is a crucial transformation. This functional group serves as a versatile precursor for the formation of thiols, thioesters, and other sulfur-containing moieties that are integral to the structure and function of numerous biologically active molecules and advanced materials. However, the choice of a thioacetylating agent extends beyond mere reaction yield; it carries significant implications for the overall environmental footprint of a synthetic process.
This guide provides a comprehensive comparison of commonly used thioacetylating agents, focusing on their performance, mechanistic nuances, and, critically, their environmental impact. By synthesizing technical data with practical insights, we aim to empower researchers to make informed decisions that align with the principles of green chemistry without compromising synthetic efficacy.
The Thioacetylating Agent Landscape: A Mechanistic Overview
Thioacetylation typically involves the nucleophilic attack of a sulfur-based reagent on a suitable electrophile or the conversion of a hydroxyl or carbonyl group to its thioacetylated counterpart. The most prevalent agents for this transformation include thioacetic acid, N-acetylthioacetamide, and potassium thioacetate. While all can achieve the desired transformation, their reaction mechanisms, optimal conditions, and byproduct profiles differ significantly.
Diagram 1: General Thioacetylation Mechanisms
Caption: Figure 1. Common mechanistic pathways for thioacetylation.
Head-to-Head Comparison: Performance and Environmental Metrics
The selection of an optimal thioacetylating agent requires a multi-faceted analysis that balances reaction efficiency with environmental and safety considerations. The following sections delve into the specifics of three primary agents.
Thioacetic Acid (CH₃COSH)
Thioacetic acid is a widely used and potent thioacetylating agent. It can participate in a variety of reactions, including nucleophilic substitution and Mitsunobu reactions.
-
Performance: Thioacetic acid is highly reactive and often provides excellent yields. Its versatility allows for the thioacetylation of a broad range of substrates, including alkyl halides and alcohols.
-
Environmental & Safety Profile:
-
Toxicity: Thioacetic acid is toxic if swallowed, harmful if inhaled, and causes serious eye damage.[1][2] It is also corrosive and a lachrymator, necessitating stringent handling procedures.[3][4]
-
Flammability: It is a highly flammable liquid and vapor, with a low flash point.[3][5] Vapors can form explosive mixtures with air.[1][3]
-
Aquatic Toxicity: Thioacetic acid is toxic to aquatic life.[1][2]
-
Biodegradability: Despite its toxicity, it is readily biodegradable.[1][4]
-
Byproducts: In many reactions, the byproducts are relatively benign (e.g., acetate salts), but the unreacted reagent itself poses a significant hazard.
-
Thioacetamide (CH₃CSNH₂) and N-Acetylthioacetamide
Thioacetamide and its derivatives can also serve as sources for the thioacetyl group, often through in situ generation of a nucleophilic sulfur species.
-
Performance: These reagents are generally less reactive than thioacetic acid and may require harsher reaction conditions or specific activation.
-
Environmental & Safety Profile:
-
Toxicity: Thioacetamide is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[6][7] It is also harmful if swallowed and causes skin and eye irritation.[8][9]
-
Environmental Fate: Thioacetamide is harmful to aquatic life with long-lasting effects.[8][9] Information on its biodegradability is less readily available compared to thioacetic acid.
-
Byproducts: Reactions can generate amide byproducts, which may require additional purification steps.
-
Potassium Thioacetate (CH₃COSK)
As a salt, potassium thioacetate offers a more nucleophilic and less volatile alternative to thioacetic acid.
-
Performance: It is an excellent nucleophile for Sₙ2 reactions with alkyl halides and tosylates, often leading to clean reactions and high yields.
-
Environmental & Safety Profile:
-
Toxicity: While less hazardous than thioacetic acid, it is still a skin and eye irritant.
-
Volatility: Being a solid, it has negligible vapor pressure, reducing inhalation risks.
-
Byproducts: The primary byproduct is a potassium salt of the leaving group (e.g., KCl, KOTs), which is often easily removed by aqueous workup.
-
Quantitative Comparison of Environmental Impact
To provide a more objective comparison, we can utilize established green chemistry metrics. These metrics help to quantify the "greenness" of a chemical process.[10][11]
| Metric | Thioacetic Acid | Thioacetamide | Potassium Thioacetate |
| Atom Economy [12][13] | Reaction dependent, can be high in addition reactions. | Generally lower due to the formation of amide byproducts. | High in substitution reactions where the thioacetyl group is fully incorporated. |
| Process Mass Intensity (PMI) [14] | Can be high due to the need for excess reagent and solvent for workup. | Potentially higher due to more complex reaction setups and purification. | Generally lower due to cleaner reactions and simpler workups. |
| E-Factor [11] | Moderate to high, depending on the reaction and purification. | High, due to byproducts and potentially lower yields. | Low to moderate, reflecting cleaner reactions. |
| Toxicity (Reagent) | High (Toxic, Corrosive, Flammable)[1][3] | High (Carcinogen)[6] | Moderate (Irritant) |
| Solvent Usage [15] | Often requires organic solvents, some of which may be hazardous. | Similar to thioacetic acid, potentially requiring more specialized solvents. | Can often be used in greener solvents like ethanol or even water in some cases. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the application of these thioacetylating agents.
Protocol 1: Thioacetylation of an Alkyl Bromide using Potassium Thioacetate
This protocol outlines a standard Sₙ2 reaction, which is often a high-yielding and atom-economical method.[16]
Diagram 2: Workflow for Thioacetylation using Potassium Thioacetate
Caption: Figure 2. Experimental workflow for a typical Sₙ2 thioacetylation.
Materials:
-
Alkyl bromide (1.0 eq)
-
Potassium thioacetate (1.2 eq)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the alkyl bromide in acetone, add potassium thioacetate.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the potassium bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: Mitsunobu Thioacetylation of an Alcohol using Thioacetic Acid
This protocol is useful for inverting the stereochemistry of a chiral alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Thioacetic acid (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and ice bath
Procedure:
-
Dissolve the alcohol, triphenylphosphine, and thioacetic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The choice of a thioacetylating agent is a critical decision in chemical synthesis that has repercussions for both the efficiency of the reaction and its environmental impact. While thioacetic acid is a powerful and versatile reagent, its toxicity and flammability are significant drawbacks. Potassium thioacetate often presents a greener alternative for nucleophilic substitution reactions, offering high yields, simpler workups, and a better safety profile. Thioacetamide and its derivatives are generally less favorable due to their carcinogenicity and often lower reactivity.
Future research in this area should focus on the development of catalytic methods for thioacetylation and the exploration of even more benign thioacetyl sources. By continuing to apply the principles of green chemistry, the scientific community can develop synthetic routes that are not only effective but also sustainable.[10] The use of life cycle assessment (LCA) methodologies will be crucial in evaluating the overall environmental impact of these new approaches, from raw material extraction to disposal.[17]
References
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- Thermo Fisher Scientific. (2013, March 12).
- Thioacetic acid - SAFETY D
- Rao, H. S. P., & Sivakumar, S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6953.
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- Porcheddu, A., Delogu, F., & Colacino, E. (2023). Green metrics in mechanochemistry. Green Chemistry, 25(20), 8086-8113.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
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- Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Duc-Vigier, V., & Potier, P. (2013). The ACS GCI Pharmaceutical Roundtable solvent selection guide: a survey of the state of the art. Organic Process Research & Development, 17(12), 1517-1525.
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Topic: The Selectivity of Acetyl Sulfide in Complex Molecule Synthesis
An Objective Comparison Guide for Researchers
In the intricate field of complex molecule synthesis, particularly in drug development, the precise and selective introduction of functional groups is a cornerstone of success. The thiol group (-SH), with its unique reactivity, is a vital component in many biologically active molecules and a key handle for bioconjugation.[1][2] However, its introduction into a molecule already bearing a variety of other sensitive functionalities is a significant challenge. This guide offers a senior application scientist's perspective on the use of acetyl sulfide for this purpose, critically comparing its performance against common alternatives with supporting experimental insights.
The Imperative of Chemoselectivity in Thiolation
The synthesis of a complex pharmaceutical agent is a sequential art. Each step must proceed with high fidelity to avoid the costly and time-consuming removal of byproducts. A thiolating agent must be a chemical scalpel, targeting a specific site—typically an electrophilic carbon—while leaving other reactive groups like esters, amides, ketones, and nitriles untouched. Failure to achieve this chemoselectivity leads to reduced yields, complex purification challenges, and potential downstream reaction failures.
This compound: A Profile in Controlled Reactivity
This compound (AcSH), or more commonly its conjugate base, potassium thioacetate (KSAc), is a premier reagent for introducing a protected thiol group. Its efficacy lies in a finely tuned balance of nucleophilicity and stability.
Mechanism and the Origin of Selectivity
The process involves the generation of the thioacetate anion (AcS⁻), a soft nucleophile that exhibits a strong preference for soft electrophiles, such as alkyl halides and tosylates, via an S(N)2 mechanism.[3] The acetyl group serves two crucial roles: it tempers the nucleophilicity of the sulfur atom compared to harsher reagents like sodium hydrosulfide (NaSH), and it protects the resulting thiol from immediate, unwanted oxidation to a disulfide.[4]
The true selectivity is observed during the S(_N)2 displacement step. The thioacetate anion is sufficiently nucleophilic to displace halides efficiently under mild conditions (often at room temperature), but generally not basic or reactive enough to induce saponification of esters or hydrolysis of amides.
Caption: Sₙ2 displacement mechanism using thioacetate.
Comparative Analysis: this compound vs. Alternatives
The choice of a thiolating agent is dictated by the substrate's complexity and the desired reaction conditions. Here, we compare this compound (via potassium thioacetate) with other common reagents.
| Reagent | Typical Conditions | Selectivity Profile | Key Advantages | Major Drawbacks |
| Potassium Thioacetate | Mild base (e.g., K₂CO₃ if needed), polar aprotic solvent (DMF, acetone), room temp. to mild heat.[3] | High: Excellent selectivity for alkyl halides/sulfonates over esters, amides, and ketones. | Mild conditions, high functional group tolerance, product is a stable thioester, avoids disulfide formation.[5][6] | Requires a subsequent deprotection step (hydrolysis) to unmask the free thiol. |
| Thiourea | 1. Alkylation (e.g., in EtOH). 2. Strong basic or acidic hydrolysis (e.g., NaOH, HCl).[7] | Moderate: Good for primary/secondary halides. | Low cost, forms easily purified crystalline isothiouronium salt intermediates. | Harsh hydrolysis conditions are incompatible with many sensitive functional groups (e.g., esters, amides).[7] |
| Sodium Hydrosulfide (NaSH) | Protic solvent (e.g., EtOH). | Low: Highly reactive and basic, often lacks selectivity, leading to side reactions like elimination or ester hydrolysis. | Potent nucleophile, inexpensive, one-step process. | Poor selectivity, risk of disulfide formation, safety concerns due to H₂S gas evolution.[8] |
| H₂S / Et₃N | Base catalyst (e.g., Et₃N), often requires pressure.[9] | Variable: Can be selective but often difficult to control; can lead to sulfide byproducts. | Direct introduction of -SH. | H₂S is extremely toxic and difficult to handle safely in a standard lab setting.[9] |
Experimental Workflow: A Case Study in Selectivity
To illustrate the practical superiority of this compound, consider the selective thiolation of an alkyl bromide in a molecule also containing a methyl ester.
Objective: To convert the primary bromide in methyl 6-bromohexanoate to a thiol without hydrolyzing the ester.
Caption: Selective thiolation and subsequent deprotection.
Experimental Protocol:
-
Thioacetylation: To a solution of methyl 6-bromohexanoate (1.0 eq) in anhydrous DMF (0.5 M), add potassium thioacetate (1.1 eq). Stir the mixture at 25 °C.
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the thioacetate product. This provides a real-time check on the reaction's efficiency.
-
Workup and Isolation: Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product, methyl 6-(acetylthio)hexanoate, is typically pure enough for the next step.
-
Validation: Confirm the structure of the intermediate using ¹H NMR, looking for the characteristic singlet around δ 2.3 ppm for the acetyl group's methyl protons, and ensuring the methyl ester singlet (δ ~3.7 ppm) remains intact.
-
Deprotection: Dissolve the crude thioacetate in methanol and add a solution of HCl in methanol (e.g., 1.25 M). Stir at room temperature for 6-12 hours.
-
Final Isolation: Remove the solvent under reduced pressure, and purify the residue by column chromatography to yield methyl 6-mercaptohexanoate. The final structure is confirmed by NMR and mass spectrometry.
This protocol is inherently self-validating. The stability of the ester group throughout the first step, easily confirmed by NMR, provides direct evidence of the reaction's chemoselectivity. Using a harsher reagent like NaSH would almost certainly result in a mixture containing the desired thiol-ester, the hydrolyzed thiol-acid, and other byproducts.
Conclusion: A Strategic Choice for Complex Synthesis
For the synthesis of complex, polyfunctional molecules, this compound (as potassium thioacetate) stands out as a superior reagent for introducing a thiol group. Its high chemoselectivity for alkyl halides and sulfonates, coupled with mild reaction conditions that preserve sensitive functionalities like esters and amides, makes it a reliable and strategic choice. While it necessitates a subsequent deprotection step, the stability of the thioacetate intermediate and the overall cleanliness of the reaction often outweigh this consideration. This level of control is indispensable in the high-stakes arena of drug discovery and development, where purity and predictability are paramount.
References
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- Thiols and Sulfides.Chemistry LibreTexts, (2023).
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- Facile Thiolation of Hydroxyl Functional Polymers.Polymer Chemistry, (2017).
- Identification of an acetyl disulfide derivative in the synthesis of thiosialosides.Request PDF, (2025).
- Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
- Thiols and Sulfides Vital Role in Modern Biochemistry.Longdom Publishing, (2023).
- Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium.Accounts of Chemical Research, (2011).
- Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium.Accounts of Chemical Research, (2011).
- Medicinal Thiols: Current Status and New Perspectives.PMC - NIH, (2021).
- Hydrogen sulfide chemistry in continuous flow: Efficient synthesis of 2-oxopropanethioamide.Vapourtec, (2017).
- Thiol.Wikipedia, (2024).
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Safety Operating Guide
Executive Summary & Hazard Profile of Acetyl Sulfide
As a Senior Application Scientist, I understand that robust safety protocols are not just about compliance; they are the bedrock of innovative and reproducible research. Handling reactive chemicals like acetyl sulfide requires more than just a checklist—it demands a deep understanding of the chemical's behavior to anticipate and mitigate risks effectively. This guide provides a comprehensive, technically grounded procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.
This compound (also known as dithis compound or acetic thioanhydride) is a flammable and corrosive liquid.[1][2][3] Its primary and most insidious hazard during disposal operations is its reactivity with water (hydrolysis), including atmospheric moisture, which can lead to the formation of acetic acid and highly toxic, flammable hydrogen sulfide gas.[4][5] Therefore, all disposal procedures must be designed to manage its flammability, corrosivity, and severe reactivity hazards.
Below is a summary of its key hazard characteristics, compiled from authoritative safety data sheets.
| Property | Data | Source(s) |
| CAS Number | 3232-39-1 | [3][6] |
| Molecular Formula | C₄H₆O₂S | [2][3][6] |
| Appearance | Colorless to light yellow liquid | [3][7] |
| Flash Point | 27 °C (80.6 °F) | [1][3] |
| GHS Hazard Statements | H226: Flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation. | [1][2][3] |
| Primary Hazards | Flammability, Skin/Eye Irritation, Reactivity | [1][2][3] |
| Incompatibilities | Water, Oxidizing agents, Acids, Bases | [1][8][9] |
| Hazardous Decomposition | Carbon oxides, Sulfur oxides, Hydrogen sulfide | [1] |
The Chemistry of Disposal: Understanding the "Why"
The procedural steps for disposing of this compound are dictated by its chemical reactivity. As a thioanhydride, it is susceptible to nucleophilic attack, particularly by water.
Hydrolysis Reaction: this compound reacts with water in a hydrolysis reaction. While the direct products are two equivalents of thioacetic acid, thioacetic acid itself is unstable in aqueous conditions and can further decompose to produce acetic acid and hydrogen sulfide (H₂S).
-
(CH₃CO)₂S + H₂O → 2 CH₃COSH (this compound + Water → Thioacetic Acid)
-
CH₃COSH + H₂O → CH₃COOH + H₂S (Thioacetic Acid + Water → Acetic Acid + Hydrogen Sulfide)
The generation of hydrogen sulfide is the most critical safety concern. H₂S is a colorless gas with a "rotten egg" odor, but it rapidly causes olfactory fatigue, making odor an unreliable indicator of its presence. It is an acute toxicant that can cause respiratory paralysis and death at high concentrations. The production of flammable acetic acid and the inherent flammability of H₂S also elevate the fire risk.[10][11]
Therefore, the core principle of this compound disposal is strict segregation from aqueous and protic substances and containment in a tightly sealed, appropriate container until it can be collected by a certified hazardous waste disposal service.
Pre-Disposal Operations: Ensuring a Safe Workflow
Proper disposal begins long before the waste container is full. It starts with meticulous laboratory practice.
Waste Minimization
The most effective way to manage hazardous waste is to minimize its generation.[12]
-
Order Appropriately: Purchase the smallest quantity of this compound necessary for your experimental needs.[12]
-
Optimize Experiments: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[12]
-
Avoid Stockpiling: Do not accumulate outdated or unneeded chemicals.
Personal Protective Equipment (PPE)
When handling waste this compound, the following PPE is mandatory to protect against splash and vapor hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's compatibility data. | Protects against skin irritation and absorption.[1] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against severe eye irritation from splashes.[1] |
| Body Protection | Flame-resistant lab coat. | Protects skin and clothing from splashes and provides a barrier in case of a flash fire. |
| Respiratory | All handling of open containers must be done in a certified chemical fume hood. | Prevents inhalation of vapors and potential hydrogen sulfide gas. |
Segregation and Chemical Incompatibility
To prevent dangerous reactions, this compound waste must be rigorously segregated from incompatible materials.[13][14] Mixing it with other waste streams is a critical error that can have catastrophic consequences.
| Incompatible Material Class | Specific Examples | Hazard of Mixing |
| Acids | Hydrochloric acid, Sulfuric acid, Nitric acid | Accelerates hydrolysis and the generation of toxic H₂S gas.[4][8] |
| Bases | Sodium hydroxide, Potassium hydroxide | Can catalyze decomposition reactions. |
| Oxidizing Agents | Hydrogen peroxide, Nitric acid, Perchlorates | Can cause a violent exothermic reaction, leading to fire or explosion.[1] |
| Water / Aqueous Waste | Buffers, aqueous solutions, wet glassware | Reacts to form toxic H₂S gas and flammable acetic acid. |
| Alcohols | Methanol, Ethanol | Can react similarly to water (alcoholysis). |
Step-by-Step Disposal Protocol
This protocol outlines the mandated procedure for accumulating this compound waste for disposal. Under no circumstances should laboratory personnel attempt to neutralize or treat this compound waste themselves. Disposal must be handled by a licensed entity.[14][15]
Step 1: Waste Characterization
-
All waste containing this compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its ignitability (D001) and reactivity.[14][16]
Step 2: Container Selection and Labeling
-
Container: Use only the original container or a clean, dry, chemically compatible container (e.g., glass or Teflon®) with a tightly sealing screw cap.[13][17] The container must be in good condition, free of leaks or external residue.[17]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[12] Affix a hazardous waste tag that includes:
-
The words "Hazardous Waste"[15]
-
The full chemical name: "Waste this compound"
-
All constituents and their approximate percentages.
-
The specific hazard characteristics: "Flammable, Corrosive, Water-Reactive"
-
The accumulation start date.
-
Your name, lab number, and contact information.
-
Step 3: Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][16] The SAA must be at or near the point of generation and under the control of the lab personnel.[15]
-
Containment: The waste container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[17]
-
Closure: Keep the waste container tightly closed at all times except when adding waste.[16][17] Evaporation is not a permissible method of disposal.[17]
-
Storage: Store the container in a well-ventilated area away from heat, sparks, or open flames, and segregated from all incompatible materials as listed in Table 3.[1][13]
Step 4: Managing Spills and Contaminated Materials
-
Small Spills: For very small spills inside a chemical fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent. Scoop the contaminated absorbent into a designated container, label it as "this compound Contaminated Debris," and manage it as hazardous waste.
-
Contaminated Items: Any disposable items that come into direct contact with this compound (e.g., pipette tips, gloves, absorbent pads) must be considered hazardous waste. Place them in a sealed, labeled plastic bag or container and dispose of them through the hazardous waste stream.
Step 5: Arranging for Final Disposal
-
Once the waste container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) office.[12][17]
-
Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.[18]
-
Ensure all labeling is complete and legible before the scheduled pickup.
Disposal Process Workflow
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.
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Navigating the Volatility: A Senior Scientist's Guide to Personal Protective Equipment for Acetyl Sulfide
For the discerning researcher navigating the complexities of drug development and chemical synthesis, the safe handling of reactive reagents is paramount. Acetyl sulfide (CAS 3232-39-1), also known as dithis compound or acetic thioanhydride, is a valuable building block in organic chemistry. However, its utility is matched by its hazardous properties, necessitating a comprehensive and nuanced approach to personal protection. This guide moves beyond mere checklists to provide a deep, scientifically-grounded framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Adversary
This compound is a flammable liquid and vapor that can cause significant skin and eye irritation.[1] A thorough understanding of its chemical and physical properties is the foundation of a robust safety protocol.
| Property | Value | Implication for Handling |
| CAS Number | 3232-39-1 | Unique identifier for substance tracking and information retrieval.[1] |
| Molecular Formula | C₄H₆O₂S | |
| Molecular Weight | 118.15 g/mol | |
| Appearance | Colorless to light yellow liquid | Visual identification of the substance. |
| Flash Point | 27 °C (80.6 °F) | High Flammability Hazard. The liquid produces enough vapor to ignite at a relatively low temperature. All work must be conducted away from ignition sources.[1] |
| Boiling Point | 120 °C (248 °F) | |
| Hazards | Flammable Liquid (Category 3), Skin Irritant (Category 2), Serious Eye Irritant (Category 2) | Dictates the selection of specific personal protective equipment to prevent ignition and direct contact.[1] |
The primary risks associated with this compound stem from its flammability and its corrosive effects on skin and eyes. The low flash point means that even at room temperature, it can release enough vapor to form an ignitable mixture with air. Therefore, all handling procedures must be grounded in the principles of fire prevention and exposure mitigation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE for handling this compound is not a one-size-fits-all matter. It requires a thoughtful assessment of the specific tasks to be performed and the potential for exposure. The following recommendations are based on a synthesis of safety data sheets and best practices for handling flammable and corrosive liquids.
Eye and Face Protection: Shielding Against Irreversible Damage
Minimum Requirement: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Causality: this compound is classified as a serious eye irritant.[1] Direct contact with the liquid or its vapor can cause significant and potentially irreversible damage to the sensitive tissues of the eye. Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes or vapors. Chemical splash goggles are essential to create a protective barrier.
For High-Risk Operations: When there is a significant risk of splashing, such as during large-scale transfers or reactions under pressure, a face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.
Hand Protection: The Critical Barrier
Recommended Glove Material: Nitrile or Butyl rubber gloves.
Causality and Selection: Due to the lack of specific chemical compatibility data for this compound, recommendations are based on its chemical class (thioanhydride) and data for similar compounds like thioacetic acid. Thioanhydrides can be aggressive towards many common glove materials.
-
Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact. However, for prolonged handling, a heavier-duty option is recommended.
-
Butyl rubber gloves provide superior resistance to a wide variety of chemicals, including many organic acids and esters, making them a more robust choice for extended work with this compound.[2]
Glove Thickness and Inspection: A minimum glove thickness of 8 mils is recommended for handling this compound. Before each use, gloves must be inspected for any signs of degradation, such as discoloration, swelling, or tearing. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.
Skin and Body Protection: Preventing Dermal Exposure
Minimum Requirement: A flame-resistant lab coat.
Causality: As a skin irritant, direct contact with this compound can cause redness, inflammation, and chemical burns. A lab coat serves as a primary barrier to protect the skin on the arms and torso. Given the flammability of this compound, a flame-resistant (FR) lab coat is strongly recommended to provide a crucial layer of protection in the event of a flash fire.
For High-Risk Operations: For tasks with a higher risk of significant splashes or spills, such as large-scale transfers or equipment cleaning, chemical-resistant coveralls should be worn over normal clothing.
Respiratory Protection: When Engineering Controls Are Not Enough
Primary Control: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.
When Respiratory Protection is Necessary: While there are no established Occupational Exposure Limits (OELs) for this compound from major regulatory bodies like OSHA or NIOSH, its irritant properties and flammability warrant caution. Respiratory protection should be used in situations where:
-
Engineering controls (like a fume hood) are not available or are not functioning properly.
-
There is a spill or other emergency that results in a release of vapors outside of a controlled environment.
Respirator Selection: In such cases, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is appropriate. For higher concentrations or in situations where the concentration is unknown, a self-contained breathing apparatus (SCBA) should be used.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following protocol outlines the key steps for a typical laboratory procedure.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Characterization: this compound waste is classified as hazardous due to its ignitability. It may be assigned the EPA hazardous waste code D001 for ignitable liquids.[3][4] State and local regulations may have additional requirements.
Waste Collection and Storage:
-
All waste this compound and materials contaminated with it (e.g., gloves, absorbent pads, and disposable labware) must be collected in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with this compound and kept tightly closed.
-
Store the waste container in a well-ventilated, designated satellite accumulation area away from heat and ignition sources.
Disposal Method:
-
Never dispose of this compound down the drain.
-
The primary method of disposal is through a licensed hazardous waste disposal company, which will typically use incineration.
-
For small spills, a potential laboratory-scale decontamination procedure involves careful hydrolysis. Thioesters can be hydrolyzed to the corresponding carboxylic acid and thiol.[5][6] However, this should only be attempted by trained personnel with a full understanding of the reaction and its potential hazards. A more practical approach for spills is to absorb the material with an inert absorbent (e.g., vermiculite or sand), collect the absorbed material in a sealed container, and dispose of it as hazardous waste.
Emergency Procedures: Preparedness for the Unexpected
In the event of an emergency, a clear and practiced response is essential to mitigate harm.
Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a sealable container for hazardous waste disposal.
-
Decontaminate the area with a mild detergent and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
If it is safe to do so, eliminate all ignition sources and increase ventilation to the area.
-
Prevent the spill from entering drains.
-
Fire
-
This compound is a flammable liquid. In case of fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use water , as it may spread the fire.
-
If a fire is small and can be safely extinguished, do so. If the fire is large or spreading, evacuate the area and call emergency services.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these principles of hazard assessment, diligent PPE selection, and robust operational and emergency planning into your laboratory's standard operating procedures, you can confidently and safely harness the synthetic potential of this compound while upholding the highest standards of safety and scientific integrity.
References
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRA Regulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76708, Acetic thioanhydride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
New Pig Corporation. (n.d.). Butyl Gloves for Chemical Resistance. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
